molecular formula C8H16O5S B568881 Thiol-PEG3-acetic acid CAS No. 200291-35-6

Thiol-PEG3-acetic acid

Katalognummer: B568881
CAS-Nummer: 200291-35-6
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: OQVCAAVSSRTKKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiol-PEG3-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H16O5S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c9-8(10)7-13-4-3-11-1-2-12-5-6-14/h14H,1-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVCAAVSSRTKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS)OCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60781500
Record name {2-[2-(2-Sulfanylethoxy)ethoxy]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200291-35-6
Record name {2-[2-(2-Sulfanylethoxy)ethoxy]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is Thiol-PEG3-acetic acid structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thiol-PEG3-acetic acid

For researchers, scientists, and drug development professionals, this compound is a versatile heterobifunctional linker molecule. Its unique structure, which incorporates a terminal thiol group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a valuable tool for bioconjugation, drug delivery, and surface modification.[1][2] The hydrophilic PEG chain enhances the aqueous solubility and biocompatibility of conjugates, making it a critical component in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Core Physicochemical Properties

The fundamental properties of this compound are essential for accurate stoichiometric calculations in experimental designs and for the characterization of the resulting conjugates.

PropertyValueReferences
IUPAC Name 3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoic acid[5]
Synonyms SH-PEG3-COOH, HS-PEG3-COOH, Thiol-PEG3-propionic acid[5]
Chemical Formula C₉H₁₈O₅S[1][2][5][6][7]
Molecular Weight 238.30 g/mol [1][2][5][6]
Appearance Colorless to light yellow liquid[2]
Purity ≥95%[6][8]
CAS Number 1347750-82-6[2][5][6]
Solubility Soluble in Water/Aqueous Buffers, DMSO, DMF, DCM, Ethanol, Methanol[2]
Storage Condition -20°C[6]

Reactivity and Applications

This compound possesses two distinct reactive functional groups, enabling the sequential or orthogonal conjugation of different molecules.

  • Thiol Group (-SH): The terminal thiol group exhibits high reactivity towards maleimides, vinyl sulfones, and o-pyridyl disulfide (OPSS) reagents.[1][6][7] This functionality is also commonly used for the immobilization of molecules onto gold, silver, and other transition metal surfaces.[6][7]

  • Carboxylic Acid Group (-COOH): The carboxylic acid can be activated to react with primary and secondary amine groups, forming stable amide bonds.[1][6][7] This reaction is typically mediated by carbodiimide (B86325) chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][6]

The dual reactivity of this linker makes it a valuable tool in creating complex bioconjugates. A primary application is in the construction of antibody-drug conjugates (ADCs), where the carboxylic acid can be used to attach the linker to an antibody, and the thiol group can be used to conjugate a cytotoxic payload.[1] The hydrophilic PEG spacer improves the pharmacokinetic profile of the resulting conjugate.[1]

Key Experimental Protocol: Conjugation to a Primary Amine

This protocol details the general steps for conjugating the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or nanoparticle) using EDC/NHS chemistry.[1]

Materials and Reagents:
  • This compound

  • Amine-containing molecule of interest

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5[1]

  • Quenching Solution: Hydroxylamine or Tris buffer[1]

  • Purification System: Size-exclusion chromatography (SEC) or dialysis[1]

Methodology:
  • Activation of Carboxylic Acid:

    • Dissolve this compound in the reaction buffer.

    • Add a molar excess of NHS (or sulfo-NHS) and EDC to the solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.[1]

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated Thiol-PEG3-acid solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal pH for amide bond formation is between 7.2 and 7.5.[1]

  • Quenching:

    • Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.[1]

  • Purification:

    • Remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis to obtain the purified conjugate.[1]

Conjugation_Workflow ThiolPEG This compound ActivatedEster NHS Ester Intermediate ThiolPEG->ActivatedEster 1. Reagents EDC + NHS (Activation) Reagents->ActivatedEster Conjugation Amide Bond Formation (pH 7.2-7.5) ActivatedEster->Conjugation 2. AmineMolecule Amine-Containing Molecule (R-NH2) AmineMolecule->Conjugation Quench Quenching (e.g., Tris, Hydroxylamine) Conjugation->Quench 3. Conjugate Purified Conjugate Purify Purification (SEC / Dialysis) Quench->Purify 4. Purify->Conjugate

Caption: Workflow for conjugating Thiol-PEG3-acid to an amine.

Stability and Handling

The primary degradation pathway for this compound involves the oxidation of the thiol group, which can lead to the formation of a disulfide-linked dimer.[2] This process is accelerated by:

  • Higher pH: The deprotonated thiolate anion (R-S⁻) is more susceptible to oxidation.[2]

  • Presence of Oxygen: Molecular oxygen can directly oxidize thiols.[2]

  • Presence of Metal Ions: Trace metal ions can catalyze the oxidation reaction.[2]

To ensure the integrity and reactivity of the compound, proper storage and handling are critical. It is recommended to store this compound at low temperatures (-20°C) under an inert atmosphere (e.g., argon or nitrogen).[2][6] For experimental use, it is advisable to use degassed, thiol-free buffers and solvents to minimize oxidation.[2]

References

Thiol-PEG3-Acetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of Thiol-PEG3-acetic acid. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and surface modification due to its unique structure, which features a terminal thiol group and a carboxylic acid separated by a flexible, hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer.

Core Chemical Properties

This compound's distinct chemical properties make it a versatile reagent in a variety of scientific applications. The terminal thiol group allows for covalent attachment to maleimide-functionalized molecules or gold surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The PEG spacer enhances aqueous solubility and biocompatibility of the resulting conjugates.[1][2]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. These values are essential for accurate stoichiometric calculations in experimental protocols.

PropertyValueSource
Molecular Formula C₉H₁₈O₅S[1]
Alternate Molecular Formula C₈H₁₆O₅S[1]
Molecular Weight 238.3 g/mol [1]
Alternate Molecular Weight 224.28 g/mol [1]
Solubility Soluble in water and common organic solvents (e.g., DMSO, DMF)[3]
pKa (Carboxylic Acid) Estimated to be in the range of 3-5
Reactivity Thiol group reacts with maleimides and gold surfaces. Carboxylic acid reacts with primary amines.[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Conjugation of this compound to a Primary Amine

This protocol outlines the general steps for conjugating the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a protein, peptide) using carbodiimide (B86325) chemistry.[1]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule of interest

  • Reaction Buffer (e.g., MES, PBS), pH 6.0-7.5

  • Quenching Solution (e.g., hydroxylamine, Tris buffer)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

  • Activation of Carboxylic Acid: Dissolve this compound in the reaction buffer. Add a molar excess of NHS (or sulfo-NHS) and EDC to the solution. Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.[1]

  • Conjugation to Amine: Add the amine-containing molecule to the activated this compound solution. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The reaction pH should be maintained between 7.2 and 7.5 for optimal amide bond formation.[1]

  • Quenching: Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.[1]

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis to obtain the purified conjugate.[1]

Surface Modification of Gold Biosensors

This protocol details the functionalization of gold surfaces using this compound to create a self-assembled monolayer (SAM), which can then be used for the immobilization of bioreceptors.[4]

Materials:

  • Gold-coated substrates

  • This compound

  • Absolute ethanol (B145695)

  • EDC/NHS solution

  • Bioreceptor solution

  • Blocking solution (e.g., ethanolamine, BSA)

  • Wash Buffer (e.g., PBS)

  • Deionized (DI) water

Methodology:

  • Preparation of Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol.[4]

  • SAM Formation: Immerse the clean, dry gold substrates into the thiol solution and incubate for 18-24 hours at room temperature.[4]

  • Rinsing and Drying: Remove the substrates, rinse with ethanol and DI water, and dry with a stream of nitrogen.

  • Carboxyl Group Activation: Immerse the SAM-modified substrates in an EDC/NHS solution for 15-30 minutes at room temperature.[4]

  • Bioreceptor Immobilization: Immediately immerse the activated substrates into the bioreceptor solution and incubate for 1-2 hours.

  • Blocking Unreacted Sites: Immerse the substrates in a blocking solution for 15-30 minutes to deactivate any remaining NHS esters.[4]

  • Final Rinsing: Rinse the substrates with the wash buffer. The functionalized biosensor is now ready for use.[4]

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the modification of citrate-capped gold nanoparticles with this compound via ligand exchange.

Materials:

  • Citrate-capped gold nanoparticle solution

  • This compound

  • Phosphate (B84403) buffer (10 mM, pH 7.4)

Methodology:

  • Preparation of PEG Linker Solution: Prepare a 1 mM stock solution of this compound in ethanol or water.

  • Surface Modification: Add the this compound stock solution to the gold nanoparticle solution to achieve a high molar excess. Incubate the mixture for 12-24 hours at room temperature with gentle stirring.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. Carefully remove the supernatant and resuspend the nanoparticle pellet in the phosphate buffer. Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linkers.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving this compound.

G cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification & Analysis Thiol_Molecule Thiol-containing Molecule Solution Reduction Disulfide Bond Reduction (if necessary) with TCEP Thiol_Molecule->Reduction Add_Linker Add Thiol-PEG3-acid Reduction->Add_Linker Incubate Incubate (RT or 4°C) Add_Linker->Incubate Quench Quench Reaction (e.g., Cysteine) Incubate->Quench Purify Purify Conjugate (SEC/Dialysis) Quench->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Caption: Workflow for the conjugation of a thiol-containing molecule with Thiol-PEG3-acid.

G cluster_sam SAM Formation cluster_activation Activation cluster_immobilization Immobilization & Blocking Clean_Gold Clean Gold Substrate Incubate_Thiol Incubate in Thiol-PEG3-acid Solution (18-24h) Clean_Gold->Incubate_Thiol Rinse_Dry Rinse & Dry Incubate_Thiol->Rinse_Dry Activate_COOH Activate Carboxyl Groups (EDC/NHS) Rinse_Dry->Activate_COOH Rinse_Activation Rinse Activate_COOH->Rinse_Activation Immobilize Immobilize Bioreceptor Rinse_Activation->Immobilize Block Block Unreacted Sites Immobilize->Block Final_Rinse Final Rinse Block->Final_Rinse

Caption: Workflow for surface modification of a gold biosensor with this compound.

G Thiol_PEG_Acid This compound Thiol_Group Thiol (-SH) Thiol_PEG_Acid->Thiol_Group Carboxylic_Acid Carboxylic Acid (-COOH) Thiol_PEG_Acid->Carboxylic_Acid Maleimide Maleimide Thiol_Group->Maleimide Gold_Surface Gold Surface Thiol_Group->Gold_Surface EDC_NHS EDC/NHS Activation Carboxylic_Acid->EDC_NHS Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond Gold_Surface->Thioether_Bond Primary_Amine Primary Amine (-NH2) Amide_Bond Stable Amide Bond Primary_Amine->Amide_Bond EDC_NHS->Primary_Amine

Caption: Reactivity pathways of this compound's functional groups.

References

An In-depth Technical Guide to HS-PEG3-COOH: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and detailed experimental methodologies for HS-PEG3-COOH, a heterobifunctional linker critical in bioconjugation, drug delivery, and surface modification. Its structure, featuring a terminal thiol group and a carboxylic acid separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer, offers versatility for covalently linking diverse molecules.

Core Physicochemical Properties

The fundamental characteristics of HS-PEG3-COOH are essential for accurate stoichiometric calculations in experimental designs and for the characterization of resulting conjugates.

PropertyValueSource(s)
Molecular Formula C₉H₁₈O₅S[1][2][3][4]
Molecular Weight 238.3 g/mol [1][2][3][4]
Alternate Formula C₈H₁₆O₅S[1]
Alternate Molecular Weight 224.28 g/mol [1]
Appearance Colorless to light yellow liquid[2][3]
IUPAC Name 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]propanoic acid[2]
CAS Number 1347750-82-6[2][4]
Purity ≥95%[3][4]
Boiling Point 377.5 ± 37.0 °C at 760 mmHg[3]

Note: An alternate formula and molecular weight are provided from one source, which may refer to a related compound, Thiol-PEG3-acetic acid.[1]

Key Applications

The dual functionality of HS-PEG3-COOH allows for its application in a variety of advanced scientific fields:

  • Bioconjugation: The thiol (-SH) group readily reacts with maleimides, haloacetamides, and disulfides, while the carboxylic acid (-COOH) can be activated to form stable amide bonds with primary amines on proteins, peptides, or other biomolecules.[3][5] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugates.[1]

  • PROTAC Synthesis: This linker is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules that induce the degradation of specific target proteins.[3] The PEG linker increases the PROTAC's water solubility and can influence cell permeability.[2]

  • Surface Modification: The thiol group has a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs).[3] This is particularly useful for developing functionalized surfaces for biosensors and other diagnostic or research platforms.[3]

Experimental Protocols

Conjugation of HS-PEG3-COOH to a Primary Amine via EDC/NHS Chemistry

This protocol outlines the general steps for conjugating the carboxylic acid moiety of HS-PEG3-COOH to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule) using carbodiimide (B86325) chemistry.[5]

Materials:

  • HS-PEG3-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer (pH 6.0-7.5)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve HS-PEG3-COOH in the reaction buffer.

    • Add EDC and NHS to the solution. The activation reaction is most efficient at a pH of 4.5-7.2.[6]

    • Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.[5][6]

  • Conjugation to Amine:

    • Add the activated HS-PEG3-COOH solution to the amine-containing molecule. The reaction with primary amines is most efficient at a pH of 7.0-8.0.[5][6]

    • Allow the reaction to proceed for 2 hours at room temperature.[6][7]

  • Quenching:

    • Add the quenching solution to hydrolyze any unreacted NHS esters.[5]

    • Incubate for 15 minutes.[5]

  • Purification:

    • Purify the conjugate using an appropriate method, such as SEC or dialysis, to remove excess reagents and byproducts.[5] Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and purity.[2]

EDC_NHS_Coupling_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quench & Purify HS_PEG_COOH HS-PEG3-COOH Activated_Ester Amine-Reactive NHS Ester HS_PEG_COOH->Activated_Ester 15 min, RT EDC_NHS EDC, NHS pH 6.0 EDC_NHS->Activated_Ester Conjugate HS-PEG3-NH-R (Stable Amide Bond) Activated_Ester->Conjugate pH 7.2-8.0 2 hrs, RT Amine_Molecule Amine-Containing Molecule (R-NH2) Amine_Molecule->Conjugate Quench Quench Reaction (e.g., Tris, Hydroxylamine) Conjugate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify EDC_NHS_Mechanism COOH R-COOH (HS-PEG3-COOH) Intermediate O-Acylisourea Intermediate (unstable) COOH->Intermediate + EDC EDC EDC Intermediate->COOH + H2O (Hydrolysis) NHSEster Amine-Reactive NHS Ester (semi-stable) Intermediate->NHSEster + NHS NHS NHS Amide R-CO-NH-R' (Stable Amide Bond) NHSEster->Amide + R'-NH2 Amine R'-NH2 (Primary Amine) Thiol_Oxidation Thiol 2x R-SH (HS-PEG3-COOH) Disulfide R-S-S-R (Disulfide Dimer) Thiol->Disulfide Oxidants [ O ] (Oxygen, Metal Ions, pH > 7) Oxidants->Disulfide

References

Navigating the Aqueous Environment: A Technical Guide to the Water Solubility of Thiol-PEG3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep understanding of the physicochemical properties of crosslinking agents is paramount for researchers, scientists, and drug development professionals. This technical guide focuses on the water solubility of Thiol-PEG3-acetic acid (HS-(CH₂)₂-(O(CH₂)₂)₃-COOH), a heterobifunctional linker critical in bioconjugation, nanoparticle functionalization, and the development of targeted therapeutics. While precise quantitative solubility values are not extensively published, this document synthesizes available data, provides experimental context, and outlines protocols for its practical application.

Core Properties and Solubility Profile

This compound's structure, featuring a terminal thiol group, a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, underpins its utility. The hydrophilic PEG chain is the primary determinant of its behavior in aqueous solutions.[1][2][3]

Quantitative Solubility Data

Direct quantitative measurements for this compound in water are not consistently reported in publicly available literature. However, information on its solubility in various solvents, including related compounds, provides a strong indication of its behavior. The PEGylated nature of the molecule inherently promotes solubility in aqueous media.[1][4] For context, a stock solution of a similar compound was prepared at 40 mg/mL in DMSO.[4]

SolventQualitative SolubilityNotes
Water / Aqueous Buffers Soluble The hydrophilic PEG spacer significantly enhances solubility in aqueous media.[1][2] For practical use in conjugation reactions, degassed, thiol-free buffers (e.g., PBS, HEPES) are recommended.[4]
Dimethyl Sulfoxide (DMSO)SolubleA stock solution of a related compound has been prepared at 40 mg/mL.[4] Anhydrous DMSO is recommended for preparing stock solutions to avoid moisture.[4]
Dimethylformamide (DMF)SolubleSimilar to DMSO, anhydrous DMF is suitable for preparing stock solutions.[4]
Dichloromethane (DCM)SolubleUseful for synthetic chemistry applications involving the carboxylic acid moiety.[4]
Ethanol / MethanolLikely SolubleShort-chain functionalized PEGs are generally soluble in lower alcohols.[4]

Experimental Protocols

Given the lack of a standardized quantitative value, an experimental protocol to determine the solubility in a specific buffer is crucial for applications requiring precise concentrations.

Protocol for Experimental Solubility Determination

This protocol provides a general method for estimating the aqueous solubility of this compound.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, Phosphate-Buffered Saline (PBS))

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

Methodology:

  • Preparation: Dispense a precise volume of the desired aqueous solvent into a microcentrifuge tube.

  • Addition of Solute: Add a small, accurately weighed amount of this compound to the tube.

  • Dissolution: Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

  • Iterative Addition: Visually inspect the solution for any undissolved material. If completely dissolved, add another weighed aliquot of the compound and repeat the vortexing step.

  • Saturation Point: Continue the iterative addition until a saturated solution is achieved, indicated by the presence of undissolved solid material after prolonged vortexing.

  • Separation: Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet the excess solid.

  • Analysis: The concentration of the clear supernatant represents the solubility of this compound in the chosen solvent. This can be determined by various analytical techniques, such as HPLC or by careful evaporation of the solvent and weighing the residue.

Application in Bioconjugation: A Workflow Overview

This compound is frequently employed as a crosslinker to conjugate a molecule with a primary amine to another molecule with a thiol-reactive group (e.g., a maleimide).

General Workflow for Two-Step Bioconjugation

The following diagram illustrates a typical workflow for utilizing this compound in a two-step bioconjugation process.[5]

G cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Amine Coupling cluster_step3 Step 3: Purification cluster_step4 Step 4: Further Conjugation (Optional) A This compound C Activated NHS Ester Intermediate A->C Activation B EDC/NHS E Thiol-Reactive Conjugate C->E Reaction D Amine-containing Molecule (e.g., Protein, Peptide) D->E Conjugation (pH 7.2-7.5) F Purification (e.g., SEC, Dialysis) E->F H Final Bioconjugate F->H Thiol-Maleimide Reaction (pH 6.5-7.5) G Maleimide-functionalized Molecule

General workflow for a two-step bioconjugation using this compound.

This workflow highlights the versatility of this compound, enabling the sequential linking of different molecular entities. The inherent water solubility imparted by the PEG spacer is advantageous throughout this process, particularly when working with biomolecules in aqueous buffers.[5]

Logical Pathway in PROTAC Synthesis

This compound also serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

PROTAC_Synthesis cluster_components Core Components cluster_synthesis Synthesis TargetLigand Target Protein Ligand Coupling Chemical Coupling TargetLigand->Coupling E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->Coupling Linker This compound (or derivative) Linker->Coupling PROTAC PROTAC Molecule Coupling->PROTAC

Logical relationship in PROTAC synthesis utilizing this compound.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, focusing on their core principles, applications, and the methodologies for their use in creating advanced bioconjugates.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two different reactive terminal groups.[1][2] This dual functionality is critical for the sequential and specific conjugation of two distinct molecules, a cornerstone in the design of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4] The general structure of these linkers can be represented as X-PEG-Y, where X and Y are different reactive functional groups.[2][5]

The PEG component itself imparts several highly desirable properties to the resulting bioconjugate. These include increased hydrophilicity, which can improve the solubility of hydrophobic molecules and reduce aggregation.[6] Furthermore, the PEG chain can create a "stealth" effect, shielding the conjugate from enzymatic degradation and reducing immunogenicity, which often leads to a prolonged circulation half-life.[1]

The discrete and defined length of the PEG chain allows for precise control over the distance between the two conjugated molecules. This spatial control is crucial for optimizing the biological activity, stability, and pharmacokinetic profiles of complex bioconjugates.[3]

Core Properties and Data Presentation

The selection of a heterobifunctional PEG linker is dictated by the specific requirements of the application, including the desired spacer length and the functional groups available on the molecules to be conjugated. Below is a summary of common heterobifunctional PEG linkers with their key quantitative data.

Linker NameFunctional Group XFunctional Group YPEG Units (n)Spacer Arm Length (Å)Molecular Weight ( g/mol )
Mal-PEG4-NHS ester Maleimide (B117702)NHS Ester424.4442.42
Mal-PEG8-NHS ester MaleimideNHS Ester839.3618.64
Alkyne-PEG4-NHS ester AlkyneNHS Ester424.4343.34
Azide-PEG4-NHS ester AzideNHS Ester424.4360.33
Amine-PEG4-Carboxylic Acid AmineCarboxylic Acid424.4237.27
Thiol-PEG4-Carboxylic Acid ThiolCarboxylic Acid424.4254.33

Note: Spacer arm lengths are approximate and can vary based on the conformation of the PEG chain.

Key Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the development of targeted therapies. Their ability to connect distinct molecular entities with precision has revolutionized the fields of oncology and protein degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of therapeutics that combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[3] Heterobifunctional PEG linkers are pivotal in this technology, connecting the antibody to the cytotoxic payload. The linker's stability is critical; it must remain intact in circulation to prevent premature drug release and off-target toxicity, but allow for efficient release of the payload once the ADC is internalized by the target cancer cell.[7] The PEG component enhances the ADC's solubility and pharmacokinetic profile.[2]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins. They consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a linker.[4] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker in PROTACs is not just a spacer; its length and flexibility are critical for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts the efficiency of protein degradation.[4] PEG linkers also help to overcome the solubility and cell permeability challenges often associated with these large molecules.[4]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts and workflows related to heterobifunctional PEG linkers.

G cluster_linker Core Structure of a Heterobifunctional PEG Linker linker Functional Group X PEG Spacer (CH₂CH₂O)n Functional Group Y

Core structure of a heterobifunctional PEG linker.

ADC_Workflow cluster_workflow Experimental Workflow for ADC Synthesis A Antibody (Amine Groups) C Antibody-Linker Intermediate A->C Activation B Heterobifunctional PEG Linker (e.g., Mal-PEG-NHS) B->C E Crude ADC Mixture C->E Conjugation D Thiol-containing Cytotoxic Drug D->E F Purification (e.g., SEC/HIC) E->F G Characterized ADC (DAR Analysis) F->G

Workflow for ADC synthesis and purification.

HER2_Signaling cluster_pathway HER2-Targeted ADC Internalization and Signaling ADC T-DM1 (ADC) HER2 HER2 Receptor ADC->HER2 Binding Dimer HER2/HER3 Heterodimer ADC->Dimer Inhibition HER2->Dimer Dimerization Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis PI3K PI3K/AKT Pathway Dimer->PI3K Activation Lysosome Lysosome Endocytosis->Lysosome DM1 DM1 Release Lysosome->DM1 Degradation Microtubules Microtubule Disruption DM1->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes

HER2-targeted ADC signaling pathway.

PROTAC_Workflow cluster_protac Logical Workflow for PROTAC Development A Identify Target Protein (POI) B Develop/Select POI Ligand A->B E Synthesize PROTAC Library B->E C Select E3 Ligase & Ligand C->E D Design & Synthesize PEG Linker Library D->E F Evaluate Ternary Complex Formation E->F G Assess In Vitro Degradation (DC50/Dmax) F->G H Optimize Linker (Length, Composition) G->H I Lead Optimization (PK/PD, In Vivo Efficacy) G->I H->D

Workflow for PROTAC design and evaluation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of an ADC using a Maleimide-PEG-NHS ester linker.

Protocol 1: Antibody Modification with Maleimide-PEG-NHS Ester

This protocol describes the first step in a two-step conjugation: activating the antibody by reacting its primary amine groups with the NHS ester end of the linker.

Materials:

  • Antibody (e.g., Trastuzumab) at 5-10 mg/mL.

  • Amine-free Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.[3]

  • Maleimide-PEGn-NHS Ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Antibody Preparation: Exchange the antibody into the Amine-free Reaction Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the NHS ester reaction.[8]

  • Linker Preparation: Immediately before use, allow the Maleimide-PEGn-NHS ester vial to equilibrate to room temperature to prevent moisture condensation.[9] Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Activation Reaction: Add a 5- to 10-fold molar excess of the linker stock solution to the antibody solution.[8] For example, for a 1 mL solution of a 5 mg/mL antibody (approx. 33.3 µM), add 16.7-33.3 µL of the 10 mM linker stock.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[10]

  • Removal of Excess Linker: Immediately following incubation, remove the unreacted linker using a desalting column equilibrated with the Amine-free Reaction Buffer. This step is crucial to prevent hydrolysis of the maleimide group and to avoid interference in the subsequent conjugation step.[8]

Protocol 2: Conjugation of Thiol-Containing Drug to Activated Antibody

This protocol details the second step: conjugating a thiol-containing cytotoxic payload to the maleimide-activated antibody.

Materials:

  • Maleimide-activated antibody from Protocol 5.1.

  • Thiol-containing cytotoxic drug (e.g., a derivative of MMAE or DM1).

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.0.

  • Quenching Solution: 1 M N-acetylcysteine or L-cysteine.

Procedure:

  • Drug Preparation: Dissolve the thiol-containing drug in DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: To the purified maleimide-activated antibody, add a 1.5- to 2-fold molar excess of the thiol-containing drug relative to the number of maleimide groups introduced. The pH of the reaction should be maintained between 6.5 and 7.5 for specific maleimide-thiol conjugation.[11]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 1 mM. Incubate for an additional 20-30 minutes at room temperature.[3]

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted drug, linker, and any aggregates to yield a pure ADC product. Size-Exclusion Chromatography (SEC) is commonly used for this purpose.

Materials:

  • Crude ADC mixture from Protocol 5.2.

  • SEC column (e.g., Superdex 200 or equivalent).

  • Liquid chromatography system (e.g., AKTA or HPLC).

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of Purification Buffer at a flow rate appropriate for the column dimensions.

  • Sample Preparation: Concentrate the crude ADC mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulates.

  • Chromatography: Inject the filtered sample onto the equilibrated SEC column. The volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the ADC using an isocratic flow of the Purification Buffer. Monitor the elution profile at 280 nm. The ADC will typically elute as the first major peak, well-separated from smaller molecules like the free drug and quenching reagent.[12]

  • Fraction Collection: Collect fractions corresponding to the monomeric ADC peak. Pool the relevant fractions.

Protocol 4: Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is the gold-standard method for determining the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species for cysteine-linked ADCs.[13]

Materials:

  • Purified ADC from Protocol 5.3.

  • HIC column (e.g., TSKgel Butyl-NPR).

  • HPLC system with a UV detector.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8).[14]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol).[14]

Procedure:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Data Analysis:

    • Monitor the chromatogram at 280 nm. Different drug-loaded species (e.g., DAR0, DAR2, DAR4) will elute as distinct peaks based on their increasing hydrophobicity.[15]

    • Integrate the peak areas for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100 [13]

This comprehensive guide provides the foundational knowledge and practical methodologies for researchers and professionals working with heterobifunctional PEG linkers in the development of next-generation therapeutics.

References

The Role of PEG Spacers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has become an indispensable strategy in the development of biotherapeutics. By acting as a flexible, hydrophilic spacer, PEG modulates the physicochemical and pharmacokinetic properties of conjugated molecules, such as proteins, peptides, and antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of the role of PEG spacers in bioconjugation, detailing their impact on solubility, stability, immunogenicity, and circulation half-life. It includes a review of PEG architectures, common conjugation chemistries, quantitative data on the effects of PEGylation, and detailed experimental protocols for key analytical techniques.

Introduction to PEG Spacers in Bioconjugation

Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[1] In bioconjugation, PEG chains are used as linkers or "spacers" to connect a biomolecule to another molecule, such as a drug, a targeting ligand, or an imaging agent.[2] The primary function of a PEG spacer is to impart its favorable physicochemical properties to the resulting conjugate, thereby overcoming many of the challenges associated with biologic drugs, including poor solubility, rapid clearance, and immunogenicity.[3][4]

The process of PEGylation can dramatically alter the therapeutic profile of a biomolecule. By creating a hydrophilic cloud around the molecule, PEG increases its hydrodynamic size, which shields it from proteolytic enzymes and reduces renal clearance.[5][6] This "stealth" effect is a cornerstone of modern drug delivery, enabling less frequent dosing and improved patient compliance.[7]

Core Functions and Advantages of PEG Spacers

The incorporation of PEG spacers into bioconjugates offers a multitude of advantages that are critical for therapeutic efficacy and safety.

Enhanced Solubility and Stability

A significant challenge in drug development is the poor aqueous solubility of many therapeutic compounds. PEG is highly hydrophilic, and its conjugation can substantially increase the solubility of hydrophobic drugs and proteins.[8][9] This is crucial for formulation and administration, preventing aggregation and improving bioavailability.[5] Furthermore, the flexible PEG chain can sterically hinder the approach of proteolytic enzymes, enhancing the stability of protein therapeutics against degradation.[6]

Reduced Immunogenicity and Antigenicity

When a therapeutic protein is administered, it can be recognized by the immune system as foreign, leading to the production of anti-drug antibodies (ADAs). This can neutralize the drug's effect and cause adverse immune reactions. PEGylation effectively masks the surface epitopes of the protein, reducing its recognition by immune cells and consequently lowering its immunogenicity.[4][5]

Improved Pharmacokinetics (PK)

Perhaps the most significant advantage of PEGylation is the dramatic improvement in the pharmacokinetic profile of the bioconjugate. The increased hydrodynamic radius of the PEGylated molecule leads to a significant reduction in renal clearance.[3][7] This results in a prolonged circulation half-life, allowing for sustained therapeutic levels of the drug in the bloodstream and reducing the required dosing frequency.[7]

Quantitative Impact of PEGylation on Bioconjugate Properties

The effects of PEGylation are quantifiable and depend on factors such as the size and architecture (linear vs. branched) of the PEG spacer. The following tables summarize data from various studies, illustrating the impact of PEGylation on key biopharmaceutical parameters.

Table 1: Effect of PEG Molecular Weight on Pharmacokinetics
BiomoleculePEG Size (kDa)Native Half-Life (t½)PEGylated Half-Life (t½)Fold Increase
rhTIMP-120 (linear)1.1 hours28 hours~25x
Interferon α-2a20 (linear)1.2 hours13.3 hours~11x
Interferon α-2a40 (linear)1.2 hours34.1 hours~28x
Interferon α-2a60 (linear)1.2 hours49.3 hours~41x
Affibody ZHER2:28914 (linear)19.6 minutesSignificantly ImprovedN/A
Affibody ZHER2:289110 (linear)19.6 minutesSignificantly ImprovedN/A
NanoparticlesN/A0.06 %ID/g (at 1h)0.23 %ID/g (at 1h)~3.8x

Data compiled from multiple sources.[10][11][12] Note: %ID/g refers to the percentage of injected dose per gram of blood, indicating concentration in circulation.

Table 2: Effect of PEGylation on In Vitro Activity and Solubility
MoleculePEG ModificationParameterValue (Non-PEGylated)Value (PEGylated)
Phenothiazine Derivative (PPF)Linear PEGIC50 (CT-26 cells)Higher Cytotoxicity0.14 mM (Less Cytotoxic)
SimvastatinPEG 12000Saturated Solubility8.74 µg/mL24.83 µg/mL
KetoprofenPEG 1000/1500/2000Aqueous Solubility41 µg/mL~300 µg/mL
PSMA InhibitorLinear PEGLogD7.4 (Hydrophilicity)-2.64-4.23

Data compiled from multiple sources.[8][9][13][14] A lower IC50 indicates higher cytotoxicity. A lower LogD indicates higher hydrophilicity/water solubility.

PEG Architectures and Conjugation Chemistries

The design of a PEGylated bioconjugate involves selecting both the appropriate PEG architecture and the chemical strategy for its attachment.

  • Linear PEG: The simplest architecture, consisting of a single PEG chain.[15]

  • Branched PEG: Consists of two or more PEG chains linked to a central core. Branched PEGs can offer enhanced steric hindrance and may lead to a longer circulation half-life compared to linear PEGs of the same total molecular weight.[1][16][17]

The choice of conjugation chemistry depends on the available functional groups on the biomolecule. Common strategies include:

  • Amine-reactive chemistry: Targeting lysine (B10760008) residues or the N-terminus using PEG-NHS esters.

  • Thiol-reactive chemistry: Targeting cysteine residues using PEG-maleimide, which is often used for site-specific PEGylation.[10][18]

  • Click Chemistry: Utilizing azide-alkyne cycloaddition for highly efficient and specific conjugation.

Visualization of Bioconjugation Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex scientific workflows.

G Figure 1: Site-Specific Cysteine PEGylation Workflow cluster_protein Protein Engineering & Expression cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis p1 Site-Directed Mutagenesis (Introduce Cysteine) p2 Gene Expression & Protein Purification p1->p2 c1 Reduction of Disulfide Bonds (if necessary) - TCEP Treatment p2->c1 c2 Buffer Exchange (Remove Reducing Agent) c1->c2 c3 Incubation with Thiol-Reactive PEG (e.g., PEG-Maleimide) c2->c3 f1 Quench Reaction (e.g., add L-Cysteine) c3->f1 f2 Purification of Conjugate (e.g., SEC or IEX) f1->f2 f3 Characterization (SDS-PAGE, MS, HPLC) f2->f3 end end f3->end Final Product: Homogeneous PEGylated Protein

Figure 1: Site-Specific Cysteine PEGylation Workflow

G Figure 2: General Workflow for ADC Development with a PEG Linker cluster_components Component Preparation cluster_conjugation Conjugation Process cluster_purification Purification & Characterization comp1 Monoclonal Antibody (mAb) - Targets tumor antigen conj1 Partial mAb Reduction - Exposes reactive thiols comp1->conj1 comp2 Linker-Payload Synthesis - PEG Spacer + Cytotoxic Drug conj2 Conjugation Reaction - mAb-SH + Maleimide-PEG-Drug comp2->conj2 conj1->conj2 pur1 Purification of ADC - e.g., Hydrophobic Interaction Chromatography (HIC) conj2->pur1 pur2 Characterization - Drug-to-Antibody Ratio (DAR) - Purity, Aggregation pur1->pur2 end end pur2->end Final ADC Product

Figure 2: General Workflow for ADC Development with a PEG Linker

Experimental Protocols for Characterization

Accurate characterization of PEGylated bioconjugates is essential for research, development, and quality control. This involves confirming the degree of PEGylation, assessing purity, and ensuring structural integrity.

Protocol: Characterization by Size-Exclusion Chromatography (SEC-MALS)

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to determine the absolute molar mass and degree of conjugation without relying on column calibration standards.[19][20][21]

Objective: To separate PEGylated species from unreacted protein and free PEG, and to determine the molar mass of each component.

Materials:

  • SEC-HPLC system with UV and Refractive Index (RI) detectors.

  • MALS detector (e.g., Wyatt DAWN).

  • SEC column suitable for the expected molecular weight range (e.g., TSKgel UP-SW2000).[19]

  • Mobile Phase: Phosphate-buffered saline (PBS) or other suitable aqueous buffer, filtered and degassed.

  • PEGylated protein sample, unreacted protein, and free PEG standards.

Methodology:

  • System Setup: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on all detectors (UV, RI, and MALS).

  • Sample Preparation: Prepare the PEGylated protein sample in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Injection and Data Acquisition: Inject a defined volume (e.g., 50-100 µL) of the prepared sample onto the column. Acquire data from the UV, RI, and MALS detectors simultaneously using appropriate software (e.g., ASTRA).

  • Data Analysis (Protein Conjugate Analysis):

    • Determine the specific refractive index increment (dn/dc) and the UV extinction coefficient for both the protein and the PEG polymer. These values are crucial for the analysis.

    • Use the software's protein conjugate analysis module. The software utilizes signals from both the UV detector (which primarily detects the protein) and the RI detector (which detects both protein and PEG) in combination with the light scattering data to calculate the molar mass of the protein portion and the PEG portion for each eluting peak.[21]

    • The degree of PEGylation (the number of PEG chains per protein) can be calculated from the molar masses of the protein and PEG components of the main conjugate peak.

Protocol: Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to determine the molecular weight of the conjugate and assess the heterogeneity of the PEGylation reaction.

Objective: To confirm the covalent attachment of PEG and determine the distribution of species (e.g., mono-, di-, tri-PEGylated protein).

Materials:

  • MALDI-TOF Mass Spectrometer.

  • MALDI target plate.

  • Matrix Solution: Prepare a saturated solution of Sinapic Acid (SA) or α-Cyano-4-hydroxycinnamic acid (HCCA) in a solvent mixture such as 30% Acetonitrile / 0.1% Trifluoroacetic acid (TFA).[22]

  • PEGylated protein sample (1-10 pmol/µL).[23]

Methodology:

  • Sample-Matrix Preparation (Dried-Droplet Method):

    • Mix 1 µL of the PEGylated protein sample with 1 µL of the prepared matrix solution directly in a microcentrifuge tube.

    • Spot 1 µL of this mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature, allowing co-crystallization of the sample and matrix.[23]

  • Instrument Setup:

    • Load the target plate into the mass spectrometer.

    • Operate the instrument in linear mode for high molecular weight proteins (>30 kDa). Reflectron mode can be used for higher resolution of smaller molecules.[24]

    • Calibrate the instrument using known protein standards that bracket the expected mass of the conjugate.

  • Data Acquisition:

    • Fire the laser at the sample spot. Adjust the laser power to achieve optimal ionization with minimal fragmentation. It is often necessary to search for "sweet spots" within the crystal for the best signal.[23]

    • Acquire spectra by averaging several hundred laser shots.

  • Data Analysis:

    • The resulting spectrum will show a series of peaks. The mass difference between adjacent peaks in a series should correspond to the mass of a single PEG chain.

    • The peak corresponding to the unmodified protein should be identified.

    • The subsequent peaks will represent the protein with one PEG chain (mono-PEGylated), two PEG chains (di-PEGylated), and so on. The distribution of these peaks indicates the heterogeneity of the PEGylation.

Conclusion

PEG spacers are a foundational tool in modern bioconjugation, providing a versatile means to enhance the therapeutic properties of biomolecules. By improving solubility, increasing stability, reducing immunogenicity, and extending circulation half-life, PEGylation can transform a promising but challenging biologic into a viable therapeutic agent. The ability to tune the properties of the final conjugate through the selection of PEG size and architecture, combined with precise analytical characterization, allows for the rational design of next-generation biotherapeutics. As drug development continues to advance, the strategic use of PEG spacers will remain a critical element in creating safer and more effective treatments for a wide range of diseases.

References

A Comprehensive Technical Guide to the Synthesis of Thiol-PEG3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of a common synthetic route for Thiol-PEG3-acetic acid, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the core chemical principles, experimental protocols, and data presentation to facilitate its successful synthesis and application in research and development.

Introduction

This compound is a versatile crosslinking reagent characterized by a terminal thiol group and a carboxylic acid, separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique architecture allows for the sequential and controlled conjugation of two different molecules. The thiol moiety offers a reactive handle for attachment to maleimide-functionalized molecules or gold surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[2] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[1]

Overview of the Synthetic Route

A common and effective strategy for the synthesis of this compound involves a three-stage process:

  • Protection of the Thiol Group: A mercaptoalkanoic acid, such as 3-mercaptopropionic acid, is reacted with a protecting group to prevent unwanted side reactions of the highly reactive thiol group during subsequent steps. The trityl (triphenylmethyl, Trt) group is a widely used protecting group for thiols due to its stability under various reaction conditions and its relatively straightforward removal.

  • Coupling with the PEG Spacer: The protected thiol-containing carboxylic acid is then coupled with a suitable PEG3 derivative that also contains a carboxylic acid or a precursor to it. A common method for this is the Steglich esterification, which forms an ester linkage.

  • Deprotection of the Thiol Group: In the final step, the trityl protecting group is selectively removed from the thiol group to yield the final this compound product. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA) in the presence of a scavenger to prevent side reactions.

Experimental Protocols

Stage 1: Synthesis of S-Trityl-3-mercaptopropionic Acid

This protocol describes the protection of 3-mercaptopropionic acid with a trityl group.

Materials:

  • 3-mercaptopropionic acid

  • Triphenylmethanol (B194598) (Trityl alcohol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Tetrahydrofuran (THF)

  • N,N-dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a fume hood, dissolve 3-mercaptopropionic acid in glacial acetic acid.

  • In a separate flask, dissolve an equimolar amount of triphenylmethanol in THF.

  • Slowly add the 3-mercaptopropionic acid solution to the triphenylmethanol solution with stirring at room temperature.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the crude product may precipitate out of the solution. Collect the solid by filtration.

  • To purify, dissolve the crude product in a minimal amount of DMF and then precipitate the purified product by adding a large volume of water.

  • Collect the white to off-white solid by filtration, wash with water, and dry under vacuum.

  • Characterize the product by NMR and mass spectrometry to confirm the structure of S-trityl-3-mercaptopropionic acid.

Stage 2: Coupling of S-Trityl-3-mercaptopropionic Acid with HO-PEG3-COOH (Steglich Esterification)

This protocol outlines the esterification of the S-trityl protected precursor with a commercially available PEG derivative, 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid (HO-PEG3-COOH).

Materials:

  • S-Trityl-3-mercaptopropionic acid

  • 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid (HO-PEG3-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (B109758) (DCM)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve S-Trityl-3-mercaptopropionic acid and a slight molar excess of HO-PEG3-COOH in anhydrous DCM.

  • Add a catalytic amount of DMAP (5-10 mol%) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1-1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, the byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Remove the DCU by filtration.

  • Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude S-trityl-PEG3-acetic acid ester.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Stage 3: Deprotection of S-Trityl-PEG3-acetic acid

This protocol describes the removal of the trityl protecting group to yield the final product.

Materials:

  • S-trityl-PEG3-acetic acid ester

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the S-trityl-PEG3-acetic acid ester in DCM.

  • Prepare a cleavage cocktail of TFA, a scavenger (TIS or TES), and water. A common mixture is 95:2.5:2.5 (TFA:TIS:H₂O).

  • Add the cleavage cocktail to the solution of the protected compound. A characteristic yellow color of the trityl cation should appear.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours. The disappearance of the starting material can be monitored by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA.

  • Precipitate the crude this compound by adding cold diethyl ether to the concentrated residue.

  • Collect the product by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound and Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-mercaptopropionic acidC₃H₆O₂S106.14Colorless liquid
TriphenylmethanolC₁₉H₁₆O260.33White crystalline solid
S-Trityl-3-mercaptopropionic acidC₂₂H₂₀O₂S348.46White to off-white solid
3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acidC₇H₁₄O₅178.18Colorless to pale yellow liquid
S-Trityl-PEG3-acetic acid esterC₂₉H₃₂O₆S508.63Viscous oil or solid
This compoundC₉H₁₈O₅S238.30Colorless to light yellow liquid

Table 2: Typical Reaction Parameters and Expected Yields

Reaction StageKey ReagentsSolventReaction TimeTypical Yield
ProtectionH₂SO₄ (cat.)Acetic Acid/THF4-6 hours80-95%
Coupling (Steglich)DCC, DMAPDCM12-24 hours60-80%
DeprotectionTFA, TISDCM1-2 hours>90%

Mandatory Visualizations

Synthesis Route Diagram

Synthesis_Route cluster_stage1 Stage 1: Protection cluster_stage2 Stage 2: Coupling cluster_stage3 Stage 3: Deprotection 3-mercaptopropionic_acid 3-mercaptopropionic acid S-Trityl-3-mercaptopropionic_acid S-Trityl-3-mercaptopropionic acid 3-mercaptopropionic_acid->S-Trityl-3-mercaptopropionic_acid H₂SO₄ (cat.) Triphenylmethanol Triphenylmethanol Triphenylmethanol->S-Trityl-3-mercaptopropionic_acid S-Trityl-PEG3-acetic_acid S-Trityl-PEG3-acetic acid S-Trityl-3-mercaptopropionic_acid->S-Trityl-PEG3-acetic_acid DCC, DMAP HO-PEG3-COOH HO-PEG3-COOH HO-PEG3-COOH->S-Trityl-PEG3-acetic_acid Thiol-PEG3-acetic_acid This compound S-Trityl-PEG3-acetic_acid->Thiol-PEG3-acetic_acid TFA, TIS

Caption: Overall synthesis route for this compound.

Experimental Workflow for Purification

Purification_Workflow Crude_Product Crude this compound Purification Purification Crude_Product->Purification Flash_Chromatography Flash Column Chromatography (Silica Gel) Purification->Flash_Chromatography Primary Method HPLC Preparative RP-HPLC Purification->HPLC For High Purity Analysis Purity Analysis (LC-MS, NMR) Flash_Chromatography->Analysis HPLC->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General purification workflow for this compound.

Purification and Characterization

The final this compound product is typically a viscous oil or solid and should be purified to remove any remaining reagents, byproducts, and unreacted starting materials.

  • Flash Column Chromatography: This is a common method for purifying the protected intermediate and the final product. A silica gel column with a gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane can be effective.

  • High-Performance Liquid Chromatography (HPLC): For applications requiring high purity, preparative reverse-phase HPLC (RP-HPLC) is recommended.

  • Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Analytical HPLC: To assess the purity.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The route described in this guide, involving trityl protection, Steglich esterification, and TFA-mediated deprotection, is a robust and widely applicable method. By following these detailed protocols, researchers and drug development professionals can reliably synthesize this important bifunctional linker for a wide range of applications in biotechnology and medicine.

References

An In-depth Technical Guide on the Core Principles of Thiol-Gold Surface Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the interaction between thiol compounds and gold surfaces. This interaction is a cornerstone of self-assembly in nanotechnology and has profound implications for the development of advanced biosensors, targeted drug delivery systems, and novel biomaterials.

Core Principles of the Thiol-Gold Interaction

The spontaneous formation of a stable bond between sulfur and gold is the primary driving force behind the self-assembly of thiol-containing molecules on gold surfaces. This interaction leads to the formation of highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs).

The Nature of the Gold-Sulfur Bond:

The bond between gold and sulfur is a subject of ongoing research, with evidence pointing towards a complex interaction that has both covalent and ionic characteristics, often described as a "semi-covalent" bond.[1] The interaction is remarkably strong, with a bond dissociation energy estimated to be in the range of 40-50 kcal/mol (approximately 167-209 kJ/mol).[2]

There is a debate in the scientific community regarding the precise nature of the bond, specifically concerning the fate of the hydrogen atom from the thiol's sulfhydryl group (-SH) upon adsorption.

  • Chemisorption (Thiolate Formation): The prevailing theory suggests that the thiol's sulfhydryl group undergoes deprotonation, forming a thiolate (RS⁻) that covalently bonds to the gold surface.[3] This process may involve the evolution of hydrogen gas.

  • Physisorption: Some studies suggest that under certain conditions, the thiol may adsorb onto the gold surface without the cleavage of the S-H bond, interacting through the sulfur's lone pair electrons in a physisorption-like manner.[4]

The stability and properties of the resulting monolayer are influenced by a combination of the gold-sulfur bond and the van der Waals interactions between the alkyl chains of neighboring thiol molecules.[5]

Formation of Self-Assembled Monolayers (SAMs):

The formation of a thiol SAM on a gold surface is a spontaneous process that typically involves immersing a clean gold substrate into a dilute solution of the thiol.[6][7] The process can be broadly described in two stages:

  • Initial Rapid Adsorption: Thiols from the solution rapidly adsorb onto the gold surface, forming a disordered layer where the molecules may lie parallel to the surface.

  • Slow Reorganization: Over time, the adsorbed thiol molecules reorganize into a densely packed, ordered monolayer. In this final configuration, the alkyl chains are typically tilted at an angle of approximately 30° with respect to the surface normal.[5]

Quantitative Data on Thiol-Gold Interactions

The following tables summarize key quantitative data related to the thiol-gold interaction, providing a basis for comparison and modeling.

Table 1: Bond Energies and Rupture Forces

ParameterValueNotes
Au-S Bond Dissociation Energy ~40-50 kcal/mol (~167-209 kJ/mol)Represents the strength of the gold-thiolate bond.[2]
Diatomic Au-S Bond Energy 298 ± 2 kJ/molMeasured for gaseous gold monosulfide (AuS).[8]
Rupture Force (AFM) 1.09 ± 0.39 nNFor a single thiol on an oxidized gold surface.[9]
Rupture Force (AFM) 0.62 ± 0.18 nNFor a single thiol on a reduced gold surface.[9]

Table 2: Adsorption Kinetics

SystemAdsorption ModelRate Constant (k)Conditions
Alkanethiols in Micellar Solution First-Order LangmuirVaries with chain length and surfactantAqueous micellar solutions.[6]
Thiol-modified dsDNA LangmuirAdsorption: (1.9 ± 0.2) x 10³ M⁻¹s⁻¹718 base pair dsDNA on a gold surface.[9]
Charged Thiol (HSC₁₀COO⁻) Langmuir0.045 ± 0.005 min⁻¹0.5 mM thiol concentration.[5][10]
Charged Thiol (HSC₁₀COO⁻) Langmuir0.020 ± 0.003 min⁻¹0.05 mM thiol concentration.[5][10]
Aromatic Thiols on Nanoparticles First-Order Langmuir~0.01 min⁻¹Ligand exchange on gold nanoparticles.[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and advancing research. The following sections provide protocols for the preparation of thiol SAMs and their characterization using common surface analysis techniques.

Preparation of Self-Assembled Monolayers (SAMs) of Thiols on Gold

This protocol outlines the solution-based self-assembly of alkanethiol monolayers on a gold substrate.[6][7]

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • Thiol compound

  • 200-proof ethanol (B145695) (or other suitable solvent)

  • Concentrated HCl or NH₄Cl/triethylamine (for pH adjustment of carboxy- or amine-terminated thiols, respectively)

  • Clean glass or polypropylene (B1209903) containers

  • Tweezers

  • Sonicator

  • Dry nitrogen or argon gas

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reacts violently with organic materials. An alternative is UV/ozone cleaning.

  • Thiol Solution Preparation:

    • Prepare a dilute solution of the thiol in ethanol (typically 1 mM).

    • For carboxy-terminated thiols, adjust the pH of the solution to ~2 with a few drops of concentrated HCl.[6]

    • For amine-terminated thiols, adjust the pH to ~12 with concentrated NH₄Cl or triethylamine.[6]

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[6]

  • Self-Assembly:

    • Immerse the clean gold substrate into the thiol solution using tweezers.

    • To minimize oxidation, it is recommended to backfill the container with an inert gas like nitrogen or argon and seal it.

    • Allow the self-assembly to proceed for 18-24 hours to ensure the formation of a well-ordered monolayer.[5]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

    • Dry the substrate under a gentle stream of dry nitrogen or argon gas.

  • Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere.

X-ray Photoelectron Spectroscopy (XPS) for SAM Characterization

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the SAM.[12][13][14]

Instrumentation:

  • X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

  • Sample Introduction: Mount the SAM-coated gold substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a wide-energy range survey spectrum to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, typically Au 4f, S 2p, C 1s, and O 1s.

  • Data Analysis:

    • Binding Energy Reference: Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV.[13]

    • Peak Fitting: Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of different chemical states. The S 2p peak is particularly important for confirming the formation of the gold-thiolate bond, which typically appears at a binding energy of around 162 eV.[15]

    • Angle-Resolved XPS (ARXPS): For determining the thickness and orientation of the monolayer, acquire spectra at different take-off angles of the photoelectrons.[14]

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

SPR is a label-free optical technique that can monitor the real-time binding of molecules to a gold surface, making it ideal for studying the kinetics of SAM formation and subsequent biomolecular interactions.[16][17]

Instrumentation:

  • SPR instrument with a sensor chip consisting of a thin gold film on a glass prism.

Procedure:

  • Chip Preparation: Clean and prepare the gold sensor chip.

  • System Equilibration: Flow a running buffer over the sensor surface until a stable baseline is achieved.

  • SAM Formation: Inject the thiol solution over the gold surface and monitor the change in the SPR signal (resonance angle or resonance wavelength) in real-time. The signal will increase as the thiol molecules adsorb and form a monolayer.

  • Rinsing: Flow the running buffer over the surface to remove any non-specifically bound thiol molecules.

  • Biomolecule Immobilization and Interaction:

    • Activate the terminal functional groups of the SAM (e.g., carboxylic acid groups using EDC/NHS chemistry).

    • Inject the ligand (e.g., a protein) to be immobilized and monitor its binding to the activated surface.

    • Inject the analyte of interest and monitor its interaction with the immobilized ligand.

  • Data Analysis: Analyze the sensorgrams (plots of SPR signal versus time) to determine association and dissociation rate constants, and equilibrium binding constants.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive acoustic technique that measures changes in mass and viscoelastic properties at the sensor surface in real-time. It is used to study the formation of SAMs and their interactions with other molecules.[18][19][20]

Instrumentation:

  • QCM-D instrument with gold-coated quartz crystal sensors.

Procedure:

  • Sensor Cleaning: Clean the gold-coated quartz crystal sensor.

  • Baseline Establishment: Mount the sensor in the flow module and establish a stable baseline by flowing a suitable buffer over the sensor surface.

  • SAM Formation: Introduce the thiol solution into the flow cell. The adsorption of thiol molecules onto the gold surface will cause a decrease in the resonance frequency (Δf), corresponding to an increase in mass, and a change in the dissipation (ΔD), reflecting the viscoelastic properties of the forming layer.

  • Rinsing: After the SAM has formed, rinse with the buffer to remove unbound thiols.

  • Interaction Analysis: Introduce the molecule of interest (e.g., protein, lipid vesicles) and monitor the changes in Δf and ΔD to study the binding and structural changes of the adsorbed layer.

  • Data Modeling: Use appropriate models (e.g., the Sauerbrey equation for rigid films or viscoelastic modeling for soft films) to quantify the mass and thickness of the adsorbed layers.

Atomic Force Microscopy (AFM) for Surface Topography

AFM provides high-resolution topographical images of the SAM surface, allowing for the visualization of monolayer structure, defects, and domain formation.[21]

Instrumentation:

  • Atomic Force Microscope.

  • Sharp AFM tips (typically silicon or silicon nitride).

Procedure:

  • Sample Mounting: Secure the SAM-coated substrate onto the AFM sample stage.

  • Imaging Mode Selection: Choose an appropriate imaging mode. Tapping mode (or intermittent contact mode) is often preferred for soft organic monolayers to minimize sample damage.

  • Image Acquisition:

    • Engage the AFM tip with the surface.

    • Optimize the imaging parameters (scan size, scan rate, setpoint, gains) to obtain a high-quality image.

    • Acquire images of the surface topography.

  • Image Analysis:

    • Analyze the images to assess the uniformity and completeness of the monolayer.

    • Measure the height of the monolayer by creating a scratch in the SAM and imaging the height difference between the gold substrate and the top of the monolayer.[22]

    • Identify and characterize surface features such as domains, pits, and islands.

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the application of thiol-gold surface chemistry.

Experimental Workflow for SAM Preparation and Characterization

SAM_Workflow cluster_prep Preparation cluster_char Characterization start Start: Clean Gold Substrate thiol_sol Prepare Thiol Solution start->thiol_sol immersion Immerse Substrate (18-24h) thiol_sol->immersion rinse_dry Rinse and Dry immersion->rinse_dry xps XPS (Composition, Chemical State) rinse_dry->xps Analyze afm AFM (Topography, Thickness) rinse_dry->afm Analyze spr SPR (Real-time Formation) rinse_dry->spr Analyze qcmd QCM-D (Mass, Viscoelasticity) rinse_dry->qcmd Analyze end End: Characterized SAM xps->end afm->end spr->end qcmd->end

Workflow for SAM preparation and characterization.
Functionalization of Gold Nanoparticles for Targeted Drug Delivery

Drug_Delivery_Workflow start Gold Nanoparticles (AuNPs) functionalization Surface Functionalization (Thiol-Gold Interaction) start->functionalization peg_thiol Thiol-PEG Linker (for stability & biocompatibility) peg_thiol->functionalization conjugation1 Conjugate Targeting Ligand functionalization->conjugation1 targeting_ligand Targeting Ligand (e.g., Antibody, Aptamer) targeting_ligand->conjugation1 drug Therapeutic Drug conjugation2 Load Drug drug->conjugation2 conjugation1->conjugation2 final_construct Targeted Drug-Loaded AuNP conjugation2->final_construct delivery Systemic Administration final_construct->delivery targeting Targeted Binding to Cancer Cells delivery->targeting internalization Cellular Internalization targeting->internalization release Drug Release internalization->release end Therapeutic Effect release->end

Workflow for creating a targeted drug delivery system.
Signaling Pathway in an Electrochemical Biosensor

Biosensor_Signaling cluster_surface Sensor Surface cluster_detection Detection gold_electrode Gold Electrode sam_formation Thiolated Probe Immobilization (e.g., Aptamer, Antibody) gold_electrode->sam_formation Thiol-Gold Interaction blocking Surface Blocking (e.g., with MCH) sam_formation->blocking target_binding Target Analyte Binding blocking->target_binding conformational_change Conformational Change of Probe target_binding->conformational_change signal_transduction Change in Electrochemical Signal (e.g., Impedance, Current) conformational_change->signal_transduction readout Signal Readout & Quantification signal_transduction->readout

Electrochemical biosensor signaling pathway.

References

The Amine Reactivity of Thiol-PEG3-Acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Thiol-PEG3-acetic acid with amines, a cornerstone of modern bioconjugation strategies. This heterobifunctional linker, with its terminal thiol and carboxylic acid groups separated by a flexible polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide will delve into the core reaction mechanism, provide detailed experimental protocols, and present quantitative data to enable researchers to effectively utilize this valuable tool.

Core Concepts: The Chemistry of Amide Bond Formation

The conjugation of the carboxylic acid moiety of this compound to a primary amine is most commonly achieved through carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3] This "zero-length" crosslinking method facilitates the formation of a stable amide bond.[1]

The reaction proceeds in a two-step mechanism designed to enhance efficiency and stability:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[1]

  • Formation of a Stable NHS Ester: To prevent hydrolysis of the unstable intermediate in aqueous solutions, NHS is added. NHS reacts with the O-acylisourea to create a more stable, amine-reactive NHS ester.[1] This semi-stable ester has a half-life ranging from minutes to hours, depending on the pH and temperature of the reaction environment.[1]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule, resulting in the formation of a stable amide bond and the release of NHS.[1]

It is crucial to note that primary amines are significantly more reactive towards NHS esters than thiols under typical reaction conditions, ensuring the selective formation of an amide bond without significant side reactions involving the thiol group of the linker.[4]

Quantitative Data for Reaction Optimization

The success of the conjugation reaction is highly dependent on carefully controlling key parameters. The following tables summarize critical quantitative data to guide the optimization of your experimental design.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReagentMolar Excess (relative to this compound)Rationale & Key Considerations
EDC 2 - 10 foldDrives the initial activation of the carboxyl group. A higher excess may be necessary for dilute solutions.[5][6] A common starting point is a 2-fold molar excess over the carboxylic acid.[3]
NHS/Sulfo-NHS 1.2 - 5 foldStabilizes the active intermediate by forming the NHS ester. A common EDC:NHS ratio is 1:1.2 or 1:1.5.[1][7] Some protocols suggest a 1:2:5 molar ratio of Acid:EDC:NHS as a starting point.[3]
Amine-containing Molecule 1:1 to 1:20 (Linker:Amine)A molar excess of the activated PEG linker can help drive the conjugation to completion. The optimal ratio should be determined empirically for each specific application.[3][6]

Table 2: Influence of pH on Reaction Steps

Reaction StepOptimal pH RangeRationale & Key Considerations
Carboxylic Acid Activation (EDC/NHS) 4.5 - 6.5Most efficient in a slightly acidic environment. MES buffer is a suitable choice as it lacks amines and carboxyls.[3][6]
NHS Ester Coupling to Amine 7.2 - 8.5Facilitates the reaction of NHS esters with primary amines. Buffers such as phosphate-buffered saline (PBS) are commonly used.[3][8] The optimal pH for modification is often cited as 8.3-8.5.[9]

Table 3: Stability of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[8][10][11]
7.0Room Temperature~7 hours[12]
8.0Room Temperature~1 hour[10]
8.5Room Temperature20 minutes[13]
8.6410 minutes[8][10][11]
9.0Room TemperatureMinutes[12][13]

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to an amine-containing molecule. Optimization may be required for specific applications.

Two-Step Conjugation Protocol

This method is often preferred as it separates the activation of the carboxylic acid from the amine coupling, which can minimize undesirable side reactions such as the polymerization of the amine-containing molecule by EDC.[1]

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5 - 6.5[3]

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2 - 8.0[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[3]

  • Purification system (e.g., desalting column, size-exclusion chromatography (SEC), or dialysis)[1]

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent condensation.[1]

  • Dissolve this compound in Activation Buffer to a final concentration of 1-10 mM.[1]

  • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (or ultrapure water/DMSO for NHS). For example, create 100 mM stock solutions.[1]

  • Add the EDC stock solution to the this compound solution to achieve the desired molar excess (e.g., 2-10 fold). Mix gently.[3]

  • Immediately add the NHS stock solution to the reaction mixture to achieve the desired molar excess (e.g., 1.2-5 fold).[3]

  • Incubate at room temperature for 15-30 minutes.[1][3]

Step 2: Coupling to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer. The concentration will typically range from 1-10 mg/mL.[1]

  • Add the freshly activated this compound mixture from Step 1 to the amine-containing molecule solution.[1]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2][3]

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters.[1][3]

  • Incubate for 15-30 minutes at room temperature.[3]

  • Purify the final conjugate to remove excess reagents and byproducts using a suitable method such as a desalting column, SEC, or dialysis.[1][2]

Visualizing the Process: Reaction and Application

The following diagrams, generated using Graphviz, illustrate the key chemical reaction, a typical experimental workflow, and a relevant biological application.

G cluster_0 EDC/NHS Reaction Mechanism A This compound (-COOH) B O-Acylisourea Intermediate (unstable) A->B + EDC C Amine-Reactive NHS Ester (semi-stable) B->C + NHS E Stable Amide Bond (-CONH-R) C->E + R-NH2 - NHS D Primary Amine (R-NH2)

EDC/NHS reaction mechanism for amide bond formation.

G cluster_1 Experimental Workflow prep Prepare Reagents (Thiol-PEG3-Acid, EDC, NHS, Amine-Molecule) activation Activate Thiol-PEG3-Acid (add EDC, then NHS) Incubate 15-30 min prep->activation coupling Couple to Amine (add activated linker to amine-molecule) Incubate 1-2h RT or overnight 4°C activation->coupling quench Quench Reaction (add Tris or Hydroxylamine) Incubate 15 min coupling->quench purify Purify Conjugate (SEC, Dialysis) quench->purify characterize Characterize Final Product purify->characterize

A generalized workflow for the conjugation of Thiol-PEG3-acid.

G cluster_2 PROTAC Mechanism of Action protac PROTAC (Thiol-PEG3-Acid Linker) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitination of POI ternary->ub degradation Proteasomal Degradation of POI ub->degradation

Conceptual model of a PROTAC utilizing a Thiol-PEG3-acid linker.

Troubleshooting Common Issues

Table 4: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Inactive EDC/NHS due to hydrolysis.[1]2. Suboptimal pH for activation or coupling.[1]3. Presence of primary amines in buffers (e.g., Tris, Glycine).[1]4. Hydrolysis of the NHS-ester intermediate.[1]1. Use fresh, high-quality reagents. Equilibrate to room temperature before opening.[1]2. Verify the pH of your Activation and Coupling buffers. Consider a two-step protocol with pH adjustment.[1]3. Use non-amine buffers like MES, PBS, or Borate.[1]4. Add the amine-containing molecule immediately after the activation step.[1]
Precipitation of Protein/Molecule 1. High concentration of organic co-solvent (if used).[1]2. Significant change in isoelectric point (pI) after modification.[1]3. Self-crosslinking of the protein.[1]1. Reduce the amount of co-solvent or select a more suitable one.[1]2. Adjust the buffer pH to be further away from the theoretical pI of the conjugate.[1]3. Lower the concentration of EDC or the protein. Ensure a two-step process to minimize this.[1]
Loss of Thiol Group Activity 1. Oxidation of the thiol group to form disulfides.[1]1. Perform reactions in de-gassed buffers or in the presence of a non-thiol reducing agent like TCEP (if compatible).[1]

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the precise and efficient linkage of molecules through the formation of stable amide bonds. By understanding the underlying chemistry, carefully controlling reaction parameters, and following established protocols, researchers can successfully employ this linker in a wide range of applications, from the development of targeted therapeutics to the creation of novel diagnostic agents. This guide provides the foundational knowledge and practical guidance necessary to harness the full potential of this compound in your research endeavors.

References

An In-Depth Technical Guide to PROTAC Linkers: Featuring Thiol-PEG3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[3]

Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are widely employed due to their ability to enhance solubility, improve cell permeability, and offer a straightforward means to modulate linker length.[4] This guide provides a comprehensive overview of PROTAC linkers, with a specific focus on the utility of Thiol-PEG3-acetic acid, a versatile heterobifunctional linker.

This compound: A Versatile Tool for PROTAC Synthesis

This compound is a heterobifunctional linker featuring a thiol group at one end and a carboxylic acid group at the other, separated by a three-unit PEG chain.[5][6] This structure provides two distinct reactive handles for the sequential and directional conjugation of the POI and E3 ligase ligands.[5] The thiol group can react with maleimides or other thiol-reactive functionalities, while the carboxylic acid can be activated to form a stable amide bond with an amine group on the other ligand.[6] The PEG spacer enhances the aqueous solubility of the resulting PROTAC, a crucial property for these often large and hydrophobic molecules.[5]

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while one that is too long can lead to reduced degradation efficiency. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.

Table 1: In Vitro Degradation of Bromodomain-containing protein 4 (BRD4) with Varying PEG Linker Lengths [4]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [4]

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG40.810
PEG50.912
PEG60.68

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).

Table 3: Degradation of Estrogen Receptor α (ERα) with Different Linker Lengths [7]

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50>10
12~75~5
16~95~1
19~70~5
21~60>10

Table 4: Degradation of TANK-binding kinase 1 (TBK1) with Different Linker Lengths [2][7]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396
2929276

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Marks POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis (e.g., Solid-Phase) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Purification->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA, Caco-2) Degradation_Assay->Permeability_Assay PK_Studies Pharmacokinetic (PK) Studies (Mouse, Rat) Permeability_Assay->PK_Studies PD_Studies Pharmacodynamic (PD) Studies (Tumor Models) PK_Studies->PD_Studies

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a PROTAC using a PEG Linker

This protocol outlines a general strategy for the solid-phase synthesis of a PROTAC, which simplifies purification and allows for the rapid generation of a library of compounds.[8][9][10]

Materials:

  • Resin (e.g., Wang resin)

  • Fmoc-protected amino acid

  • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide (B1683931) derivative)

  • t-Boc-N-amido-PEG-Br linker

  • POI ligand with a nucleophilic handle (e.g., a phenol (B47542) or amine)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, piperidine)

  • Solvents (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC for purification

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • First Ligand Coupling: Couple the Fmoc-protected amino acid to the resin using a standard coupling procedure (e.g., DIC/HOBt).

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine (B6355638) in DMF.

  • E3 Ligase Ligand Coupling: Couple the E3 ligase ligand to the free amine on the resin using HATU/DIPEA.

  • Linker Attachment: Treat the resin with a solution of the t-Boc-N-amido-PEG-Br linker and a base like DIPEA in DMF.

  • Boc Deprotection: Remove the Boc protecting group from the linker using 50% TFA in DCM.

  • POI Ligand Coupling: Couple the POI ligand to the deprotected linker.

  • Cleavage and Purification: Cleave the PROTAC from the resin using a cleavage cocktail. Purify the crude product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine DC50 and Dmax values by fitting the data to a dose-response curve.

Protocol 3: Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC, providing an in vitro model of oral drug absorption.[11][12][13][14][15]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • PROTAC stock solution

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the PROTAC solution in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical): To assess active efflux, perform the assay in the reverse direction.

  • Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to quantify the permeability of the PROTAC.

Protocol 4: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for evaluating the pharmacokinetic properties of a PROTAC in a rodent model.[][17][18][19]

Materials:

  • Mice (e.g., C57BL/6)

  • PROTAC formulation for dosing (e.g., in a solution of PEG400, Solutol, and saline)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS for quantification

Procedure:

  • Dosing: Administer the PROTAC to the mice via the desired route (e.g., oral gavage, intravenous injection) at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).

References

Thiol-PEG3-acetic acid CAS number 1347750-82-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thiol-PEG3-acetic acid (CAS: 1347750-82-6)

This technical guide offers a comprehensive overview of this compound, a heterobifunctional linker essential for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, safety protocols, and diverse applications, including bioconjugation, the synthesis of Proteolysis Targeting Chimeras (PROTACs), and surface modification.[1][2]

Physicochemical Properties

This compound, identified by CAS number 1347750-82-6, possesses a unique structure comprising a terminal thiol group, a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1][3] This configuration allows for the sequential or orthogonal conjugation of different molecules.[1] The hydrophilic PEG spacer is crucial as it enhances solubility in aqueous media, a beneficial characteristic for biological applications.[1][4][5]

PropertyValueSource(s)
Molecular Formula C9H18O5S[1][3][4]
Molecular Weight 238.3 g/mol [1][3][4]
CAS Number 1347750-82-6[1][4]
Appearance Liquid[1]
Purity ≥95%[4]
Boiling Point 377.5 ± 37.0 °C at 760 mmHg[1]
Storage Temperature -20°C[1][4]
Synonyms SH-PEG3-COOH, 3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoic acid, HS-PEG3-COOH[1][6]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][7] It is imperative to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[1]

GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE) [1]

Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear impervious clothing and protective gloves (e.g., nitrile rubber).
Respiratory Protection Use a suitable respirator when handling large quantities or in poorly ventilated areas.

Storage and First Aid:

  • Storage: Store in a tightly sealed container at -20°C in a cool, well-ventilated area, away from direct sunlight and incompatible agents like strong acids or oxidizing agents.[1][4]

  • First Aid: In case of eye contact, flush with water for at least 15 minutes. For skin contact, wash immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water and seek medical attention. Do not induce vomiting.[1]

Core Applications and Reactivity

The dual functionality of this compound makes it a versatile crosslinking reagent.[3] The thiol (-SH) group shows high reactivity towards maleimides and can be used for immobilization on gold surfaces, while the carboxylic acid (-COOH) can be activated to react with primary amines to form stable amide bonds.[3] This allows for the conjugation of a wide array of molecules, including proteins, peptides, and nanoparticles.[3]

G cluster_reagent This compound cluster_targets Reaction Partners reagent HS-(PEG)3-COOH thiol Thiol Group (-SH) reagent->thiol acid Carboxylic Acid (-COOH) reagent->acid maleimide Maleimide thiol->maleimide Michael Addition (pH 6.5-7.5) gold Gold Surface thiol->gold SAM Formation amine Primary Amine (-NH2) (e.g., Proteins, Peptides) acid->amine Amide Bond Formation (via EDC/NHS activation)

Reactivity of Thiol-PEG3-acid's functional groups.

Experimental Protocols

Protocol 1: Conjugation of Carboxylic Acid to a Primary Amine

This protocol details the conjugation of the carboxylic acid group of Thiol-PEG3-acid to a molecule with a primary amine (e.g., a protein) using carbodiimide (B86325) chemistry.[3]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule

  • Reaction Buffer (e.g., PBS or MES, pH 6.0-7.5)

  • Quenching Solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[3]

Methodology:

  • Activation of Carboxylic Acid: Dissolve this compound in the reaction buffer. Add a molar excess of NHS (or sulfo-NHS) and EDC to the solution. Incubate for 15-30 minutes at room temperature to generate the active NHS ester intermediate.[3]

  • Conjugation to Amine: Add the amine-containing molecule to the activated linker solution. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, maintaining a pH between 7.2 and 7.5 for optimal amide bond formation.[3]

  • Quenching: Stop the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.[3]

  • Purification: Purify the conjugate by removing excess reagents and byproducts using SEC or dialysis.[3]

G node_start Start node_activate 1. Activate -COOH with EDC/NHS node_start->node_activate node_conjugate 2. Add Amine Molecule (pH 7.2-7.5) node_activate->node_conjugate 15-30 min @ RT node_quench 3. Quench Reaction (e.g., Hydroxylamine) node_conjugate->node_quench 1-2 hr @ RT or overnight @ 4°C node_purify 4. Purify Conjugate (e.g., SEC, Dialysis) node_quench->node_purify node_end End node_purify->node_end G node_start Start node_prep 1. Prepare Maleimide Molecule in Degassed Buffer (pH 6.5-7.5) node_start->node_prep node_add 2. Add Thiol-PEG3-acid (10-20x molar excess) node_prep->node_add node_quench 3. Quench Reaction (Optional) node_add->node_quench 2 hr @ RT or overnight @ 4°C node_purify 4. Purify Conjugate node_quench->node_purify node_end End node_purify->node_end G cluster_main Thiol Oxidation Pathway cluster_factors Accelerating Factors thiol Thiol (R-SH) thiolate Thiolate Anion (R-S⁻) thiol->thiolate Deprotonation disulfide Disulfide Dimer (R-S-S-R) thiolate->disulfide Oxidation high_ph Higher pH high_ph->thiolate oxygen Molecular Oxygen (O₂) oxygen->disulfide metal Metal Ions (e.g., Cu²⁺) metal->disulfide

References

A Comprehensive Technical Guide to the Handling and Storage of SH-PEG3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the proper handling and storage of SH-PEG3-COOH (Thiol-PEG3-Carboxylic Acid). Adherence to these guidelines is critical for maintaining the compound's stability, ensuring experimental reproducibility, and protecting laboratory personnel. SH-PEG3-COOH is a heterobifunctional linker widely used in bioconjugation, drug delivery, and nanotechnology due to its versatile thiol and carboxylic acid reactive groups and the solubility-enhancing properties of its polyethylene (B3416737) glycol (PEG) spacer.[1]

Core Physicochemical Properties

A precise understanding of the physicochemical properties of SH-PEG3-COOH is fundamental for its effective application in research and development.

PropertyValueSource
Molecular Formula C9H18O5S[1][2][3]
Molecular Weight 238.30 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[1]
Purity ≥95%[2][3]
CAS Number 1347750-82-6[1][2][3]
Boiling Point 377.5 ± 37.0 °C at 760 mmHg[2]
Synonyms 3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoic acid, HS-PEG3-COOH[2][3]

Stability and Degradation

The primary factor influencing the stability of SH-PEG3-COOH is the high reactivity of its terminal thiol (-SH) group, which is susceptible to oxidation.[1] This process, detailed in the diagram below, leads to the formation of a disulfide-linked dimer, rendering the molecule inactive for thiol-specific conjugations.

Several factors can accelerate this degradation:

  • Presence of Oxygen : Atmospheric oxygen is the primary oxidant.[1]

  • Higher pH : At higher pH, the thiol group deprotonates to the more reactive thiolate anion (R-S⁻), which is more susceptible to oxidation.[1]

  • Presence of Metal Ions : Trace metal ions, such as Cu²⁺, can catalyze the oxidation process.[1]

G cluster_degradation Primary Degradation Pathway of SH-PEG3-COOH cluster_conditions Accelerating Factors Thiol_Active 2x Active Thiol (SH-PEG3-COOH) Disulfide_Inactive Inactive Disulfide Dimer (R-S-S-R) Thiol_Active->Disulfide_Inactive Oxidation Oxygen Oxygen (O2) Metal_Ions Metal Ions High_pH Higher pH

Caption: The primary degradation pathway for SH-PEG3-COOH is the oxidation of the thiol group.

Recommended Storage and Handling Procedures

To mitigate degradation and ensure the long-term viability of SH-PEG3-COOH, the following storage and handling conditions are strongly recommended.

Storage of Solid Compound
ConditionRecommendationRationaleSource
Temperature -20°C is commonly recommended. Some suppliers suggest -5°C.Minimizes the rate of chemical degradation, including oxidation.[2][3][4]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).Prevents oxidation of the thiol group by atmospheric oxygen.[4][5]
Moisture Store in a desiccated environment.Prevents hydrolysis and other moisture-mediated degradation.[4]
Container Keep in a tightly sealed container.Prevents exposure to moisture and atmospheric oxygen.[2][4][5]
Light Exposure Protect from light by storing in the dark.Light can potentially contribute to degradation pathways.[4]
Handling and Preparation of Stock Solutions

Proper handling during the preparation of stock solutions is crucial to prevent contamination and degradation.

G cluster_workflow General Handling and Stock Solution Workflow Start Start: Solid SH-PEG3-COOH (Stored at -20°C) Equilibrate Equilibrate vial to room temperature before opening Start->Equilibrate Weigh Weigh desired amount in a controlled environment (e.g., fume hood) Equilibrate->Weigh Dissolve Dissolve in anhydrous solvent (e.g., DMSO, DMF) to desired concentration Weigh->Dissolve Store_Stock Store stock solution at -20°C under inert gas (N2/Ar) Dissolve->Store_Stock Use Use in experiment Store_Stock->Use Dispense with syringe through septum cap

Caption: Recommended workflow for handling solid SH-PEG3-COOH and preparing stock solutions.

When handling the solid reagent, it is essential to allow the container to equilibrate to room temperature before opening.[5][6] This prevents moisture from the air from condensing inside the cold vial. Stock solutions should be prepared using anhydrous solvents like DMSO or DMF to a concentration of 10-100 mM.[1][4] For storage, it is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and to cap vials with a septum for dispensing with a syringe, which minimizes exposure to air.[4]

Safety and Hazard Information

SH-PEG3-COOH is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is imperative to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[2]

Protection TypeRecommendationSource
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[2]
Skin Protection Wear impervious clothing and protective gloves (e.g., nitrile rubber).[2]
Respiratory Protection Use a suitable respirator when handling large quantities or in poorly ventilated areas.[2]

In case of accidental exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[2]

  • Skin Contact : Wash off with soap and plenty of water.[2][7]

  • Inhalation : Move the person into fresh air.[2][7]

  • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

Experimental Protocols

The dual functionality of SH-PEG3-COOH allows for a variety of conjugation strategies. The thiol group can react with maleimides or be used for immobilization on gold surfaces, while the carboxylic acid can be activated to react with primary amines.[8][9][10][11]

Protocol 1: Thiol Quantification for Stability Assessment (Ellman's Reagent)

This protocol provides a method to quantify the concentration of free thiols over time, offering a measure of the compound's stability against oxidation.[1]

Materials:

  • SH-PEG3-COOH stock solution

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Ellman's Reagent Solution: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer

  • Cysteine hydrochloride monohydrate (for standard curve)

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare a Cysteine Standard Curve :

    • Create a 1.5 mM stock solution of cysteine in the Reaction Buffer.

    • Generate a serial dilution of the stock to create standards (e.g., 0 to 1.5 mM).

    • Add a defined volume of Ellman's Reagent Solution to each standard, mix, and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm and plot absorbance versus concentration to create a standard curve.[1]

  • Stability Study Setup :

    • Prepare solutions of SH-PEG3-COOH at a known concentration in the buffers and conditions to be tested (e.g., PBS at various pH values, stored at different temperatures).

    • At specified time points, take an aliquot of each solution.

    • Add Ellman's Reagent, incubate for 15 minutes, and measure the absorbance at 412 nm.

    • Use the standard curve to determine the concentration of free thiols remaining at each time point.

Protocol 2: Conjugation of SH-PEG3-COOH to a Maleimide-Functionalized Molecule

This protocol describes a typical workflow for conjugating the thiol group of SH-PEG3-COOH to a molecule containing a maleimide (B117702) group, such as a protein.[1][6]

G cluster_conjugation Thiol-Maleimide Conjugation Workflow Prep_Maleimide Prepare maleimide-functionalized molecule in degassed buffer (pH 6.5-7.5) React Add 10-20 fold molar excess of Thiol-PEG3-COOH to maleimide solution Prep_Maleimide->React Prep_Thiol Prepare SH-PEG3-COOH stock solution in anhydrous DMSO or DMF Prep_Thiol->React Incubate Incubate 2-4 hours at RT or overnight at 4°C (protect from light) React->Incubate Quench Optional: Quench unreacted maleimide with excess L-cysteine Incubate->Quench Purify Purify conjugate via size-exclusion chromatography or dialysis Quench->Purify Characterize Characterize conjugate (SDS-PAGE, MS, HPLC) Purify->Characterize

Caption: Experimental workflow for the conjugation of SH-PEG3-COOH to a maleimide.

Materials:

  • Maleimide-functionalized molecule (e.g., protein)

  • SH-PEG3-COOH

  • Conjugation Buffer: Thiol-free, degassed buffer, pH 6.5-7.5 (e.g., PBS with 10 mM EDTA).[1]

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine)

  • Purification equipment (e.g., size-exclusion chromatography column)

Methodology:

  • Preparation of Reagents :

    • Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer.

    • Prepare a stock solution of SH-PEG3-COOH (e.g., 10-100 mM) in anhydrous DMSO or DMF immediately before use.[1][6]

  • Conjugation Reaction :

    • Add a 10- to 20-fold molar excess of the SH-PEG3-COOH stock solution to the maleimide-containing solution.[1][12]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching (Optional) :

    • Add a small molar excess of a quenching reagent like L-cysteine to react with any unreacted maleimide groups.[1][12]

  • Purification :

    • Remove excess reagents by size-exclusion chromatography or dialysis to isolate the purified conjugate.[1][12]

  • Characterization :

    • Confirm successful conjugation and purity using techniques such as SDS-PAGE, mass spectrometry, or HPLC.[1]

References

The Hydrophilic Nature of Thiol-PEG3-Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrophilic properties of Thiol-PEG3-linker, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and diagnostics. The inherent hydrophilicity of its three-unit polyethylene (B3416737) glycol (PEG) spacer is a key attribute, significantly influencing the solubility, stability, and pharmacokinetic profiles of the molecules it modifies. This document details the physicochemical properties, relevant experimental protocols for characterization, and the practical applications of this versatile linker.

Core Physicochemical Properties of Thiol-PEG3-Linker Variants

The Thiol-PEG3-linker is not a single entity but a class of molecules characterized by a thiol group at one terminus and a variable functional group at the other, separated by a PEG3 spacer. The nature of this second functional group (e.g., carboxylic acid, amine, or alcohol) influences the overall properties and applications of the linker. The hydrophilic character is primarily imparted by the repeating ethylene (B1197577) glycol units of the PEG chain, which readily form hydrogen bonds with water molecules.[1][2]

PropertyThiol-PEG3-acidThiol-PEG3-alcoholThiol-PEG3-amineSource
Chemical Formula C9H18O5SC6H14O3SC8H19NO2S (as HCl salt)[3][4][5][6]
Molecular Weight 238.30 g/mol 166.2 g/mol 209.3 g/mol (as HCl salt)[3][4][5][6]
Appearance Colorless to light yellow liquid--[3]
Computed XLogP3 *-0.4--[7]
Qualitative Water Solubility SolubleSolubleEnhanced water solubility in salt form[3][5][8][9]
Qualitative Organic Solubility Soluble in DMSO and DMF--[3]

*The partition coefficient (LogP) is a measure of lipophilicity (or hydrophobicity). A negative value indicates hydrophilicity.[10] The XLogP3 value is a computed prediction.

The Role of the Hydrophilic PEG Spacer

The polyethylene glycol (PEG) spacer is central to the functionality of the Thiol-PEG3-linker. Its hydrophilic properties confer several advantages in biological applications:

  • Enhanced Aqueous Solubility : The PEG chain significantly increases the water solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides, facilitating their formulation and administration.[8][11][12]

  • Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains, can extend the in-vivo circulation half-life of therapeutics by creating a protective hydration shell. This shell increases the hydrodynamic radius of the molecule, reducing renal clearance and shielding it from enzymatic degradation.[13]

  • Reduced Immunogenicity : The hydration layer around the PEG chain can mask epitopes on the conjugated molecule, potentially reducing its immunogenicity.[1]

  • Minimized Non-specific Binding : The hydrophilic and flexible nature of the PEG spacer helps to prevent non-specific interactions with proteins and cell surfaces, leading to improved targeting and reduced background in diagnostic assays.[1]

Key Applications Driven by Hydrophilicity

The unique combination of a reactive thiol group and a hydrophilic spacer makes Thiol-PEG3-linker a valuable tool in several areas of research and drug development.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a critical role in the overall stability, solubility, and efficacy of the conjugate.[14] The use of a hydrophilic PEG linker like Thiol-PEG3-acid can help to mitigate the aggregation often caused by conjugating hydrophobic drug payloads to an antibody.[13] This improved biophysical property is crucial for the successful development of ADCs with optimal drug-to-antibody ratios (DAR).[14]

Below is a generalized workflow for the synthesis of an ADC using a Thiol-PEG3-acid linker.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Conjugation cluster_antibody_mod Antibody Modification & Conjugation cluster_purification Purification & Analysis Drug Amine-containing Cytotoxic Drug DrugLinker Drug-Linker Conjugate Drug->DrugLinker Reaction in anhydrous DMF ActivatedLinker Activated Thiol-PEG3-acid-NHS ester ActivatedLinker->DrugLinker ReducedAb Reduced mAb (with free thiols) DrugLinker->ReducedAb ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Antibody->ReducedAb Reduction of disulfide bonds ReducedAb->ADC Conjugation (Thiol-Maleimide reaction if drug-linker is maleimide-activated) PurifiedADC Purified ADC ADC->PurifiedADC Purification (e.g., SEC) Analysis Characterization (HIC-HPLC, SEC, MS) PurifiedADC->Analysis

A generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical component, and its length, flexibility, and solubility can significantly impact the efficacy of the PROTAC.[12] The hydrophilic nature of PEG-based linkers, such as Thiol-PEG3-amine or Thiol-PEG3-acid, improves the aqueous solubility of the entire PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the two ligands.[12][15][16]

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex binds PROTAC PROTAC (Thiol-PEG3-linker based) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation Protein Degradation Proteasome->Degradation results in

Mechanism of action for a PROTAC utilizing a Thiol-PEG3-linker.
Surface Modification

The thiol group of the linker has a strong affinity for noble metal surfaces like gold. This allows for the formation of self-assembled monolayers (SAMs) that can modify the surface properties of materials.[17] By using a Thiol-PEG3-linker, a hydrophilic and biocompatible surface can be created, which is useful for reducing non-specific protein adsorption on biosensors and nanoparticles.[17]

Experimental Protocols for Hydrophilicity Characterization

Accurate determination of the hydrophilic properties of Thiol-PEG3-linker and its conjugates is essential for their effective application. Below are detailed protocols for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the widely used shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.[18][19][20]

Materials:

  • Thiol-PEG3-linker (e.g., Thiol-PEG3-acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • An appropriate analytical instrument (e.g., HPLC-UV, LC-MS)

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the Thiol-PEG3-linker at known concentrations in the aqueous buffer. These will be used to generate a calibration curve.

  • Preparation of Saturated Solution: a. Add an excess amount of the Thiol-PEG3-linker to a glass vial. An amount that ensures undissolved solid remains is crucial. b. Add a known volume of the aqueous buffer (e.g., PBS) to the vial. c. Tightly cap the vial and place it on an orbital shaker. d. Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[21]

  • Phase Separation: a. After the incubation period, visually confirm that undissolved solid is still present. b. Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis: a. Carefully collect the supernatant without disturbing the pellet. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: a. Analyze the standard solutions using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (e.g., peak area vs. concentration). b. Analyze the filtered supernatant from the saturated solution under the same conditions. c. Use the calibration curve to determine the concentration of the dissolved Thiol-PEG3-linker in the supernatant. This concentration represents the aqueous solubility of the compound.

The following diagram outlines the workflow for this experimental protocol.

Solubility_Workflow Start Start: Excess Thiol-PEG3-linker + Buffer Shake Equilibration (24-48h shaking) Start->Shake Centrifuge Centrifugation (Phase Separation) Shake->Centrifuge Filter Supernatant Filtration (0.22 µm filter) Centrifuge->Filter Analyze Analysis (e.g., HPLC-UV) Filter->Analyze Result Result: Aqueous Solubility Value Analyze->Result

Experimental workflow for determining aqueous solubility.
Measurement of Contact Angle for Surface Hydrophilicity

This protocol describes a general method for assessing the hydrophilicity of a surface modified with Thiol-PEG3-linker by measuring the static water contact angle.

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer)

  • Thiol-PEG3-linker

  • Ethanol (B145695) (anhydrous)

  • Deionized water

  • Contact angle goniometer

Procedure:

  • Substrate Preparation: Clean the gold-coated substrate thoroughly (e.g., with piranha solution - use extreme caution - or UV/ozone treatment) to remove any organic contaminants.

  • Formation of Self-Assembled Monolayer (SAM): a. Prepare a dilute solution of the Thiol-PEG3-linker in anhydrous ethanol (e.g., 1 mM). b. Immerse the clean gold substrate in the thiol solution and incubate for 12-24 hours at room temperature to allow for the formation of a well-ordered SAM. c. After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules. d. Dry the substrate under a stream of dry nitrogen gas.

  • Contact Angle Measurement: a. Place the SAM-modified substrate on the stage of the contact angle goniometer. b. Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface. c. Capture an image of the droplet at the liquid-solid interface. d. Use the software of the goniometer to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. This is the static contact angle. e. Repeat the measurement at several different locations on the surface to ensure reproducibility. A lower contact angle indicates a more hydrophilic surface.

Conclusion

Thiol-PEG3-linker is a powerful and versatile tool in biotechnology, largely due to the hydrophilic properties imparted by its PEG spacer. This inherent hydrophilicity enhances the solubility and biocompatibility of resulting conjugates, making it an ideal choice for a wide range of applications, from the development of advanced therapeutics like ADCs and PROTACs to the creation of biocompatible surfaces for diagnostics. A thorough understanding of its physicochemical properties and the availability of robust experimental protocols for its characterization are essential for its effective utilization in research and development.

References

An In-depth Technical Guide to the Safety and Handling of Thiol-PEG3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for Thiol-PEG3-acetic acid. The information is intended to ensure the safe and effective use of this versatile heterobifunctional linker in research and development settings.

Introduction

This compound is a valuable tool in bioconjugation, drug delivery, and surface modification.[1] Its unique structure, featuring a terminal thiol group and a carboxylic acid separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent attachment of a wide range of molecules.[1] The thiol group exhibits high reactivity towards maleimides and can be used for immobilization on gold surfaces, while the carboxylic acid can be activated to react with primary amines to form stable amide bonds.[1] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.[1]

Safety and Hazard Information

Proper handling and storage are crucial for ensuring the stability of this compound and the safety of laboratory personnel.[2] This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Source: BenchChem[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[3]

Protection TypeRecommendationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a face shield.[3]Protects against splashes and aerosols.[3]
Skin Protection Nitrile rubber gloves (double-gloving recommended) and a flame-resistant lab coat.[3]Prevents skin contact and contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[3]Minimizes inhalation of any potential vapors or aerosols.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]Essential for preventing direct contact with the skin.[3]

Source: BenchChem[3]

Handling and Storage

Adherence to strict operational protocols is necessary to minimize exposure and ensure the stability of the compound.[3]

Safe Handling Practices
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

  • Procedural Practices : Equilibrate the container to room temperature before opening to prevent moisture condensation.[3] To minimize air exposure, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[3]

Storage Conditions

Proper storage is critical to maintain the integrity of this compound, primarily due to the susceptibility of the thiol group to oxidation.[4][5]

ParameterRecommended ConditionRationale
Temperature -20°C is the most commonly recommended storage temperature.[5]Minimizes the rate of chemical degradation, including oxidation of the thiol group.[5]
Atmosphere Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[5]Prevents the oxidation of the thiol group by atmospheric oxygen.[5]
Light Exposure Protect from light; store in the dark.[5]Light can potentially contribute to degradation pathways.[5]
Moisture Store in a desiccated environment.[5]Prevents hydrolysis and other moisture-mediated degradation.[5]
Container Keep in a tightly sealed container.[5]Prevents exposure to moisture and atmospheric oxygen.[5]

Source: BenchChem[5]

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]

Source: BenchChem[2]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₈O₅S[2]
Molecular Weight 238.30 g/mol [2]
Appearance Liquid[2]
Boiling Point 377.5 ± 37.0 °C at 760 mmHg[2]
Purity ≥95%[2]
CAS Number 1347750-82-6[2]

Source: BenchChem[2]

Experimental Protocols

Formation of Self-Assembled Monolayers (SAMs) on a Gold Surface

The thiol group of this compound has a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs).[2] This is particularly useful for functionalizing surfaces for biosensors and other applications.[2]

Materials:

  • Gold-coated substrate (e.g., gold-coated glass or silicon)

  • Piranha solution (mixture of sulfuric acid and hydrogen peroxide) or UV/ozone cleaner

  • Deionized water

  • Ethanol (B145695)

  • This compound

  • High-purity nitrogen gas

Methodology:

  • Substrate Preparation:

    • Clean the gold-coated substrate to remove organic contaminants. A common method is to use a piranha solution. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care. Alternatively, UV/ozone cleaning can be used.[2]

    • Rinse the cleaned substrate thoroughly with deionized water and then with ethanol.[2]

    • Dry the substrate under a stream of high-purity nitrogen gas.[2]

  • Preparation of Thiol Solution:

    • Prepare a dilute solution of this compound in a suitable solvent, typically high-purity ethanol. A typical concentration is 1-10 mM.[2]

    • Since this compound has a carboxylic acid group, the pH of the solution may need to be adjusted to approximately 2 by adding a small amount of hydrochloric acid to ensure proper self-assembly.[2]

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution in a sealed container to prevent solvent evaporation and contamination.[2]

    • Allow the self-assembly to proceed for 12-24 hours at room temperature to form a well-ordered monolayer.[2]

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution.[2]

    • Rinse the substrate thoroughly with ethanol to remove non-chemisorbed molecules.[2]

    • Dry the functionalized substrate under a stream of high-purity nitrogen gas.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_final Finalization Clean Clean Gold Substrate Rinse_Dry Rinse & Dry Clean->Rinse_Dry Immerse Immerse Substrate in Solution Rinse_Dry->Immerse Prep_Thiol Prepare Thiol-PEG3-acid Solution (1-10 mM) Prep_Thiol->Immerse Incubate Incubate (12-24h, RT) Immerse->Incubate Rinse_Final Rinse with Ethanol Incubate->Rinse_Final Dry_Final Dry with N2 Rinse_Final->Dry_Final

Caption: Workflow for the formation of a self-assembled monolayer.

Conjugation of this compound to a Primary Amine

This protocol outlines the general steps for conjugating the carboxylic acid moiety of this compound to a molecule containing a primary amine using EDC/NHS chemistry.[1]

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5

  • Quenching solution: e.g., hydroxylamine (B1172632) or Tris buffer

  • Purification system: e.g., size-exclusion chromatography (SEC) or dialysis

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the reaction buffer.[1]

    • Add a molar excess of NHS (or sulfo-NHS) and EDC to the this compound solution.[1]

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester intermediate.[1]

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated Thiol-PEG3-acid solution.[1]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1] The reaction pH should be maintained between 7.2 and 7.5 for optimal amide bond formation.[1]

  • Quenching:

    • Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.[1]

  • Purification:

    • Purify the resulting conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents.

Amine_Conjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_finalization Finalization Start This compound in Reaction Buffer Add_Reagents Add EDC and NHS/sulfo-NHS Start->Add_Reagents Incubate_Activation Incubate (15-30 min, RT) -> NHS ester intermediate Add_Reagents->Incubate_Activation Add_Amine Add Amine-containing Molecule Incubate_Activation->Add_Amine Incubate_Conjugation Incubate (1-2h, RT or overnight, 4°C) Add_Amine->Incubate_Conjugation Quench Add Quenching Solution Incubate_Conjugation->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify

Caption: Workflow for amine conjugation via EDC/NHS chemistry.

Stability and Degradation

The primary degradation pathway for this compound is the oxidation of the thiol group to form a disulfide-linked dimer.[4] This process is accelerated by:

  • Higher pH: The deprotonated thiolate anion (R-S⁻) is more susceptible to oxidation.[4]

  • Presence of Oxygen: Molecular oxygen can oxidize thiols.[4]

  • Presence of Metal Ions: Metal ions such as Cu²⁺ can catalyze thiol oxidation.[4]

To ensure the integrity of the compound, it is crucial to follow the recommended storage and handling guidelines, such as storing at low temperatures under an inert atmosphere and using degassed solvents for reactions.[4]

Degradation_Pathway cluster_factors Accelerating Factors Thiol 2 R-SH (this compound) Disulfide R-S-S-R (Disulfide Dimer) Thiol->Disulfide Oxidation High_pH High pH Oxygen Oxygen Metal_Ions Metal Ions

Caption: Primary degradation pathway of this compound.

Disposal Considerations

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[3]

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[3]

  • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[3]

  • General: All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[3]

References

Methodological & Application

Application Notes and Protocols for Gold Nanoparticle Functionalization with Thiol-PEG3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are highly versatile platforms in biomedical research and drug development, owing to their unique physicochemical properties, biocompatibility, and the ease with which their surface can be modified.[1] Functionalization of AuNPs with polyethylene (B3416737) glycol (PEG) derivatives, such as Thiol-PEG3-acetic acid, is a crucial step to enhance their stability in biological fluids, increase circulation time, and provide a reactive handle for the attachment of biomolecules.[1][2] The thiol group forms a strong, stable bond with the gold surface, while the terminal carboxylic acid group enables the covalent conjugation of targeting ligands, drugs, or proteins.[1][3]

These application notes provide a comprehensive protocol for the synthesis of citrate-capped AuNPs, their subsequent functionalization with this compound through a ligand exchange process, and the activation of the terminal carboxyl group for bioconjugation.

Data Presentation

Successful functionalization is evidenced by changes in the physicochemical properties of the nanoparticles. The following tables summarize expected quantitative data at each stage of the process.

Table 1: Physicochemical Characterization of Gold Nanoparticles

Stage of ModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Surface Plasmon Resonance (SPR) Peak (nm)
1. Citrate-Capped AuNPs19.6 ± 1.0[4]0.301[4]-30 to -50~520
2. Thiol-PEG3-Acid Functionalized AuNPs33.5 ± 0.5[4]0.297[4]-20 to -40~522-525[5]
3. Antibody-Conjugated AuNPs38.9 ± 1.1[4]0.388[4]-10 to -20~525-530

Note: The exact values can vary depending on the initial size of the AuNPs, the length of the PEG chain, and the size of the conjugated biomolecule.

Table 2: General Centrifugation Guidelines for Purification of Gold Nanoparticles [1]

Nanoparticle Diameter (nm)Centrifugation Speed (RCF, g)Time (minutes)
1016,00030
2012,00020
504,00015
802,0005[6]

Experimental Protocols

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[1]

Materials:

Procedure:

  • In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.[1]

  • Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[1]

  • Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[1]

  • Continue boiling and stirring for an additional 10-15 minutes.[1]

  • Remove the flask from the heat and allow it to cool to room temperature.[1]

  • Store the synthesized citrate-capped AuNPs at 4°C.[1]

Part 2: Functionalization with this compound

This protocol describes the ligand exchange reaction to replace the citrate capping agent with this compound.

Materials:

  • Citrate-capped AuNP solution (from Part 1)

  • This compound (HS-(CH₂)₂-(OCH₂CH₂)₃-COOH)

  • Ultrapure water or Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in ultrapure water (e.g., 1 mM).[1]

  • In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound stock solution. A molar excess of the thiol ligand is recommended (e.g., a 10,000:1 molar ratio of linker to AuNP).[1]

  • Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate the ligand exchange.[1][7]

  • After incubation, purify the functionalized AuNPs by centrifugation to remove excess Thiol-PEG3-acid and displaced citrate ions. Refer to Table 2 for general centrifugation guidelines.[1]

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.[1]

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.[1]

  • After the final wash, resuspend the Thiol-PEG3-acid functionalized AuNPs in the desired buffer for storage at 4°C.[1]

Part 3: Activation of Carboxyl Groups and Antibody Conjugation

This protocol details the covalent attachment of a model antibody to the carboxyl-terminated nanoparticles using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Thiol-PEG3-Acid functionalized AuNPs (from Part 2)

  • EDC (prepare fresh, e.g., 10 mg/mL in MES buffer)[6]

  • Sulfo-NHS (prepare fresh, e.g., 10 mg/mL in MES buffer)[6]

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl; pH 6.0)[8]

  • Antibody of interest (in a suitable buffer like PBS)

  • Quenching Solution (e.g., 50% (w/v) hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.5)[6]

  • Bovine Serum Albumin (BSA) solution (e.g., 1% w/v in PBS)

Procedure:

  • Activation: To 1 mL of the Thiol-PEG3-Acid functionalized AuNPs, add 70 µg of freshly prepared EDC and 140 µg of freshly prepared Sulfo-NHS.[6]

  • Vortex the solution and incubate at room temperature for 30 minutes with gentle rotation.[6]

  • Purification: Centrifuge the activated nanoparticles to pellet them and discard the supernatant to remove excess EDC and Sulfo-NHS.[6] Resuspend the pellet in an amine-free reaction buffer (e.g., 5 mM potassium phosphate, 0.5% 20K MW PEG at pH 7.4).[6]

  • Conjugation: Add the desired amount of antibody (e.g., 18 µg) to the activated and purified AuNPs and vortex.[6]

  • Incubate at room temperature for 1-2 hours with gentle rotation.[6]

  • Quenching: Add 10 µL of the Quenching Solution to deactivate any remaining active NHS-esters and incubate for 10 minutes.[6]

  • Blocking: Add BSA solution to a final concentration of 1% (w/v) and incubate for 30 minutes to block any non-specific binding sites on the nanoparticle surface.

  • Final Purification: Centrifuge the antibody-conjugated AuNPs and wash twice with a suitable buffer (e.g., PBS with 0.1% BSA) to remove any unbound antibody.

  • Resuspend the final conjugate in the desired buffer and store at 4°C.

Visualizations

G cluster_0 Part 1: AuNP Synthesis cluster_1 Part 2: Functionalization cluster_2 Part 3: Bioconjugation HAuCl4 HAuCl₄ Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling Formation Citrate-Capped AuNPs Boiling->Formation Incubation Ligand Exchange (12-24h) Formation->Incubation Functionalized_AuNPs Thiol-PEG3-Acid AuNPs PEG Thiol-PEG3-Acid PEG->Incubation Incubation->Functionalized_AuNPs EDC_NHS EDC/NHS Activation Functionalized_AuNPs->EDC_NHS Conjugated_AuNPs Antibody-Conjugated AuNPs Conjugation Covalent Bonding EDC_NHS->Conjugation Antibody Antibody Antibody->Conjugation Conjugation->Conjugated_AuNPs

Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.

G cluster_0 Targeted Drug Delivery AuNP Antibody-Conjugated AuNP-Drug Receptor Tumor Cell Surface Receptor AuNP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH change) Endosome->Drug_Release Drug Drug Drug_Release->Drug Apoptosis Apoptosis/Cell Death Drug->Apoptosis

Caption: Signaling pathway for targeted drug delivery using functionalized gold nanoparticles.[9]

References

Application Notes and Protocols for EDC/NHS Coupling of Thiol-PEG3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are fundamental in modern drug development, diagnostics, and materials science, enabling the creation of novel molecular constructs with enhanced functionalities.[1] One of the most prevalent and versatile methods for covalently linking a carboxyl group to a primary amine is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS).[1][2] This "zero-length" crosslinking chemistry results in the formation of a stable amide bond.[1]

The Thiol-PEG3-acetic acid linker is a heterobifunctional molecule that is ideal for this type of conjugation. It features a terminal carboxylic acid for EDC/NHS-mediated coupling to amine-containing molecules such as proteins, peptides, or small molecule drugs.[1][3] It also possesses a terminal thiol (-SH) group, which can be used for subsequent modifications, like attachment to a gold surface or another biomolecule.[3][4] The integrated hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous solutions and can help to reduce non-specific binding.[1][5] PEGylation, the process of attaching PEG chains to molecules, is a widely accepted method for extending the half-life of therapeutic proteins by increasing their hydrodynamic size.[6][7]

These application notes provide a comprehensive guide for the successful conjugation of this compound to a primary amine-containing molecule utilizing EDC/NHS chemistry, complete with detailed protocols, reaction mechanisms, and optimization strategies.

Reaction Mechanism

The EDC/NHS coupling reaction is a two-step process that enhances conjugation efficiency and the stability of the intermediates.[1]

  • Activation of the Carboxylic Acid: EDC first reacts with the carboxyl group of the this compound. This reaction forms a highly reactive and unstable O-acylisourea intermediate.[1][8] This intermediate is susceptible to hydrolysis in aqueous environments, which would regenerate the original carboxylic acid.[1][8]

  • Stabilization with NHS: To improve the efficiency of the coupling, NHS is introduced to react with the O-acylisourea intermediate. This reaction creates a more stable, amine-reactive NHS ester.[1][8] This semi-stable ester has a half-life ranging from minutes to hours in an aqueous buffer, making it more practical for conjugation reactions.[1]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule, leading to the formation of a stable amide bond and the release of NHS.[1][8]

G cluster_activation Activation cluster_stabilization Stabilization cluster_coupling Coupling Thiol_PEG3_COOH Thiol-PEG3-COOH O_acylisourea O-acylisourea Intermediate (unstable) Thiol_PEG3_COOH->O_acylisourea + EDC EDC EDC NHS_ester Amine-Reactive NHS Ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS Conjugate Thiol-PEG3-CO-NH-R (Stable Amide Bond) NHS_ester->Conjugate + R-NH2 Amine_Molecule R-NH2 (Amine-containing molecule)

Quantitative Data Summary

The success of the EDC/NHS coupling reaction is highly dependent on several key parameters which should be carefully optimized for each specific application.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale & Key Considerations
pH Activation: 4.5 - 7.2[9][10] Conjugation: 7.2 - 8.0[1][4]The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH. The reaction of the NHS-ester with the primary amine is more efficient at a neutral to slightly basic pH.
Buffer Type Activation: MES[3] Conjugation: PBS[3]It is critical to use buffers that do not contain primary amines (e.g., Tris) or carboxylates, as these will compete in the reaction.[10]
Molar Ratio (EDC:NHS:Thiol-PEG3-acid) 2:5:1 to 10:10:1 (or higher excess)A molar excess of EDC and NHS helps to drive the activation step to completion. The optimal ratio should be determined empirically.[1][9]
Temperature Room Temperature (20-25°C) or 4°CThe reaction proceeds efficiently at room temperature. For sensitive molecules, the reaction can be performed overnight at 4°C.
Reaction Time Activation: 15 - 30 minutes[4] Conjugation: 1 - 2 hours at RT or overnight at 4°C[4]The reaction is typically rapid, and progress can be monitored to determine the optimal time.

Experimental Protocols

This section outlines a standard two-step protocol for the conjugation of this compound to an amine-containing molecule, such as a protein.

Materials and Reagents
  • This compound

  • Amine-containing molecule of interest (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved water solubility[3]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[3]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[3]

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment[4][6]

Two-Step Conjugation Protocol

This method is preferred as it separates the activation of the carboxyl group from the amine coupling, which can help to minimize undesirable side reactions like protein-protein crosslinking.[1]

Step 1: Activation of this compound

  • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[1][9]

  • Dissolve the this compound in the Activation Buffer to a final concentration of 1-10 mM.[1]

  • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (or ultrapure water/DMSO for NHS). For example, create 100 mM stock solutions.[1]

  • Add the EDC stock solution to the Thiol-PEG3-acid solution, followed by the NHS stock solution. Mix gently.[1]

  • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester intermediate.[4]

Step 2: Conjugation to the Amine-Containing Molecule

  • Add the activated Thiol-PEG3-acid mixture from Step 1 to the solution of the amine-containing molecule in the Conjugation Buffer. The optimal pH for this step is between 7.2 and 8.0.[1][4]

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[4]

Step 3: Quenching the Reaction

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. This will hydrolyze any remaining active NHS esters.[1][9]

  • Incubate for 15 minutes at room temperature.[1]

Step 4: Purification of the Conjugate

  • Purify the final conjugate to remove excess reagents and byproducts. This is commonly achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis.[4][6][]

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification Purification prep_reagents Equilibrate EDC/NHS to RT dissolve_peg Dissolve Thiol-PEG3-acid in Activation Buffer prep_reagents->dissolve_peg prep_stocks Prepare fresh EDC/NHS stock solutions dissolve_peg->prep_stocks add_reagents Add EDC and NHS to Thiol-PEG3-acid solution prep_stocks->add_reagents incubate_activation Incubate 15-30 min at RT add_reagents->incubate_activation add_to_amine Add activated PEG to amine-containing molecule incubate_activation->add_to_amine incubate_conjugation Incubate 1-2 hrs at RT or overnight at 4°C add_to_amine->incubate_conjugation add_quenching Add Quenching Buffer incubate_conjugation->add_quenching incubate_quenching Incubate 15 min at RT add_quenching->incubate_quenching purify Purify conjugate via SEC or dialysis incubate_quenching->purify

Applications

The dual reactivity of this compound makes it a versatile tool for a wide range of applications in research and drug development.

  • Antibody-Drug Conjugate (ADC) Development: The free thiol group can be utilized to attach a cytotoxic payload to an antibody that has been modified with the PEG linker.[3][4]

  • Protein and Peptide Modification: The hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of therapeutic proteins and peptides.[3][4]

  • Surface Immobilization: The thiol group allows for the attachment of the PEG-conjugated molecule to gold surfaces or nanoparticles.[4][5]

  • Creation of Bispecific Agents: The thiol group can be used to conjugate a second protein or targeting moiety, creating a bispecific agent.[3]

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Hydrolysis of NHS-ester - Competing nucleophiles in buffer - Inactive reagents- Ensure the pH of the conjugation buffer is optimal (7.2-8.0).[4] - Use amine and carboxylate-free buffers.[10] - Use fresh, high-quality EDC and NHS. Equilibrate to room temperature before use.[1][9]
Protein Aggregation - Exposure of hydrophobic residues upon conjugation.- Include solubility-enhancing additives in the buffer.[12] - Perform the reaction at a lower protein concentration.[12]
Undesired Cross-linking - One-step reaction protocol with molecules containing both amines and carboxyls.- Utilize the two-step protocol to activate the Thiol-PEG3-acid separately before adding it to the amine-containing molecule.[1]

Characterization of Conjugates

After purification, it is essential to characterize the final conjugate to confirm successful coupling and determine the degree of modification. Common analytical techniques include:

  • Size-Exclusion Chromatography (SEC): To separate the conjugate from unreacted molecules and assess purity.[]

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.[13]

  • Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and confirm the degree of PEGylation.[14]

  • HPLC: Can be used to assess the purity and quantity of the final product.[14]

References

Application Notes and Protocols: Conjugation of Thiol-PEG3-Acetic Acid to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG3-acetic acid is a heterobifunctional linker that plays a crucial role in bioconjugation, enabling the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer to proteins.[1][2] This modification, known as PEGylation, can significantly enhance the therapeutic properties of proteins by improving their solubility, stability, and pharmacokinetic profiles.[3][4] The this compound linker features a terminal thiol group and a carboxylic acid group, separated by a three-unit PEG spacer.[1][2] This distinct chemical architecture allows for a controlled, two-step conjugation process.[5]

This document provides detailed protocols for the conjugation of this compound to proteins, primarily through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][6] This method targets primary amines, such as the side chain of lysine (B10760008) residues on the protein surface, to form stable amide bonds.[1][7] The free thiol group on the conjugated PEG linker is then available for subsequent modifications, such as coupling to another protein, a small molecule drug, or a surface.[1] This makes it a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[2][8][9]

Principle of the Reaction

The conjugation of this compound to a protein via EDC/NHS chemistry involves two main steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS).[1][6] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable amine-reactive NHS ester by NHS.[6][10] This activation step is typically performed in a slightly acidic buffer, such as MES buffer at pH 6.0.[1][11]

  • Conjugation to the Protein: The activated NHS ester of this compound is then added to the protein solution. The NHS ester readily reacts with primary amine groups on the protein surface (e.g., lysine residues) to form a stable amide bond, covalently linking the PEG linker to the protein.[1] This reaction is most efficient at a physiological pH of 7.2-7.5.[2] Any unreacted NHS esters can be quenched to terminate the reaction.[1]

Experimental Protocols

Materials and Equipment
  • Protein of interest (purified and in an amine-free buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0[1]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine (B1172632), pH 8.5[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis equipment[1][2]

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, etc.)

Step-by-Step Protocol

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free Conjugation Buffer (e.g., PBS, pH 7.2-7.5).[1]

  • This compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.[12]

  • EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (MES, pH 6.0) or anhydrous DMSO.[1] Equilibrate reagents to room temperature before opening vials to prevent condensation.[6]

2. Activation of this compound:

  • In a microcentrifuge tube, combine the this compound solution with EDC and NHS. A common starting molar ratio is 1:2:5 (Acid:EDC:NHS).[1]

  • Incubate the activation reaction for 15-30 minutes at room temperature.[1][2]

3. Conjugation to the Protein:

  • Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized but can be started in the range of 5:1 to 20:1.[1]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][2]

4. Quenching the Reaction:

  • To stop the conjugation reaction, add a quenching buffer to consume any unreacted NHS esters. Add Tris-HCl or hydroxylamine to a final concentration of 10-50 mM.[1]

  • Incubate for 15-30 minutes at room temperature.[1]

5. Purification of the PEGylated Protein:

  • Remove excess PEG linker and reaction byproducts from the conjugated protein using size-exclusion chromatography (SEC) or dialysis.[1][2] SEC is a highly effective method for separating the larger PEGylated protein from smaller, unreacted reagents.[1]

Data Presentation

Table 1: Recommended Reaction Conditions and Molar Ratios

ParameterRecommended ValueRationale
Activation Step
BufferMES BufferOptimal for EDC/NHS chemistry.[1][11]
pH6.0Favors the stability and reactivity of the NHS ester.[1][11]
Molar Ratio (Acid:EDC:NHS)1:2:5 (starting point)Ensures efficient activation of the carboxylic acid.[1]
Reaction Time15-30 minutesSufficient for the formation of the NHS ester.[1][2]
TemperatureRoom TemperatureStandard condition for the activation reaction.[1]
Conjugation Step
BufferPhosphate-Buffered Saline (PBS)Maintains physiological pH for the protein.[1]
pH7.2-7.5Optimal for the reaction between NHS esters and primary amines.[1][2]
Molar Ratio (PEG:Protein)5:1 to 20:1 (starting point)Excess PEG linker drives the reaction to completion.[1]
Reaction Time2 hours to overnightAllows for sufficient conjugation to the protein.[1][2]
TemperatureRoom Temperature or 4°C4°C can be used to minimize protein degradation.[1][2]
Quenching Step
ReagentTris-HCl or HydroxylamineReacts with and deactivates excess NHS esters.[1]
Final Concentration10-50 mMSufficient to quench the reaction.[1]
Reaction Time15-30 minutesEnsures complete quenching.[1]
TemperatureRoom TemperatureStandard condition for quenching.[1]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_quenching 4. Quenching cluster_purification 5. Purification prep_protein Prepare Protein Solution (1-10 mg/mL in PBS) activation Activate Thiol-PEG3-acid with EDC and NHS (15-30 min, RT) conjugation Add Activated PEG to Protein (2h RT or O/N 4°C) prep_peg Prepare Thiol-PEG3-acid (10-50 mM in DMSO/DMF) prep_edc_nhs Prepare EDC and NHS (in MES Buffer) activation->conjugation Activated PEG-linker quenching Quench with Tris or Hydroxylamine (15-30 min, RT) conjugation->quenching PEGylated Protein Mixture purification Purify Conjugate (SEC or Dialysis) quenching->purification Quenched Mixture end end purification->end Purified Thiol-PEG-Protein

Caption: Workflow for the conjugation of this compound to a protein.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product peg Thiol-PEG3-COOH activated_peg Thiol-PEG3-CO-NHS (Amine-Reactive Ester) peg->activated_peg + EDC/NHS (Activation) protein Protein-NH2 final_product Thiol-PEG3-CO-NH-Protein edc_nhs EDC / NHS activated_peg->final_product + Protein-NH2 (Conjugation)

Caption: Signaling pathway of the EDC/NHS conjugation reaction.

Applications of Thiol-PEG-Protein Conjugates

The resulting Thiol-PEG-protein conjugate possesses a free thiol group that is available for further modification. This opens up a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The thiol group can be used to attach a cytotoxic drug, creating a targeted therapeutic agent for cancer therapy.[1]

  • Protein Immobilization: The conjugate can be attached to a solid support or surface via the thiol group, which is useful in the development of biosensors and diagnostic assays.[1]

  • Creation of Bispecific Agents: A second protein or targeting moiety can be conjugated to the free thiol, creating a bispecific molecule with dual functionality.[1]

  • PROTAC Development: The linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.[9]

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC or NHS (hydrolyzed)- Prepare fresh EDC and NHS solutions immediately before use. Store reagents properly to prevent moisture exposure.[6]
- Suboptimal pH for activation or conjugation- Ensure the pH of the activation buffer is ~6.0 and the conjugation buffer is 7.2-7.5.[1][2]
- Insufficient molar excess of PEG linker- Increase the molar ratio of the PEG linker to the protein.[1]
Protein Aggregation - Protein instability under reaction conditions- Perform the conjugation reaction at a lower temperature (4°C).[1]
- Changes in protein conformation- Optimize buffer conditions, including the addition of stabilizers if necessary.
Non-specific Modification - Reaction with other nucleophiles at high pH- Maintain the conjugation pH below 8.0 to favor reaction with primary amines over other groups.[11]

Conclusion

The conjugation of this compound to proteins using EDC/NHS chemistry is a robust and versatile method for introducing a functionalized PEG linker. This approach allows for the subsequent attachment of a wide variety of molecules to the free thiol group, enabling the development of advanced bioconjugates for therapeutic and diagnostic applications. Careful optimization of the reaction conditions is crucial for achieving high yields and preserving the biological activity of the protein.

References

Application Notes and Protocols: Thiol-PEG3-acetic acid for Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG3-acetic acid is a heterobifunctional linker molecule integral to modern biotechnology, surface chemistry, and drug development.[1][2] Its unique architecture consists of a terminal thiol (-SH) group, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group.[1] The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, enabling the formation of stable, well-ordered self-assembled monolayers (SAMs).[2][3] The PEG spacer enhances hydrophilicity and biocompatibility, which critically reduces the non-specific binding of proteins and other biomolecules.[2] The terminal carboxylic acid provides a versatile anchor point for the covalent immobilization of bioreceptors like antibodies, peptides, and nucleic acids through standard amine coupling chemistry.[2][4]

These characteristics make this compound an invaluable tool for creating functionalized surfaces for a wide array of applications, including biosensors, targeted drug delivery systems, and platforms for studying molecular interactions.[1][4] This document provides detailed protocols for the preparation and functionalization of SAMs using this compound, quantitative data for key parameters, and visual workflows to guide researchers in its effective application.

Physicochemical Properties

The fundamental properties of this compound are essential for accurate stoichiometric calculations and experimental design.

PropertyValueReferences
Molecular Formula C9H18O5S[4][5]
Molecular Weight 238.30 g/mol [3][4][5]
Appearance Viscous Liquid / Oil[3][6]
Solubility Soluble in water, DMSO, DMF, and ethanol (B145695)[2][7]
Storage Temperature -20°C, under an inert atmosphere[3][7]

Core Applications of Thiol-PEG3-acid SAMs

  • Biosensor Development : SAMs are used to functionalize gold surfaces on platforms like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) to immobilize biorecognition elements for detecting specific analytes.[1][2]

  • Nanoparticle Functionalization : The thiol group allows for the stable coating of gold nanoparticles (AuNPs), while the PEG spacer improves stability and biocompatibility. The carboxyl group can be used to attach targeting ligands or drugs.[1][8]

  • Drug Delivery : Functionalized surfaces and nanoparticles can be used to create targeted drug delivery systems.[1][9]

  • Bioconjugation Platforms : SAM-coated surfaces serve as a foundation for conjugating various biomolecules for research in proteomics and diagnostics.[10]

Experimental Protocols

Protocol 1: Preparation of this compound SAM on a Gold Surface

This protocol details the standard procedure for forming a well-ordered monolayer on a gold substrate. The thiol group of the linker forms a strong, stable bond with the gold surface.[2][3]

Materials:

  • Gold-coated substrate (e.g., sensor chip, glass slide)

  • This compound

  • Absolute Ethanol (or other suitable solvent)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas supply

  • Clean glass vials and tweezers

Procedure:

  • Substrate Cleaning : Clean the gold substrate to remove organic contaminants. A common method is immersion in piranha solution for 1-5 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [3] Rinse the substrate thoroughly with DI water and then with ethanol. Dry the substrate under a gentle stream of nitrogen gas.[1]

  • Preparation of Thiol Solution : Prepare a 1-10 mM solution of this compound in absolute ethanol.[2] For example, to make a 1 mM solution, dissolve 2.38 mg of Thiol-PEG3-acid in 10 mL of absolute ethanol.[2]

  • SAM Formation : Immerse the clean, dry gold substrate into the thiol solution in a clean glass vial.[2] Ensure the entire gold surface is submerged. Seal the vial to minimize exposure to air and light.

  • Incubation : Incubate for 12-24 hours at room temperature. Longer incubation times generally result in more ordered and densely packed monolayers.[1]

  • Rinsing and Drying : After incubation, carefully remove the substrate from the thiol solution. Rinse it thoroughly with fresh ethanol to remove non-specifically bound thiols, followed by a rinse with DI water.[1][2] Dry the functionalized substrate under a stream of nitrogen gas.[1] The substrate is now ready for activation or characterization.

Workflow for SAM Formation and Functionalization

G cluster_prep Surface Preparation cluster_sam SAM Formation cluster_activation Activation & Immobilization A Clean Gold Substrate B Rinse & Dry A->B Piranha etch, DI water, Ethanol D Immerse Substrate B->D C Prepare 1-10 mM Thiol-PEG3-acid in Ethanol C->D E Incubate 12-24h D->E F Rinse & Dry E->F G Activate -COOH with EDC/NHS F->G H Immobilize Biomolecule (e.g., Antibody) G->H I Block Surface H->I J Functionalized Biosensor Surface I->J Ready for Assay

Caption: Workflow for creating a functionalized biosensor surface.

Protocol 2: Activation of Terminal Carboxylic Acid via EDC/NHS Chemistry

This protocol activates the -COOH groups on the SAM surface to form reactive N-hydroxysuccinimide (NHS) esters, which can then form stable amide bonds with primary amines on biomolecules.[2][4]

Materials:

  • SAM-modified substrate (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Wash Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Procedure:

  • Prepare Activation Solution : Shortly before use, prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.[2]

  • Activation : Immerse the SAM-modified substrate in the EDC/NHS solution. Incubate for 15-30 minutes at room temperature.[4]

  • Rinsing : After activation, rinse the substrate with the Wash Buffer to remove excess EDC and NHS. The surface is now ready for immediate conjugation to an amine-containing molecule.

Logical Diagram of a Functionalized Surface

G cluster_stack Surface Architecture A Immobilized Biomolecule (e.g., Protein, Antibody) B Amide Bond (-CO-NH-) A->B D Self-Assembled Monolayer (this compound) B->D Immobilization C Activated NHS Ester (Intermediate) E Gold-Sulfur Bond (Au-S) D->E F Gold (Au) Substrate E->F SAM Formation

Caption: Layered structure of a functionalized gold surface.

Protocol 3: Immobilization of Amine-Containing Biomolecules

This protocol describes the covalent attachment of a biomolecule, such as a protein or antibody, to the activated SAM surface.

Materials:

  • Activated SAM-modified substrate (from Protocol 2)

  • Biomolecule solution (e.g., 10-100 µg/mL antibody in PBS, pH 7.4)

  • Blocking solution (e.g., 1 M ethanolamine (B43304) or 1% BSA in PBS, pH 8.5)

  • Wash Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Biomolecule Immobilization : Immediately after activation, immerse the substrate in the biomolecule solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Rinsing : Remove the substrate and rinse thoroughly with Wash Buffer to remove any unbound biomolecules.

  • Blocking : To deactivate any remaining NHS esters and prevent non-specific binding, immerse the substrate in the blocking solution for 15-30 minutes at room temperature.[1]

  • Final Rinse : Rinse the substrate one final time with Wash Buffer. The surface is now functionalized and ready for use in downstream applications.

Quantitative Data and Recommended Conditions

Table 1: Recommended Conditions for SAM Formation
ParameterRecommended RangeRationale & Key ConsiderationsReferences
Thiol Concentration 1 - 10 µMLower concentrations can lead to incomplete monolayers, while very high concentrations offer no significant benefit.[1]
Solvent Absolute EthanolA common, effective solvent for dissolving thiols and forming well-ordered SAMs.[1][2]
Incubation Time 12 - 24 hoursEnsures the formation of a densely packed, stable monolayer.[1]
Atmosphere Inert (Nitrogen/Argon)Optional, but recommended to minimize oxidation of the thiol group, which can form disulfides.[7][10]
Table 2: Recommended Conditions for Amine Coupling
ParameterRecommended RangeRationale & Key ConsiderationsReferences
EDC Concentration 0.4 M (in buffer)Molar excess is required to efficiently activate the carboxyl groups.[2]
NHS Concentration 0.1 M (in buffer)Stabilizes the activated intermediate, increasing coupling efficiency.[2]
Activation pH 6.0 - 7.5Optimal range for EDC/NHS chemistry.[4]
Conjugation pH 7.2 - 7.5Efficiently reacts the NHS ester with primary amines on the biomolecule.[4]
Activation Time 15 - 30 minutesSufficient time for NHS-ester formation without significant hydrolysis.[4]
Conjugation Time 1 - 2 hours (RT) or Overnight (4°C)Dependent on the concentration and reactivity of the biomolecule.[4]

Application Example: Mixed SAMs for Biosensors

To further reduce non-specific binding and control the surface density of immobilized biomolecules, a mixed SAM can be created. This typically involves co-incubating the this compound with a shorter, inert thiol, such as mercaptoethanol or a shorter chain Thiol-PEG.[1]

Protocol for Mixed SAMs:

  • Prepare a solution in ethanol containing both this compound and a shorter spacer thiol (e.g., 11-mercaptoundecanol).[1]

  • A common molar ratio is 1:10 (Thiol-PEG3-acid : spacer thiol) to ensure adequate spacing of the functional acid groups.[1]

  • Follow the immersion, incubation, and rinsing steps as described in Protocol 1.

  • Proceed with activation and immobilization as described in Protocols 2 and 3. The spacer thiol will effectively dilute the reactive sites on the surface.

Workflow for Mixed SAM Preparation

G A Prepare Mixed Thiol Solution (e.g., 1:10 ratio of Thiol-PEG3-acid to Spacer Thiol in Ethanol) B Immerse Clean Gold Substrate A->B C Incubate 12-24h at Room Temperature B->C D Rinse with Ethanol and Dry with N2 C->D E Mixed SAM Surface Ready for Activation D->E

Caption: Workflow for preparing a mixed self-assembled monolayer.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)References
Low Biomolecule Immobilization Incomplete SAM formation.Ensure gold surface is meticulously clean. Increase incubation time for SAM formation.
Inefficient -COOH activation.Prepare EDC/NHS solution fresh immediately before use. Ensure correct pH of activation buffer.[2][10]
Hydrolysis of NHS ester.Proceed to biomolecule immobilization immediately after activation and rinsing.[4]
High Non-Specific Binding Incomplete monolayer coverage.Increase thiol concentration or incubation time. Use a mixed SAM with a backfilling agent (spacer thiol).[1]
Insufficient blocking.Increase concentration or incubation time of the blocking agent (e.g., ethanolamine, BSA).[1]
Inconsistent Results Oxidation of thiol reagent.Store Thiol-PEG3-acid under inert gas at -20°C. Use degassed solvents for SAM formation.[7][10]
Contaminated substrate or glassware.Use rigorous cleaning procedures for all materials.[3]

References

Application Notes: Thiol-PEG3-acetic acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted therapeutics, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2] The efficacy and safety of an ADC are critically dependent on its three core components: a highly specific monoclonal antibody (mAb), a potent cytotoxic payload, and the linker that connects them.[1][2]

Thiol-PEG3-acetic acid is a heterobifunctional linker that provides a versatile and efficient platform for ADC development.[1][3] Its structure features a terminal thiol (-SH) group, a terminal carboxylic acid (-COOH) group, and a three-unit polyethylene (B3416737) glycol (PEG) spacer.[3][4] This architecture offers several advantages:

  • Orthogonal Reactivity : The carboxylic acid can be activated to react with amine-containing payloads, while the thiol group can react with maleimide-functionalized antibodies or other thiol-reactive moieties, allowing for controlled, sequential conjugation.[3][4]

  • Enhanced Solubility and Pharmacokinetics : The hydrophilic PEG spacer improves the solubility and biocompatibility of the final ADC, which can lead to better pharmacokinetic properties and reduced non-specific binding.[1][3][4]

  • Spatial Separation : The PEG chain provides distance between the antibody and the cytotoxic drug, which can help preserve the antibody's binding affinity.[3]

These application notes provide detailed protocols for the use of this compound in the synthesis and characterization of ADCs, along with representative data and workflow visualizations.

Data Presentation

The following tables summarize representative quantitative data for an anti-HER2 ADC developed using a thiol-reactive linker strategy. This data serves as a relevant benchmark for ADCs created with this compound.[1]

Table 1: Physicochemical Characterization of an Anti-HER2 ADC [1]

Parameter Result Method
Average Drug-to-Antibody Ratio (DAR) ~4 HIC-HPLC, UPLC-Q-TOF-MS
Monomer Purity >95% Size Exclusion Chromatography (SEC)

| In Vitro Stability (% Payload Shed after 14 days) | ~3.8% | Incubation in human plasma followed by LC-MS analysis |

Table 2: In Vitro Cytotoxicity of an Anti-HER2 ADC [1][5]

Cell Line HER2 Expression IC50 (nM)
SK-BR-3 High 0.5
BT-474 High 0.8
SK-OV-3 High 1.2
NCI-N87 High 1.0
MCF-7 Low >1000

| MDA-MB-468 | Low | >1000 |

Experimental Workflows and Mechanisms

ADC_Synthesis_Workflow drug_linker drug_linker conjugation2 conjugation2 drug_linker->conjugation2 adc adc conjugation2->adc mab mab reduction reduction mab->reduction reduced_mab reduced_mab reduction->reduced_mab reduced_mab->conjugation2 purification purification adc->purification pure_adc pure_adc purification->pure_adc characterization characterization pure_adc->characterization

ADC_Mechanism_of_Action adc Antibody-Drug Conjugate (ADC) receptor receptor adc->receptor 1. Binding

Experimental Protocols

Protocol 1: Activation of Linker and Conjugation to Amine-Containing Drug

This protocol describes the activation of the carboxylic acid group on this compound and its subsequent conjugation to a cytotoxic drug containing a primary amine (e.g., MMAE).[1]

Materials:

  • This compound

  • Amine-containing cytotoxic drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4][6]

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[4][6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][6]

  • Diisopropylethylamine (DIPEA)[1]

  • Reverse-phase HPLC system

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound, DCC (or EDC), and NHS in a 1:1.1:1.2 molar ratio in anhydrous DMF.[1] b. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the linker.[1]

  • Conjugation to Drug: a. In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF.[1] b. Add DIPEA to the drug solution to act as a base.[1] c. Slowly add the activated Thiol-PEG3-acid-NHS ester solution to the drug solution.[1] d. Stir the reaction mixture at room temperature overnight, protected from light.[1]

  • Purification: a. Monitor the reaction progress using LC-MS.[1] b. Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.[1] c. Lyophilize the pure fractions to obtain the final product.[1]

Protocol 2: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol details the partial reduction of a monoclonal antibody to generate free thiol groups necessary for conjugation.[1]

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-Buffered Saline (PBS), pH 7.4, with 1 mM EDTA

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

  • Add a 5-10 fold molar excess of TCEP to the antibody solution. The optimal amount should be determined empirically to achieve the desired final Drug-to-Antibody Ratio (DAR).[1]

  • Incubate the reaction at 37°C for 1-2 hours.[1]

  • Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA to remove excess TCEP.[1]

  • Collect the protein fractions and determine the concentration. Proceed immediately to the conjugation step.

Protocol 3: Conjugation of Drug-Linker to Reduced Antibody

This protocol describes the final conjugation step to create the ADC.

Materials:

  • Reduced antibody from Protocol 2

  • Purified drug-linker construct from Protocol 1

  • Co-solvent (e.g., DMSO)

  • PBS, pH 7.4 with 1 mM EDTA

  • Quenching reagent: N-acetylcysteine[1]

  • Purification system (e.g., SEC or desalting column)

Procedure:

  • Dissolve the drug-linker construct (which now has a reactive group for the antibody's thiol, such as a maleimide (B117702) added in a separate step) in a minimal amount of co-solvent like DMSO.[1]

  • Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of 1.5-fold per available thiol is typically used.[1]

  • Allow the reaction to proceed at room temperature for 1-4 hours.[1]

  • Quench the reaction by adding an excess of N-acetylcysteine to react with any remaining unreacted drug-linker.[1]

  • Purify the resulting ADC using a desalting column or size-exclusion chromatography (SEC) to remove unconjugated drug-linker, quenching reagent, and other small molecules.[1][7]

Protocol 4: ADC Characterization - DAR Determination by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of drug-loaded species.[1][8][9]

Materials:

  • Purified ADC

  • HIC column (e.g., Protein-Pak Hi Res HIC)[8]

  • HPLC system

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0[1]

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0

Procedure:

  • Equilibrate the HIC column with the high-salt mobile phase A.[1]

  • Inject the purified ADC onto the column.[1]

  • Elute the different ADC species (e.g., DAR 0, 2, 4, 6, 8) using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).[1][8] Species with higher DAR are more hydrophobic and will elute later.

  • Monitor the elution profile at 280 nm.[1]

  • Calculate the average DAR by integrating the peak areas corresponding to the different drug-loaded species and using a weighted average formula.[1][]

    • Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 5: In Vitro Cytotoxicity (MTT Assay)

This assay determines the potency of the ADC by measuring its ability to inhibit cell proliferation.[1]

Materials:

  • Cancer cell lines with varying target antigen expression

  • 96-well plates

  • Complete cell culture medium

  • ADC, naked antibody, and free drug for testing

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or SDS in HCl)[1]

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.[1]

  • Prepare serial dilutions of the ADC, naked antibody, and free drug in cell culture medium.[1]

  • Remove the existing medium from the cells and replace it with the media containing the test articles.[1]

  • Incubate the plates for a period of 72-120 hours.[1]

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1]

  • Add the solubilization solution to dissolve the formazan crystals.[1]

  • Read the absorbance at 570 nm using a plate reader.[1]

  • Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 values.[1]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus her2 HER2 Receptor dimer Dimerization her2->dimer pi3k PI3K/Akt Pathway dimer->pi3k ras Ras/MAPK Pathway dimer->ras transcription Gene Transcription pi3k->transcription ras->transcription proliferation Cell Proliferation, Survival, Growth transcription->proliferation adc Anti-HER2 ADC adc->her2 Blocks Receptor payload Released Payload (e.g., MMAE) adc->payload Internalization & Release microtubules Microtubule Disruption payload->microtubules apoptosis Apoptosis microtubules->apoptosis

References

Application Notes and Protocols for Maleimide Reaction with Thiol-PEG3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules utilizing the reaction between a maleimide (B117702) and a thiol group is a fundamental and widely adopted strategy in bioconjugation chemistry.[1] This Michael addition reaction is prized for its high specificity and efficiency under physiological conditions, resulting in the formation of a stable thioether bond.[1][2] This makes it an invaluable tool for the development of targeted therapeutics, diagnostic agents, and research probes.[1]

This document provides detailed application notes and protocols for the use of Thiol-PEG3-acetic acid, a heterobifunctional linker, in reactions with maleimide-functionalized molecules. This compound features a terminal thiol group for reaction with a maleimide, a hydrophilic triethylene glycol (PEG3) spacer to improve solubility and reduce steric hindrance, and a terminal carboxylic acid for subsequent conjugation to other molecules like proteins, peptides, or small molecule drugs.[1] These protocols are intended to guide researchers in designing and executing robust conjugation strategies with a focus on applications in drug delivery, such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

Reaction Mechanism and Kinetics

The reaction between a thiol and a maleimide proceeds through a Michael addition mechanism, where the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's carbon-carbon double bond.[3][4] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[2][5][6] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][5]

Several factors critically influence the kinetics of the thiol-maleimide reaction:

  • pH: The reaction rate is pH-dependent because it requires the deprotonation of the thiol group to the more nucleophilic thiolate anion.[1] The optimal pH range is typically between 6.5 and 7.5.[1][2] Below pH 6.5, the reaction is significantly slower, while above pH 7.5, the maleimide group is more susceptible to hydrolysis, and reaction with amines becomes more competitive.[1][6]

  • Temperature: The reaction is typically performed at room temperature (20-25°C) or at 4°C.[2] Lower temperatures can be used to slow the reaction and potentially minimize side reactions.[1]

  • Solvent: The thiol-maleimide reaction proceeds efficiently without a catalyst in polar solvents such as water, DMSO, or DMF, as these solvents facilitate the formation of the reactive thiolate ion.[4][5]

  • Reactant Concentration: The concentration of both the maleimide and the thiol-containing molecule, as well as their molar ratio, significantly impacts the conjugation efficiency.[2][7] An excess of one reactant is often used to drive the reaction to completion.[2]

Stability of the Thioether Conjugate

While the thioether bond formed is generally stable, the thiosuccinimide ring can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[6][8] This is particularly relevant in biological environments with high concentrations of other thiols, such as glutathione.[6] Additionally, the succinimide (B58015) ring can undergo hydrolysis, which while preventing the retro-Michael reaction, introduces structural heterogeneity.[6]

Strategies to enhance the stability of the thiol-maleimide linkage include:

  • Hydrolysis of the Succinimide Ring: The succinimide ring of the thioether adduct can be intentionally hydrolyzed to form a stable succinamic acid derivative, which is resistant to the retro-Michael reaction.[9][10] This can be achieved by treatment with a mild base.[1]

  • Use of Modified Maleimides: Maleimide derivatives with electron-withdrawing groups can accelerate the stabilizing ring-opening hydrolysis.[1][9][10] Dibromomaleimides allow for a sequential reaction with a thiol and then an amine, creating a stable aminothiomaleimide that is deactivated to further reactions.[6][11]

Data Presentation

The following tables summarize key quantitative data for optimizing the maleimide-thiol conjugation reaction.

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics [2]

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueRationale & Key Considerations
pH 6.5 - 7.5[12]Ensures the thiol group is sufficiently nucleophilic while minimizing competing hydrolysis of the maleimide group.[12]
Buffer Type Phosphate-Buffered Saline (PBS), HEPES, Tris, MOPS[12]These buffers effectively maintain the desired pH. Avoid buffers containing thiols (e.g., DTT).[12]
Temperature 4°C to Room Temperature (20-25°C)[2]Lower temperatures can be used for sensitive proteins to minimize degradation.[2]
Reaction Time 30 minutes - 2 hours (Room Temp) or Overnight (4°C)[2][13]Reaction kinetics are temperature-dependent.[2]
Molar Ratio (Maleimide:Thiol) 2:1 to 20:1[7][13][14]An excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[2] Optimal ratios should be determined empirically.[7][13]
Solvent for Stock Solutions Anhydrous DMSO or DMF[12][13][15]Ensures solubility of the reagents before addition to the aqueous reaction buffer.

Experimental Protocols

Protocol 1: General Conjugation of a Maleimide-Functionalized Molecule with this compound

This protocol provides a general procedure for labeling a maleimide-functionalized molecule (e.g., a protein) with this compound.

Materials:

  • Maleimide-functionalized molecule (e.g., protein)

  • This compound

  • Conjugation Buffer: Degassed 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5[13]

  • Anhydrous DMSO or DMF[13]

  • Quenching Reagent (optional): L-cysteine or 2-Mercaptoethanol[1][12]

  • Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes)[1]

Procedure:

  • Preparation of the Maleimide-Functionalized Molecule:

    • Dissolve the maleimide-functionalized molecule in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1][15]

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[12] Briefly vortex to ensure complete dissolution.[13]

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the maleimide-functionalized molecule to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).[1][13] Add the linker solution dropwise while gently stirring.[2]

    • Flush the reaction vessel with an inert gas (e.g., nitrogen or argon), seal, and incubate at room temperature for 2 hours or at 4°C overnight.[1][12][15] If any of the molecules are light-sensitive, protect the reaction from light.[1]

  • Quenching the Reaction (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, add a molar excess of a thiol-containing compound such as L-cysteine or 2-Mercaptoethanol.[1] Incubate for 15-30 minutes.[1]

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent from the conjugated product using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]

  • Analysis:

    • Analyze the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.[2]

Protocol 2: Monitoring Reaction Progress with RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction and to purify the final conjugate.[2]

Materials:

  • HPLC system with a C18 column[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile[2]

  • UV detector[2]

Procedure:

  • Sample Preparation: At various time points during the conjugation reaction, withdraw a small aliquot of the reaction mixture.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.[2]

    • Elute the components using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.[2]

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins and a specific wavelength for the conjugated molecule if it has a chromophore).[2]

  • Analysis: The unconjugated molecule, unreacted this compound, and the final conjugate will have different retention times, allowing for their separation and quantification.[2]

Mandatory Visualizations

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Maleimide Maleimide-Functionalized Molecule Conjugate Stable Thioether Conjugate Maleimide->Conjugate Michael Addition Thiol_PEG This compound Thiol_PEG->Conjugate pH pH 6.5 - 7.5 Temp 4°C - RT Solvent Aqueous Buffer

Caption: Reaction scheme for maleimide-thiol conjugation.

Experimental_Workflow prep_maleimide 1. Prepare Maleimide- Functionalized Molecule conjugation 3. Conjugation Reaction (pH 6.5-7.5, RT or 4°C) prep_maleimide->conjugation prep_thiol 2. Prepare Thiol-PEG3-Acetic Acid Stock Solution prep_thiol->conjugation quenching 4. Quenching (Optional) conjugation->quenching purification 5. Purification (SEC or Dialysis) quenching->purification analysis 6. Analysis (HPLC, MS, SDS-PAGE) purification->analysis

Caption: Experimental workflow for maleimide-thiol conjugation.

Stability_Pathways Thioether Thiosuccinimide Conjugate Retro_Michael Retro-Michael Reaction (Reversible Cleavage) Thioether->Retro_Michael High Thiol Conc. Hydrolysis Succinimide Hydrolysis (Irreversible Stabilization) Thioether->Hydrolysis Mild Base Reactants Original Maleimide + Thiol Retro_Michael->Reactants Stable_Product Stable Succinamic Acid Derivative Hydrolysis->Stable_Product

Caption: Stability and degradation pathways of thioether conjugates.

References

Application Notes and Protocols for Thiol-PEG3-Acetic Acid in Biosensor Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise functionalization of biosensor surfaces is a critical determinant of assay performance, directly impacting sensitivity, specificity, and stability. Thiol-PEG3-acetic acid is a heterobifunctional linker molecule extensively utilized for the modification of gold surfaces on various biosensor platforms, including Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical biosensors.[1] This linker's architecture is uniquely suited for these applications. It possesses a terminal thiol (-SH) group that readily forms a stable self-assembled monolayer (SAM) on gold substrates via a strong gold-sulfur bond.[1] The integrated tri-polyethylene glycol (PEG3) spacer confers hydrophilicity to the surface, which is crucial for minimizing the non-specific binding of proteins and other biomolecules, thereby enhancing the signal-to-noise ratio.[1] At the distal end, a terminal carboxylic acid (-COOH) group provides a versatile handle for the covalent immobilization of a wide array of bioreceptors, such as antibodies, enzymes, and nucleic acids, through well-established amine coupling chemistry.[1]

These application notes provide detailed protocols for the surface modification of gold-based biosensors using this compound, complemented by performance data and visual representations of the experimental workflows.

Data Presentation: Performance of Thiol-Modified Biosensors

The efficacy of a biosensor is intrinsically linked to the quality of its surface chemistry. The following table summarizes key performance metrics for biosensors functionalized with short-chain thiol linkers. While specific data for this compound is often integrated within broader studies, the presented data for a similar short-chain thiol, cysteamine, offers a strong indication of the expected performance and highlights the influence of linker concentration on sensitivity and the limit of detection (LoD).

Linker MoleculeAnalyteBiosensor TypeSensitivityLimit of Detection (LoD)Notes
CysteamineLow-Density Lipoprotein (LDL)Impedimetric Biosensor16.2 nF/ln(ng/mL)59 pg/mLHigher concentrations can lead to a decrease in sensitivity due to surface passivation.[1]
Thiolated PEGGeneral Protein BindingSPR BiosensorNot ApplicableNot ApplicablePEGylated surfaces demonstrate a significant reduction in non-specific protein adsorption.[1]

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on Gold Surfaces

This protocol details the steps for creating a well-ordered SAM of this compound on a gold-coated biosensor chip.

Materials:

  • Gold-coated biosensor substrates

  • This compound

  • Absolute ethanol (B145695)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water

  • High-purity nitrogen gas

  • Clean glass vials

  • Tweezers

Procedure:

  • Gold Substrate Cleaning:

    • Piranha Etch (for robust substrates): With extreme caution in a fume hood and wearing appropriate personal protective equipment, immerse the gold substrates in freshly prepared piranha solution for 1-2 minutes. This is a highly corrosive and reactive solution.

    • Alternative Cleaning: For less robust substrates, a thorough rinse with absolute ethanol followed by DI water and drying under a gentle stream of nitrogen gas can be effective.[1]

    • Plasma cleaning is another effective alternative if available.

    • Rinse the cleaned substrates extensively with DI water and then absolute ethanol.

    • Dry the substrates completely using a gentle stream of high-purity nitrogen gas.

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For instance, dissolve 2.24 mg of this compound (Molecular Weight: 224.27 g/mol ) in 10 mL of absolute ethanol.[1]

  • SAM Formation:

    • Immediately immerse the clean, dry gold substrates into the this compound solution within a clean glass vial.

    • Ensure the entire gold surface is submerged.

    • Seal the vial to minimize exposure to air and light.

    • Incubate for 18-24 hours at room temperature to facilitate the formation of a well-ordered monolayer.[1]

  • Rinsing and Drying:

    • After incubation, carefully remove the substrates from the thiol solution using tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.[1]

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.[1] The substrates are now modified with a carboxyl-terminated SAM and are ready for bioreceptor immobilization.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing start Start: Gold Biosensor Chip clean Clean Gold Surface (Piranha/Ethanol/Plasma) start->clean dry1 Dry with Nitrogen clean->dry1 prep_thiol Prepare 1 mM this compound in Ethanol incubate Incubate Substrate in Thiol Solution (18-24h, Room Temperature) dry1->incubate prep_thiol->incubate rinse Rinse with Ethanol incubate->rinse dry2 Dry with Nitrogen rinse->dry2 end End: Carboxyl-Terminated Surface dry2->end

Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.

Protocol 2: Amine Coupling of Bioreceptors to Carboxyl-Terminated SAM

This protocol describes the activation of the terminal carboxylic acid groups of the Thiol-PEG3-acid SAM to make them reactive towards primary amines on the bioreceptor (e.g., an antibody).

Materials:

  • SAM-modified substrates (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Bioreceptor solution (e.g., antibody in a suitable buffer like 10 mM sodium acetate, pH 5.0)

  • Wash Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Blocking Buffer (e.g., 1 M ethanolamine, pH 8.5)

Procedure:

  • Prepare Activation Solution:

    • Shortly before use, prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.[1]

  • Carboxyl Group Activation:

    • Immerse the SAM-modified substrates in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.[1] This reaction converts the carboxyl groups to amine-reactive NHS esters.

  • Rinsing:

    • Remove the substrates from the activation solution.

    • Immediately rinse with DI water and then with the Wash Buffer (PBS) to remove excess EDC and NHS.[1] The surface is now activated and ready for bioreceptor immobilization. It is crucial to proceed to the next step without delay as the NHS esters are susceptible to hydrolysis.[1]

  • Bioreceptor Immobilization:

    • Immerse the activated substrates in the bioreceptor solution.

    • Incubate for a specified time (e.g., 1-2 hours at room temperature or overnight at 4°C), as determined by the specific bioreceptor's properties.

  • Blocking:

    • Remove the substrates from the bioreceptor solution.

    • Immerse the substrates in the Blocking Buffer for 10-15 minutes to deactivate any remaining NHS esters and prevent non-specific binding in subsequent assay steps.

  • Final Wash:

    • Rinse the substrates thoroughly with the Wash Buffer (PBS).

    • The biosensor is now functionalized and ready for use.

G cluster_activation Surface Activation cluster_coupling Bioreceptor Coupling cluster_blocking Surface Deactivation surface Carboxyl-Terminated Surface -COOH activated_surface NHS-Ester Activated Surface -CO-NHS surface->activated_surface Activation edc_nhs EDC / NHS bioreceptor { Bioreceptor | -NH2} coupled_surface Immobilized Bioreceptor -CO-NH-Bioreceptor activated_surface->coupled_surface Amine Coupling edc_nhs->activated_surface bioreceptor->coupled_surface blocking_agent Ethanolamine blocked_surface Blocked Surface coupled_surface->blocked_surface Blocking blocking_agent->blocked_surface

Caption: Amine Coupling Signaling Pathway.

References

Application Notes and Protocols for Bioconjugation using SH-PEG3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SH-PEG3-COOH, a heterobifunctional linker, in bioconjugation. This linker is particularly valuable in drug development, diagnostics, and various research applications due to its defined length, hydrophilicity, and orthogonal reactive groups. The thiol (-SH) group allows for specific reactions, such as attachment to maleimide-functionalized molecules or gold surfaces, while the carboxylic acid (-COOH) group can be activated to form stable amide bonds with primary amines on proteins, peptides, or other biomolecules.[1][2] The three-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, reduces non-specific binding, and improves the pharmacokinetic properties of the resulting conjugate.[3][4]

Core Applications
  • Antibody-Drug Conjugate (ADC) Development: The SH-PEG3-COOH linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to the antibody, leaving the thiol group available for reaction with a maleimide-functionalized drug.[1][2]

  • Protein and Peptide Modification: The linker can be used to PEGylate proteins or peptides to improve their solubility, stability, and in vivo circulation time.[1][4]

  • Nanoparticle Functionalization: The thiol group provides a strong and stable linkage to the surface of gold nanoparticles (AuNPs) or quantum dots (QDs), while the carboxyl group can be used to attach targeting ligands or therapeutic agents.[3][5]

  • Surface Immobilization: Biomolecules can be conjugated to the linker and then immobilized on a solid support or surface via the thiol group.[1]

  • Creation of Bispecific Agents: The orthogonal reactive ends of the linker allow for the stepwise conjugation of two different molecules, such as two different proteins or a protein and a small molecule.[1]

Experimental Protocols

This section details two common bioconjugation protocols using SH-PEG3-COOH:

  • Protocol 1: Amine Conjugation via EDC/NHS Chemistry.

  • Protocol 2: Thiol-Maleimide Conjugation.

Protocol 1: Conjugation of SH-PEG3-COOH to Amine-Containing Molecules using EDC/NHS Chemistry

This two-step protocol is designed to form a stable amide bond between the carboxylic acid of SH-PEG3-COOH and a primary amine on a target molecule (e.g., protein, peptide, or amine-functionalized surface).[6]

Principle of the Reaction:

  • Activation of the Carboxylic Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group of SH-PEG3-COOH to form a highly reactive O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).[6]

  • Formation of a Semi-Stable NHS Ester: N-hydroxysuccinimde (NHS) or its water-soluble analog (Sulfo-NHS) is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This reduces the hydrolysis of the intermediate.[6]

  • Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[6]

Materials and Equipment:

  • SH-PEG3-COOH

  • Amine-containing molecule of interest (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[1]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Procedure:

  • Preparation of Solutions:

    • Prepare the amine-containing molecule at a concentration of 1-10 mg/mL in Conjugation Buffer.[1]

    • Immediately before use, dissolve SH-PEG3-COOH in Activation Buffer to a concentration of 10-50 mM.[1]

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer.[6]

  • Activation of SH-PEG3-COOH:

    • In a reaction tube, combine the SH-PEG3-COOH solution with EDC and NHS/Sulfo-NHS. Refer to Table 1 for recommended molar ratios.

    • Incubate the activation reaction for 15-30 minutes at room temperature.[1]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated SH-PEG3-COOH solution to the solution of the amine-containing molecule. The molar ratio of the linker to the target molecule should be optimized, with a 5:1 to 20:1 ratio being a good starting point.[1]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.[1] Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using an appropriate method such as SEC or dialysis to remove excess linker and reaction byproducts.

Quantitative Data Summary for EDC/NHS Coupling

ParameterRecommended Range/ValueRationale
Molar Ratios
EDC to SH-PEG3-COOH2-10 fold excessTo ensure efficient activation of the carboxylic acid.[6]
NHS/Sulfo-NHS to SH-PEG3-COOH2-5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[6]
SH-PEG3-COOH to Amine Molecule5:1 to 20:1To drive the reaction towards the desired PEGylated product.[1]
Reaction Conditions
Activation Buffer pH5.5 - 6.5 (MES Buffer)Optimal pH for EDC/NHS activation of carboxyl groups.[1]
Conjugation Buffer pH7.2 - 8.0 (PBS Buffer)Facilitates the reaction of NHS esters with primary amines.[1]
Activation Time15 - 30 minutesSufficient time to form the NHS-ester intermediate.[1]
Conjugation Time2 hours (RT) to Overnight (4°C)Allows for completion of the conjugation reaction.[1]
Quenching Agent Concentration10-50 mM Tris or HydroxylamineTo inactivate excess reactive NHS esters.[1]
Protocol 2: Thiol-Maleimide Conjugation with SH-PEG3-COOH

This protocol describes the reaction of the thiol group of SH-PEG3-COOH with a maleimide-functionalized molecule. This reaction, a Michael addition, forms a stable thioether bond and is highly specific for thiols at neutral pH.[7]

Principle of the Reaction:

The double bond of the maleimide (B117702) group is highly reactive towards the nucleophilic thiol group. The reaction proceeds efficiently in the pH range of 6.5-7.5 to form a stable, covalent thioether linkage.[]

Materials and Equipment:

  • SH-PEG3-COOH

  • Maleimide-functionalized molecule

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2. This buffer should be degassed to remove dissolved oxygen.[7]

  • Reducing agent (if necessary, e.g., TCEP)

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M 2-Mercaptoethanol (B42355) or Cysteine

  • Purification system (e.g., desalting columns, dialysis)

Procedure:

  • Preparation of Solutions:

    • Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer.

    • Immediately before use, prepare a 10 mM stock solution of SH-PEG3-COOH in anhydrous DMSO or DMF.[7]

  • Reduction of Disulfide Bonds (if your target molecule has them):

    • If the thiol groups on your target molecule are in the form of disulfide bonds, they must be reduced. TCEP (tris(2-carboxyethyl)phosphine) is a suitable reducing agent as it does not need to be removed before the conjugation step.[7] Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-60 minutes at room temperature.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the SH-PEG3-COOH stock solution to the solution of the maleimide-functionalized molecule.[7]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Quenching the Reaction (Optional):

    • To cap any unreacted maleimide groups, add a quenching reagent like cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM.[9]

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove excess linker and quenching reagents.

Quantitative Data Summary for Thiol-Maleimide Conjugation

ParameterRecommended Range/ValueRationale
Molar Ratio
SH-PEG3-COOH to Maleimide10:1 to 20:1A molar excess of the thiol-containing linker helps to drive the reaction to completion.[7]
Reaction Conditions
pH6.5 - 7.5Ensures the thiol group is sufficiently nucleophilic while minimizing maleimide hydrolysis.[]
Buffer TypePhosphate, HEPESThese buffers maintain the desired pH without interfering with the reaction.[7]
TemperatureRoom Temperature (20-25°C) or 4°CThe reaction proceeds efficiently at room temperature; lower temperatures can be used for sensitive molecules.[7]
Reaction Time1 - 2 hours (RT) or Overnight (4°C)The reaction is typically rapid.[7]
SolventAqueous Buffer (with minimal organic co-solvent)The reaction is performed in an aqueous buffer.[7]

Visualizations

cluster_workflow Experimental Workflow for EDC/NHS Conjugation A Prepare Amine-Containing Molecule in Conjugation Buffer (pH 7.2-7.5) E Combine Activated Linker and Amine-Molecule A->E B Prepare SH-PEG3-COOH in Activation Buffer (pH 6.0) C Add EDC and NHS to SH-PEG3-COOH B->C D Activate for 15-30 min at RT C->D D->E F Incubate for 2h at RT or Overnight at 4°C E->F G Quench Reaction with Tris or Hydroxylamine F->G H Purify Conjugate (e.g., SEC, Dialysis) G->H

Caption: Workflow for EDC/NHS Conjugation.

cluster_pathway EDC/NHS Amine Coupling Signaling Pathway Carboxyl SH-PEG3-COOH (Carboxylic Acid) OAcylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->OAcylisourea + EDC EDC EDC->OAcylisourea NHSEster NHS Ester Intermediate (Amine-Reactive) OAcylisourea->NHSEster + NHS NHS / Sulfo-NHS NHS->NHSEster AmideBond Stable Amide Bond (Conjugate) NHSEster->AmideBond + Amine Primary Amine (e.g., on Protein) Amine->AmideBond

Caption: EDC/NHS Amine Coupling Signaling Pathway.

cluster_thiol_maleimide Thiol-Maleimide Conjugation Pathway Thiol SH-PEG3-COOH (Thiol Group) Thioether Stable Thioether Bond (Conjugate) Thiol->Thioether + Maleimide Maleimide-Functionalized Molecule Maleimide->Thioether

Caption: Thiol-Maleimide Conjugation Pathway.

References

Application Notes: Thiol-PEG3-acetic acid for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4] The linker is a critical element, as its composition, length, and flexibility significantly influence the PROTAC's efficacy, solubility, and pharmacokinetic properties.[2][5]

The Thiol-PEG3-acetic acid is a versatile, PEG-based PROTAC linker.[6] Its structure features a short polyethylene (B3416737) glycol (PEG) chain, which enhances aqueous solubility and can improve the molecule's pharmacokinetic profile.[2][7] The linker is heterobifunctional, possessing a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group. This dual functionality allows for directed, sequential conjugation to the POI and E3 ligase ligands, providing a strategic advantage in the synthesis of well-defined PROTAC molecules.

Key Features of this compound Linker:

  • Enhanced Solubility: The PEG component improves the hydrophilicity of the final PROTAC molecule, which can be advantageous for biological assays and in vivo applications.[7]

  • Optimal Length and Flexibility: The 3-unit PEG chain provides a flexible spacer to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

  • Heterobifunctional Nature: The orthogonal reactive handles—a carboxylic acid and a thiol—allow for specific, stepwise conjugation chemistries. The carboxylic acid is typically used for amide bond formation with an amine-functionalized ligand, while the thiol group can react with various electrophiles, most commonly a maleimide (B117702), to form a stable thioether bond.[8][]

General PROTAC Mechanism of Action

PROTACs function catalytically to induce the degradation of a target protein.[1][10] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[11][12] This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.[8] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[3] The PROTAC molecule is then released and can participate in further degradation cycles.[11]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ternary->E3 Recycled POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a general framework for synthesizing a PROTAC using the this compound linker. These steps assume one ligand contains a reactive amine and the other contains a maleimide group.

Protocol 1: Amide Coupling of Ligand 1 to the Linker

This protocol describes the conjugation of a ligand containing a primary or secondary amine to the carboxylic acid moiety of the this compound linker.

Materials:

  • Amine-containing ligand (Ligand-NH₂)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Anhydrous DCM (Dichloromethane)

  • Trityl chloride (Trt-Cl) and Triethylamine (B128534) (for optional thiol protection)

  • Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Optional Thiol Protection: The thiol group is highly reactive and can undergo oxidation to form a disulfide dimer. To prevent this side reaction during the amide coupling step, it is advisable to protect the thiol group first.

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (2.0 eq) followed by trityl chloride (1.2 eq) at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Purify the Trt-S-PEG3-acetic acid intermediate by flash column chromatography.[13]

  • Amide Coupling Reaction:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve the Trt-protected linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) to the solution.[14]

    • In a separate vial, dissolve the amine-containing ligand (Ligand-NH₂, 1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the Ligand-NH₂ solution and stir for 5 minutes.[13]

    • Add the Ligand-NH₂/DIPEA mixture to the linker/HATU solution dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification:

    • Monitor reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297) or DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]

    • Purify the crude Trt-S-PEG3-Ligand 1 intermediate by flash column chromatography or reverse-phase HPLC.

  • Thiol Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add triethylsilane (TES, 5-10 eq) and trifluoroacetic acid (TFA, 2-5% v/v).

    • Stir for 1-2 hours at room temperature.[13]

    • Remove the volatile reagents under reduced pressure to yield the HS-PEG3-Ligand 1 intermediate.

Component Stoichiometric Ratio Purpose
Ligand-NH₂1.0 eqE3 Ligase or POI Ligand
Trt-S-PEG3-acetic acid1.1 eqProtected Linker
HATU1.2 eqAmide Coupling Reagent
DIPEA3.0 eqNon-nucleophilic Base
Anhydrous DMF-Solvent
Table 1: Typical Reagents for Amide Coupling Reaction.
Protocol 2: Thiol-Maleimide Conjugation to Finalize PROTAC

This protocol describes the reaction between the deprotected thiol on the linker-ligand intermediate and a maleimide-functionalized second ligand. This Michael addition reaction forms a stable thioether bond.[8]

Materials:

  • HS-PEG3-Ligand 1 intermediate

  • Maleimide-containing ligand (Ligand 2-Maleimide)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

  • Anhydrous DMF or DMSO

Procedure:

  • Dissolve the HS-PEG3-Ligand 1 intermediate (1.0 eq) in a minimal amount of DMF or DMSO.

  • Dissolve the Ligand 2-Maleimide (1.1 - 1.5 eq) in the reaction buffer.

  • Add the solution of the intermediate to the Ligand 2-Maleimide solution. The final solvent composition should be sufficiently aqueous to facilitate the reaction, but with enough organic solvent to maintain solubility.

  • Stir the reaction at room temperature for 1-4 hours. The reaction should be performed in a low-oxygen environment to minimize thiol oxidation.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the final PROTAC can be purified directly by preparative reverse-phase HPLC.

Synthesis_Workflow A Ligand 1 (Amine) P1 Step 1: Amide Coupling (HATU, DIPEA) A->P1 B This compound B->P1 C Ligand 2 (Maleimide) P2 Step 2: Thiol-Maleimide Conjugation C->P2 I1 Intermediate: Ligand 1-PEG3-SH P1->I1 I1->P2 FP Final PROTAC P2->FP QC Purification & QC (HPLC, LC-MS, NMR) FP->QC

General workflow for PROTAC synthesis.
Protocol 3: PROTAC Purification and Characterization

Purification:

  • Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying the final PROTAC.

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol), often with 0.1% TFA or formic acid.

    • Detection: UV detection at appropriate wavelengths (e.g., 214 nm, 254 nm).

    • Fractions containing the pure product are collected, combined, and lyophilized.

Characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the final product and assess purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final PROTAC.

Protocol 4: In Vitro Target Protein Degradation Assay

This protocol outlines a standard Western Blot experiment to quantify the degradation of the target protein in a relevant cell line.

Materials:

  • Relevant human cell line (e.g., MCF7 for breast cancer, HEK293T for general studies)

  • Cell culture medium, FBS, antibiotics

  • Final PROTAC molecule dissolved in DMSO

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Parameter Typical Value / Range Purpose
DC₅₀ (Degradation)1 - 1000 nMMeasures potency of degradation
Dₘₐₓ (Degradation)70 - 95%Measures efficacy of degradation
Target Binding (Kᵢ/Kₔ)1 - 500 nMAffinity for Protein of Interest
E3 Ligase Binding (Kₔ)1 - 2000 nMAffinity for E3 Ligase
Table 2: Representative Quantitative Data for a PROTAC.

Conclusion

The this compound linker is a valuable tool for the modular synthesis of PROTACs. Its defined length, flexibility, and orthogonal reactive groups facilitate a controlled and strategic approach to building these complex heterobifunctional molecules. The protocols outlined here provide a foundational methodology for the synthesis, purification, and initial biological evaluation of PROTACs, enabling researchers to efficiently explore targeted protein degradation as a therapeutic modality.[15][16]

References

Application Notes and Protocols: Immobilizing Peptides with Thiol-PEG3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent immobilization of peptides onto various surfaces is a cornerstone technique in biotechnology, with wide-ranging applications in drug discovery, diagnostics, biomaterial engineering, and the development of therapeutic agents like antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] The choice of linker is critical for maintaining peptide bioactivity and minimizing non-specific binding. Thiol-PEG3-acetic acid is a versatile heterobifunctional linker that offers precise control over the immobilization process.[1][4]

This linker features a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][4] The PEG spacer enhances solubility, reduces non-specific protein adsorption, and provides a flexible tether that allows the immobilized peptide to adopt a more natural and accessible conformation.[1][2][5] The orthogonal reactivity of the thiol and carboxylic acid groups enables a controlled, two-step conjugation, making it an invaluable tool for creating well-defined, bioactive surfaces.[1]

These application notes provide detailed protocols for the immobilization of peptides using this compound, focusing on the activation of carboxylated surfaces and subsequent peptide conjugation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These values are essential for accurate stoichiometric calculations in experimental protocols.

PropertyValue
Molecular Formula C9H18O5S
Molecular Weight 238.3 g/mol
Appearance Liquid
Boiling Point 377.5 ± 37.0 °C at 760 mmHg
Purity ≥95%
CAS Number 1347750-82-6

(Data sourced from BenchChem[4][6])

Experimental Protocols

This section details the step-by-step procedures for immobilizing peptides onto a carboxylated surface using this compound. The overall workflow involves the activation of the surface's carboxyl groups, conjugation of the this compound linker, and finally, the immobilization of the peptide.

Protocol 1: Activation of Carboxylated Surfaces using EDC/NHS Chemistry

This protocol describes the activation of a surface presenting carboxylic acid groups to make them reactive towards primary amines. This is a critical first step for attaching the this compound linker.

Materials:

  • Carboxylated surface (e.g., gold nanoparticles, sensor chips, microspheres)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous applications or N-hydroxysuccinimide (NHS) for non-aqueous applications.[7]

  • Activation Buffer: MES buffer (pH 6.0) is commonly recommended.[8]

  • Wash Buffer: Phosphate-buffered saline (PBS) or MES buffer.

Procedure:

  • Prepare Fresh Reagents: Immediately before use, prepare solutions of EDC and sulfo-NHS (or NHS) in the Activation Buffer. EDC is susceptible to hydrolysis, so fresh solutions are crucial.[7][9]

  • Surface Equilibration: Equilibrate the carboxylated surface by washing it 2-3 times with the Activation Buffer.

  • Activation Reaction:

    • Prepare a mixture of EDC and sulfo-NHS in the Activation Buffer. Typical concentrations can be optimized, but a starting point is a molar excess relative to the surface carboxyl groups.[6][7]

    • Immerse the carboxylated surface in the EDC/sulfo-NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.[6][7] This reaction forms a more stable sulfo-NHS ester intermediate.[8][10]

  • Washing: Remove the excess EDC and sulfo-NHS by washing the activated surface 2-3 times with the Wash Buffer. The surface is now ready for conjugation with an amine-containing molecule.

Protocol 2: Conjugation of this compound to an Amine-Functionalized Surface

This protocol is for attaching the this compound linker to a surface that has been functionalized with primary amines.

Materials:

  • Amine-functionalized surface

  • This compound

  • EDC and NHS (or sulfo-NHS)

  • Activation Buffer (e.g., MES buffer, pH 5.0-6.0)[11]

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)[11]

  • Quenching Buffer (e.g., 50 mM Tris or glycine)[11]

  • Wash Buffer (e.g., PBS)

Procedure:

  • Activate this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.[11]

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.[11]

  • Conjugation to Surface:

    • Immerse the amine-functionalized surface in the activated this compound solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]

  • Quenching: Transfer the surface to the Quenching Buffer and incubate for 15-30 minutes to deactivate any unreacted NHS esters.[12]

  • Washing: Wash the surface thoroughly with the Wash Buffer to remove any non-covalently bound linker and quenching reagents. The surface is now functionalized with thiol groups.

Protocol 3: Immobilization of a Maleimide-Containing Peptide to a Thiol-Functionalized Surface

This protocol outlines the final step of immobilizing a peptide that has been modified to contain a maleimide (B117702) group onto the thiol-functionalized surface.

Materials:

  • Thiol-functionalized surface (from Protocol 2)

  • Maleimide-containing peptide

  • Conjugation Buffer: Phosphate buffer (100 mM), NaCl (150 mM), pH 7.2. It is crucial to degas this buffer to prevent oxidation of the thiol groups.[13]

  • Wash Buffer (e.g., PBS)

Procedure:

  • Prepare Peptide Solution: Dissolve the maleimide-containing peptide in the degassed Conjugation Buffer to the desired concentration (e.g., 1-10 mg/mL).[13]

  • Immobilization Reaction:

    • Immerse the thiol-functionalized surface in the peptide solution.

    • Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), seal, and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[13]

  • Washing: Wash the surface extensively with the Wash Buffer to remove any unbound peptide.

  • Storage: Store the peptide-immobilized surface in an appropriate buffer, potentially containing a preservative like 0.02% sodium azide, at 4°C.[7]

Quantitative Data Summary

The success of peptide immobilization can be influenced by various reaction parameters. The following tables summarize key quantitative data for optimizing the conjugation reactions.

Table 1: Recommended Buffer and Reaction Conditions for Thiol-Maleimide Conjugation
ParameterRecommended RangeRationale & Key Considerations
pH 6.5 - 7.5Ensures the thiol group is sufficiently nucleophilic while minimizing hydrolysis of the maleimide group, which is more prevalent at higher pH.[13]
Buffer Type Phosphate-Buffered Saline (PBS), HEPES, Tris, MOPSThese buffers effectively maintain the desired pH. Avoid buffers containing extraneous thiols (e.g., DTT).[13]
Temperature Room Temperature (or 4°C)The reaction is typically rapid at room temperature. For sensitive molecules, the reaction can be performed at 4°C overnight.[13]
Reaction Time 1 - 2 hours at Room Temp. or Overnight at 4°CThe reaction progress can be monitored to determine the optimal time.[13]
Table 2: Parameters for EDC/NHS Activation of Carboxylic Acids
ParameterRecommended ConditionRationale & Key Considerations
Activation pH 4.0 - 6.0This pH range is optimal for the activation of carboxyl groups by EDC.[8][9]
Coupling pH (to amines) 7.2 - 7.5This pH range is optimal for the reaction of the NHS ester with primary amines.[6]
EDC/NHS Molar Ratio 1:2 to 1:5 (Acid:EDC:NHS)A molar excess of EDC and NHS drives the reaction towards the formation of the NHS ester intermediate.[12]
Activation Time 15 - 30 minutesSufficient time for the formation of the NHS ester intermediate.[6]

Visualizations

Diagram 1: Chemical Reaction Pathway for Peptide Immobilization

The following diagram illustrates the two-step chemical reaction for immobilizing a peptide using this compound and EDC/NHS chemistry.

G cluster_0 Step 1: Surface Activation and Linker Conjugation cluster_1 Step 2: Peptide Immobilization Surface Carboxylated Surface (-COOH) Activated_Surface NHS-Activated Surface Surface->Activated_Surface + EDC/NHS EDC_NHS EDC / NHS Thiol_Surface Thiol-Functionalized Surface (-SH) Activated_Surface->Thiol_Surface + this compound Linker This compound (H2N- end reacts) Immobilized_Peptide Immobilized Peptide Thiol_Surface->Immobilized_Peptide + Maleimide-Peptide Peptide Maleimide-Peptide

Caption: Chemical reaction pathway for peptide immobilization.

Diagram 2: Experimental Workflow for Peptide Immobilization

This diagram outlines the general experimental workflow for immobilizing a peptide onto a carboxylated surface.

G start Start: Carboxylated Surface activate Activate Surface with EDC/NHS start->activate wash1 Wash to Remove Excess Reagents activate->wash1 conjugate Conjugate with This compound wash1->conjugate wash2 Wash to Remove Excess Linker conjugate->wash2 immobilize Immobilize Maleimide-Peptide wash2->immobilize wash3 Final Wash immobilize->wash3 end End: Peptide-Immobilized Surface wash3->end

Caption: Experimental workflow for peptide immobilization.

Applications

The ability to immobilize peptides with control over orientation and density has significant implications across various research and development areas:

  • Biosensor Development: Immobilized peptides can act as capture agents for specific analytes, enabling the development of highly sensitive and selective biosensors.[14]

  • Antimicrobial Surfaces: Covalently attaching antimicrobial peptides to surfaces can prevent bacterial colonization and biofilm formation on medical devices.[14][15] The orientation of the immobilized peptide can significantly impact its antimicrobial activity.[14][16]

  • Drug Delivery and Targeting: Functionalizing nanoparticles with targeting peptides can enhance the delivery of therapeutic agents to specific cells or tissues.[1]

  • PROTAC Development: this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[4][17][18]

  • Biomaterial Engineering: Creating surfaces with immobilized peptides that promote cell adhesion, proliferation, or differentiation is a key strategy in tissue engineering and regenerative medicine.[19]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conjugation Incomplete reduction of disulfide bonds in the peptide.Increase the concentration of the reducing agent (e.g., TCEP) or the incubation time.[13]
Oxidation of free thiols.Ensure all buffers are thoroughly degassed and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
Hydrolysis of the maleimide group.Ensure the pH of the reaction buffer is not above 7.5. Prepare the maleimide-peptide solution immediately before use.[13]
Hydrolysis of the activated NHS ester.Prepare the EDC/NHS activation solution immediately before use and do not store it. Ensure the activation pH is optimal.[11]
Protein/Peptide Aggregation Exposure of hydrophobic residues upon reduction or conjugation.Optimize the buffer conditions, including the addition of non-ionic detergents or adjusting the ionic strength.

References

Creating Stable Amide Bonds with Thiol-PEG3-acetic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG3-acetic acid is a heterobifunctional linker that is invaluable in bioconjugation and drug development.[1] Its structure, featuring a terminal thiol group and a carboxylic acid group separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential and controlled conjugation of two different molecules.[1] The thiol group can react with maleimides or be used for immobilization on gold surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2] This dual reactivity is instrumental in creating antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][2] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugates.[1][2]

This document provides detailed protocols and application notes for the formation of stable amide bonds using this compound with amine-containing molecules through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[3][4]

Principle of EDC/NHS Coupling Chemistry

The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond between a carboxylic acid and a primary amine under mild conditions.[3]

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][5]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[3][4]

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond, releasing NHS. This reaction is most efficient at a pH of 7.2-8.0.[2][4]

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC9H18O5S
Molecular Weight238.3 g/mol [2]
Recommended Molar Ratios for EDC/NHS Coupling
ReagentMolar Excess (relative to the limiting reagent)Rationale
This compound1-20 fold excess over the amine-containing moleculeTo drive the reaction towards the desired PEGylated product.[3]
EDC2-10 fold excessTo ensure efficient activation of the carboxylic acid.[3]
NHS/Sulfo-NHS2-5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[3]
Recommended Buffer and Reaction Conditions
ParameterRecommended RangeRationale & Key Considerations
Activation Step pH 4.5 - 6.0Most efficient for EDC activation of the carboxylic acid.[5] MES buffer is a suitable choice.[5]
Amine Coupling Step pH 7.2 - 8.0Optimal for the reaction of the NHS ester with primary amines.[2][4] PBS is a commonly used buffer.[5]
Temperature Room Temperature (20-25°C) or 4°CThe reaction proceeds efficiently at room temperature. For sensitive molecules, the reaction can be performed at 4°C overnight.[2][6]
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the NHS ester intermediate.[2]
Reaction Time (Amine Coupling) 1 - 2 hours at Room Temperature or Overnight at 4°CThe reaction is typically rapid.[2][6]
Solvent Anhydrous DMSO or DMF for stock solutionsThiol-PEG3-acid is often dissolved in a minimal amount of a water-miscible organic solvent before being added to the aqueous reaction mixture.[6]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Protein

This protocol details the in-situ activation of this compound and its subsequent conjugation to a primary amine-containing protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., desalting column, size-exclusion chromatography (SEC), or dialysis)

Procedure:

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).

  • In a reaction tube, combine the this compound solution with the EDC and NHS solutions. Refer to the table on molar ratios for recommended amounts.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.[2]

Step 2: Conjugation to the Amine-Containing Protein

  • Ensure the amine-containing protein is in the Conjugation Buffer. The buffer should be free of primary amines (e.g., Tris).

  • Add the activated Thiol-PEG3-acid mixture from Step 1 to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[4]

  • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.[4]

Step 4: Purification of the Conjugate

  • Purify the final conjugate to remove excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[2][4] The choice of method will depend on the size and stability of the conjugate.

Visualizations

G cluster_0 Step 1: Activation cluster_1 Step 2: Amine Coupling A This compound D O-acylisourea intermediate (unstable) A->D + EDC pH 4.5-6.0 B EDC C NHS / Sulfo-NHS E Amine-reactive NHS ester (semi-stable) D->E + NHS G Stable Amide Bond (Thiol-PEG3-Protein) E->G + Protein-NH2 pH 7.2-8.0 F Amine-containing molecule (e.g., Protein-NH2) H NHS byproduct G->H releases G A Prepare Reagents (Thiol-PEG3-acid, EDC, NHS, Buffers) B Step 1: Activation - Combine Thiol-PEG3-acid, EDC, NHS in Activation Buffer (pH 4.5-6.0) - Incubate 15-30 min at RT A->B C Step 2: Conjugation - Add activated PEG to amine-containing molecule in Conjugation Buffer (pH 7.2-8.0) - Incubate 1-2 hrs at RT or overnight at 4°C B->C D Step 3: Quenching - Add Quenching Buffer (e.g., Tris) - Incubate 15 min at RT C->D E Step 4: Purification (SEC, Dialysis) D->E F Characterize Final Conjugate E->F

References

Application Notes and Protocols for Thiol-PEG3-acetic acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Thiol-PEG3-acetic acid as a versatile heterobifunctional linker in the development of advanced drug delivery systems. Its unique structure, comprising a terminal thiol group, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise engineering of drug carriers for enhanced therapeutic efficacy.

Core Applications of this compound in Drug Delivery

This compound is a valuable tool for:

  • Bioconjugation and PEGylation: It facilitates the creation of well-defined protein-drug conjugates and antibody-drug conjugates (ADCs), improving their therapeutic properties.[1] The PEG spacer enhances solubility and biocompatibility.[1][2]

  • Nanoparticle Functionalization: It is widely used to modify the surface of nanoparticles, such as gold nanoparticles (AuNPs) and liposomes, to enhance their stability, biocompatibility, and targeting capabilities.[1] The thiol group forms a stable bond with gold surfaces, while the carboxylic acid allows for the attachment of targeting ligands or drugs.[1]

  • PROTACs Development: It serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies utilizing this compound and similar thiol-based linkers in various drug delivery systems.

Table 1: Antibody-Drug Conjugate (ADC) Characteristics

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)~4HIC-HPLC, UPLC-Q-TOF-MS
Monomer Purity>95%Size Exclusion Chromatography (SEC)
In Vitro Stability (% Payload Shed after 14 days)~3.8%Incubation in human plasma followed by LC-MS analysis

Data presented is a relevant benchmark for ADCs developed with thiol-based conjugation strategies.[4]

Table 2: In Vitro Cytotoxicity of an Anti-HER2 ADC

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High0.5
BT-474High0.8
SK-OV-3High1.2
NCI-N87High1.5
MCF-7Low>1000
MDA-MB-468Low>1000

This data demonstrates the high potency and specificity of ADCs constructed with thiol-based linkers against cancer cells overexpressing the target receptor.[4]

Table 3: Nanoparticle Functionalization and Bioconjugation Parameters

ParameterRecommended Range/ValueRationale & Key Considerations
Thiol-Maleimide Conjugation
Reaction pH6.5 - 7.5Optimal for selective thiol-maleimide reaction; minimizes reaction with amines.[1]
Molar Ratio (Maleimide:Thiol)2:1 to 5:1A slight excess of maleimide (B117702) ensures complete reaction of the thiol.[1]
Conjugation Efficiency58% - 84%Varies with specific biomolecules and reaction conditions.[1]
Gold Nanoparticle (AuNP) Functionalization
Thiol-PEG-acid Concentration1-10 µMConcentration in the solution used for Self-Assembled Monolayer (SAM) formation.[1]
Incubation Time12-24 hoursTime required for the formation of a stable SAM on the AuNP surface.[1]
Surface Density of PEG2-5 chains/nm²Influences biocompatibility and stability of the nanoparticles.[1]

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol outlines a two-step process for conjugating a cytotoxic drug to an antibody.

Step 1: Activation of this compound and Conjugation to Drug

  • Activation of Carboxylic Acid: Dissolve this compound, a carbodiimide (B86325) coupling agent (e.g., DCC), and N-Hydroxysuccinimide (NHS) in a 1:1.1:1.2 molar ratio in anhydrous DMF. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the linker.[4]

  • Conjugation to Drug: In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF. Add a non-nucleophilic base like DIPEA. Slowly add the activated Thiol-PEG3-acid-NHS ester solution to the drug solution and stir at room temperature overnight.[4]

  • Purification: Monitor the reaction by LC-MS. Purify the drug-linker conjugate using reverse-phase HPLC and lyophilize the pure fractions.[4]

Step 2: Antibody Reduction and Conjugation

  • Antibody Reduction: Dissolve the antibody in a suitable buffer (e.g., PBS). Add a 5-10 fold molar excess of a reducing agent like TCEP to reduce the interchain disulfide bonds. The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR). Incubate at 37°C for 1-2 hours.[4]

  • Purification of Reduced Antibody: Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA to remove excess TCEP.[4]

  • Conjugation to Drug-Linker: Dissolve the maleimide-activated drug-linker (from Step 1, after converting the thiol to a maleimide) in a co-solvent like DMSO. Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used.[4]

  • Quenching and Final Purification: Quench any unreacted maleimides with N-acetylcysteine. Purify the final ADC using size-exclusion chromatography (SEC).

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Formation A This compound B Activate Carboxylic Acid (EDC/NHS) A->B C Activated Linker B->C E Conjugate Drug to Linker C->E D Amine-containing Drug D->E F Purify Drug-Linker E->F G Drug-Linker Conjugate F->G K Conjugate Drug-Linker to Antibody G->K H Antibody I Reduce Disulfide Bonds (TCEP) H->I J Reduced Antibody I->J J->K L Purify ADC K->L M Final ADC L->M

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of AuNPs with this compound followed by antibody conjugation.

  • Prepare Thiol-PEG3-acid solution: Dissolve this compound in Milli-Q water to a final concentration of 1 mM.[1]

  • Incubate with AuNPs: Add the this compound solution to a suspension of citrate-capped AuNPs at a molar ratio of approximately 10,000:1 (linker to AuNP). Incubate with gentle stirring for 12-24 hours at room temperature to allow for ligand exchange.[1]

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs and remove excess unbound linker. Resuspend the pellet in a suitable buffer (e.g., PBS). Repeat the washing step at least twice.

  • Antibody Conjugation (EDC/NHS Chemistry):

    • Activate the carboxyl groups on the AuNP surface by adding EDC and NHS in MES buffer (pH 6.0) and reacting for 15-30 minutes.

    • Wash the activated AuNPs to remove excess EDC and NHS.

    • Add the antibody solution in PBS (pH 7.4) and incubate for 2 hours at room temperature.

    • Quench the reaction with a solution of hydroxylamine (B1172632) or Tris buffer.

    • Purify the antibody-conjugated AuNPs by centrifugation.

AuNP_Functionalization_Workflow A Citrate-capped AuNPs C Incubate (Ligand Exchange) A->C B This compound B->C D Purify (Centrifugation) C->D E Thiol-PEG3-COOH Functionalized AuNPs D->E F Activate Carboxyl Groups (EDC/NHS) E->F G Add Antibody F->G H Purify G->H I Antibody-conjugated AuNPs H->I

Workflow for AuNP functionalization and antibody conjugation.

Signaling Pathway Modulation: A Case Study with EGFR Inhibition

This compound-functionalized nanocarriers can be utilized for the targeted delivery of kinase inhibitors, leading to the modulation of specific cellular signaling pathways. For instance, nanoparticles loaded with an Epidermal Growth Factor Receptor (EGFR) inhibitor and targeted to EGFR-overexpressing cancer cells can lead to the downregulation of the PI3K/Akt signaling pathway.

Upon binding and internalization, the EGFR inhibitor is released within the cell, where it can block the phosphorylation of EGFR. This inhibition prevents the activation of downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and growth. Thiolated chitosan (B1678972) nanoparticles have been shown to be effective carriers for delivering antisense oligonucleotides against EGFR, leading to gene suppression and reduced cell survival in breast cancer cells.[5] The delivery of kinase inhibitors via such targeted systems can enhance their therapeutic efficacy while minimizing off-target effects.[6]

EGFR_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation NP Targeted Nanoparticle (this compound linker) + EGFR Inhibitor NP->EGFR Binding & Internalization Inhibitor EGFR Inhibitor NP->Inhibitor Drug Release Inhibitor->EGFR Inhibition

Modulation of the EGFR-PI3K/Akt signaling pathway by a targeted nanoparticle.

References

Application Notes and Protocols: Surface Passivation with Thiol-PEG3-Acetic Acid to Reduce Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-specific binding (NSB) of proteins and other biomolecules to sensor surfaces is a critical challenge in the development of reliable and sensitive bioassays, diagnostic tools, and drug delivery systems. Unwanted adsorption can lead to high background noise, reduced signal-to-noise ratio, and false-positive results. Surface passivation with polyethylene (B3416737) glycol (PEG) derivatives is a widely adopted and effective strategy to mitigate NSB.[1][2] This document provides detailed application notes and protocols for the use of Thiol-PEG3-acetic acid, a heterobifunctional linker, to create robust and protein-resistant surfaces on gold substrates.

This compound is an ideal surface modifier due to its distinct functional domains. The terminal thiol (-SH) group forms a strong, stable bond with gold surfaces, leading to the formation of a self-assembled monolayer (SAM).[3][4] The short, hydrophilic three-unit PEG spacer creates a hydrated layer that sterically hinders the approach of proteins and reduces hydrophobic interactions, thereby minimizing non-specific adsorption.[1][3] The terminal carboxylic acid (-COOH) group provides a versatile anchor point for the covalent immobilization of specific bioreceptors, such as antibodies, enzymes, or nucleic acids, following activation.[3][5]

These application notes are designed to guide researchers, scientists, and drug development professionals in the effective use of this compound for surface passivation and subsequent biofunctionalization.

Data Presentation

The effectiveness of surface passivation can be quantified by measuring the reduction in non-specific protein adsorption. The following tables summarize key performance metrics for surfaces modified with PEG-thiols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC9H18O5S[5]
Molecular Weight238.3 g/mol [5]
Alternate Name3-(2-(2-mercaptoethoxy)ethoxy)propanoic acidN/A
Key Functional GroupsThiol (-SH), Carboxylic Acid (-COOH)[5]

Table 2: Quantitative Assessment of Protein Adsorption on PEGylated Surfaces

Surface TypeProteinAdsorption MetricResultReference(s)
PEG-passivated surfaceYFP-tagged proteinFluorescent spots / 2500 µm²~5 (comparable to blank)[2]
BSA-passivated surfaceYFP-tagged proteinFluorescent spots / 2500 µm²Substantially higher than PEG[2]
Bare Niobium SurfaceFibrinogenNitrogen concentration (at.%)14% (indicative of a full monolayer)[6]
High-density PEGylated surfaceFibrinogenNitrogen concentration (at.%)Lowest among tested PEG densities[6]
Low-density PEGylated surfaceFibrinogenNitrogen concentration (at.%)Increased with decreasing PEG density[6]
Bare Gold NanoparticlesBovine Serum Albumin (BSA)Molecules per nanoparticle30 ± 10[1]
PEGylated Gold NanoparticlesBovine Serum Albumin (BSA)Molecules per nanoparticleSignificantly reduced[1]

Experimental Protocols

Protocol 1: Preparation of Self-Assembled Monolayer (SAM) of this compound on Gold Surfaces

This protocol details the steps for creating a passivated gold surface using this compound.

Materials:

  • Gold-coated substrates (e.g., SPR chips, QCM crystals, gold-coated slides)

  • This compound

  • Absolute ethanol (B145695)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION: Highly corrosive and reactive) or alternative cleaning agents (e.g., plasma cleaner)

  • Deionized (DI) water

  • High-purity nitrogen gas

  • Clean glass vials

  • Tweezers

Procedure:

  • Gold Substrate Cleaning:

    • Piranha Etching (for robust cleaning): Immerse the gold substrates in freshly prepared piranha solution for 1-5 minutes. (CAUTION: Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with DI water.

    • Rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • Alternative Cleaning: For less stringent cleaning, use a plasma cleaner according to the manufacturer's instructions, or sonicate in ethanol and DI water followed by nitrogen drying.[3]

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.38 mg of this compound (MW: 238.3 g/mol ) in 10 mL of absolute ethanol.[3]

    • For handling small quantities, it is recommended to prepare a stock solution in an anhydrous solvent like DMSO or DMF and store it at -20°C under an inert atmosphere.[7][8]

  • SAM Formation:

    • Place the clean, dry gold substrates in a clean glass vial.

    • Immerse the substrates completely in the 1 mM this compound solution.

    • Seal the vial to minimize exposure to air and light.[3]

    • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[3]

  • Rinsing and Drying:

    • After incubation, carefully remove the substrates from the thiol solution using tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.[3]

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.[3]

    • The surface is now passivated with a self-assembled monolayer of this compound.

Protocol 2: Activation of Carboxylic Acid Groups for Bioreceptor Immobilization

This protocol describes the activation of the terminal carboxylic acid groups of the SAM to enable covalent coupling of amine-containing bioreceptors (e.g., proteins, antibodies).

Materials:

  • SAM-modified substrates (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Wash Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • DI water

Procedure:

  • Prepare Activation Solution:

    • Shortly before use, prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.[3] For example, to prepare 1 mL, dissolve 76.7 mg of EDC and 11.5 mg of NHS in 1 mL of 0.1 M MES buffer, pH 6.0.

  • Carboxyl Group Activation:

    • Immerse the SAM-modified substrates in the freshly prepared EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts the carboxyl groups into amine-reactive NHS esters.[3]

  • Rinsing:

    • Remove the substrates from the activation solution.

    • Immediately rinse with DI water, followed by a rinse with the Wash Buffer (PBS) to remove excess EDC and NHS.[3]

  • Bioreceptor Immobilization:

    • The surface is now activated and ready for the immediate immobilization of the amine-containing bioreceptor. It is crucial to proceed to this step without delay as the NHS esters are susceptible to hydrolysis.[3]

    • Prepare the bioreceptor in a suitable buffer (e.g., PBS, pH 7.4).

    • Immerse the activated substrates in the bioreceptor solution and incubate for 1-2 hours at room temperature or overnight at 4°C.[5]

    • The optimal pH for the coupling reaction is typically between 7.2 and 7.5.[5]

  • Quenching and Final Wash:

    • After incubation with the bioreceptor, rinse the substrates with Wash Buffer to remove any unbound molecules.

    • To deactivate any remaining NHS esters, immerse the substrates in a quenching solution (e.g., 1 M ethanolamine-HCl, pH 8.5) for 15-30 minutes.

    • Perform a final rinse with Wash Buffer and DI water.

    • Dry the functionalized surface under a gentle stream of nitrogen.

Visualizations

The following diagrams illustrate the key processes involved in surface passivation and functionalization with this compound.

G cluster_0 Surface Preparation cluster_1 Self-Assembled Monolayer Formation Gold_Substrate Gold Substrate Passivated_Surface Passivated Gold Surface with -COOH terminal groups Thiol_PEG_Solution This compound Solution (1 mM in Ethanol) Thiol_PEG_Solution->Passivated_Surface Incubation (18-24h, RT) G cluster_0 Activation cluster_1 Immobilization Passivated_Surface Passivated Surface (-COOH) Activated_Surface Activated Surface (-NHS ester) Passivated_Surface->Activated_Surface Activation (15-30 min, RT) EDC_NHS EDC/NHS Solution in MES Buffer Functionalized_Surface Functionalized Surface Activated_Surface->Functionalized_Surface Covalent Coupling Bioreceptor Amine-containing Bioreceptor (e.g., Antibody) G cluster_0 Gold Surface Gold Au Thiol S Gold->Thiol Covalent Bond PEG -(CH2CH2O)3- Thiol->PEG Acid -COOH PEG->Acid

References

Application Notes and Protocols: Thiol-PEG3-acetic acid in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG3-acetic acid is a heterobifunctional linker that has emerged as a critical tool in the development of targeted therapies.[1] Its unique architecture, featuring a terminal thiol (-SH) group, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group, enables the precise and controlled conjugation of diverse molecules.[1][2] This versatility is paramount in constructing sophisticated drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the functionalization of nanoparticles for targeted delivery.[1][3]

The thiol group provides a reactive handle for covalent attachment to maleimide-functionalized molecules or the surface of noble metals like gold.[1][4] The carboxylic acid can be activated to form stable amide bonds with primary amines found in proteins, peptides, and small molecule drugs.[2] The intervening PEG3 spacer enhances the aqueous solubility, stability, and biocompatibility of the resulting conjugate, reduces non-specific binding, and provides critical spatial separation between the conjugated entities.[1][5] These properties collectively contribute to improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[6]

These application notes provide a comprehensive overview of the use of this compound in targeted therapy research, complete with detailed experimental protocols, quantitative data, and visualizations to facilitate its effective implementation.

Key Applications in Targeted Therapy

This compound is instrumental in several cutting-edge areas of targeted therapy research:

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic payloads to monoclonal antibodies (mAbs), enabling targeted delivery to cancer cells that overexpress a specific antigen.[3] The PEG spacer can enhance the solubility and stability of the ADC.[3]

  • PROTACs: In the rapidly evolving field of targeted protein degradation, this compound serves as a flexible linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][7] The linker's properties, such as length and hydrophilicity, are crucial for the formation of a productive ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[8][9]

  • Nanoparticle Functionalization: The thiol group readily forms a strong covalent bond with the surface of gold nanoparticles (AuNPs), creating a stable self-assembled monolayer.[1][10] The terminal carboxylic acid can then be used to conjugate targeting ligands (e.g., antibodies, peptides) or therapeutic agents, transforming the nanoparticles into targeted drug delivery vehicles.[10][11] The PEG spacer provides a hydrophilic shield that minimizes nanoparticle aggregation and reduces non-specific protein adsorption.[1]

  • Targeted Radionuclide Therapy: By linking chelating agents for radionuclides to targeting moieties, this compound can be employed in the development of agents for targeted alpha or beta therapy, delivering a radioactive payload to tumor sites.[12][13]

Quantitative Data Summary

The following tables summarize representative quantitative data for therapeutics developed using thiol-based conjugation strategies, providing a benchmark for experiments involving this compound.

Table 1: Characterization of an Anti-HER2 ADC [3]

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)~4HIC-HPLC, UPLC-Q-TOF-MS
Monomer Purity>95%Size Exclusion Chromatography (SEC)
In Vitro Stability (% Payload Shed after 14 days)~3.8%Incubation in human plasma followed by LC-MS analysis

Table 2: In Vitro Cytotoxicity of an Anti-HER2 ADC [3]

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High0.5
BT-474High0.8
SK-OV-3High1.2
NCI-N87High1.0
MDA-MB-468Low>1000
MCF7Low>1000

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation using this compound

This protocol describes the conjugation of this compound to a protein via its primary amines, followed by the reaction of the free thiol group with a maleimide-functionalized molecule.[6]

Materials:

  • Protein of Interest (POI)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0[6]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[6]

  • Maleimide-functionalized molecule

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

Step 1: Activation of this compound

  • Immediately before use, dissolve this compound in Activation Buffer to a concentration of 10-50 mM.[6]

  • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO.[6]

  • In a microcentrifuge tube, combine the Thiol-PEG3-acid solution with EDC and NHS. A starting molar ratio of 1:2:5 (Acid:EDC:NHS) is recommended.[6]

  • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[6]

Step 2: Conjugation to the Protein

  • Prepare the POI at a concentration of 1-10 mg/mL in amine-free Conjugation Buffer.[6]

  • Add the activated Thiol-PEG3-acid solution to the protein solution. An initial molar excess of 5:1 to 20:1 (PEG linker:protein) can be used and should be optimized.[6]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

Step 3: Quenching the Reaction

  • Add Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.[6]

  • Incubate for 15-30 minutes at room temperature.[6]

Step 4: Purification of the Thiolated Protein

  • Purify the protein-PEG-thiol conjugate using SEC to remove excess linker and reaction byproducts.[6]

Step 5: Conjugation to a Maleimide-Functionalized Molecule

  • Dissolve the purified thiolated protein in a reaction buffer (e.g., PBS, pH 7.0).[1]

  • Add the maleimide-functionalized molecule to the thiolated protein solution at a 2- to 5-fold molar excess.[1]

  • Incubate the reaction for 1-2 hours at room temperature.[1]

  • Purify the final conjugate using SEC or affinity chromatography.[1]

  • Analyze the conjugate by SDS-PAGE, mass spectrometry, and functional assays.[1]

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol details the surface modification of citrate-capped AuNPs with this compound, followed by conjugation to a biomolecule.[10]

Materials:

  • Citrate-capped AuNP solution

  • This compound

  • EDC and NHS

  • Amine-containing biomolecule (e.g., antibody, peptide)

  • Reaction Buffer: MES buffer, pH 6.0[1]

  • Ultrapure water or PBS

Procedure:

Step 1: Ligand Exchange

  • Prepare a stock solution of this compound in ultrapure water.[10]

  • Mix the citrate-capped AuNP solution with the this compound stock solution. A molar excess of the thiol linker is typically used.[10]

  • Incubate the mixture at room temperature with gentle stirring for 12-24 hours.[10]

  • Purify the functionalized AuNPs by centrifugation to remove excess linker. Resuspend the nanoparticle pellet in ultrapure water or PBS. Repeat this wash step at least two more times.[10]

Step 2: Activation of Carboxylic Acid Groups

  • Resuspend the purified AuNPs in MES buffer (pH 6.0).[1]

  • Add EDC and NHS to the AuNP suspension to activate the terminal carboxylic acid groups.[1]

  • Incubate for 15-30 minutes at room temperature.[1]

Step 3: Conjugation of Biomolecules

  • Add the amine-containing biomolecule to the activated AuNP suspension.[1]

  • Incubate for 2-4 hours at room temperature.[1]

  • Quench the reaction and purify the final conjugated nanoparticles.[1]

Protocol 3: Synthesis of a PROTAC

This protocol provides a general strategy for synthesizing a PROTAC using this compound as a linker.[1]

Materials:

  • This compound

  • E3 ligase ligand with an amine group

  • Maleimide-functionalized target protein ligand

  • Peptide coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reverse-phase HPLC for purification

Procedure:

Step 1: Synthesis of Ligand-Linker Intermediate

  • React the carboxylic acid of this compound with the amine group of the E3 ligase ligand using standard peptide coupling reagents in an anhydrous solvent.[1]

Step 2: Conjugation of the Two Ligands

  • React the free thiol group of the E3 ligase ligand-linker intermediate with the maleimide-functionalized target protein ligand.[1]

Step 3: Purification and Characterization

  • Purify the final PROTAC molecule using reverse-phase HPLC.[1]

  • Characterize the PROTAC by mass spectrometry and NMR to confirm its identity and purity.[1]

  • Evaluate the biological activity of the PROTAC in cell-based assays to measure target protein degradation.[1]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_final_conjugation Step 3: Final Conjugation Thiol_PEG_Acid This compound Activated_Ester Amine-Reactive NHS Ester Thiol_PEG_Acid->Activated_Ester 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_Ester PEG_Protein Thiolated Protein Activated_Ester->PEG_Protein 2h RT or O/N 4°C Protein Protein with Primary Amines Protein->PEG_Protein Final_Conjugate Final Conjugate PEG_Protein->Final_Conjugate 1-2h, RT Maleimide_Molecule Maleimide- functionalized Molecule Maleimide_Molecule->Final_Conjugate

Workflow for two-step protein conjugation.

protac_action Target Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex PROTAC PROTAC (with Thiol-PEG3-acid linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Leads to

Mechanism of action of a PROTAC.

adc_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Thiol-PEG3-acid linker) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Cell_Death Cell Death Payload->Cell_Death Induces

Targeted delivery via an ADC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Thiol-PEG3-Acetic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG3-acetic acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conjugation yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound?

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups: a terminal carboxylic acid (-COOH) and a thiol (-SH) group, separated by a polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The conjugation process typically occurs in two main stages:

  • Carboxylic Acid Activation and Amine Coupling: The carboxylic acid is activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[1][2] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate. This intermediate then reacts with NHS to create a more stable NHS ester, which is less prone to hydrolysis in aqueous solutions.[1] This activated PEG linker then readily reacts with a primary amine (-NH2) on a target molecule (e.g., a protein or peptide) to form a stable amide bond.[1][2]

  • Thiol-Reactive Conjugation: The free thiol group at the other end of the PEG linker is then available to react with a thiol-reactive group, such as a maleimide (B117702), on a second target molecule. This reaction results in the formation of a stable thioether bond, completing the conjugation.[1]

Q2: Why is my conjugation yield low or non-existent?

Low conjugation yield can stem from several factors throughout the experimental workflow. The most common culprits include issues with the reactants, suboptimal reaction conditions, and the presence of competing molecules.

Potential Causes for Low Yield:

  • Inactive or Degraded Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly.[1]

  • Suboptimal Molar Ratios: An insufficient excess of the PEG linker or activating agents can lead to incomplete reaction.[1]

  • Incorrect pH of Reaction Buffers: The activation and coupling steps have distinct optimal pH ranges.[1]

  • Presence of Competing Nucleophiles: Extraneous primary amines (e.g., Tris buffer) or thiols in your buffers can compete with your target molecules for the linker.[1]

  • Oxidation or Inaccessibility of Thiols: Cysteine residues on proteins can form disulfide bonds or be sterically hindered, preventing reaction.[1][4]

  • Hydrolysis of Maleimide Groups: If using a maleimide-functionalized molecule, it can hydrolyze at a pH above 7.5, reducing its reactivity with the thiol group.[4]

Q3: How can I confirm that my conjugation was successful?

Several analytical techniques can be used to verify successful conjugation:

  • SDS-PAGE: A successful conjugation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.[2]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to distinguish the larger PEGylated product from the unreacted protein and smaller reagents.[2][]

  • Mass Spectrometry (MS): Techniques like LC-MS can confirm the exact mass of the conjugate, verifying the addition of the PEG linker.[6][7]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to separate and quantify the PEGylated product from unreacted starting materials.[]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues leading to low conjugation yield.

Issue 1: Low or No Conjugation Yield

Table 1: Summary of Recommended Reaction Conditions

ParameterEDC/NHS ActivationAmine CouplingThiol-Maleimide Coupling
pH 4.5 - 6.0[1]7.0 - 8.0[1]6.5 - 7.5[1][4]
Buffer MES[1]PBS, HEPES[1][4]PBS, HEPES[4]
Temperature Room Temperature[1]4°C to Room Temp[2]4°C to Room Temp[4][8]
Incubation Time 15 - 30 minutes[1][2]2 hours to Overnight[1][2]1 - 4 hours to Overnight[4][8]

Table 2: Recommended Molar Ratios of Reactants

ReactantsRecommended Molar ExcessRationale
Thiol-PEG3-acid : Amine-containing molecule 5:1 to 20:1[2]Drives the reaction to completion.
EDC : NHS 2:5 (relative to Thiol-PEG3-acid at 1)[2]Ensures efficient activation of the carboxylic acid.
Maleimide-containing molecule : Thiol-PEGylated molecule 10:1 to 20:1[1][4]Drives the thiol-maleimide reaction to completion.
TCEP : Thiol-containing molecule (for reduction) 10:1 to 100:1[1][4]Ensures complete reduction of disulfide bonds.

Troubleshooting Workflow

G cluster_solutions Solutions start Low Conjugation Yield check_reagents 1. Verify Reagent Activity - Use fresh EDC/NHS - Equilibrate to RT before opening start->check_reagents check_ph 2. Check Buffer pH - Activation: pH 4.5-6.0 - Amine Coupling: pH 7.0-8.0 - Thiol Coupling: pH 6.5-7.5 check_reagents->check_ph Reagents OK sol1 Store EDC/NHS desiccated at -20°C. check_buffers 3. Check Buffer Composition - Avoid Tris/glycine in amine coupling - Avoid extraneous thiols in thiol coupling check_ph->check_buffers pH Correct sol2 Use appropriate buffers (e.g., MES, PBS). check_thiols 4. Assess Thiol Availability - Reduce disulfide bonds with TCEP - Consider mild denaturation for buried thiols check_buffers->check_thiols Buffers OK sol3 Purify protein into a suitable buffer. optimize_ratios 5. Optimize Molar Ratios - Increase excess of PEG linker - Increase excess of maleimide check_thiols->optimize_ratios Thiols Available sol4 Pre-treat protein with a reducing agent. success Improved Yield optimize_ratios->success Ratios Optimized sol5 Perform a titration to find optimal ratios.

Caption: Troubleshooting decision tree for low conjugation yield.

Issue 2: Difficulty with Purification

Table 3: Comparison of Purification Methods for PEGylated Proteins

Purification MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[]Efficiently removes small molecule reagents and byproducts.[]May not effectively separate PEGylated species from unreacted protein if the size difference is small.[9]
Ion-Exchange Chromatography (IEX) Separation based on surface charge.[]Can separate PEGylated isomers and species with different degrees of PEGylation.[]PEGylation can shield charges, potentially reducing separation efficiency.[9]
Reverse Phase Chromatography (RP-HPLC) Separation based on hydrophobicity.[]Good for analytical assessment of purity and separation of positional isomers.[]Can be challenging for large proteins; may require harsh solvents.
Dialysis / Ultrafiltration Separation of molecules based on size through a semi-permeable membrane.[9]Good for removing small molecule impurities.Inefficient for removing unreacted protein or PEG of similar size to the product.[9]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS
  • Reagent Preparation:

    • Immediately before use, prepare fresh solutions of EDC and NHS in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[1]

    • Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF.[1]

  • Activation Reaction:

    • Combine the this compound solution with the EDC and NHS solutions. A common starting molar ratio is 1:2:5 (Acid:EDC:NHS).[2]

    • Incubate the reaction mixture for 15-30 minutes at room temperature.[1][2]

G cluster_activation Carboxylic Acid Activation Thiol-PEG3-COOH Thiol-PEG3-COOH Activated PEG-NHS Ester Activated PEG-NHS Ester Thiol-PEG3-COOH->Activated PEG-NHS Ester 15-30 min, RT pH 4.5-6.0 (MES) EDC/NHS EDC/NHS EDC/NHS->Activated PEG-NHS Ester

Caption: Activation of this compound.

Protocol 2: Conjugation to an Amine-Containing Molecule
  • Buffer Exchange: Ensure your amine-containing molecule (e.g., protein) is in an amine-free buffer at pH 7.2-7.5, such as PBS.[1]

  • Conjugation Reaction:

    • Add the freshly activated Thiol-PEG3-acid to the solution of the amine-containing molecule. A 5:1 to 20:1 molar excess of the PEG linker to the protein is a good starting point.[2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][2]

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 10-50 mM to consume any unreacted NHS esters.[2]

Protocol 3: Thiol-Maleimide Conjugation
  • Preparation of Reactants:

    • Ensure the purified Thiol-PEGylated molecule is in a buffer at pH 6.5-7.5, such as PBS. The buffer should be free of other thiol-containing compounds.[1]

    • Dissolve the maleimide-containing molecule in an anhydrous solvent like DMSO or DMF to prepare a stock solution.[1]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide stock solution to the solution of the Thiol-PEGylated molecule.[1]

    • Protect the reaction mixture from light and incubate at room temperature for 1-2 hours or at 4°C overnight.[4]

  • Quenching and Purification:

    • The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol.[1]

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents.[1][8]

G cluster_workflow Complete Conjugation Workflow start Start activation Activate Thiol-PEG3-COOH with EDC/NHS start->activation amine_coupling Couple to Amine-Molecule activation->amine_coupling purify1 Purify PEGylated Intermediate amine_coupling->purify1 thiol_coupling Couple to Maleimide-Molecule purify1->thiol_coupling purify2 Purify Final Conjugate thiol_coupling->purify2 end End purify2->end

Caption: Overall experimental workflow for conjugation.

References

Technical Support Center: Thiol-PEG3-Acetic Acid and Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction between Thiol-PEG3-acetic acid and maleimide (B117702) functional groups. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction?

The optimal pH range for the reaction between a thiol and a maleimide is 6.5 to 7.5.[1][2][3] This range provides a balance between the reaction rate and selectivity. The reaction relies on the deprotonation of the thiol group to the more nucleophilic thiolate anion, and a pH within this range ensures a sufficient concentration of thiolate for an efficient reaction.[4]

Q2: What happens if the pH is too high or too low?

  • Below pH 6.5: The rate of the conjugation reaction slows down significantly because the thiol group remains protonated and is less nucleophilic.[5]

  • Above pH 7.5: The selectivity of the reaction decreases. Maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, at higher pH values.[1][3] Additionally, the maleimide group becomes more susceptible to hydrolysis, which inactivates it for the desired reaction.[1][3]

Q3: How does temperature affect the reaction?

The thiol-maleimide conjugation is typically performed at room temperature (for about 2 hours) or at 4°C (overnight).[4] Lower temperatures can be beneficial for sensitive proteins.[6]

Q4: What are the most common side reactions and how can they be minimized?

The most common side reactions include:

  • Hydrolysis of the maleimide: The maleimide ring can be opened by water, especially at a pH above 7.5, rendering it unreactive towards thiols.[1][3] To minimize this, it is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use and to maintain the pH within the recommended range.[3]

  • Reaction with amines: At a pH above 7.5, maleimides can react with primary amines.[1] Sticking to the 6.5-7.5 pH range ensures high selectivity for thiols.[1][2]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in environments with a high concentration of other thiols. This can lead to the transfer of the conjugated payload to other molecules.[3] To stabilize the conjugate, the thiosuccinimide ring can be intentionally hydrolyzed by briefly raising the pH to 8.5-9.0 after the initial conjugation is complete.[3]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the product can rearrange to a stable six-membered thiazine ring.[3][7][8] This side reaction is more prominent at basic pH.[7][8] To avoid this, it is recommended to perform the conjugation at a slightly acidic pH (around 6.5) or to avoid using N-terminal cysteines for conjugation if possible.[8][9]

Q5: What buffers are recommended for this reaction?

Phosphate-Buffered Saline (PBS), HEPES, Tris, and MOPS are commonly used buffers.[6][10] It is critical to use buffers that are free of extraneous thiols, such as dithiothreitol (B142953) (DTT).[10] Buffers should be degassed to remove dissolved oxygen, which can oxidize thiols.[10]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Conjugation Hydrolyzed Maleimide: The maleimide reagent was inactivated by water before the reaction.Prepare fresh maleimide stock solutions in a dry, aprotic solvent like DMSO or DMF immediately before use.[5]
Inaccessible or Oxidized Cysteines: The target thiol groups on the protein are not available for reaction.Pre-reduce disulfide bonds with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP for 20-30 minutes at room temperature.[3] Ensure buffers are degassed to prevent oxidation.[10]
Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.Verify the pH of your reaction buffer and adjust as necessary.[3]
Low Molar Ratio: Insufficient amount of the maleimide reagent.Increase the molar excess of the maleimide linker. A starting point of a 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule is recommended.[3][4]
Conjugate Instability (Loss of Payload) Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversing in the presence of other thiols.After the initial conjugation, induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C until hydrolysis is complete, which stabilizes the linkage.[3]
Increased Heterogeneity of Conjugate Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring of the conjugate is opening, creating two isomeric products.If a homogenous product is critical, maintain the pH of the storage buffer between 6.5 and 7.0.[5] Note that controlled hydrolysis can be used to stabilize the conjugate (see above).

Data Summary: pH Optimization for Thiol-Maleimide Reaction

pH Range Reaction Rate Selectivity for Thiols Side Reactions Recommendation
< 6.5Decreases significantlyHighNot recommended
6.5 - 7.5OptimalHigh (approx. 1,000 times faster than with amines at pH 7.0)[1][2]MinimalRecommended
> 7.5IncreasesDecreases (competing reaction with amines)Increased maleimide hydrolysis[1][3]Not recommended for initial conjugation
8.5 - 9.0Promotes hydrolysis of the thiosuccinimide ringCan be used post-conjugation to stabilize the linkage[3]

Detailed Experimental Protocol

This protocol provides a general guideline for the conjugation of this compound to a maleimide-functionalized protein.

Materials:

  • Maleimide-functionalized protein

  • This compound

  • Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.2[10]

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent (Optional): N-ethylmaleimide or 2-Mercaptoethanol

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Preparation of the Maleimide-Functionalized Protein:

    • Dissolve the maleimide-functionalized protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[4]

    • If the protein for the other part of the construct contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4]

  • Preparation of this compound:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[10] The concentration should be determined based on the desired molar excess for the reaction.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution. A 10- to 20-fold molar excess of this compound over the protein is a good starting point.[4]

    • Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.[4] If any of the molecules are light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, a quenching reagent can be added. To quench unreacted this compound, add a molar excess of a maleimide-containing compound like N-ethylmaleimide.[4]

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using a desalting column or dialysis.

  • Analysis:

    • The conjugation efficiency can be indirectly quantified by measuring the amount of unreacted thiol after the reaction using Ellman's Reagent (DTNB).[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_protein Prepare Maleimide- Functionalized Protein conjugation Conjugation Reaction (pH 6.5-7.5) prep_protein->conjugation prep_thiol Prepare Thiol-PEG3- Acetic Acid Solution prep_thiol->conjugation quench Quench Reaction (Optional) conjugation->quench purification Purification quench->purification analysis Analysis purification->analysis

Caption: Experimental workflow for Thiol-Maleimide conjugation.

logical_relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes cluster_side_reactions Potential Side Reactions ph pH efficiency High Efficiency ph->efficiency Optimal (6.5-7.5) selectivity High Selectivity ph->selectivity Optimal (6.5-7.5) hydrolysis Maleimide Hydrolysis ph->hydrolysis High pH (>7.5) amine_reaction Reaction with Amines ph->amine_reaction High pH (>7.5) temp Temperature temp->efficiency buffer Buffer buffer->efficiency retro_michael Retro-Michael Reaction

Caption: Factors influencing Thiol-Maleimide reaction outcomes.

References

Technical Support Center: Thiol-PEG3-acetic acid and EDC Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG3-acetic acid and EDC-mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific bioconjugation chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of coupling this compound to a primary amine using EDC?

A1: The coupling of this compound to a molecule containing a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinking reaction.[1] It proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group (-COOH) of this compound to form a highly reactive and unstable O-acylisourea intermediate.[1][2]

  • Amine Reaction: This activated intermediate then readily reacts with a primary amine (-NH2) on the target molecule, forming a stable amide bond and releasing a soluble urea (B33335) byproduct.[1]

To improve efficiency and the stability of the reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added.[1] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions and still highly reactive towards primary amines.[1][2][3]

Q2: Can the thiol group on this compound interfere with the EDC/NHS coupling reaction?

A2: While the primary target of EDC/NHS chemistry is the carboxyl group for activation and subsequent reaction with amines, the thiol (-SH) group can potentially participate in side reactions.[4] However, under optimized conditions, the reaction with the carboxyl group is favored. The nucleophilicity of the thiol group is a key factor. At the recommended slightly acidic pH for the activation step (pH 4.5-6.0), the thiol group is less reactive.[4] To minimize unwanted thiol reactions, such as disulfide bond formation, it is crucial to use degassed buffers and freshly prepared solutions.[2][4]

Q3: What are the most common side reactions observed during EDC coupling with this compound?

A3: The most prevalent side reactions include:

  • Hydrolysis of the O-acylisourea intermediate: This is a major competing reaction in aqueous environments, leading to the regeneration of the original carboxylic acid and consumption of EDC.[1][5] The addition of NHS or Sulfo-NHS helps to mitigate this by forming a more stable NHS ester.[1]

  • Formation of N-acylurea: The O-acylisourea intermediate can rearrange into a stable and unreactive N-acylurea byproduct, which cannot react with amines.[5][6][7] This side reaction is more common in hydrophobic environments.[8]

  • Oxidation of the thiol group: The thiol group of this compound can be oxidized to form disulfide bonds (-S-S-), especially in the presence of oxygen.[2] This can lead to the formation of dimers or other unwanted conjugates.

  • Polymerization: Since proteins and many other biomolecules contain both carboxylates and amines, using EDC alone can lead to random polymerization of the molecules you are trying to conjugate.[1] A two-step protocol with NHS can help minimize this.[2]

Troubleshooting Guides

Problem: Low Coupling Efficiency
Potential Cause Suggested Solution
Inactive EDC or NHS Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[4] EDC is sensitive to hydrolysis.[9]
Suboptimal pH Use a two-step pH process. Activate the carboxylic acid at pH 4.5-6.0 using a non-amine, non-carboxylate buffer like MES.[4] Then, perform the coupling to the amine at pH 7.2-8.5 in a buffer like PBS or Borate buffer.[2][4]
Presence of competing nucleophiles in buffers Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates during the coupling steps as they will compete with the intended reaction.[2][4]
Hydrolysis of the active intermediate Add the amine-containing molecule immediately after the activation step.[2] The use of NHS or Sulfo-NHS will create a more stable intermediate, but it still has a finite half-life in aqueous solutions.[3]
Insufficient molar excess of EDC/NHS A 2- to 5-fold molar excess of both EDC and NHS over the carboxyl-containing molecule is a good starting point.[4] This may need to be optimized for your specific application.
Problem: High Background / Non-specific Binding
Potential Cause Suggested Solution
Aggregation of reagents Prepare fresh EDC and NHS solutions immediately before use.[4]
Insufficient quenching After the coupling reaction, quench any remaining active NHS esters by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl or 1 M Hydroxylamine, to a final concentration of 10-50 mM.[2][4]
Self-crosslinking of proteins A two-step conjugation protocol, where the carboxyl-containing molecule is activated first and excess EDC/NHS is removed before adding the amine-containing molecule, can minimize protein-protein crosslinking.[2]
Problem: Loss of Thiol Group Activity
Potential Cause Suggested Solution
Oxidation of the thiol group Perform reactions in degassed buffers to remove dissolved oxygen.[2] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] The addition of a non-thiol reducing agent like TCEP may be beneficial if compatible with the overall reaction scheme.[2]
Unwanted side reactions Ensure that the reaction conditions, particularly pH, are optimized to favor the desired carboxyl-amine coupling over potential thiol-related side reactions.[4]

Experimental Protocols

Two-Step EDC/NHS Coupling Protocol for this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[2]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or Borate Buffer, pH 8.0-8.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[2]

  • Desalting/Purification columns

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.[2]

  • Dissolve this compound in Activation Buffer.

  • Prepare fresh stock solutions of EDC and NHS in Activation Buffer (or ultrapure water/DMSO for NHS).[2]

  • Add the EDC stock solution to the this compound solution.

  • Immediately add the NHS stock solution to the reaction mixture.

  • Incubate at room temperature for 15-30 minutes.[2]

Step 2: Coupling to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Add the activated Thiol-PEG3-acid mixture from Step 1 to the amine-containing molecule solution.[2]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.[2]

  • Purify the conjugate using a desalting column, size-exclusion chromatography, or dialysis to remove excess reagents and byproducts.[2]

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReagentRecommended Molar Excess (relative to carboxyl groups)Rationale
EDC 2 - 10 foldDrives the initial activation of the carboxyl group. Higher excess may be needed for dilute solutions or to compensate for hydrolysis.[4][11]
NHS/Sulfo-NHS 2 - 5 foldStabilizes the active intermediate, increasing coupling efficiency. A common ratio is 1:1 with EDC or a slight excess.[4][12]

Table 2: Half-life of NHS Esters at Different pH Values

pHHalf-life
7.04-5 hours[3]
8.01 hour[3]
8.610 minutes[3]

Visualizations

EDC_NHS_Reaction_Pathway Carboxylic_Acid Thiol-PEG3-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea O_Acylisourea->Carboxylic_Acid Side Reaction NHS_Ester NHS Ester Intermediate (more stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) dummy1 O_Acylisourea->dummy1 NHS NHS / Sulfo-NHS NHS->NHS_Ester NHS_Ester->Carboxylic_Acid Side Reaction Amide_Bond Stable Amide Bond (Thiol-PEG3-CONH-R) NHS_Ester->Amide_Bond + R-NH₂ dummy2 NHS_Ester->dummy2 Primary_Amine R-NH₂ Primary_Amine->Amide_Bond Hydrolysis1 Hydrolysis Hydrolysis1->Carboxylic_Acid Hydrolysis2 Hydrolysis Hydrolysis2->Carboxylic_Acid dummy1->Hydrolysis1 dummy2->Hydrolysis2

Caption: EDC/NHS reaction pathway for amide bond formation, including major side reactions.

Troubleshooting_Workflow Start Low Coupling Efficiency Check_Reagents Are EDC/NHS fresh? Start->Check_Reagents Replace_Reagents Use fresh reagents Check_Reagents->Replace_Reagents No Check_pH Is pH optimal? Check_Reagents->Check_pH Yes Replace_Reagents->Check_pH Adjust_pH Adjust pH: Activation: 4.5-6.0 Coupling: 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Buffer composition correct? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Use non-amine, non-carboxylate buffers Check_Buffer->Change_Buffer No Check_Timing Minimize delay between activation and coupling? Check_Buffer->Check_Timing Yes Change_Buffer->Check_Timing Optimize_Timing Couple immediately after activation Check_Timing->Optimize_Timing No Success Coupling Efficiency Improved Check_Timing->Success Yes Optimize_Timing->Success

Caption: Troubleshooting workflow for low EDC/NHS coupling efficiency.

References

improving stability of Thiol-PEG3-acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG3-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this reagent in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound is the oxidation of the terminal thiol (-SH) group.[1][2] This oxidation leads to the formation of a disulfide-linked dimer (R-S-S-R), rendering the molecule inactive for conjugation reactions with thiol-reactive moieties like maleimides or for binding to gold surfaces.[1]

Q2: What factors accelerate the degradation of this compound?

A2: Several factors can accelerate the oxidation of the thiol group:

  • Presence of Oxygen: Atmospheric oxygen is a key contributor to thiol oxidation.[1][2]

  • Elevated pH: At higher pH, the thiol group is more likely to be deprotonated to the more reactive thiolate anion (R-S⁻), which is more susceptible to oxidation.[2]

  • Presence of Metal Ions: Trace metal ions, such as Cu²⁺, can catalyze the oxidation of thiols.[2]

  • Elevated Temperature: Higher temperatures increase the rate of chemical degradation, including oxidation.[1]

  • Exposure to Light: Light can potentially contribute to degradation pathways.[1]

  • Moisture: Excessive moisture can facilitate degradation.[1]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is crucial to adhere to the following storage guidelines. The solid form of the reagent is generally more stable for long-term storage.[1]

ParameterRecommended ConditionRationale
Temperature -20°C[1][3]Minimizes the rate of chemical degradation, including oxidation of the thiol group.[1]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[1][2]Prevents oxidation of the thiol group by atmospheric oxygen.[1]
Light Exposure Protect from light; store in the dark.[1][2]Light can contribute to degradation.[1]
Moisture Store in a desiccated environment.[1]Prevents hydrolysis and other moisture-mediated degradation.[1]
Container Keep in a tightly sealed container.[1][3]Prevents exposure to moisture and atmospheric oxygen.[1]

Q4: I am seeing poor reactivity of my this compound in my conjugation reaction. What could be the cause?

A4: Poor reactivity is often due to the oxidation of the thiol group. This can happen due to improper storage, handling, or reaction conditions. Ensure that you are using degassed buffers for your reactions and that the pH is within the optimal range for your specific application (e.g., pH 6.5-7.5 for thiol-maleimide reactions).[2][4] It is also possible that the thiol groups on your molecule of interest have formed disulfide bonds.

Q5: How can I ensure that the thiol group on my this compound is in its active, reduced form before a reaction?

A5: To ensure the thiol group is free and active, you can treat your solution with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is a non-thiol-containing reducing agent and typically does not need to be removed before reaction with maleimides.[4] Dithiothreitol (DTT) can also be used, but it must be removed before the conjugation step to prevent it from competing with your target molecule.[4]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues related to the stability of this compound in solution.

IssuePossible CauseRecommended Action
Low Conjugation Efficiency Oxidation of this compound: The thiol group has formed a disulfide dimer and is no longer reactive.1. Verify Storage: Confirm that the reagent has been stored at -20°C under an inert atmosphere and protected from light. 2. Check Handling: Ensure the vial was warmed to room temperature before opening to prevent condensation. Handle under an inert gas if possible. 3. Use Fresh Aliquots: Prepare fresh stock solutions in anhydrous solvent (e.g., DMSO, DMF) and use them promptly. 4. Reduce Before Use: Treat the this compound solution with a reducing agent like TCEP just before the conjugation reaction.
Incorrect Reaction pH: The pH of the reaction buffer is not optimal for the specific conjugation chemistry.For thiol-maleimide reactions, maintain a pH of 6.5-7.5.[4] At higher pH, the maleimide (B117702) group can hydrolyze, and at lower pH, the thiol is less nucleophilic.
Oxygen in Reaction Buffer: Dissolved oxygen in the buffer is oxidizing the thiol groups.Use degassed buffers. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes.[4]
Inconsistent Results Between Experiments Variability in Reagent Quality: Different lots or aged reagents may have varying levels of active thiol.1. Use Fresh Reagent: Whenever possible, use a new or recently purchased lot of this compound. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles and exposure of the main stock to air and moisture, prepare single-use aliquots of your stock solution.[5]
Moisture Contamination: Water contamination in stock solutions (e.g., in DMSO or DMF) can affect stability.Use anhydrous solvents for preparing stock solutions.[1][2] Ensure solvents are stored properly over molecular sieves.
Precipitation of Reagent in Aqueous Buffer Low Solubility: Although the PEG linker enhances water solubility, high concentrations may still precipitate.Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and add it to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is low (ideally below 10%).[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stable stock solution for easy dispensing in experiments.

Materials:

  • This compound (solid)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Dry, clean vial

Procedure:

  • Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.[1]

  • If possible, perform the following steps in a glove box or under a stream of inert gas.

  • Quickly weigh the desired amount of the solid reagent into a clean, dry vial.

  • Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired concentration (e.g., 10-100 mM).[1]

  • Mix gently until the solid is completely dissolved.

  • Flush the vial with inert gas before sealing tightly.

  • Store the stock solution at -20°C.[1]

Protocol 2: General Procedure for Thiol-Maleimide Conjugation

Objective: To conjugate this compound to a maleimide-functionalized molecule.

Materials:

  • This compound stock solution (from Protocol 1)

  • Maleimide-containing molecule

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at pH 6.5-7.5[2][4]

  • (Optional) TCEP solution (10 mM in degassed water)

Procedure:

  • Dissolve the maleimide-containing molecule in the degassed conjugation buffer.

  • (Optional) If reduction of the thiol group is desired, add TCEP to the this compound solution to a final concentration of 1-5 mM and incubate for 15-30 minutes at room temperature.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the maleimide-containing molecule.[2]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2] Protect the reaction from light if any of the components are light-sensitive.[2]

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess unreacted reagents.[2]

Visualizations

cluster_degradation Degradation Pathway of this compound Active_Thiol 2x this compound (R-SH) (Active) Inactive_Disulfide Disulfide Dimer (R-S-S-R) (Inactive) Active_Thiol->Inactive_Disulfide Oxidation Oxidizing_Agents Oxidizing Agents (O2, Metal Ions) Oxidizing_Agents->Inactive_Disulfide cluster_troubleshooting Troubleshooting Workflow for Low Reactivity Start Low Reactivity Observed Check_Storage Verify Storage Conditions (-20°C, Inert Gas, Dark) Start->Check_Storage Check_Handling Review Handling Procedure (Warm to RT, Inert Atmosphere) Check_Storage->Check_Handling Check_Solution_Prep Assess Solution Preparation (Anhydrous Solvent, Degassed Buffer) Check_Handling->Check_Solution_Prep Check_pH Confirm Reaction pH (e.g., 6.5-7.5 for Maleimide) Check_Solution_Prep->Check_pH Use_Reducing_Agent Incorporate Reducing Agent (e.g., TCEP) Check_pH->Use_Reducing_Agent Success Reactivity Restored Use_Reducing_Agent->Success cluster_factors Factors Affecting this compound Stability Stability This compound Stability Temperature Temperature Stability->Temperature Decreases Oxygen Oxygen Stability->Oxygen Decreases pH pH Stability->pH Decreases (at high pH) Metal_Ions Metal Ions Stability->Metal_Ions Decreases Light Light Stability->Light Decreases Moisture Moisture Stability->Moisture Decreases

References

how to avoid non-specific binding with Thiol-PEG3-acetic acid coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thiol-PEG3-acetic acid coatings while minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for surface coating?

This compound is a heterobifunctional linker. It possesses a terminal thiol (-SH) group that forms a strong, stable bond with gold surfaces, creating a self-assembled monolayer (SAM). The other end features a carboxylic acid (-COOH) group, providing a versatile point of attachment for various biomolecules like antibodies, peptides, or small molecules through amine coupling chemistry.[1] The three-unit polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which helps to reduce non-specific binding of proteins and other molecules to the surface, thereby improving the signal-to-noise ratio in assays.[1]

Q2: What are the primary causes of non-specific binding on this compound coated surfaces?

Non-specific binding on these surfaces can arise from several factors:

  • Incomplete SAM Formation: An incomplete or poorly formed this compound monolayer can leave exposed areas of the underlying substrate (e.g., gold), which are prone to non-specific adsorption.

  • Electrostatic Interactions: Residual charges on the surface or the immobilized biomolecule can attract oppositely charged proteins from the sample. Increasing the salt concentration in buffers can often mitigate this.[2]

  • Hydrophobic Interactions: Despite the hydrophilic PEG spacer, hydrophobic interactions can still occur, especially if the immobilized biomolecule or the analyte has significant hydrophobic regions.

  • Contaminants: Impurities on the substrate or in the reagents can create sites for non-specific binding.

Q3: What are the most common blocking agents used to prevent non-specific binding on these surfaces?

A variety of blocking agents can be employed after the immobilization of the target molecule. The choice of blocking agent is critical and often application-dependent.[3] Common options include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocker that is effective in many applications. Fatty acid-free BSA may offer superior blocking performance.[4]

  • Casein or Non-Fat Dry Milk: Cost-effective protein-based blockers. Casein, due to its content of smaller protein species, can be a highly effective blocking agent.[5]

  • Other Proteins: Fish gelatin is an alternative that can reduce cross-reactivity with mammalian antibodies.

  • Synthetic Polymers: Polyethylene glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) are synthetic options that can be useful when protein-based blockers are not suitable.[6]

  • Small Molecules: Ethanolamine is commonly used to cap unreacted activated carboxyl groups.

  • Sugars: Trehalose, in combination with BSA, has been shown to significantly reduce non-specific binding.[2]

Troubleshooting Guide: High Background Signal

High background signal is a common issue that can obscure specific binding events. This guide provides a systematic approach to troubleshooting this problem.

Observation Potential Cause Recommended Solution
High background across the entire surface, including control areas. Inadequate Blocking: The blocking agent is not effectively covering all non-specific binding sites.1. Optimize Blocking Agent: Try a different blocking agent (e.g., switch from BSA to casein or a synthetic polymer).2. Increase Concentration: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).3. Extend Incubation Time: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).
Poor Quality of this compound SAM: The self-assembled monolayer is not dense or uniform.1. Ensure Substrate Cleanliness: Use a rigorous cleaning protocol for the gold substrate before SAM formation (e.g., piranha solution or plasma cleaning).[1]2. Optimize SAM Incubation: Ensure the incubation time for SAM formation is sufficient (typically 18-24 hours).[1]3. Check Reagent Quality: Use high-purity this compound.
Contaminated Buffers or Reagents: Buffers or reagents may contain aggregates or impurities that bind non-specifically.1. Filter Buffers: Filter all buffers through a 0.22 µm filter.2. Use Fresh Reagents: Prepare fresh solutions of antibodies and other critical reagents.
High background only in sample lanes/spots. Analyte Aggregation: The analyte in the sample is aggregated and sticking non-specifically.1. Centrifuge Sample: Spin down the sample at high speed before application to the surface.2. Include Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the sample buffer.
Cross-reactivity of Antibodies: The primary or secondary antibody is binding to unintended targets.1. Run Controls: Include a control with only the secondary antibody to check for non-specific binding.2. Use Pre-adsorbed Antibodies: Use secondary antibodies that have been pre-adsorbed against the species of your sample.
Inconsistent background (high in some areas, low in others). Uneven Surface Coating: The this compound or the blocking agent has not been applied evenly.1. Improve Application Technique: Ensure the entire surface is uniformly covered during all incubation steps.2. Gentle Agitation: Use gentle agitation during incubation steps to ensure even distribution of reagents.
Surface Drying: Parts of the surface may have dried out during incubation or washing steps.1. Maintain Hydration: Do not allow the surface to dry out at any stage of the experiment. Keep it covered with buffer.

Quantitative Data on Blocking Agents

The effectiveness of blocking agents can vary depending on the specific application, the nature of the analyte, and the experimental conditions. The following table summarizes data from various studies to provide a comparative overview of common blocking agents.

Blocking Agent Concentration Reduction in Non-Specific Binding (Approximate) Surface Type Notes
BSA 1% (w/v)68-100%HydrophilicA 30-minute incubation was sufficient to achieve high blocking efficiency.[7]
BSA + Trehalose 10% BSA + 0.6 M Trehalose50-80%PEG-passivated biomaterialsThe combination was more effective than BSA alone in reducing non-specific binding of BMP2.[2]
Casein 25 mg/mLSuperior to BSA and newborn calf serumPolystyreneSmaller molecules within the casein mixture appear to be more effective blockers.
PEG (in solution) 0.01% (w/v)Effective blockingPolystyrenePEG with a molecular weight greater than 1000 Da was effective.[6]
Ethanolamine 1 MEffective for capping unreacted NHS estersCarboxylated surfacesPrimarily used to deactivate reactive groups after ligand immobilization.[1]

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. It is always recommended to empirically determine the optimal blocking strategy for a specific assay.

Experimental Protocols

Protocol 1: Preparation of this compound Coated Gold Surface

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold substrate.

Materials:

  • Gold-coated substrate

  • This compound

  • Absolute ethanol (B145695) (or other suitable solvent)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Standard Cleaning: Rinse the gold substrate with ethanol and then DI water. Dry under a stream of nitrogen.

    • Rigorous Cleaning (for optimal SAM formation): Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood). Rinse extensively with DI water and then ethanol. Dry under a stream of nitrogen.[1]

  • Preparation of Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol.

  • SAM Formation: Immerse the clean, dry gold substrate in the thiol solution in a sealed container to prevent evaporation. Incubate for 18-24 hours at room temperature.[1]

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

  • Drying: Dry the substrate under a gentle stream of nitrogen. The surface is now ready for activation and ligand immobilization.

Protocol 2: Ligand Immobilization and Blocking

This protocol outlines the steps for immobilizing an amine-containing ligand (e.g., an antibody) and subsequent blocking to minimize non-specific binding.

Materials:

  • This compound coated gold substrate (from Protocol 1)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Amine-containing ligand (e.g., antibody in PBS, pH 7.4)

  • Blocking Buffer (e.g., 1% w/v BSA in PBS)

  • Quenching Solution (e.g., 1 M Ethanolamine, pH 8.5)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activation of Carboxylic Acid:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Immerse the this compound coated substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Rinsing: Briefly rinse the substrate with Activation Buffer.

  • Ligand Immobilization:

    • Immediately immerse the activated substrate in the solution containing the amine-containing ligand.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Blocking:

    • Rinse the substrate with Wash Buffer.

    • Immerse the substrate in the Quenching Solution (e.g., 1 M Ethanolamine) for 15-30 minutes to deactivate any remaining NHS esters.

    • Rinse with Wash Buffer.

    • Immerse the substrate in the Blocking Buffer (e.g., 1% BSA) for at least 1 hour at room temperature.

  • Final Wash: Rinse the substrate thoroughly with Wash Buffer. The surface is now ready for the binding assay.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_func Functionalization & Blocking Clean Gold Substrate Clean Gold Substrate SAM Formation SAM Formation (this compound) Clean Gold Substrate->SAM Formation Carboxyl Activation Carboxyl Activation (EDC/NHS) SAM Formation->Carboxyl Activation Ligand Immobilization Ligand Immobilization Carboxyl Activation->Ligand Immobilization Quenching & Blocking Quenching (Ethanolamine) & Blocking (e.g., BSA) Ligand Immobilization->Quenching & Blocking Ready for Assay Ready for Assay Quenching & Blocking->Ready for Assay

Caption: Experimental workflow for surface preparation and functionalization.

non_specific_binding cluster_binding Binding Events Analyte in Solution Analyte in Solution Functionalized Surface Ligand-Immobilized Thiol-PEG3-Acid Surface Analyte in Solution->Functionalized Surface Specific Binding Specific Binding to Ligand Functionalized Surface->Specific Binding Non-Specific Binding Non-Specific Binding to Unblocked Sites Functionalized Surface->Non-Specific Binding High Background Signal High Background Signal Non-Specific Binding->High Background Signal Blocking Agent Blocking Agent Blocking Agent->Non-Specific Binding Prevents

Caption: Mechanisms of specific and non-specific binding.

References

Technical Support Center: Purification of Thiol-PEG3-Acetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Thiol-PEG3-acetic acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The primary methods for purifying this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and dialysis.[1][2] The choice of method depends on the specific properties of the conjugate, the nature of the impurities, and the desired final purity.[1]

Q2: What are the typical impurities I might encounter after a conjugation reaction involving this compound?

A2: Common impurities include unreacted this compound, excess coupling agents (e.g., EDC, NHS if the acid is activated), byproducts from the coupling reaction, and potential side-products from reactions involving the thiol group, such as disulfide formation.[1]

Q3: How can I assess the purity of my this compound conjugate?

A3: Analytical RP-HPLC is a widely used and effective method for assessing the purity of the conjugate.[1] It can separate the desired product from unreacted starting materials and many byproducts.[1] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is also highly recommended to confirm the identity and purity of the final product.[1]

Q4: Why is it crucial to remove excess this compound after my reaction?

A4: Residual this compound can interfere with downstream applications and analytics.[2] Unreacted linkers can compete for binding sites, complicate characterization techniques like mass spectrometry and HPLC, and lead to inaccurate quantification of your final product.[2] In therapeutic applications, failure to remove excess reagents can lead to undesired side effects and impact the overall efficacy and safety of the product.[2]

Troubleshooting Guides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem 1: Poor separation between my conjugate and unreacted this compound.

Potential Cause Troubleshooting Steps
Suboptimal Gradient Optimize the gradient by making it shallower to improve resolution.
Inappropriate Mobile Phase Additive Use trifluoroacetic acid (TFA) at concentrations from 0.05% to 0.1% to improve peak shape.[1]
Incorrect Column Choice Select a different stationary phase (e.g., C8 instead of C18) or a longer column for better separation. C18 columns are often effective for PEGylated molecules.[1]
Flow Rate Too High Lowering the flow rate can increase resolution, although it will also increase the run time.[1]

Problem 2: Low recovery of the conjugate from the preparative RP-HPLC column.

Potential Cause Troubleshooting Steps
Irreversible Binding to the Column Ensure the mobile phase composition is appropriate to elute your conjugate. Consider adding a stronger organic solvent or modifying the pH.
Precipitation on the Column Check the solubility of your conjugate in the mobile phase. You may need to adjust the solvent composition or temperature.
Sample Overload Injecting too much sample can lead to poor peak shape and lower apparent recovery. Reduce the injection volume or sample concentration.
Size Exclusion Chromatography (SEC)

Problem: My conjugate is co-eluting with unreacted this compound.

Potential Cause Troubleshooting Steps
Insufficient Size Difference SEC separates based on hydrodynamic volume. For small molecules, the size difference may not be enough for baseline separation.[1]
Incorrect Column Selection Use a column with a fractionation range appropriate for small molecules (e.g., 100 to 1000 Da).[1]
Non-specific Interactions Non-specific interactions between the sample and the column matrix can affect elution. Adding salts (e.g., 200 mM arginine) to the mobile phase can help reduce these interactions.[3]
Dialysis

Problem: Significant amount of unreacted this compound remains after dialysis.

Potential Cause Troubleshooting Steps
Incorrect Molecular Weight Cut-Off (MWCO) For a small molecule like this compound (MW ~238.3 g/mol ), a dialysis membrane with a very low MWCO (e.g., 100-500 Da) is required.[1]
Insufficient Dialysis Time and Buffer Volume Dialysis can be a slow process. Ensure you are dialyzing for a sufficient duration (e.g., overnight) with multiple changes of a large volume of dialysis buffer.[1]
Equilibrium Reached Dialysis is an equilibrium-based process. To drive the removal of the small molecule, the volume of the external buffer should be significantly larger than the sample volume.

Experimental Protocols

General Protocol for RP-HPLC Purification
  • System Preparation : Use an HPLC or UPLC system with a UV detector. A C18 column is commonly used for separating compounds based on hydrophobicity.[4]

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[4]

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).[4]

  • Gradient Elution : Start with a linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 15 minutes). This gradient should be optimized based on the retention time of the conjugate.[4]

  • Flow Rate : A typical flow rate is 0.2-0.5 mL/min for UPLC or 0.8-1.2 mL/min for HPLC.[4]

  • Detection : Monitor UV absorbance at a wavelength where the conjugate absorbs, commonly 214 nm.[4]

  • Fraction Collection : Collect fractions corresponding to the peak of the desired conjugate.

  • Analysis : Analyze the collected fractions for purity using analytical HPLC or LC-MS.

General Protocol for Size Exclusion Chromatography (SEC) Purification
  • Column and Mobile Phase Selection : Choose an SEC column with a fractionation range suitable for the molecular weight of your conjugate. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline).

  • System Equilibration : Equilibrate the column with the mobile phase until a stable baseline is achieved.[1]

  • Sample Preparation : Dissolve the sample in the mobile phase and filter it through a 0.22 µm filter.[1]

  • Injection : Inject a sample volume that is typically 1-2% of the total column volume for high-resolution separation.[1]

  • Isocratic Elution : Elute the sample isocratically with the mobile phase. The larger conjugate should elute before the smaller, unreacted this compound.[1]

  • Fraction Collection and Analysis : Collect fractions and analyze them for purity.[1]

Visualizations

Purification_Workflow cluster_start Start: Crude Conjugate Mixture cluster_purification Purification Method Selection cluster_methods Purification Techniques cluster_end End: Purified Product start Crude Reaction Mixture decision Size Difference? start->decision sec Size Exclusion Chromatography (SEC) decision->sec Large rphplc Reversed-Phase HPLC (RP-HPLC) decision->rphplc Small dialysis Dialysis decision->dialysis Large (Alternative) end Purified Conjugate sec->end rphplc->end dialysis->end

Caption: Decision workflow for selecting a purification method.

RP_HPLC_Troubleshooting cluster_solutions Troubleshooting Steps start Poor Separation in RP-HPLC optimize_gradient Optimize Gradient (shallower) start->optimize_gradient change_additive Change Mobile Phase Additive (e.g., TFA) start->change_additive change_column Select Different Column (e.g., C8) start->change_column adjust_flow Adjust Flow Rate (lower) start->adjust_flow end Successful Purification optimize_gradient->end Improved Resolution change_additive->end Improved Peak Shape change_column->end Better Separation adjust_flow->end Increased Resolution

Caption: Troubleshooting guide for poor RP-HPLC separation.

References

Thiol-PEG3-acetic acid reaction time optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thiol-PEG3-acetic acid and similar thiol-maleimide conjugation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during thiol-PEGylation, particularly through the thiol-maleimide reaction, a common application for molecules like this compound.

Problem / Question Potential Cause Recommended Solution
Q1: My conjugation yield is very low or zero. Inactive Maleimide (B117702) Reagent: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at higher pH, rendering it inactive.[1]Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[2] For storage, use a dry, biocompatible organic solvent such as DMSO or DMF.[2][1]
Oxidized or Inaccessible Thiols: The target thiol groups on your protein or molecule may have formed disulfide bonds or may be sterically hindered.[2][3] Disulfides do not react with maleimides.[2] Oxygen in buffers can also contribute to disulfide formation.[4]Perform a pre-reduction step. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-60 minutes at room temperature.[2][5] Use degassed buffers for the reaction to minimize oxidation.[5]
Incorrect Reaction pH: The reaction rate is highly pH-dependent. At pH below 6.5, the reaction is very slow due to protonation of the thiol.[6] Above pH 7.5, maleimide hydrolysis increases, and the maleimide can react with amines (e.g., lysine (B10760008) residues).[2][6]Maintain a reaction pH between 6.5 and 7.5 for optimal chemoselectivity and reaction rate.[2][1][6] Verify the pH of your buffer with a calibrated meter.[7]
Suboptimal Molar Ratio: An insufficient amount of the maleimide or thiol reagent will lead to an incomplete reaction.A 10- to 20-fold molar excess of the maleimide-containing molecule over the thiol-containing molecule is a common starting point to drive the reaction to completion.[6][7][8] This may require optimization for your specific system.
Q2: I'm observing protein aggregation during the reaction. Exposure of Hydrophobic Residues: The reduction of disulfide bonds can sometimes expose hydrophobic regions of a protein, leading to aggregation.Include solubility-enhancing additives like arginine in the reaction buffer.[5] Consider performing the reaction at a lower protein concentration or at a lower temperature (e.g., 4°C).[5]
Q3: My final conjugate is unstable or shows loss of payload in vivo. Retro-Michael Reaction (Reversibility): The thioether bond formed can be reversible, especially in environments with high concentrations of other thiols (like glutathione (B108866) in vivo), leading to payload exchange.[2][1]After the initial conjugation, you can induce hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether.[1] This is achieved by raising the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C until the ring-opening is complete, which can be monitored by mass spectrometry.[2]
Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an unprotected N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring, which may alter its properties.[2][9]If possible, avoid conjugation to N-terminal cysteines.[7] In some cases, this rearrangement can be intentionally driven to completion by incubating the mixture for an extended period (e.g., 24 hours) to yield a single, stable product.[2]

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for a thiol-maleimide reaction? A: The optimal pH is between 6.5 and 7.5.[2][5] This range provides a balance between the high reactivity of the deprotonated thiol (thiolate) and the stability of the maleimide group. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][6]

Q: How does temperature affect the reaction time? A: The reaction is temperature-dependent.[6] Reactions are typically faster at room temperature (20-25°C), often completing within 30 minutes to 2 hours.[6] For sensitive proteins, performing the reaction at 4°C overnight (8-16 hours) can minimize degradation.[6]

Q: What buffers can I use for the conjugation? A: Phosphate-Buffered Saline (PBS), HEPES, and MOPS are commonly used buffers that are effective at maintaining the desired pH.[5] The critical consideration is to use buffers that do not contain extraneous thiols (like DTT) or primary amines (like Tris or glycine), as these will compete in the reaction.[1][10]

Q: How can I monitor the progress of my reaction? A: Reaction progress can be monitored by analyzing aliquots over time. Reverse-phase HPLC (RP-HPLC) can be used to separate the unreacted starting materials from the final conjugate.[6] Mass spectrometry (MS) can confirm the formation of the desired product and determine the degree of labeling.[6]

Q: How do I quantify the number of free thiols before and after the reaction? A: Ellman's reagent (DTNB) is a common method used to quantify free sulfhydryl groups.[6][11] By measuring the thiol concentration before and after the conjugation, you can calculate the efficiency of the reaction.[6]

Data on Reaction Parameters

The following table summarizes key parameters that influence the reaction time and efficiency of thiol-maleimide conjugation.

ParameterRecommended ConditionRationale & Considerations
pH 6.5 - 7.5Balances thiol nucleophilicity with maleimide stability. Lower pH slows the reaction; higher pH increases hydrolysis and side reactions with amines.[2][6]
Temperature Room Temp (20-25°C) or 4°CRoom temperature reactions are faster (0.5-2 hours).[6] 4°C is used for sensitive molecules to minimize degradation, requiring longer reaction times (overnight).[6][8]
Buffer System PBS, HEPES, MOPSMust be free of competing thiols or primary amines.[5][10] Buffers should be degassed to remove oxygen and prevent thiol oxidation.[5][7]
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of the maleimide reagent is typically used to ensure the reaction goes to completion.[6][8] This should be optimized for each specific application.

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation to a Protein

This protocol describes the conjugation of a thiol-containing PEG linker (like this compound) to a protein with an available maleimide group.

Materials:

  • Maleimide-activated Protein in a thiol-free buffer (e.g., PBS, pH 7.2).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reducing Agent (optional): TCEP stock solution (10 mM in degassed water).

  • Quenching Solution: L-cysteine or 2-Mercaptoethanol (1 M in water).

  • Degassed Conjugation Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2.[5]

Procedure:

  • Prepare the Protein: Dissolve the maleimide-activated protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the PEG Linker: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]

  • Conjugation Reaction: Add the Thiol-PEG stock solution to the protein solution to achieve the desired molar ratio (a 5-20 fold molar excess of thiol to maleimide can be a starting point, though typically the maleimide reagent is in excess).[7] Add the stock solution dropwise while gently stirring.

  • Incubation: Protect the reaction mixture from light. Incubate at room temperature for 2 hours or at 4°C overnight.[7][8]

  • Quench the Reaction: Add a quenching reagent (e.g., L-cysteine) in large molar excess to react with any unreacted maleimide groups.[7]

  • Purification: Remove excess PEG linker and quenching reagent using a desalting column, dialysis, or size exclusion chromatography.[8]

Protocol 2: Quantification of Free Thiols with Ellman's Reagent

This protocol can be used to determine reaction efficiency by measuring the consumption of free thiols.

Materials:

  • Ellman's Reagent (DTNB).

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • Thiol-containing sample (e.g., aliquots from your reaction).

  • Cysteine for standard curve.

Procedure:

  • Prepare Standard Curve: Prepare a series of known concentrations of cysteine in the Reaction Buffer.

  • Prepare Samples: Dilute your thiol-containing samples to be tested in the Reaction Buffer. Take a "time zero" sample before adding the maleimide reagent and subsequent time points.

  • Reaction: Add Ellman's Reagent solution to each standard and sample. Include a blank containing only the Reaction Buffer and Ellman's Reagent.[6]

  • Incubate: Incubate for 5-15 minutes at room temperature.

  • Measure Absorbance: Measure the absorbance of all samples at 412 nm using a spectrophotometer.[11]

  • Quantify: Plot the absorbance of the standards versus their known concentrations to create a standard curve. Use this curve to determine the concentration of free thiols in your experimental samples.[6] The decrease in thiol concentration over time corresponds to the progress of the conjugation reaction.

Visualizations

Thiol_Maleimide_Reaction cluster_reactants Thiol Molecule-SH (this compound) Plus + Maleimide Substrate-Maleimide Product Molecule-S-Substrate (Stable Thioether Bond) Maleimide->Product Michael Addition pH 6.5 - 7.5 Experimental_Workflow A 1. Prepare Reagents (Degas Buffers, Dissolve Protein & PEG) B 2. Reduce Disulfides (Optional) (Add TCEP, Incubate 20-60 min) A->B C 3. Initiate Conjugation (Mix Protein and PEG solutions) B->C D 4. Incubate (2h @ RT or Overnight @ 4°C) C->D E 5. Quench Reaction (Add excess L-Cysteine) D->E F 6. Purify Conjugate (e.g., Desalting Column) E->F G 7. Analyze Product (HPLC, Mass Spec) F->G Troubleshooting_Workflow Start Problem: Low Conjugation Efficiency Check_pH Is pH between 6.5 - 7.5? Start->Check_pH Check_Thiols Are thiols available? (Not oxidized/hindered) Check_pH->Check_Thiols Yes Sol_pH Adjust buffer pH to 6.5-7.5 Check_pH->Sol_pH No Check_Maleimide Is maleimide reagent active? Check_Thiols->Check_Maleimide Yes Sol_Thiols Add reducing agent (TCEP) Use degassed buffers Check_Thiols->Sol_Thiols No Check_Ratio Is molar ratio sufficient? Check_Maleimide->Check_Ratio Yes Sol_Maleimide Use fresh, unhydrolyzed maleimide solution Check_Maleimide->Sol_Maleimide No Sol_Ratio Increase molar excess of maleimide reagent Check_Ratio->Sol_Ratio No

References

Technical Support Center: Optimizing Thiol-PEG3-Acetic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG3-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for reacting the thiol group of this compound with a maleimide (B117702)?

A1: For the thiol-maleimide reaction, a pH range of 6.5-7.5 is optimal.[1][2][3][4][5][6] This pH range ensures that the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing the hydrolysis of the maleimide group, which becomes more significant at higher pH.[3][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6] Commonly recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and Tris, provided they are free of extraneous thiols.[1][3] It is crucial to use degassed buffers to prevent the oxidation of the thiol group.[1][3]

Q2: What is the recommended buffer and pH for activating the carboxylic acid group of this compound with EDC and NHS?

A2: The activation of the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient in an acidic environment, typically at a pH of 4.5-6.0.[2][7] MES buffer is a suitable choice for this step as it does not contain competing carboxyl or amine groups.[2]

Q3: After activating the carboxylic acid with EDC/NHS, what is the best buffer for reacting the resulting NHS ester with a primary amine?

A3: The reaction of the NHS-activated PEG with primary amines is most efficient at a physiological to slightly alkaline pH, generally between 7.0 and 8.0.[2] Buffers such as PBS at a pH of 7.2-7.5 are commonly used for this amine coupling step.[2][7] It is critical to use buffers that are free of primary amines, such as Tris or glycine, as they will compete with the target molecule.[7][8][9][10]

Q4: My conjugation yield is low. What are the common causes related to buffer choice?

A4: Low conjugation yield can stem from several buffer-related issues:

  • Incorrect pH: Ensure the pH of your reaction buffers is within the optimal range for each specific reaction step (pH 6.5-7.5 for thiol-maleimide, pH 4.5-6.0 for EDC/NHS activation, and pH 7.0-8.0 for amine coupling).[2]

  • Presence of Competing Nucleophiles: Your buffer should be free of extraneous thiols (like DTT) during a thiol-maleimide reaction, or primary amines (like Tris or glycine) during an NHS-ester amine coupling reaction.[2][3]

  • Thiol Oxidation: The thiol group is susceptible to oxidation.[1][8] Always use degassed buffers for the thiol-maleimide conjugation and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Maleimide Hydrolysis: At a pH above 7.5, the maleimide group can hydrolyze, rendering it unreactive towards thiols.[3][5][6]

Q5: How can I prevent the oxidation of the thiol group in my buffer?

A5: To prevent thiol oxidation, it is essential to remove dissolved oxygen from your buffers.[3] This can be achieved by degassing the buffer by vacuum or by bubbling it with an inert gas like argon or nitrogen for at least 15 minutes.[3] Storing the this compound reagent under an inert atmosphere and at the recommended temperature (typically -20°C) also helps to minimize oxidation.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Thiol-Maleimide Conjugation Incorrect buffer pH.Verify that the buffer pH is between 6.5 and 7.5.[2][3][4][5]
Oxidation of the thiol group.Use thoroughly degassed buffers. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Hydrolysis of the maleimide group.Ensure the buffer pH does not exceed 7.5.[3][5][6] Prepare the maleimide-containing molecule solution immediately before use.
Presence of competing thiols in the buffer.Use buffers that do not contain extraneous thiols, such as DTT or β-mercaptoethanol.[3]
Low or No Amine Conjugation (via EDC/NHS) Inefficient carboxylic acid activation.Ensure the activation buffer pH is between 4.5 and 6.0 (e.g., MES buffer).[2][7]
Incorrect pH for amine coupling.After activation, adjust the reaction pH to 7.0-8.0 for the amine coupling step (e.g., using PBS).[2][7]
Presence of competing primary amines in the buffer.Avoid buffers containing primary amines like Tris or glycine.[7][8][9]
Hydrolysis of the NHS ester.Prepare the EDC/NHS activation solution immediately before use and do not store it.[7]
Protein Aggregation Exposure of hydrophobic residues upon reduction of disulfide bonds.Include solubility-enhancing additives like arginine in the buffer. Perform the reaction at a lower protein concentration.[3]
Inconsistent Results Variability in the extent of disulfide bond reduction.Standardize the reduction protocol, including the concentration of the reducing agent (e.g., TCEP), incubation time, and temperature.[3]
Degradation of the this compound reagent.Store the reagent desiccated at -20°C and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[3]

Data Summary

Recommended Buffer Conditions for this compound Reactions
Reaction Type Parameter Recommended Range/Condition Rationale & Key Considerations
Thiol-Maleimide Conjugation pH 6.5 - 7.5[1][2][3][4][5][6]Ensures the thiol group is sufficiently nucleophilic while minimizing maleimide hydrolysis.[3][5]
Buffer Type Phosphate-Buffered Saline (PBS), HEPES, Tris, MOPS[1][3]Must be free of extraneous thiols.[3] Buffers should be degassed to prevent thiol oxidation.[1][3]
Carboxylic Acid Activation (EDC/NHS) pH 4.5 - 6.0[2][7]Most efficient range for EDC/NHS activation of the carboxylic acid.
Buffer Type MES[2]Lacks competing carboxyl and amine groups.
NHS Ester-Amine Coupling pH 7.0 - 8.0[2]Optimal for the reaction of the NHS ester with primary amines.
Buffer Type Phosphate-Buffered Saline (PBS)[2][7]Must be free of extraneous primary amines (e.g., Tris, glycine).[7][8][9][10]

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes a typical workflow for conjugating this compound to a molecule containing a maleimide group.

Materials:

  • This compound

  • Maleimide-functionalized molecule (e.g., protein, peptide)

  • Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS, 100 mM phosphate, 150 mM NaCl, 10 mM EDTA), thoroughly degassed.[1]

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Preparation of Reagents: a. Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).[1] b. Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO or DMF.[1]

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the maleimide-containing solution.[1][11] The final concentration of the organic solvent should ideally be below 10%.[1] b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1][11] Protect from light if any components are light-sensitive.[1]

  • Quenching (Optional): a. Add a small excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups. Incubate for 15-30 minutes.[1]

  • Purification: a. Purify the conjugate to remove excess this compound and other small molecules using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[1][12]

  • Characterization: a. Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and purity.[1]

Protocol 2: Two-Step Conjugation via Carboxylic Acid Activation

This protocol outlines the activation of the carboxylic acid of this compound and subsequent conjugation to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: MES buffer, pH 4.5-6.0[2]

  • Conjugation Buffer: Amine-free buffer, pH 7.2-7.5 (e.g., PBS)[2]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Purification equipment

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound in the Activation Buffer. b. Add a molar excess of EDC and NHS. c. Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.[2][7][13]

  • Conjugation to Amine: a. Ensure your amine-containing molecule is in the Conjugation Buffer.[2] b. Add the freshly activated this compound to the solution of the amine-containing molecule. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][7]

  • Purification: a. Purify the conjugate to remove excess reagents and byproducts using a suitable method like SEC or dialysis.[12] The resulting conjugate will have a free thiol group available for further reaction.

Visualizations

Buffer_Choice_Effect cluster_thiol_maleimide Thiol-Maleimide Reaction cluster_edc_nhs EDC/NHS Activation cluster_amine_coupling Amine Coupling pH_65_75 pH 6.5 - 7.5 PBS PBS pH_65_75->PBS Optimal Buffer Types HEPES HEPES pH_65_75->HEPES Optimal Buffer Types Tris Tris pH_65_75->Tris Optimal Buffer Types Degassed Degassed Buffer PBS->Degassed Requires Thiol_Free Thiol-Free Buffer PBS->Thiol_Free Requires HEPES->Degassed Requires HEPES->Thiol_Free Requires Tris->Degassed Requires Tris->Thiol_Free Requires pH_45_60 pH 4.5 - 6.0 MES MES Buffer pH_45_60->MES Optimal Buffer Amine_Carboxyl_Free Amine & Carboxyl-Free MES->Amine_Carboxyl_Free Property pH_70_80 pH 7.0 - 8.0 PBS_amine PBS pH_70_80->PBS_amine Optimal Buffer Amine_Free Amine-Free Buffer PBS_amine->Amine_Free Requires Thiol_PEG3_Acid This compound cluster_thiol_maleimide cluster_thiol_maleimide Thiol_PEG3_Acid->cluster_thiol_maleimide Thiol Group Reactivity cluster_edc_nhs cluster_edc_nhs Thiol_PEG3_Acid->cluster_edc_nhs Carboxylic Acid Reactivity cluster_amine_coupling cluster_amine_coupling cluster_edc_nhs->cluster_amine_coupling Leads to

Caption: Logical relationship between buffer choice, pH, and the reactivity of this compound's functional groups.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Maleimide-Molecule in degassed buffer, pH 6.5-7.5) (Thiol-PEG3-acid stock in DMSO/DMF) start->prep_reagents conjugation Conjugation Reaction (Add molar excess of Thiol-PEG3-acid) (Incubate 2-4h at RT or overnight at 4°C) prep_reagents->conjugation quench Quench Reaction (Optional) (Add L-cysteine) conjugation->quench purify Purification (Size-Exclusion Chromatography or Dialysis) quench->purify characterize Characterization (SDS-PAGE, Mass Spec, HPLC) purify->characterize end End characterize->end

Caption: Experimental workflow for a typical thiol-maleimide conjugation reaction.

References

dealing with steric hindrance in Thiol-PEG3-acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG3-acetic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of Thiol-PEG3-acid?

A1: Thiol-PEG3-acid is a heterobifunctional linker, featuring a thiol (-SH) group and a carboxylic acid (-COOH) group separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Conjugation typically proceeds in two steps:

  • Carboxylic Acid Activation and Amine Coupling: The carboxylic acid is activated using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][3] This forms a more stable NHS ester that readily reacts with primary amines on a target molecule to create a stable amide bond.[2][3]

  • Thiol-Reactive Conjugation: The free thiol group can then react with a thiol-reactive group, most commonly a maleimide (B117702), on a second molecule to form a stable thioether bond.

Q2: What is the optimal pH for each step of the reaction?

A2: The optimal pH is critical and varies for each stage of the conjugation process:

  • EDC/NHS Activation of Carboxylic Acid: This step is most efficient at a pH of 4.5-6.0.[2]

  • NHS Ester Reaction with Primary Amines: The reaction with primary amines is most efficient at a pH between 7.0 and 8.0.[2][3]

  • Thiol-Maleimide Reaction: This conjugation is most effective and selective within a pH range of 6.5 to 7.5.[1][2][4][5][6][7] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[4][5][6][7]

Q3: How does the PEG3 spacer help in overcoming steric hindrance?

A3: The polyethylene glycol (PEG) spacer serves as a flexible, hydrophilic arm that provides spatial separation between the two molecules being conjugated.[8][9] This increased distance can minimize steric hindrance, which might otherwise prevent the reactive groups from coming into close enough proximity to form a bond, especially when dealing with large biomolecules like proteins or antibodies.[8][10][11][12] The flexibility of the PEG chain allows for better rotational freedom, further facilitating the reaction.

Q4: My protein contains disulfide bonds. How should I prepare it for conjugation with a maleimide?

A4: If the thiol groups on your protein exist as disulfide bonds, they must be reduced to free thiols to react with the maleimide.[1][13] A common method is to use a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][2][13] Typically, a 10- to 100-fold molar excess of TCEP is incubated with the protein for 20-60 minutes at room temperature.[1][2] TCEP is advantageous as it does not need to be removed before the conjugation reaction.[1][13]

Q5: How can I prevent the maleimide group from hydrolyzing during the reaction?

A5: Maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5.[1][6][7] To minimize hydrolysis, it is crucial to maintain the reaction pH between 6.5 and 7.5.[1][5][6][7] Additionally, you should prepare the stock solution of your maleimide-containing molecule immediately before use and avoid long-term storage in aqueous solutions.[1][7]

Troubleshooting Guide

Problem: Low or No Conjugation Yield
Possible CauseRecommended Troubleshooting Steps
Inactive or Insufficient Thiols Cysteine residues may have formed disulfide bonds. Reduce the protein with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature.[1][2] Ensure all buffers are thoroughly degassed to prevent re-oxidation of free thiols.[1]
Hydrolysis of Maleimide Group Maintain the reaction pH between 6.5 and 7.5.[1][6] Prepare the maleimide stock solution immediately before use.[1]
Degradation of Reagents (EDC/NHS) EDC and NHS are moisture-sensitive. Store them in a desiccated environment at -20°C.[2] Allow vials to equilibrate to room temperature before opening to prevent condensation.[2] Prepare stock solutions immediately before use.[2]
Suboptimal Molar Ratios An excess of the Thiol-PEG3-acid linker and activating agents (EDC/NHS) is often needed.[2] For the thiol-maleimide reaction, a 10- to 20-fold molar excess of the maleimide-containing molecule is a good starting point.[2][4]
Incorrect Buffer pH Verify the pH of all reaction buffers. Use pH 4.5-6.0 for EDC/NHS activation, pH 7.0-8.0 for amine coupling, and pH 6.5-7.5 for the thiol-maleimide reaction.[2]
Presence of Competing Nucleophiles Ensure buffers for amine coupling are free of extraneous primary amines (e.g., Tris, glycine).[2] Buffers for thiol-maleimide reactions should not contain other thiols (e.g., DTT).[1][13]
Steric Hindrance The reactive groups on the target molecule may be buried. Consider using a longer PEG linker if possible.[8][10] In some cases, a mild denaturant can be used cautiously to expose reactive sites, but this may impact protein function.[2]
Problem: Protein Aggregation
Possible CauseRecommended Troubleshooting Steps
Exposure of Hydrophobic Residues The reduction of disulfide bonds can sometimes expose hydrophobic regions of the protein, leading to aggregation.[1]
Low Protein Solubility Include solubility-enhancing additives like arginine in the reaction buffer.[1] Perform the reaction at a lower protein concentration.[1][14]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of Thiol-PEG3-acid to an amine-reactive NHS ester.

Materials:

  • This compound

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMSO or DMF

Methodology:

  • Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.[2]

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO.

  • In a microcentrifuge tube, combine the Thiol-PEG3-acid solution with EDC and NHS. A common starting molar ratio is 1:2:5 (Acid:EDC:NHS).[3]

  • Incubate the activation reaction for 15-30 minutes at room temperature.[3][15] The activated Thiol-PEG3-NHS ester is now ready for reaction with an amine-containing molecule.

Protocol 2: Conjugation of Activated Thiol-PEG3-NHS to an Amine-Containing Molecule

Materials:

  • Activated Thiol-PEG3-NHS ester (from Protocol 1)

  • Amine-containing molecule (e.g., protein)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5, amine-free)

  • Quenching Buffer (e.g., Tris-HCl or hydroxylamine, 1 M)

Methodology:

  • Ensure the amine-containing molecule is in the Conjugation Buffer at a concentration of 1-10 mg/mL.[3]

  • Add the freshly activated Thiol-PEG3-NHS ester solution to the solution of the amine-containing molecule. The molar ratio of the PEG linker to the protein can be started in the range of 5:1 to 20:1.[3]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2][3]

  • To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.[3]

  • Incubate for 15-30 minutes at room temperature.[3]

  • Purify the Thiol-PEGylated molecule using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents.[2][3][16]

Protocol 3: Thiol-Maleimide Conjugation

Materials:

  • Purified Thiol-PEGylated molecule (from Protocol 2)

  • Maleimide-containing molecule

  • Conjugation Buffer (e.g., PBS, pH 6.5-7.5, thiol-free)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

Methodology:

  • Ensure the purified Thiol-PEGylated molecule is in the Conjugation Buffer.

  • Prepare a stock solution of the maleimide-containing molecule in anhydrous DMSO or DMF immediately before use.[1]

  • Add the desired molar excess (e.g., 10- to 20-fold) of the maleimide stock solution to the solution of the Thiol-PEGylated molecule while gently stirring.[2][4]

  • Protect the reaction mixture from light if any components are light-sensitive and incubate at room temperature for 1-2 hours or at 4°C overnight.[1][4]

  • The reaction can be quenched by adding a small molecule thiol like L-cysteine to react with any unreacted maleimide groups.[4] Incubate for 15-30 minutes.[4]

  • Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted maleimide and other reagents.[1][4]

Visualizations

G cluster_0 General Workflow A Step 1: Activate Carboxylic Acid (Thiol-PEG3-Acid + EDC/NHS) B Step 2: Amine Coupling (Activated PEG + Molecule 1) A->B C Purification (Remove excess PEG-linker) B->C D Step 3: Thiol-Maleimide Reaction (Thiol-PEG-Molecule 1 + Molecule 2) C->D E Step 4: Quenching (Optional) (Add excess free thiol) D->E F Final Purification (Remove excess reagents) E->F

Caption: General workflow for a two-step conjugation using this compound.

G start Low Conjugation Yield q1 Are thiols free and active? start->q1 sol1 Reduce disulfide bonds with TCEP. Use degassed buffers. q1->sol1 No q2 Is maleimide active? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Check pH (6.5-7.5). Prepare fresh maleimide solution. q2->sol2 No q3 Are molar ratios optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Increase excess of maleimide (start at 10-20 fold). q3->sol3 No end_node Consult further documentation q3->end_node Yes a3_yes Yes a3_no No sol3->q3 G reac1 Molecule-SH Thiol prod Thioether Bond O N O reac1->prod Michael Addition (pH 6.5-7.5) reac2 Maleimide O N O reac2->prod G steric_hindrance Steric Hindrance factor1 Large Size of Biomolecules (e.g., Antibodies, Proteins) steric_hindrance->factor1 factor2 Buried Reactive Sites (Cysteine/Lysine in protein core) steric_hindrance->factor2 factor3 Short Linker Length steric_hindrance->factor3 factor4 High Drug-to-Antibody Ratio (DAR) steric_hindrance->factor4 sol1 Use of PEG Linkers (Provides spacing) factor1->sol1 sol2 Site-Specific Conjugation (Choose accessible sites) factor2->sol2 sol3 Optimize Linker Length factor3->sol3

References

Technical Support Center: Purification of Thiol-PEG3-Acetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted Thiol-PEG3-acetic acid from post-conjugation reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound after a conjugation reaction?

A1: It is crucial to remove excess this compound to prevent interference with downstream applications and analytics.[1] Unreacted PEG linkers can compete for binding sites on the target molecule, leading to inaccurate characterization and quantification of the final conjugate.[1] In therapeutic applications, failure to remove these excess reagents can result in undesirable side effects and compromise the overall efficacy and safety of the product.[1]

Q2: What are the primary methods for removing unreacted this compound?

A2: The most effective methods for removing small, unreacted PEG linkers are based on differences in size and other physicochemical properties between the linker and the conjugated molecule. The main techniques include:

  • Size Exclusion Chromatography (SEC) / Desalting: This method is highly effective for separating molecules based on their size.[1][]

  • Dialysis / Ultrafiltration: These techniques employ a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules of varying sizes.[1]

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is very effective for purifying smaller biomolecules and conjugates.[1][3]

  • Precipitation: This method can be used to selectively precipitate either the product or the excess PEG, though it may be less precise.[1]

Q3: How do I choose the most suitable purification method for my experiment?

A3: The selection of an appropriate purification method depends on several factors, including the size and stability of your target molecule, the required purity level, the sample volume, and the available laboratory equipment.[1] For instance, if your target biomolecule is significantly larger than the this compound (e.g., >10 kDa), size-based methods like SEC or dialysis are often good choices.[1] For smaller molecules or when high purity is essential, RP-HPLC is a powerful option.[3]

Q4: How can I quench the reaction before purification?

A4: To stop the conjugation reaction and cap any unreacted functional groups, a quenching reagent can be added. If you want to quench unreacted maleimide (B117702) groups on a protein, you can add a molar excess of a thiol-containing compound like L-cysteine.[4] Conversely, to quench unreacted this compound, a molar excess of a maleimide-containing compound such as N-ethylmaleimide can be used.[4] The quenching reaction is typically incubated for 15-30 minutes.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor separation between conjugate and unreacted this compound in RP-HPLC. The gradient may be too steep.Optimize the gradient by making it shallower to improve resolution.[3]
The mobile phase additive may not be optimal.Experiment with different concentrations of trifluoroacetic acid (TFA) (e.g., 0.05% to 0.1%) to enhance peak shape.[3]
The column may not be suitable.Select a different column, for instance, a C8 instead of a C18, or a longer column for better separation.[3] For PEGylated molecules, C18 columns have demonstrated good separation.[3][6]
The flow rate might be too high.Lowering the flow rate can increase resolution, although it will also extend the run time.[3]
Low recovery of the conjugate from the preparative RP-HPLC column. The conjugate may be adsorbing to the column.Consult troubleshooting guides for low recovery in RP-HPLC, which may involve adjusting the mobile phase or using a different column.
Incomplete removal of unreacted PEG linker confirmed by analysis. The chosen purification method may not be optimal for the specific conjugate.Re-evaluate the properties of your conjugate and the unreacted linker to select a more appropriate purification method. Consider a multi-step purification approach if necessary.
For dialysis, the MWCO of the membrane may be too high, or the dialysis time too short.Choose a dialysis membrane with a lower MWCO and extend the dialysis time, ensuring to change the dialysis buffer multiple times.[3]
For SEC, the column resolution may be insufficient.Use a longer column or a resin with a smaller particle size to improve resolution.

Experimental Protocols

Detailed Methodology for Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)

This protocol describes a general procedure for separating a PEGylated protein from unreacted this compound.

Materials:

  • SEC column (e.g., desalting column)

  • Mobile phase (e.g., phosphate-buffered saline, PBS)

  • Fraction collector

  • UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.

  • Sample Loading: Load the reaction mixture onto the column. The sample volume should typically be 1-2% of the total column volume for high-resolution separation.[3]

  • Elution: Elute the sample isocratically with the mobile phase.[3]

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugated molecule will elute before the smaller, unreacted this compound.[3]

  • Analysis: Analyze the collected fractions for purity using methods such as SDS-PAGE, analytical RP-HPLC, or mass spectrometry.[3][5]

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis reaction_mixture Reaction Mixture (Conjugate + Unreacted PEG) sec_column Size Exclusion Chromatography (SEC) reaction_mixture->sec_column Load Sample fraction_analysis Fraction Analysis (HPLC, SDS-PAGE, MS) sec_column->fraction_analysis Collect & Analyze Fractions

Caption: Experimental workflow for the purification of PEGylated conjugates.

logical_relationship cluster_decision Method Selection cluster_methods Purification Methods size_diff Significant Size Difference? sec_dialysis SEC / Dialysis size_diff->sec_dialysis Yes rphplc RP-HPLC size_diff->rphplc No / High Purity Needed

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Thiol-PEG3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Thiol-PEG3-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the oxidation of the terminal thiol (-SH) group. This oxidation leads to the formation of a disulfide-linked dimer (R-S-S-R), rendering the molecule inactive for conjugation reactions that target the thiol group.[1][2] This process is accelerated by factors such as elevated pH, the presence of oxygen, and catalytic amounts of metal ions.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. The rate of thiol oxidation generally increases with higher pH.[1] This is because at higher pH, the protonated thiol (R-SH) deprotonates to form the more nucleophilic thiolate anion (R-S⁻), which is more susceptible to oxidation.[1] For conjugation reactions involving thiol-maleimide chemistry, a pH range of 6.5-7.5 is recommended to balance reactivity and stability.[1]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure long-term stability and minimize degradation, this compound should be stored at -20°C under an inert gas atmosphere (e.g., argon or nitrogen).[2] It is also crucial to protect it from light and moisture by storing it in a tightly sealed, desiccated container.[2] For handling, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][3]

Q4: Can I use aqueous buffers to dissolve this compound?

A4: Yes, this compound is soluble in aqueous buffers due to its hydrophilic PEG spacer.[1] However, to prevent oxidation, it is critical to use degassed buffers.[1] For preparing stock solutions, using anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended.[1]

Q5: How can I monitor the degradation of my this compound sample?

A5: The degradation, specifically the loss of free thiol groups, can be monitored using analytical techniques such as Ellman's assay, which colorimetrically quantifies free sulfhydryl groups. Other methods include HPLC, mass spectrometry, and SDS-PAGE (for protein conjugates) to detect the formation of disulfide-linked dimers or other degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Efficiency Degradation of this compound due to improper storage or handling.1. Confirm proper storage conditions (-20°C, inert atmosphere, desiccated).[2] 2. Allow the reagent to warm to room temperature before opening to prevent moisture condensation.[3] 3. Prepare fresh stock solutions in anhydrous solvent (e.g., DMSO, DMF).[1] 4. Quantify the free thiol content of your reagent using Ellman's assay before proceeding with conjugation.
Oxidation of the thiol group during the reaction.1. Use degassed buffers for all reaction steps.[1][3] 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Avoid buffers with pH > 7.5 for thiol-maleimide reactions to minimize thiol oxidation.[3]
Presence of oxidizing agents or metal ion contaminants in the buffer.1. Prepare fresh buffers with high-purity water and reagents. 2. Consider adding a chelating agent like EDTA to the buffer to sequester metal ions that can catalyze oxidation.[1]
Inconsistent Results Between Experiments Variability in the quality of the this compound reagent.1. Aliquot the solid reagent upon receipt to minimize freeze-thaw cycles and exposure to air and moisture.[2] 2. Standardize the protocol for preparing solutions of the reagent. 3. Always quantify the free thiol concentration of a new batch or vial of the reagent before use.
Differences in experimental setup.1. Ensure consistent pH, temperature, and reaction times across all experiments. 2. Standardize the degassing procedure for all buffers.
Formation of Precipitates During Reaction Formation of insoluble disulfide-linked dimers.1. If the reaction allows, consider adding a reducing agent like TCEP, but be mindful of its compatibility with other reagents. 2. Ensure the concentration of this compound is within its solubility limit in the chosen solvent system.

Quantitative Data on Factors Affecting this compound Stability

Factor Condition Effect on Thiol Group Stability Recommendation
pH pH > 8.0Increased rate of oxidation to disulfide.[1]For thiol-maleimide conjugations, maintain pH between 6.5 and 7.5.[1]
pH < 6.5Slower oxidation, but may reduce the rate of some conjugation reactions.Optimize pH based on the specific conjugation chemistry.
Temperature Elevated TemperatureIncreased rate of degradation.Store solid reagent and stock solutions at -20°C.[2] Perform reactions at controlled room temperature or 4°C.
Atmosphere Presence of OxygenPromotes oxidation of the thiol group.[1][2]Store under an inert atmosphere (Argon or Nitrogen).[2] Use degassed buffers for reactions.[1]
Metal Ions Presence of Cu²⁺, Fe³⁺, etc.Catalyze the oxidation of thiols.[1]Use high-purity reagents and water. Consider adding a chelating agent like EDTA to buffers.[1]
Light Exposure Prolonged exposure to lightCan potentially contribute to degradation pathways.[2]Store in the dark or in amber vials.[2]

Experimental Protocols

Protocol for Monitoring this compound Degradation using Ellman's Assay

This protocol describes a method to quantify the concentration of free thiol groups in a sample of this compound over time to assess its degradation.

Materials:

  • This compound

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • L-cysteine hydrochloride monohydrate (for standard curve)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Anhydrous DMSO

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

    • This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • L-cysteine Standards: Prepare a 1.5 mM stock solution of L-cysteine in Reaction Buffer. Perform serial dilutions to create a standard curve (e.g., 1.25, 1.0, 0.75, 0.5, 0.25, and 0 mM).

  • Stability Study Setup:

    • Dilute the this compound stock solution in the buffer of interest (e.g., PBS at pH 7.4) to a final concentration of 1 mM.

    • Divide the solution into multiple aliquots for time-point analysis (e.g., t=0, 1, 2, 4, 8, 24 hours).

    • Store the aliquots under the desired experimental conditions (e.g., room temperature, exposed to air).

  • Quantification of Free Thiols:

    • At each time point, take an aliquot of the this compound solution.

    • In a microplate well or cuvette, mix 50 µL of the sample (or standard) with 200 µL of the Ellman's Reagent Solution.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 412 nm using a spectrophotometer.

    • Use the L-cysteine standard curve to determine the concentration of free thiols in your samples at each time point.

  • Data Analysis:

    • Plot the concentration of free thiols as a function of time to observe the degradation profile.

Visualizations

Thiol_Degradation_Pathway Thiol_PEG This compound (R-SH) Disulfide_Dimer Disulfide Dimer (R-S-S-R) Inactive Thiol_PEG->Disulfide_Dimer Oxidation Oxidizing_Agents Oxidizing Agents (O₂, Metal Ions) Oxidizing_Agents->Thiol_PEG Accelerates

Caption: Primary degradation pathway of this compound via oxidation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Reagents Prepare Reagents (Ellman's, Standards) Ellmans_Assay Perform Ellman's Assay Prep_Reagents->Ellmans_Assay Prep_Sample Prepare Thiol-PEG3-acid Solution Incubate Incubate under Test Conditions Prep_Sample->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Time_Points->Ellmans_Assay Measure_Abs Measure Absorbance at 412 nm Ellmans_Assay->Measure_Abs Calc_Conc Calculate Thiol Concentration Measure_Abs->Calc_Conc Plot_Data Plot Degradation Profile Calc_Conc->Plot_Data

Caption: Workflow for monitoring this compound degradation.

References

strategies to increase conjugation efficiency of SH-PEG3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SH-PEG3-COOH. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation strategies and achieve higher efficiency in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is SH-PEG3-COOH and what is it used for?

SH-PEG3-COOH is a heterobifunctional linker. It contains two different reactive groups at opposite ends of a 3-unit polyethylene (B3416737) glycol (PEG) spacer:

  • Thiol Group (SH): This sulfhydryl group is highly reactive towards maleimides, enabling the specific conjugation to cysteine residues in proteins or other thiol-containing molecules through a stable thioether bond.[1][2]

  • Carboxylic Acid Group (COOH): This group can be activated to react with primary amines (like lysine (B10760008) residues in proteins), forming a stable amide bond.[3][4]

  • PEG Spacer: The PEG chain increases the water solubility and biocompatibility of the resulting conjugate and can reduce non-specific binding.[5][6]

This structure makes it a versatile tool for crosslinking two different molecules, such as linking a peptide to a protein, functionalizing a nanoparticle, or developing antibody-drug conjugates (ADCs).

Q2: Which end of the SH-PEG3-COOH linker should I react first?

A two-step reaction is highly recommended to prevent self-polymerization or unwanted crosslinking of your target biomolecule if it contains both amines and carboxyl groups.[7] The most common and recommended strategy is:

  • Activate the Carboxylic Acid (COOH) end first: Use a carbodiimide (B86325) coupling reaction (e.g., with EDC and Sulfo-NHS) to conjugate the linker to a molecule containing a primary amine.[3][4]

  • Conjugate the Thiol (SH) end second: After purifying the intermediate product, react the free thiol group with a maleimide-activated molecule.

This sequence prevents the highly reactive thiol from interfering with the amine coupling and gives you better control over the final conjugate.

Q3: What are the optimal pH conditions for each reaction step?

The pH is critical for both selectivity and efficiency. Using the wrong pH is a common cause of failed conjugations.

  • Carboxylic Acid (COOH) Activation (EDC/NHS): This reaction is most efficient at a slightly acidic pH of 4.5–6.0 .[8][9][10]

  • Amine Coupling (after NHS-ester formation): The reaction of the NHS-ester with a primary amine is most efficient at a physiological to slightly basic pH of 7.2–8.0 .[5][10]

  • Thiol-Maleimide Coupling (SH end): This reaction is highly selective and efficient within a narrow pH range of 6.5–7.5 .[1][2][11][12] Below pH 6.5, the reaction slows down significantly. Above pH 7.5, the maleimide (B117702) group can react with amines (losing selectivity) and is more susceptible to hydrolysis.[1][11][13]

Q4: What are the best buffers to use for these reactions?

Buffer choice is crucial as some common buffers contain molecules that will compete in the reaction.

  • For EDC/NHS Activation: Use a buffer free of carboxyl and primary amine groups. MES buffer (2-(N-morpholino)ethanesulfonic acid) at pH 4.7-6.0 is highly recommended.[4][8]

  • For Amine & Thiol Coupling: Use a non-nucleophilic, amine-free buffer. Phosphate-buffered saline (PBS) or HEPES buffer at the appropriate pH (7.2-7.5 for amine coupling, 6.5-7.5 for thiol coupling) are excellent choices.[12][14]

  • Buffers to Avoid: Do not use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) during the respective coupling steps, as they will compete with the target molecules and quench the reaction.[5][10]

Q5: How should I purify my final PEGylated conjugate?

The purification method depends on the size and properties of your conjugate. PEGylation typically increases the hydrodynamic radius of a molecule.[] Common and effective techniques include:

  • Size Exclusion Chromatography (SEC): Very effective at separating the larger PEGylated conjugate from unreacted protein, PEG linkers, and other small molecules.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge, which is often altered by PEGylation.[][16]

  • Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary or polishing step.[][16]

  • Dialysis or Ultrafiltration: Useful for removing small molecule impurities like excess linkers or quenching reagents, but may not separate unreacted protein from the conjugate.[][17]

Troubleshooting Guide

Problem 1: Low or No Yield from Carboxylic Acid (COOH) Activation & Amine Coupling
Possible Cause Troubleshooting Steps & Recommendations
Hydrolysis of EDC/NHS Reagents EDC and the NHS-ester intermediate are highly sensitive to water (hydrolysis).[3][4] • Always use freshly prepared EDC and NHS/Sulfo-NHS solutions.[7] • Equilibrate reagent vials to room temperature before opening to prevent moisture condensation.[3][18] • Perform the activation step quickly (typically 15 minutes).[3][9]
Incorrect Buffer Composition or pH Using buffers with competing amines (Tris, glycine) or carboxylates will quench the reaction.[5][10] • For activation, use MES buffer at pH 4.5-6.0.[8][9] • For amine coupling, switch to a non-amine buffer like PBS or HEPES at pH 7.2-8.0.[5][10]
Inefficient Quenching of EDC In a two-step protocol, residual EDC can crosslink your target protein. • Quench the EDC activation with a thiol-containing compound like 2-mercaptoethanol (B42355) or DTT before adding your amine-containing molecule.[3][5]
Reagent Purity/Storage Old or improperly stored reagents may be inactive. • Store EDC and NHS desiccated at -20°C.[10]
Problem 2: Low or No Yield from Thiol (SH) - Maleimide Coupling
Possible Cause Troubleshooting Steps & Recommendations
Oxidation of Thiol Groups Free thiols (SH) can oxidize to form disulfide bonds (S-S), which are unreactive with maleimides.[1] • Degas all buffers by vacuum or by bubbling with an inert gas (argon, nitrogen).[19] • Include a chelating agent like EDTA (1-5 mM) in the buffer to sequester metal ions that catalyze oxidation.[12]
Disulfide Bonds Present in Protein Cysteine residues in proteins often exist as disulfide bonds.[1] • Pre-treat your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Use a 10-20 fold molar excess and incubate for 30-60 minutes at room temperature.[12] TCEP does not need to be removed before adding the maleimide.
Hydrolysis of Maleimide Group The maleimide ring is unstable in water, especially at pH > 7.5, opening to form an unreactive maleamic acid.[1][11] • Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[12] • Strictly maintain the reaction pH between 6.5 and 7.5.[12][14]
Suboptimal Molar Ratio An insufficient amount of the maleimide reagent will lead to an incomplete reaction. • Use a 10 to 20-fold molar excess of the maleimide-containing molecule relative to the thiol-containing molecule to drive the reaction to completion.[1][14]
Side Reactions At pH > 7.5, maleimides can react with amines.[11][13] If conjugating to an N-terminal cysteine, a "thiazine rearrangement" side reaction can occur, especially at basic pH.[20] • Maintain pH strictly between 6.5-7.5. If issues persist with an N-terminal cysteine, consider using a different conjugation site.[12]
Problem 3: Conjugate Precipitates or Aggregates During/After Reaction
Possible Cause Troubleshooting Steps & Recommendations
Hydrophobicity The exposure of hydrophobic residues, especially after disulfide bond reduction, can lead to aggregation. • Perform the reaction at a lower protein concentration. • Include solubility-enhancing additives like arginine in the reaction buffer.[2]
Solvent Incompatibility If using organic solvents like DMF for reagent stocks, adding too much to an aqueous solution can cause precipitation.[21] • Ensure the final concentration of the organic solvent is low (typically <10%).
Incorrect pH / Buffer The pH may be too close to the isoelectric point (pI) of the protein, reducing its solubility. • Ensure the reaction buffer pH is at least 1 unit away from the pI of your protein.

Experimental Protocols & Data

Protocol 1: Two-Step Conjugation using SH-PEG3-COOH

This protocol outlines the activation of the COOH group on the linker, conjugation to an amine-containing protein (Protein-NH₂), and subsequent reaction of the SH group with a maleimide-activated molecule (Molecule-MAL).

Materials:

  • Activation Buffer: 50 mM MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1x PBS, 5 mM EDTA, pH 7.2

  • Reagents: SH-PEG3-COOH, EDC, Sulfo-NHS, Protein-NH₂, Molecule-MAL, 2-Mercaptoethanol (BME), Hydroxylamine.

Procedure:

  • Activate SH-PEG3-COOH:

    • Dissolve SH-PEG3-COOH in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the PEG linker.

    • Incubate for 15 minutes at room temperature.

  • Quench EDC: Add BME to a final concentration of 20 mM to quench any remaining EDC.

  • First Conjugation (Amine Coupling):

    • Immediately add the activated PEG-linker solution to your Protein-NH₂ (dissolved in Coupling Buffer). A 20-fold molar excess of linker to protein is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Purify Intermediate:

    • Remove excess linker and byproducts using a desalting column (e.g., SEC) or dialysis, exchanging the buffer to fresh Coupling Buffer.

  • Second Conjugation (Thiol Coupling):

    • Add the maleimide-activated molecule (Molecule-MAL) to the purified, thiol-containing intermediate (Protein-PEG-SH). Use a 10-fold molar excess of the maleimide molecule.

    • Incubate for 2 hours at room temperature, protected from light.

  • Quench and Purify Final Conjugate:

    • Quench any unreacted maleimides by adding a thiol-containing molecule like cysteine.

    • Purify the final conjugate using an appropriate chromatography method (e.g., SEC) to remove excess reagents and unreacted molecules.[]

Data Summary: Factors Influencing Conjugation Efficiency

The following tables summarize key quantitative parameters for optimizing your reactions.

Table 1: pH Optimization for Reaction Steps

Reaction StepReagentsOptimal pH RangeRationale
COOH Activation EDC / Sulfo-NHS4.5 - 6.0Maximizes O-acylisourea intermediate formation; minimizes hydrolysis.[8][9]
Amine Coupling NHS-ester + R-NH₂7.2 - 8.0Efficient reaction with deprotonated primary amines.[5][10]
Thiol Coupling R-SH + Maleimide6.5 - 7.5Balances thiol nucleophilicity against maleimide hydrolysis and amine side reactions.[1][11]

Table 2: Recommended Molar Ratios for Reagents

ReactantsRecommended Molar ExcessPurpose
EDC : COOH 2 - 10 foldEnsures efficient activation of carboxyl groups.
Sulfo-NHS : COOH 2 - 5 foldStabilizes the activated intermediate, increasing final yield.[3][8]
Linker : Protein 10 - 20 foldDrives the reaction towards the desired product.
Maleimide : Thiol 10 - 20 foldEnsures complete reaction of all available thiol groups.[1][14]
TCEP : Protein 10 - 20 foldEnsures complete reduction of disulfide bonds.[12]

Visualizations

G cluster_0 Step 1: Carboxyl Group Conjugation cluster_1 Step 2: Thiol Group Conjugation a Prepare SH-PEG3-COOH in MES Buffer (pH 5-6) b Add EDC and Sulfo-NHS (Activate COOH group) a->b c Add Amine-Containing Molecule (R-NH2) b->c d Quench & Purify (Intermediate R-NH-PEG-SH) c->d e Prepare Intermediate in PBS Buffer (pH 6.5-7.5) d->e Proceed to Thiol Reaction f Add Maleimide-Activated Molecule (R'-MAL) e->f g Quench & Purify (Final Conjugate) f->g

Caption: General experimental workflow for a two-step conjugation reaction.

G cluster_COOH Issue with COOH-Amine Step? cluster_SH Issue with SH-Maleimide Step? start Low / No Conjugation Yield q1 Were EDC/NHS reagents fresh? start->q1 q3 Were buffers degassed? start->q3 a1_no Solution: Use fresh reagents, prepare immediately before use. q1->a1_no No q2 Used MES Buffer (pH 5-6) for activation? q1->q2 Yes a1_yes Check pH & Buffer a2_yes Check Molar Ratios q2->a2_yes Yes a2_no Solution: Avoid Tris/Glycine. Use MES for activation, PBS for coupling. q2->a2_no No a3_no Solution: Degas buffers and add EDTA to prevent thiol oxidation. q3->a3_no No q4 Was Maleimide reagent prepared fresh? q3->q4 Yes a3_yes Check Maleimide a4_no Solution: Maleimide hydrolyzes. Prepare fresh in DMSO/DMF. q4->a4_no No q5 Were disulfides reduced with TCEP? q4->q5 Yes a4_yes Check Protein Thiols a5_yes Successful Conjugation q5->a5_yes Yes a5_no Solution: Add TCEP to expose free thiols for reaction. q5->a5_no No

Caption: Troubleshooting flowchart for diagnosing low conjugation efficiency.

References

solving solubility issues with Thiol-PEG3-acetic acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Thiol-PEG3-acetic acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional linker molecule. It contains a terminal thiol (-SH) group, a carboxylic acid (-COOH) group, and a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure allows for the sequential or orthogonal conjugation of different molecules.[2] The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates.[1][4][5] Common applications include bioconjugation, drug delivery, proteomics, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Q2: In which solvents is this compound soluble?

This compound exhibits good solubility in a variety of solvents due to its hydrophilic PEG spacer.[1] It is soluble in water and aqueous buffers such as PBS, as well as common organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is also soluble in Dichloromethane (DCM) and likely soluble in lower alcohols like ethanol (B145695) and methanol.[1]

Q3: My this compound appears as a viscous liquid or low-melting solid. How should I handle it?

Due to its physical state, this compound can be challenging to weigh and dispense accurately.[6][7][8] To facilitate handling, it is recommended to prepare a stock solution in an anhydrous organic solvent such as DMSO or DMF.[1][7][8] Before opening, always allow the container to equilibrate to room temperature to prevent moisture condensation.[6][7][8]

Q4: What are the primary stability concerns for this compound?

The main stability concern for this compound is the oxidation of its terminal thiol group.[1][6] This oxidation, which can be accelerated by oxygen, metal ions, and non-neutral pH, leads to the formation of a disulfide dimer, rendering the molecule inactive for conjugation reactions.[6]

Q5: How can I prevent the oxidation of the thiol group?

To prevent oxidation, it is crucial to store this compound under an inert gas atmosphere (e.g., argon or nitrogen) at -20°C.[6] When preparing aqueous solutions, use degassed buffers.[1] For stock solutions, use anhydrous solvents like DMSO or DMF.[1][6]

Troubleshooting Guide: Solubility Issues

Problem 1: this compound is not dissolving in my aqueous buffer.

  • Possible Cause 1: Concentration is too high.

    • Solution: Try reducing the concentration of the this compound in the buffer. While it is water-soluble, there is a limit to its solubility.

  • Possible Cause 2: pH of the buffer.

    • Solution: The pH of the aqueous buffer can influence the solubility of PEG derivatives.[9] For reactions involving the thiol group with maleimides, a pH range of 6.5-7.5 is recommended.[1][10] For reactions involving the carboxylic acid group with amines, a pH of 7-9 is typical.[2] Ensure your buffer pH is appropriate for your intended application and adjust if necessary.

  • Possible Cause 3: Temperature.

    • Solution: The solubility of PEG derivatives generally increases with temperature.[9] Gentle warming of the solution may aid in dissolution. However, be mindful of the potential for increased degradation at higher temperatures.

Problem 2: My final this compound conjugate has precipitated out of solution.

  • Possible Cause 1: The conjugated molecule is hydrophobic.

    • Solution: While the PEG spacer enhances solubility, a highly hydrophobic conjugated molecule can still lead to poor overall solubility of the conjugate. Consider using a buffer with a small percentage of an organic co-solvent, such as DMSO or DMF, to maintain solubility. The final concentration of the organic solvent should ideally be kept low (e.g., below 10%) to avoid denaturing biological molecules.[1]

  • Possible Cause 2: Aggregation of the conjugated protein.

    • Solution: If you have conjugated this compound to a protein, the protein itself may be prone to aggregation under the experimental conditions. This can sometimes be mitigated by including solubility-enhancing additives like arginine in the buffer or by working at a lower protein concentration.[10]

  • Possible Cause 3: Incorrect buffer conditions.

    • Solution: The pH and ionic strength of the buffer can significantly impact the solubility of a protein conjugate. Optimize the buffer composition to ensure the stability and solubility of your specific conjugate.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventQualitative SolubilityNotes
Water / Aqueous Buffers (e.g., PBS)SolubleThe hydrophilic PEG chain enhances solubility.[1]
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing stock solutions. A stock solution of a similar compound can be prepared at 40 mg/mL.[1]
Dimethylformamide (DMF)SolubleCan be used to prepare stock solutions, similar to DMSO.[1]
Dichloromethane (DCM)SolubleUseful for synthetic chemistry applications involving the carboxylic acid moiety.[1]
Ethanol / MethanolLikely SolublePEG and short-chain functionalized PEGs are generally soluble in lower alcohols.[1]

Table 2: Recommended Storage and Handling Conditions for this compound

ParameterRecommended ConditionRationale
Temperature-20°CMinimizes the rate of chemical degradation, including oxidation of the thiol group.[6]
AtmosphereStore under an inert gas (e.g., Argon or Nitrogen)Prevents oxidation of the thiol group by atmospheric oxygen.[6]
Light ExposureProtect from lightLight can potentially contribute to degradation.[6]
MoistureStore in a desiccated environmentPrevents hydrolysis and other moisture-mediated degradation.[6]
FormSolid or as a stock solution in anhydrous solventThe solid form is generally more stable for long-term storage.[6]
HandlingEquilibrate vial to room temperature before openingPrevents moisture condensation.[6][7][8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6][7][8]

  • If possible, handle the reagent under an inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen).

  • Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10-100 mM).[6]

  • Cap the vial tightly and vortex or gently agitate until the compound is fully dissolved.

  • Store the stock solution at -20°C under an inert atmosphere.[6][7][8]

Protocol 2: General Procedure for Conjugation to a Maleimide-Functionalized Molecule

  • Prepare Reagents:

    • Dissolve the maleimide-functionalized molecule in a degassed conjugation buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 6.5-7.5) to a known concentration (e.g., 1-10 mg/mL).[1][10]

    • Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO or DMF.[1]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution containing the maleimide-functionalized molecule.[1] The final concentration of the organic solvent should be kept below 10%.[1]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1] Protect the reaction from light if any of the components are light-sensitive.[1]

  • Quenching (Optional):

  • Purification:

    • Purify the conjugate using appropriate methods such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.[11]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis prep_thiol Prepare this compound stock solution in DMSO/DMF mix Mix reagents and incubate (2-4h at RT or overnight at 4°C) prep_thiol->mix prep_target Dissolve target molecule in degassed buffer prep_target->mix quench Quench reaction (optional) mix->quench purify Purify conjugate (e.g., SEC, Dialysis) quench->purify analyze Characterize final conjugate (e.g., SDS-PAGE, MS, HPLC) purify->analyze

Caption: General experimental workflow for this compound conjugation.

signaling_pathway cluster_protac PROTAC Synthesis Logic target_ligand Target Protein Ligand thiol_peg This compound (Linker) target_ligand->thiol_peg Conjugation Step 1 e3_ligand E3 Ligase Ligand e3_ligand->thiol_peg Conjugation Step 2 protac PROTAC Molecule thiol_peg->protac

Caption: Logical relationship in PROTAC synthesis using this compound.

troubleshooting_logic start Solubility Issue with This compound Conjugate check_concentration Is the concentration too high? start->check_concentration check_ph Is the buffer pH optimal? check_concentration->check_ph No reduce_conc Reduce concentration check_concentration->reduce_conc Yes check_temp Can temperature be adjusted? check_ph->check_temp Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_hydrophobicity Is the conjugated molecule hydrophobic? check_temp->check_hydrophobicity No adjust_temp Gently warm the solution check_temp->adjust_temp Yes add_cosolvent Add organic co-solvent (e.g., DMSO) check_hydrophobicity->add_cosolvent Yes solution Solubility Improved reduce_conc->solution adjust_ph->solution adjust_temp->solution add_cosolvent->solution

References

Technical Support Center: Minimizing Disulfide Bond Formation During Thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted disulfide bond formation during thiol-based reactions, ensuring higher yields and purity of your target conjugate.

Troubleshooting Guide

This guide addresses common problems encountered during thiol reactions. Identify your issue below to find potential causes and recommended solutions.

Problem 1: Low yield of the desired thiol conjugate and appearance of high molecular weight side products.

  • Possible Cause: Oxidation of thiols to form disulfide-linked dimers or oligomers is a likely cause. This is often initiated by dissolved oxygen in the reaction mixture.[1]

  • Troubleshooting Steps:

    • Confirm Disulfide Formation:

      • Mass Spectrometry: Analyze your reaction mixture for masses corresponding to the disulfide-linked species.[1][2]

      • Ellman's Test: Quantify the free thiol concentration. A significant decrease suggests consumption through oxidation.[1]

      • SDS-PAGE (for proteins): Compare non-reducing and reducing SDS-PAGE. The presence of higher molecular weight bands in the non-reducing gel that disappear upon reduction indicates disulfide bond formation.[3][4]

    • Implement Preventative Measures:

      • Degas Solvents: Before use, bubble an inert gas like argon or nitrogen through your solvents for at least 30 minutes to remove dissolved oxygen.[1]

      • Use an Inert Atmosphere: Conduct your reaction under a positive pressure of nitrogen or argon.[1][5]

      • Add a Reducing Agent: Introduce a reducing agent such as TCEP to the reaction mixture to reverse disulfide formation in situ.[1]

Problem 2: The reaction solution becomes cloudy or a precipitate forms.

  • Possible Cause: The formation of disulfide-linked products can lead to decreased solubility compared to the starting materials. This is especially common in aqueous solutions if the disulfide product is more hydrophobic.[1]

  • Troubleshooting Steps:

    • Verify the Precipitate: Analyze the precipitate to confirm if it is the disulfide-linked species.

    • Optimize Reaction Conditions:

      • Lower Reactant Concentration: While this may slow down the desired reaction, it can sometimes prevent the precipitation of less soluble byproducts.

      • Add a Reducing Agent: Incorporating TCEP (5-50 mM) can prevent the formation of the insoluble disulfide species.[1]

      • Adjust pH: Ensure the pH is in the optimal range (typically 5-7) to keep the thiol protonated and less susceptible to oxidation.[1]

Problem 3: Inconsistent results or poor reproducibility in thiol-ene or thiol-maleimide conjugations.

  • Possible Cause: Uncontrolled and variable disulfide bond formation can act as a competing side reaction, leading to inconsistent yields and product profiles.[1] In hydrogel formation, this can cause premature or heterogeneous gelation.[1]

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all preventative measures are consistently applied in every experiment.

    • Control pH: Use a reliable buffer system to maintain a stable pH throughout the reaction. For thiol-maleimide reactions, a pH of 6.5-7.5 is crucial for selectivity.[6][7]

    • Purify Reactants: Ensure your thiol-containing starting material is pure and free from existing disulfide contaminants.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Problem with Thiol Reaction issue Identify Issue: - Low Yield - Precipitate - Inconsistency start->issue check_disulfide Check for Disulfide Formation? (MS, Ellman's, SDS-PAGE) issue->check_disulfide disulfide_confirmed Disulfide Confirmed check_disulfide->disulfide_confirmed Yes no_disulfide Other Issue check_disulfide->no_disulfide No implement_prevention Implement Preventative Measures: 1. Degas Solvents 2. Use Inert Atmosphere 3. Add Reducing Agent (TCEP) 4. Control pH (5-7) disulfide_confirmed->implement_prevention optimize Optimize Reaction (Concentration, Buffer) implement_prevention->optimize end End: Improved Reaction optimize->end

Caption: A decision tree for troubleshooting common issues in thiol reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfide bond formation in my thiol reactions?

A1: The primary cause is the oxidation of thiols (R-SH) to form disulfide-linked species (R-S-S-R). This oxidation is mainly driven by the presence of dissolved oxygen in the reaction mixture.[1] Traces of metal ions can also catalyze this unwanted reaction.[8]

Q2: How does pH affect disulfide bond formation?

A2: The kinetics of thiol-disulfide exchange are pH-dependent.[9] Thiols are more susceptible to oxidation at higher pH values (above 8) because the thiolate anion (RS-), which is a potent nucleophile, is more prevalent.[10] Maintaining a slightly acidic to neutral pH (typically 5-7) keeps the thiol in its protonated state, which is less prone to oxidation.[1] For specific reactions like thiol-maleimide conjugation, a pH range of 6.5-7.5 is optimal to ensure the thiol is sufficiently nucleophilic for the desired reaction while minimizing competing reactions.[6][7]

Q3: Which reducing agent should I use: TCEP or DTT?

A3: For most bioconjugation applications, Tris(2-carboxyethyl)phosphine (TCEP) is the recommended choice. Unlike Dithiothreitol (DTT), TCEP is a non-thiol reducing agent, meaning it will not compete in thiol-specific reactions like thiol-maleimide additions.[11] TCEP is also more stable, odorless, and effective over a wider pH range. DTT, while a strong reducing agent, contains thiol groups and must be removed before proceeding with subsequent thiol-specific reactions.[1][12]

Q4: I am working with a protein. How do I reduce existing disulfide bonds before my conjugation reaction?

A4: If your protein has existing disulfide bonds, they must be reduced to generate free thiols for conjugation.[13] A common method is to treat the protein with a molar excess of a reducing agent. For example, a 10-fold molar excess of TCEP or DTT is often sufficient.[12] A general protocol involves incubating the protein with the reducing agent for a set period (e.g., 20-60 minutes) at room temperature.[14] If DTT is used, it must be removed, typically by dialysis or gel filtration, before adding your thiol-reactive probe.[12][13]

Q5: How can I confirm that my preventative measures are working?

A5: You can use analytical techniques to monitor the presence of free thiols and the absence of disulfide-linked species. Mass spectrometry is a powerful tool for identifying the exact molecular weights of your products and any byproducts.[2][15] Techniques like Ellman's test can quantify the concentration of free thiols remaining in your solution.[1] For proteins, non-reducing SDS-PAGE can qualitatively show the reduction in disulfide-linked aggregates.[4]

Data Summary Tables

Table 1: Comparison of Common Reducing Agents
FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Chemical Nature Phosphine-based, non-thiolThiol-based
Mechanism Irreversibly reduces disulfidesReversibly reduces disulfides via thiol-disulfide exchange
Optimal pH Effective over a broad pH rangeOptimal pH range 7.1-8.0[16]
Interference Does not interfere with thiol-maleimide reactions[11]Must be removed before thiol-specific reactions[1]
Odor OdorlessStrong, unpleasant odor
Stability More stable in solutionLess stable, prone to air oxidation
Typical Concentration 5-50 mM for preventing oxidation in situ[1]1-10 mM for maintaining reduced proteins[16], 10 mM for reduction prior to MS[17][18]
Table 2: Recommended pH Ranges for Thiol Reactions
Reaction TypeRecommended pH RangeRationale
General Thiol Reactions (Minimizing Oxidation) 5.0 - 7.0Keeps thiols protonated and less susceptible to oxidation.[1]
Thiol-Maleimide Conjugation 6.5 - 7.5Balances thiol nucleophilicity for reaction with maleimide (B117702) while minimizing side reactions like maleimide hydrolysis or reaction with amines.[6][7]
Disulfide Reduction with DTT 7.1 - 8.0Optimal for DTT's reducing activity.[16]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Disulfide Formation

This protocol outlines the key steps to prevent unwanted thiol oxidation during a generic conjugation reaction.

  • Solvent Degassing: Place the required volume of your reaction solvent in a flask. Bubble argon or nitrogen gas through the solvent for a minimum of 30 minutes to eliminate dissolved oxygen.[1]

  • Inert Atmosphere Setup: Conduct the reaction in a flask sealed with a septum. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the experiment, for instance, by using a balloon or a manifold system.[1]

  • Reactant Preparation: Dissolve your thiol-containing molecule and other reactants in the degassed solvent under the inert atmosphere.

  • Addition of Reducing Agent (Optional but Recommended):

    • Prepare a stock solution of TCEP hydrochloride. Note that dissolving TCEP HCl in water results in an acidic solution, so the pH may need adjustment.[1]

    • Add the TCEP stock solution to your reaction mixture to achieve a final concentration of 5-50 mM.[1]

  • Reaction Execution: Proceed with your standard reaction protocol (e.g., addition of other reagents, incubation, irradiation for thiol-ene reactions). The TCEP will work in situ to reduce any disulfide bonds that may form.[1]

  • Monitoring and Analysis: Monitor the reaction's progress and analyze the final product using appropriate techniques (e.g., Mass Spectrometry, HPLC) to confirm the absence of disulfide-linked species.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis degas 1. Degas Solvents (N2 or Ar) inert 2. Set up Inert Atmosphere degas->inert reactants 3. Prepare Reactants inert->reactants add_tcep 4. Add TCEP (5-50 mM) reactants->add_tcep execute 5. Execute Reaction add_tcep->execute monitor 6. Monitor & Analyze (MS, HPLC) execute->monitor

Caption: A general workflow for performing thiol reactions while minimizing disulfide formation.

Protocol 2: Reduction of Protein Disulfide Bonds Prior to Conjugation

This protocol is for researchers needing to conjugate a molecule to a cysteine residue within a protein that has existing disulfide bonds.

  • Protein Preparation: Dissolve the protein at a concentration of 50-100 µM in a suitable buffer (e.g., 10-100 mM PBS, Tris, or HEPES) at pH 7.0-7.5.[12]

  • Reduction Step:

    • Add a 10-fold molar excess of TCEP or DTT to the protein solution.[12]

    • Incubate the mixture for 20-60 minutes at room temperature.[14] For more resistant disulfide bonds, incubation can be performed at a higher temperature (e.g., 37°C).[16]

  • Removal of Reducing Agent (if DTT is used):

    • If DTT was used as the reducing agent, it is critical to remove the excess DTT to prevent it from reacting with your thiol-reactive probe.

    • Remove DTT using a desalting column (e.g., Sephadex G-25) or by dialysis against a degassed buffer.[12][13]

  • Conjugation:

    • Immediately proceed with the conjugation reaction by adding your thiol-reactive compound. It is advisable to perform this step under an inert atmosphere to prevent re-oxidation of the newly formed free thiols.

  • Purification: After the conjugation reaction is complete, purify the conjugate from excess reagents using an appropriate method such as gel filtration or dialysis.

References

Validation & Comparative

A Head-to-Head Comparison of Thiol-PEG3-Acetic Acid and Thiol-PEG-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker can be a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two popular heterobifunctional PEG linkers: Thiol-PEG3-acetic acid and Thiol-PEG-NHS ester. By examining their reaction mechanisms, experimental protocols, and key performance characteristics, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications, from antibody-drug conjugates (ADCs) to surface modifications.

At a Glance: Key Differences

FeatureThis compoundThiol-PEG-NHS ester
Reactive Group (Amine-reactive end) Carboxylic acid (-COOH)N-Hydroxysuccinimide (NHS) ester
Reaction with Amines Indirect (requires activation)Direct
Conjugation Steps Two-step (activation and conjugation)One-step (direct conjugation)
Reagents Required EDC and NHS (or sulfo-NHS)None (pre-activated)
Reaction pH (Amine Coupling) 7.2 - 8.0[1]7.0 - 9.0[2]
Intermediate Stability O-acylisourea intermediate is unstable; NHS ester intermediate is semi-stable (minutes to hours)[1]N/A
Control over Reaction Two-step process allows for more control and can minimize side reactions[1]Simpler and faster, but less control over the reaction kinetics
Versatility The carboxylic acid can be used for other coupling chemistries beyond amine acylation.Primarily for reaction with primary amines.

Reaction Mechanisms: A Tale of Two Pathways

The fundamental difference between this compound and Thiol-PEG-NHS ester lies in the reactivity of their amine-targeting functional groups.

This compound possesses a terminal carboxylic acid that is not inherently reactive towards primary amines. To facilitate conjugation, it must first be activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This two-step process first converts the carboxylic acid into a highly reactive but unstable O-acylisourea intermediate. NHS is added to react with this intermediate to form a more stable, amine-reactive NHS ester.[1][3] This semi-stable intermediate can then react with a primary amine on the target biomolecule to form a stable amide bond.[1]

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) thiol_peg_acid This compound (-COOH) o_acylisourea O-Acylisourea Intermediate (unstable) thiol_peg_acid->o_acylisourea + EDC edc EDC activated_nhs_ester Amine-Reactive NHS Ester (semi-stable) o_acylisourea->activated_nhs_ester + NHS nhs NHS conjugate Stable Amide Bond (-CONH-) activated_nhs_ester->conjugate + Amine amine_molecule Amine-containing Molecule (-NH2) amine_molecule->conjugate

Reaction mechanism for this compound conjugation.

Thiol-PEG-NHS ester , on the other hand, is a pre-activated linker. The NHS ester group is inherently reactive towards primary amines, eliminating the need for the in-situ activation step required for the acetic acid counterpart.[2][4] This allows for a more straightforward, one-step conjugation process where the Thiol-PEG-NHS ester is directly mixed with the amine-containing biomolecule to form a stable amide bond.[2]

G cluster_conjugation Direct Conjugation (pH 7.0-9.0) thiol_peg_nhs Thiol-PEG-NHS Ester conjugate Stable Amide Bond (-CONH-) thiol_peg_nhs->conjugate + Amine amine_molecule Amine-containing Molecule (-NH2) amine_molecule->conjugate

Reaction mechanism for Thiol-PEG-NHS ester conjugation.

Experimental Protocols: A Practical Comparison

The differing reaction mechanisms translate to distinct experimental workflows. The following are generalized protocols for the conjugation of these linkers to an amine-containing protein.

Protocol 1: Two-Step Conjugation with this compound

This method separates the activation of the carboxylic acid from the amine coupling, which can help minimize undesirable side reactions like protein-protein crosslinking.[1]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing protein

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)[3]

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)[1]

  • Quenching Buffer (e.g., hydroxylamine (B1172632) or Tris buffer)[5]

  • Purification system (e.g., size-exclusion chromatography or dialysis)[1]

Workflow:

G step1 Step 1: Activation Dissolve Thiol-PEG3-acid in Activation Buffer. Add EDC and NHS. Incubate for 15-30 mins at RT. step2 Step 2: Buffer Exchange (Optional) Ensure protein is in Coupling Buffer (pH 7.2-8.0). step1->step2 step3 Step 3: Conjugation Add activated Thiol-PEG3-acid to protein solution. Incubate for 1-2 hours at RT or overnight at 4°C. step2->step3 step4 Step 4: Quenching Add Quenching Buffer to stop the reaction. step3->step4 step5 Step 5: Purification Remove excess reagents and byproducts. step4->step5

Experimental workflow for this compound conjugation.

Recommended Molar Ratios for Activation:

ReactantMolar RatioPurpose
EDC5Drives the initial activation of the carboxyl group.[3]
NHS10Stabilizes the activated intermediate, improving coupling efficiency.[3]
Thiol-PEG3-acid1The limiting reagent in the activation step.[3]

Note: These are starting recommendations and may require empirical optimization.

Protocol 2: One-Step Conjugation with Thiol-PEG-NHS Ester

This protocol is simpler due to the pre-activated nature of the NHS ester.

Materials:

  • Thiol-PEG-NHS ester

  • Amine-containing protein

  • Reaction Buffer (e.g., PBS, pH 7.0-9.0)

  • Quenching solution (optional, e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Workflow:

G step1 Step 1: Preparation Dissolve Thiol-PEG-NHS ester in an appropriate solvent (e.g., DMSO). Ensure protein is in Reaction Buffer (pH 7.0-9.0). step2 Step 2: Conjugation Add Thiol-PEG-NHS ester solution to the protein solution. Incubate for 30-60 mins at RT. step1->step2 step3 Step 3: Quenching (Optional) Add quenching solution to stop the reaction. step2->step3 step4 Step 4: Purification Remove excess reagents and byproducts. step3->step4

Experimental workflow for Thiol-PEG-NHS ester conjugation.

Performance Comparison and Considerations

ParameterThis compoundThiol-PEG-NHS esterSupporting Data/Rationale
Ease of Use More complex; requires careful handling of EDC/NHS and pH adjustments.Simpler; direct addition to the reaction mixture.The two-step protocol for the acetic acid version involves more reagents and precise pH control for optimal activation and conjugation.[3] The NHS ester is ready to use.
Reaction Control The two-step process allows for the removal of excess activating agents before adding the protein, potentially reducing side reactions.[1]The one-step reaction is faster, but there is less control over the reaction once the NHS ester is added.Separating the activation and conjugation steps provides a window to purify the activated linker, which can be beneficial for sensitive proteins.[1]
Reagent Stability The carboxylic acid is highly stable for long-term storage. EDC and NHS are moisture-sensitive and should be stored desiccated.[1][6]NHS esters are prone to hydrolysis, especially in aqueous solutions and at higher pH.[6] They require careful storage under desiccated conditions.[6]The half-life of an NHS ester in aqueous buffer can range from minutes to hours.[1]
Cost-Effectiveness Generally more cost-effective as the starting material (acetic acid) is less expensive than the pre-activated NHS ester.Typically more expensive due to the additional synthesis step to create the NHS ester.This is a general trend in chemical reagent pricing.
Versatility of the Thiol Group The free thiol group is available for subsequent conjugation to maleimides or for immobilization on gold surfaces.[5]The free thiol group has the same reactivity as in the acetic acid version, readily reacting with maleimides or gold surfaces.[7][8]Both linkers are heterobifunctional, with the thiol group providing a second, orthogonal reactive site.[5][9]
Impact of PEG Spacer The hydrophilic PEG spacer enhances the solubility of the conjugate and can reduce non-specific binding.[1][5]The PEG spacer offers the same benefits of increased solubility and reduced immunogenicity.[10][11]PEGylation is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of biomolecules.[8][10]

Decision Guide: Which Linker is Right for You?

The choice between this compound and Thiol-PEG-NHS ester depends on the specific requirements of your experiment.

G start Start: Choose a Linker q1 Is minimizing side reactions and having greater control over the conjugation process a priority? start->q1 q2 Is simplicity and speed of the protocol the primary concern? q1->q2 No ans_acid Use this compound q1->ans_acid Yes q3 Are you working with a sensitive biomolecule that might be affected by the activating agents (EDC/NHS)? q2->q3 No ans_nhs Use Thiol-PEG-NHS Ester q2->ans_nhs Yes q3->ans_acid Yes (purify activated linker before adding to biomolecule) q3->ans_nhs No

Decision tree for selecting the appropriate linker.

References

The Influence of PEG Chain Length on Bioconjugate Properties: A Comparative Analysis of Thiol-PEG-Acetic Acid Variants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates with optimal therapeutic efficacy, safety, and pharmacokinetic profiles. Among the various available linkers, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, such as Thiol-PEG-acetic acid, are widely utilized for their ability to enhance the physicochemical properties of biomolecules. This guide provides an objective comparison of Thiol-PEG3-acetic acid with its longer-chain counterparts, supported by experimental data, to facilitate the rational design of next-generation bioconjugates.

The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy to improve the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG chain is a crucial determinant of the physicochemical and biological characteristics of the resulting bioconjugate. Generally, longer PEG chains lead to a greater increase in the hydrodynamic size of the molecule, which can, in turn, prolong its circulation half-life and reduce its immunogenicity.[1] However, this can also lead to decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous in situations where minimizing steric hindrance is of utmost importance.[1]

This guide will explore the nuanced effects of varying the PEG chain length of Thiol-PEG-acetic acid on key bioconjugation outcomes.

Comparison of Physicochemical and Biological Properties

The primary distinction between Thiol-PEGn-acetic acid variants lies in the number of ethylene (B1197577) glycol units in the PEG spacer. This seemingly minor structural difference can have significant implications for the bioconjugation process and the properties of the resulting conjugate.[2]

PropertyThis compoundLonger Chain Thiol-PEG-acetic acids (e.g., PEG4, PEG6, etc.)Rationale and Experimental Insights
Hydrodynamic Radius SmallerLargerThe addition of each ethylene glycol unit increases the hydrodynamic radius of the linker.[2] Increasing the size of the attached PEG leads to a linear increase in the hydrodynamic radius of the protein.[3]
Solubility of Conjugate GoodSlightly to Moderately BetterThe increased number of hydrophilic ethylene glycol units can modestly improve the aqueous solubility of the final bioconjugate.[2]
Steric Hindrance MinimalProgressively IncreasingLonger PEG chains create a greater steric footprint.[2][4] This can be advantageous in shielding the protein from proteases and the immune system, but can also hinder binding to its target if the conjugation site is near the active site.[4]
Pharmacokinetics Shorter circulation half-lifeMarginally to Significantly Longer circulation half-lifeThe molecular weight and hydrodynamic radius imparted by the PEG chain directly influence renal clearance.[1] Longer PEG chains reduce renal filtration and uptake by the mononuclear phagocyte system, thus prolonging circulation time.[5] For large biomolecules, the difference in half-life between very short PEG modifications (e.g., PEG3 vs. PEG4) is likely to be minimal.[2]
Immunogenicity Low potentialGenerally Low, but increases with chain lengthShort PEG chains are generally less likely to elicit an anti-PEG immune response compared to high molecular weight PEGs.[2][5] PEGs with higher molecular weights have been shown to exhibit increased immunogenicity.[5]
Thermal Stability GoodEnhancedThe thermal stability of a cross-linked network has been found to improve with increasing length of PEG chains.[6][7]
Conjugation Efficiency Potentially lower in sterically hindered sitesPotentially higher in sterically hindered sitesA longer, more flexible PEG chain may provide better access to sterically hindered conjugation sites on a biomolecule, potentially leading to higher conjugation yields.[2][8]

Experimental Protocols

Protein Conjugation with Thiol-PEG-Acetic Acid

This protocol outlines a general two-step process for conjugating a Thiol-PEG-acetic acid linker to a protein. Optimization is highly recommended for each specific protein system.[9]

Materials:

  • Protein of interest

  • Thiol-PEGn-acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5 - 6.5[9]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2 - 8.0[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine (B1172632), pH 8.5[9]

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)

Procedure:

  • Protein Preparation: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free Conjugation Buffer (e.g., PBS, pH 7.2-7.5).[9]

  • PEG Linker Solution: Immediately before use, dissolve the Thiol-PEGn-acetic acid linker in the Activation Buffer (MES, pH 6.0) to a final concentration of 10-50 mM.[9]

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the Thiol-PEGn-acetic acid solution with EDC and NHS. A common starting point is a molar ratio of 1:2:5 (Acid:EDC:NHS).[9]

    • Incubate the activation reaction for 15-30 minutes at room temperature. This reaction converts the carboxyl group to a more stable, amine-reactive NHS ester.[9]

  • Conjugation to Protein:

    • Add the activated PEG-linker solution to the protein solution. The molar ratio of PEG linker to protein should be optimized but can be started in the range of 5:1 to 20:1.[9]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the protein to form stable amide bonds.[9]

  • Quenching the Reaction: To stop the conjugation reaction, add a quenching buffer to consume any unreacted NHS esters. Add Tris-HCl or hydroxylamine to a final concentration of 10-50 mM.[9]

  • Purification: Remove excess PEG linker and byproducts using SEC or IEX.

G Protein Conjugation Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Thiol_PEG_Acid Thiol-PEGn-acetic acid EDC_NHS EDC + NHS in Activation Buffer (pH 5.5-6.5) Thiol_PEG_Acid->EDC_NHS 15-30 min @ RT Activated_PEG Amine-Reactive NHS Ester-PEG-Thiol EDC_NHS->Activated_PEG Protein Protein in Conjugation Buffer (pH 7.2-8.0) Activated_PEG->Protein 2h @ RT or overnight @ 4°C Conjugated_Protein PEGylated Protein Protein->Conjugated_Protein Quenching Quenching Buffer (Tris or Hydroxylamine) Conjugated_Protein->Quenching Purification SEC or IEX Purification Quenching->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

Protein Conjugation Workflow
Surface Modification of Gold Biosensors

Thiol-PEG-acetic acid is widely used for the functionalization of gold surfaces on biosensor platforms. The thiol group forms a stable self-assembled monolayer (SAM) on the gold substrate.[10]

Materials:

  • Gold-coated substrates

  • Thiol-PEGn-acetic acid

  • Absolute ethanol (B145695)

  • EDC and NHS

  • Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)[10]

  • Wash Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)[10]

  • Bioreceptor (e.g., antibody, enzyme)

  • Blocking solution (e.g., ethanolamine, BSA)

Procedure:

  • SAM Formation:

    • Prepare a 1 mM solution of Thiol-PEGn-acetic acid in absolute ethanol.[10]

    • Immerse the clean, dry gold substrates into the thiol solution.[10]

    • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[10]

    • Rinse the substrates with ethanol and dry with a stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.[10]

    • Immerse the SAM-modified substrates in the EDC/NHS solution and incubate for 15-30 minutes at room temperature. This converts the carboxyl groups to amine-reactive NHS esters.[10]

    • Rinse with DI water and then with the Wash Buffer.[10]

  • Bioreceptor Immobilization:

    • Dissolve the bioreceptor in the Wash Buffer at an appropriate concentration.

    • Immerse the activated substrates in the bioreceptor solution and incubate for 1-2 hours at room temperature.

    • Rinse with the Wash Buffer to remove non-covalently bound bioreceptors.[10]

  • Blocking:

    • Immerse the substrates in the blocking solution for 15-30 minutes to deactivate any remaining NHS esters.[10]

    • Rinse extensively with the Wash Buffer.[10] The biosensor is now functionalized and ready for use.

G Biosensor Surface Modification Workflow Gold_Substrate Clean Gold Substrate SAM_Formation SAM Formation (Thiol-PEGn-acid in Ethanol) Gold_Substrate->SAM_Formation 18-24h SAM_Surface Carboxyl-Terminated SAM on Gold SAM_Formation->SAM_Surface Activation Carboxyl Activation (EDC/NHS in MES Buffer) SAM_Surface->Activation 15-30 min Activated_Surface NHS Ester-Activated Surface Activation->Activated_Surface Immobilization Bioreceptor Immobilization Activated_Surface->Immobilization 1-2h Functionalized_Surface Bioreceptor-Functionalized Surface Immobilization->Functionalized_Surface Blocking Blocking (e.g., Ethanolamine) Functionalized_Surface->Blocking 15-30 min Final_Sensor Functionalized Biosensor Blocking->Final_Sensor

Biosensor Surface Modification Workflow

Concluding Remarks

The choice of PEG chain length in Thiol-PEG-acetic acid linkers is a critical parameter that must be carefully considered based on the specific application. For applications where maximizing the hydrodynamic size to prolong circulation half-life and provide a substantial protective shield is desired, longer PEG chains are generally preferred. However, this comes at the potential cost of reduced biological activity due to steric hindrance.

In contrast, for bioconjugation scenarios where maintaining the biological activity of the protein is paramount or when targeting sterically accessible sites, shorter linkers like this compound may be more suitable. The impact on the final bioconjugate's solubility and in vivo pharmacokinetics is likely to be marginal between very short-chain linkers (e.g., PEG3 vs. PEG4).[2] Ultimately, empirical testing is recommended to determine the optimal linker for a specific application.[2] This guide provides a foundational understanding to aid researchers in making an informed decision for their bioconjugation and drug development endeavors.

References

The Superiority of PEGylation: A Comparative Guide to Thiol-PEG3-acetic acid and SMCC Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical step in the creation of stable and effective bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). The linker not only connects the targeting antibody to the payload but also profoundly influences the overall properties of the final product. This guide provides an objective, data-supported comparison between a modern polyethylene (B3416737) glycol (PEG)-based linker, Thiol-PEG3-acetic acid, and the conventional crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

The primary distinction between these two heterobifunctional linkers lies in the composition of their spacer arms. This compound incorporates a hydrophilic three-unit polyethylene glycol (PEG) chain, whereas SMCC features a hydrophobic cyclohexane (B81311) ring.[1] This fundamental difference leads to significant variations in the physicochemical properties and in vivo performance of the resulting bioconjugates.

Chemical Properties and Reaction Mechanisms

Both this compound and SMCC are designed to link a molecule with a primary amine to another molecule containing a sulfhydryl (thiol) group.[1] The conjugation process typically occurs in a two-step manner. First, the N-hydroxysuccinimide (NHS) ester end of the linker (or an in-situ activated carboxyl group in the case of this compound) reacts with a primary amine, such as the side chain of a lysine (B10760008) residue on an antibody, to form a stable amide bond.[1][] Subsequently, the maleimide (B117702) group on the other end of the linker reacts with a thiol group on the payload molecule (e.g., a cytotoxic drug) via a Michael addition reaction to form a stable thioether bond.[][3]

Figure 1: Chemical Structures of this compound and SMCC.

Head-to-Head Performance Comparison

The inclusion of the PEG spacer in this compound confers several distinct advantages over the non-PEGylated SMCC linker, particularly when dealing with hydrophobic payloads.[1][4] These advantages are crucial for the development of ADCs with an optimal therapeutic index.

Key Performance Parameters
FeatureThis compound (PEGylated)SMCC (Non-PEGylated)Supporting Data & Rationale
Hydrophilicity HighLowThe ethylene (B1197577) glycol units in the PEG linker significantly increase water solubility.[1][4][5] In contrast, the cyclohexane ring in SMCC is hydrophobic.[5] This is reflected in shorter retention times for PEGylated ADCs in Hydrophobic Interaction Chromatography (HIC).[1]
Aggregation Lower tendency for aggregationHigher tendency for aggregationThe hydrophilic PEG chain creates a hydration shell around the payload, masking its hydrophobicity and reducing the likelihood of aggregation, especially with hydrophobic drugs.[1] This can be confirmed by a lower percentage of high molecular weight species in Size-Exclusion Chromatography (SEC).[1]
Pharmacokinetics (PK) Improved (longer half-life, lower clearance)More rapid clearanceThe hydrophilicity of PEG reduces non-specific interactions with serum proteins and non-target cells, leading to a longer circulation half-life and reduced plasma clearance.[1][4]
Immunogenicity Generally lowerPotentially higherPEGylation can shield antigenic epitopes on the payload or the linker itself, potentially reducing the immunogenicity of the conjugate.[1][4]
Drug-to-Antibody Ratio (DAR) May allow for a higher DARHigh DAR can increase aggregationBy mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules to an antibody without compromising its properties.[1][4]
In Vivo Stability Potentially improved overall therapeutic outcomeThioether bond susceptible to retro-Michael reactionWhile the thioether bond formed by the maleimide group can be unstable and undergo a retro-Michael reaction leading to premature drug release, the improved pharmacokinetics due to PEGylation can contribute to a better overall therapeutic outcome.[1][6]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful synthesis and characterization of antibody conjugates. Below are representative protocols for key experiments.

Protocol 1: Antibody Conjugation with SMCC

This protocol outlines the two-step process for conjugating a thiol-containing payload to an antibody using the SMCC linker.[7]

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or N-acetylcysteine

Procedure:

  • Antibody Preparation: Prepare the antibody solution in the Reaction Buffer. Ensure the buffer is free of primary amines.[7]

  • SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[7]

  • Antibody Activation: a. Add a 5- to 20-fold molar excess of the dissolved SMCC to the antibody solution.[8] b. Incubate for 30-60 minutes at room temperature with gentle stirring.[9]

  • Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with Reaction Buffer.[7]

  • Conjugation: a. Immediately add the thiol-containing payload to the activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the number of maleimide groups is recommended. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quenching: Add a quenching reagent like N-acetylcysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups. Incubate for 20-30 minutes.[10]

  • Purification: Purify the resulting ADC using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unconjugated drug-linker and other reaction components.[10]

  • Characterization: Analyze the purified ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation using HIC, RP-HPLC, and SEC.[10]

Protocol 2: Protein Conjugation with this compound

This protocol describes the conjugation of this compound to a protein's primary amines using EDC/NHS chemistry.[11]

Materials:

  • Protein of Interest (1-10 mg/mL in amine-free buffer)

  • Thiol-PEG3-acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES buffer, pH 5.5-6.5[11]

  • Conjugation Buffer: PBS, pH 7.2-8.0[11]

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Quenching Agent: 10-50 mM Tris or Hydroxylamine[11]

Procedure:

  • Reagent Preparation: a. Prepare the protein solution in the Conjugation Buffer. b. Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer or anhydrous DMSO.[11] c. Dissolve the Thiol-PEG3-acid linker in Activation Buffer.[11]

  • Activation of Thiol-PEG3-acid: a. In a separate tube, combine the Thiol-PEG3-acid solution with EDC and NHS. A common molar ratio is 1:2:5 (Acid:EDC:NHS).[11] b. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[11]

  • Protein Modification: a. Add the activated PEG-linker solution to the protein solution. The molar ratio of PEG linker to protein can be started in the range of 5:1 to 20:1 and should be optimized.[11] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Quenching: Add the Quenching Agent to inactivate any excess reactive NHS esters.[11]

  • Purification: Remove excess reagents and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer.

  • Characterization: The degree of PEGylation can be determined using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry. The presence of the free thiol can be quantified using Ellman's Reagent.

Visualization of Workflows and Decision Logic

To further clarify the processes and aid in linker selection, the following diagrams illustrate the experimental workflow and a logical decision-making process.

start Start: Antibody & Payload activate_ab Activate Antibody with Linker (NHS ester reaction) start->activate_ab remove_excess Remove Excess Linker (Desalting Column) activate_ab->remove_excess conjugate Add Thiol-Payload (Maleimide reaction) remove_excess->conjugate quench Quench Reaction conjugate->quench purify Purify ADC (SEC / TFF) quench->purify characterize Characterize ADC (HIC, SEC, MS) purify->characterize end Final ADC characterize->end

Figure 2: General two-step workflow for antibody conjugation.

start Project Goal hydrophobic Is the payload hydrophobic? start->hydrophobic aggregation Is aggregation a significant concern? hydrophobic->aggregation Yes use_smcc SMCC is a suitable option hydrophobic->use_smcc No pk_goal Is improved pharmacokinetics a primary goal? aggregation->pk_goal Yes aggregation->use_smcc No use_peg Use this compound pk_goal->use_peg Yes pk_goal->use_smcc No

Figure 3: Decision flowchart for linker selection.

Conclusion

Both this compound and SMCC are effective heterobifunctional crosslinkers for bioconjugation. SMCC remains a well-established and cost-effective choice for conjugating payloads that do not impart significant hydrophobicity to the final product.[1] However, for the development of next-generation bioconjugates, especially ADCs with hydrophobic payloads, the PEGylated nature of this compound offers clear and significant advantages.[1] The incorporation of a hydrophilic PEG spacer leads to improved solubility, reduced aggregation, and enhanced pharmacokinetic properties.[1][4][5] These improvements can ultimately contribute to a more stable, safe, and effective therapeutic with an improved therapeutic index. Therefore, for projects where these parameters are critical, this compound is the superior choice.

References

A Head-to-Head Comparison for Bioconjugation: Thiol-PEG3-acetic acid vs. Alkyne-PEG-acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate in vivo performance of the therapeutic or diagnostic agent. This guide provides an objective comparison of two popular heterobifunctional PEG linkers: Thiol-PEG3-acetic acid and Alkyne-PEG-acid, focusing on their application in click chemistry for bioconjugation.

This comparison will delve into the reaction mechanisms, performance metrics, and experimental considerations for both linkers. Quantitative data is summarized in tables for easy reference, and detailed experimental protocols for key reactions are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to clarify the chemical processes involved.

Introduction to the Contenders

This compound is a versatile linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The thiol group is highly reactive towards maleimides and other sulfhydryl-reactive moieties in a process known as the thiol-ene reaction or Michael addition, which is considered a type of "click chemistry" due to its efficiency and specificity. The carboxylic acid end allows for conjugation to amine-containing molecules, such as proteins or peptides, through amide bond formation.

Alkyne-PEG-acid is another heterobifunctional linker, in this case, presenting a terminal alkyne group and a carboxylic acid. This molecule is a key player in the classic, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The alkyne group reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a highly stable triazole linkage. Similar to its thiol counterpart, the carboxylic acid provides a handle for attachment to amine-containing biomolecules.

Performance Comparison: Thiol-ene vs. CuAAC

The choice between this compound and Alkyne-PEG-acid hinges on the specific requirements of the application, including the desired reaction kinetics, the stability of the final conjugate, and the biological context of the experiment.

ParameterThiol-ene (this compound)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Alkyne-PEG-acid)
Reaction Type Michael Addition / Radical-mediated Thiol-ene1,3-Dipolar Cycloaddition
Reaction Partners Thiol + Alkene (e.g., Maleimide)Alkyne + Azide
Kinetics Fast, with second-order rate constants up to 10² M⁻¹s⁻¹ for thiol-maleimide reactions.[1]Extremely fast, with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[2]
Catalyst Often base or nucleophile-catalyzed for Michael additions; radical initiator for radical-mediated pathways.[3]Copper(I) is required.[4]
Biocompatibility Generally considered highly biocompatible as it does not require a metal catalyst.[5]The copper catalyst can be toxic to cells, though ligands like THPTA can mitigate this.[4] For in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that avoids copper but is slower.[6]
Resulting Linkage Thioether bond.[3]1,2,3-Triazole ring.[4]
Linkage Stability The succinimidyl thioether from thiol-maleimide reactions can be susceptible to retro-Michael reactions and thiol exchange in vivo, leading to potential instability.[7][8]The triazole ring is exceptionally stable and resistant to hydrolysis and enzymatic degradation.[9]

Experimental Protocols

Thiol-Maleimide Conjugation using this compound

This protocol describes a two-step process for conjugating a protein to another molecule using this compound.

Step 1: Activation of the Carboxylic Acid and Reaction with an Amine-containing Molecule

  • Dissolve this compound in an appropriate organic solvent like DMSO or DMF.

  • Activate the carboxylic acid by adding an excess of a carbodiimide (B86325) (e.g., EDC) and N-hydroxysuccinimide (NHS) in an amine-free buffer (e.g., MES buffer, pH 5-6) and incubate for 15 minutes at room temperature.

  • Add the amine-containing molecule (e.g., a protein) to the activated linker solution and react for 2 hours at room temperature or overnight at 4°C.

  • Purify the product to remove excess linker and activation reagents using dialysis or a desalting column.

Step 2: Reaction of the Thiol with a Maleimide-functionalized Molecule

  • Prepare the maleimide-functionalized molecule in a suitable buffer.

  • Add the thiol-functionalized molecule from Step 1 to the maleimide (B117702) solution. A molar excess of the thiol-containing molecule is often used.

  • React for 1-2 hours at room temperature in a degassed buffer at a pH between 6.5 and 7.5. The reaction progress can be monitored by chromatography.

  • Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted starting materials.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Alkyne-PEG-acid

This protocol outlines the conjugation of an alkyne-functionalized molecule to an azide-containing molecule.

Materials:

  • Alkyne-functionalized molecule (e.g., Alkyne-PEG-acid conjugated to a protein)

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Amine-free buffer (e.g., PBS)

Procedure:

  • Prepare stock solutions:

    • 100 mM CuSO₄ in water.

    • 200 mM THPTA ligand in water.

    • 100 mM sodium ascorbate in water (prepare fresh).

    • Dissolve the alkyne and azide-containing molecules in the reaction buffer.

  • Prepare the catalyst solution: Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.[10]

  • Initiate the reaction:

    • In a reaction tube, combine the alkyne- and azide-containing molecules.

    • Add the pre-formed Cu(I)/THPTA complex to the mixture.

    • Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.[4][10]

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[10]

  • Purify the conjugate using an appropriate method such as dialysis, a desalting column, or chromatography to remove the copper catalyst and unreacted components.

Visualizing the Chemistry

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Thiol_Maleimide_Reaction cluster_reactants Reactants Thiol Thiol-PEG-Molecule 1 (-SH) Intermediate Thioenolate Intermediate Thiol->Intermediate Nucleophilic Attack Maleimide Maleimide-Molecule 2 Maleimide->Intermediate Product Stable Thioether Conjugate Intermediate->Product Protonation

Caption: Mechanism of the thiol-maleimide reaction.

CuAAC_Reaction cluster_reactants Reactants Alkyne Alkyne-PEG-Molecule 1 Intermediate Copper-Acetylide Intermediate Alkyne->Intermediate Azide Azide-Molecule 2 Azide->Intermediate Cycloaddition Copper Cu(I) Catalyst Copper->Intermediate Product Stable Triazole Conjugate Intermediate->Product

Caption: Mechanism of the CuAAC reaction.

Experimental_Workflow start Start: Choose Linker thiol_path Thiol-PEG-acid start->thiol_path alkyne_path Alkyne-PEG-acid start->alkyne_path thiol_step1 Activate -COOH React with Amine thiol_path->thiol_step1 alkyne_step1 Activate -COOH React with Amine alkyne_path->alkyne_step1 thiol_step2 React Thiol with Maleimide thiol_step1->thiol_step2 alkyne_step2 React Alkyne with Azide (CuAAC) alkyne_step1->alkyne_step2 purify Purify Conjugate thiol_step2->purify alkyne_step2->purify analyze Analyze Product purify->analyze

Caption: Generalized bioconjugation workflow.

Conclusion: Making the Right Choice

The selection between this compound and Alkyne-PEG-acid for click chemistry applications is context-dependent.

Choose this compound for:

  • Applications where the use of a metal catalyst is undesirable, such as in live-cell imaging or when working with metal-sensitive proteins.[5]

  • When rapid, catalyst-free conjugation is required, and the potential for reduced in vivo stability of the thioether bond is not a major concern.

Choose Alkyne-PEG-acid for:

  • Creating highly stable bioconjugates that need to withstand harsh in vivo conditions, thanks to the robust triazole linkage.[9]

  • Applications where high reaction speed and efficiency are paramount, and the use of a copper catalyst (with appropriate ligands to minimize toxicity) is feasible.[2][4]

Ultimately, the optimal choice will be guided by the specific biological question being addressed and the experimental constraints of the system under study. This guide provides the foundational information to make an informed decision for your research and development needs.

References

A Comparative Guide to the Mass Spectrometry Analysis of Thiol-PEG3-Acetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. Thiol-PEG3-acetic acid is a versatile linker used to connect molecules, and its successful conjugation requires rigorous analytical validation. This guide provides a detailed comparison of mass spectrometry with other common analytical techniques for the characterization of this compound conjugates, supported by experimental data and protocols.

Introduction to Analytical Techniques

The characterization of this compound conjugates often involves confirming the successful conjugation, determining the degree of labeling, and assessing the purity of the final product. While several techniques can be employed, they differ in their sensitivity, resolution, and the type of information they provide. Mass spectrometry (MS) has emerged as a powerful tool for in-depth structural analysis, offering significant advantages over traditional methods.[1][2]

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required. Here, we compare mass spectrometry with other common methods for analyzing this compound conjugates.

TechniqueInformation ProvidedResolutionThroughputKey AdvantagesKey Limitations
Mass Spectrometry (LC-MS, MALDI-TOF) Precise mass of the conjugate, degree of PEGylation, identification of conjugation sites, impurity profiling.[3][4]HighMediumUnambiguous identification and structural elucidation.[1] High sensitivity.[5]Complex data analysis for heterogeneous samples.[6] Higher equipment cost.
SDS-PAGE Estimation of molecular weight change upon conjugation.LowHighSimple, widely available, good for initial screening.[7]Provides only an apparent molecular weight; low accuracy for PEGylated molecules.[8]
HPLC (SEC, RP, IEX) Purity assessment, separation of conjugated from unconjugated species, quantification.[9]MediumHighRobust, reproducible, and suitable for quantification.[2]Does not provide direct structural information.[9] Co-elution can be an issue.
Colorimetric Assays (e.g., Ellman's Reagent) Quantification of free thiols to infer conjugation efficiency.[10]N/AHighSimple, inexpensive, and fast.Indirect measurement; can be prone to interference.[8]

In-depth Analysis with Mass Spectrometry

Mass spectrometry offers unparalleled detail in the analysis of this compound conjugates. Techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.[1][3]

Key Advantages of Mass Spectrometry:
  • Accurate Mass Determination: MS provides the exact molecular weight of the conjugate, confirming the addition of the this compound linker.[6]

  • Determination of PEGylation Degree: It can distinguish between molecules with different numbers of attached PEG linkers.[1]

  • Site-Specific Analysis: Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residues where the linker is attached.[4][11]

  • Impurity Profiling: MS can detect and identify unreacted starting materials and other impurities.[3]

Challenges in Mass Spectrometric Analysis:

The inherent heterogeneity of some PEG reagents can lead to complex mass spectra, making data interpretation challenging.[6][12] However, the use of monodisperse PEG linkers like this compound simplifies the resulting spectra.[3] The use of charge-stripping agents, such as triethylamine (B128534) (TEA), in post-column addition can help to reduce spectral complexity.[12]

Experimental Protocols

General Workflow for Mass Spectrometry Analysis

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Conjugation This compound Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Digestion Proteolytic Digestion (for peptide mapping) Purification->Digestion LC_Separation LC Separation Purification->LC_Separation Digestion->LC_Separation Ionization Ionization (ESI or MALDI) LC_Separation->Ionization Mass_Analyzer Mass Analysis (TOF, Q-TOF) Ionization->Mass_Analyzer Deconvolution Deconvolution Mass_Analyzer->Deconvolution Database_Search Database Search Mass_Analyzer->Database_Search Interpretation Data Interpretation Deconvolution->Interpretation Database_Search->Interpretation

General workflow for the analysis of this compound conjugates by mass spectrometry.
Protocol 1: LC-MS Analysis of an Intact Protein Conjugate

  • Sample Preparation:

    • Purify the this compound conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and other small molecules.[7]

    • Prepare the sample in a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate, to avoid salt interference during ionization.[13]

    • For complex spectra, deglycosylation using PNGase F can reduce heterogeneity.[3]

  • LC-MS Parameters:

    • LC System: A reverse-phase column (e.g., C4, C8) is typically used for protein separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • MS System: An ESI-TOF or ESI-Q-TOF mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Post-Column Addition: To reduce charge state complexity, a solution of a charge-stripping agent like triethylamine (TEA) can be introduced post-column.[6][12]

  • Data Analysis:

    • The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the conjugate.[3]

    • The mass difference between the unconjugated and conjugated protein will confirm the successful conjugation and can be used to determine the number of attached linkers.

Protocol 2: MALDI-TOF MS Analysis
  • Sample Preparation:

    • Mix the purified conjugate solution with a suitable matrix, such as sinapinic acid (for larger molecules) or α-cyano-4-hydroxycinnamic acid (CHCA) (for smaller molecules).[14]

    • A cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) can be added to promote the formation of singly charged ions.[14]

    • Spot the mixture onto a MALDI target plate and allow it to dry.

  • MALDI-TOF MS Parameters:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Mode: Linear or reflector mode. Reflector mode provides higher resolution.[4]

    • Laser: A nitrogen laser (337 nm) is typically used.

  • Data Analysis:

    • The resulting spectrum will show peaks corresponding to the singly charged ions of the conjugate.

    • The mass difference between the peaks will correspond to the mass of the PEG unit (44 Da), showing the distribution of PEGylated species.[14]

Fragmentation Pathway of this compound

Understanding the fragmentation of the linker itself is crucial for interpreting MS/MS data, especially for identifying the conjugation site.

Fragmentation_Pathway cluster_0 This compound Structure cluster_1 Key Fragmentation Sites Parent HS-(CH2)2-(O-CH2-CH2)2-O-CH2-COOH Frag1 Loss of COOH (-45 Da) Parent->Frag1 a Frag2 Cleavage of C-O bonds (Characteristic PEG fragments) Parent->Frag2 b Frag3 Cleavage of C-S bond Parent->Frag3 c

Potential fragmentation sites of the this compound linker in MS/MS analysis.

In tandem MS, the this compound linker can fragment at several locations:

  • Loss of the carboxylic acid group: A neutral loss of 45 Da is a common fragmentation for carboxylic acids.[15]

  • Cleavage of the ether bonds: The PEG chain can fragment, leading to a characteristic series of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).[12]

  • Cleavage of the C-S bond: This can also occur, providing information about the linkage to the molecule of interest.

Conclusion

Mass spectrometry, particularly LC-MS and MALDI-TOF MS, provides a superior level of detail for the analysis of this compound conjugates compared to other techniques.[1][2] While methods like SDS-PAGE and HPLC are useful for initial assessment and purity checks, MS is indispensable for unambiguous confirmation of conjugation, determination of the degree of labeling, and site-specific analysis.[3][7][8] The detailed protocols and understanding of fragmentation patterns provided in this guide will aid researchers in the effective application of mass spectrometry for the robust characterization of these important bioconjugates.

References

A Researcher's Guide to Quantifying Thiol-PEG3-Acetic Acid Surface Density on Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of functionalized nanoparticles is paramount. The surface density of ligands, such as Thiol-PEG3-acetic acid, directly influences the nanoparticle's stability, biocompatibility, and targeting efficiency. This guide provides a comparative overview of common analytical techniques used to quantify the surface density of this compound on nanoparticles, supported by experimental data and detailed protocols.

Comparative Analysis of Quantification Techniques

Several methods are available to determine the number of this compound molecules attached to a nanoparticle surface. Each technique offers distinct advantages and limitations in terms of sensitivity, sample preparation, and the information it provides. The following table summarizes the key quantitative data and characteristics of popular methods.

TechniquePrincipleTypical Surface Density Range (molecules/nm²)AdvantagesLimitations
Thermogravimetric Analysis (TGA) Measures mass loss of ligands upon heating.1 - 10Simple, widely available.[1][2]Requires relatively large sample amounts, indirect measurement.[1]
Quantitative NMR (qNMR) Quantifies molecules by integrating NMR peak areas against a known standard.3 - 6Provides structural information, non-destructive.[1][3]Lower sensitivity, requires ligand cleavage for large nanoparticles.[3]
UV-vis Spectroscopy Measures absorbance of ligands or a chromophore attached to them.Varies with ligandHigh sensitivity, straightforward for ligands with strong chromophores.Indirect measurement, can be affected by nanoparticle absorbance.[1]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Measures the elemental composition (e.g., gold-to-sulfur ratio).4.3 - 6.3[4][5]Highly sensitive and accurate for elemental analysis.Destructive, requires careful calibration.
Dynamic Light Scattering (DLS) Measures the change in hydrodynamic diameter upon ligand conjugation.Qualitative to semi-quantitativeSimple, provides information on particle size and stability.[6][7]Indirect, sensitive to aggregation.
Electrospray-Differential Mobility Analysis (ES-DMA) Measures the size of nanoparticles in the gas phase to determine ligand coverage.QuantitativeHigh resolution for size measurement.[6][7]Requires specialized equipment, measures collapsed state of ligands.[7]
X-ray Photoelectron Spectroscopy (XPS) Analyzes the elemental composition and chemical state of the nanoparticle surface.2.2 - 5.0[5]Surface sensitive, provides information on binding chemistry.Requires high vacuum, can be complex to interpret.

Experimental Workflows

The choice of quantification method will dictate the experimental procedure. Below are generalized workflows for three common techniques, visualized using DOT language.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_calc Data Calculation start Functionalized Nanoparticles wash Wash & Purify start->wash dry Dry Sample wash->dry weigh Weigh Sample in TGA Pan dry->weigh heat Heat under Controlled Atmosphere weigh->heat measure Measure Weight Loss heat->measure calculate Calculate Ligand Density measure->calculate

Caption: Workflow for quantifying ligand density using Thermogravimetric Analysis (TGA).

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_calc Data Calculation start Functionalized Nanoparticles wash Wash & Purify start->wash lyse Lyse Nanoparticles (optional) wash->lyse dissolve Dissolve in Deuterated Solvent lyse->dissolve add_std Add Internal Standard dissolve->add_std acquire Acquire NMR Spectrum add_std->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Ligand Density integrate->calculate

Caption: Workflow for quantifying ligand density using quantitative Nuclear Magnetic Resonance (qNMR).

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_calc Data Calculation start Functionalized Nanoparticles wash Wash & Purify start->wash digest Digest Nanoparticles wash->digest introduce Introduce Sample to Plasma digest->introduce measure Measure Au and S Signals introduce->measure ratio Determine Au/S Ratio measure->ratio calculate Calculate Ligand Density ratio->calculate

Caption: Workflow for quantifying ligand density using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Detailed Experimental Protocols

Protocol 1: Quantification by Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Synthesize and functionalize nanoparticles with this compound.

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in ultrapure water to remove unbound ligands.[8]

    • Lyophilize or oven-dry the purified nanoparticle solution to obtain a dry powder.

  • TGA Measurement:

    • Accurately weigh 5-10 mg of the dried, functionalized nanoparticles into a TGA crucible.

    • Place the crucible in the TGA instrument.

    • Heat the sample from room temperature to a temperature sufficient to ensure complete decomposition of the organic ligand (e.g., 800 °C) under a controlled atmosphere (e.g., nitrogen or air). A typical heating rate is 10 °C/min.[9]

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the percentage of mass loss corresponding to the decomposition of the this compound. This is typically done by analyzing the derivative of the TGA curve to identify the decomposition temperature range.

    • Calculate the number of moles of the ligand lost.

    • Determine the mass of the nanoparticle cores from the residual mass at the end of the experiment.

    • Calculate the number of nanoparticles, assuming a spherical shape and knowing the density of the core material.

    • The surface density is then calculated by dividing the number of ligand molecules by the total surface area of the nanoparticles.

Protocol 2: Quantification by Quantitative NMR (qNMR)
  • Sample Preparation:

    • Purify the this compound functionalized nanoparticles as described in the TGA protocol.

    • For larger nanoparticles where the NMR signal from the bound ligand may be broadened, it is often necessary to cleave the ligand from the nanoparticle surface. This can be achieved by treating the nanoparticles with a strong oxidizing agent (e.g., iodine or aqua regia) or a competing thiol.[10]

    • After cleavage, separate the nanoparticles from the solution containing the cleaved ligands.

  • qNMR Measurement:

    • Dissolve a precisely weighed amount of the dried, purified nanoparticles (or the supernatant containing the cleaved ligands) in a deuterated solvent (e.g., D₂O).

    • Add a known amount of an internal standard that has a distinct NMR signal that does not overlap with the signals from the this compound.[3]

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the area of a characteristic peak of the this compound and a peak of the internal standard.

    • The molar ratio of the ligand to the internal standard can be determined from the ratio of their peak integrals, corrected for the number of protons giving rise to each signal.

    • Knowing the amount of the internal standard added, the amount of this compound can be calculated.

    • The surface density is then determined as described in the TGA protocol.

Protocol 3: Quantification by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Sample Preparation:

    • Purify the this compound functionalized nanoparticles as previously described.

    • Accurately determine the concentration of the nanoparticle solution.

    • Digest a known volume of the nanoparticle solution in a strong acid mixture (e.g., aqua regia) to dissolve the nanoparticles and release the sulfur from the thiol group.

  • ICP-MS Measurement:

    • Prepare a series of calibration standards for both gold and sulfur.

    • Introduce the digested sample and calibration standards into the ICP-MS instrument.

    • Measure the signal intensity for a gold isotope (e.g., ¹⁹⁷Au) and a sulfur isotope (e.g., ³²S or ³⁴S).

  • Data Analysis:

    • Use the calibration curves to determine the concentrations of gold and sulfur in the digested sample.

    • Calculate the molar ratio of gold to sulfur.

    • Knowing the average number of gold atoms per nanoparticle (which can be calculated from the nanoparticle size), the number of sulfur atoms (and thus thiol ligands) per nanoparticle can be determined.

    • The surface density is then calculated by dividing the number of ligands per nanoparticle by the surface area of a single nanoparticle.[4][5]

Conclusion

The quantification of this compound on nanoparticle surfaces is a critical step in the development of functional nanomaterials. The choice of analytical technique depends on factors such as the required accuracy, available instrumentation, and the nature of the nanoparticle system. By providing a comparative overview and detailed protocols, this guide aims to assist researchers in selecting and implementing the most appropriate method for their specific needs, ultimately leading to better-characterized and more effective nanoparticle-based technologies.

References

A Comparative Guide to Validating Thiol-PEG3-Acetic Acid Binding Kinetics using Surface Plasmon Resonance and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding kinetics of molecules like Thiol-PEG3-acetic acid is crucial for the successful design and functionalization of bioconjugates, drug delivery systems, and biosensors. Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of these interactions. This guide provides a comparative overview of using SPR to validate the binding kinetics of this compound and presents alternative methods, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker widely used in bioconjugation. Its thiol group allows for covalent attachment to gold surfaces, making it ideal for SPR applications, while the carboxylic acid end can be conjugated to various biomolecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes non-specific binding.

Comparative Analysis of Kinetic Validation Techniques

While SPR is a gold-standard for kinetic analysis, other techniques such as Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) offer alternative approaches to validate binding events. Each method has distinct principles, advantages, and limitations.

TechniquePrincipleParameters MeasuredThroughputSample ConsumptionKey AdvantagesLimitations
Surface Plasmon Resonance (SPR) Change in refractive index upon mass change at a sensor surface.[1][2][3]k_a, k_d, K_DMedium to HighLowReal-time data, high sensitivity, label-free.[1][3]Requires immobilization, potential for mass transport limitations.[4]
Biolayer Interferometry (BLI) Change in the interference pattern of light reflected from a biosensor tip upon binding.[5][6][7]k_a, k_d, K_DHighLowReal-time, label-free, less sensitive to bulk refractive index changes, suitable for crude samples.[6]Lower sensitivity than SPR for small molecules.[6]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules in solution.[4]K_D, ΔH, ΔS, n (stoichiometry)LowHighLabel-free, in-solution measurement, provides thermodynamic data.[4]Does not directly measure kinetic rates (k_a, k_d), requires high sample concentration.
Microscale Thermophoresis (MST) Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is affected by binding.[8][9][10][11]K_DHighVery LowIn-solution measurement, low sample consumption, tolerant to complex buffers.[11]Requires fluorescent labeling of one interactant, indirect measurement of kinetics.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable kinetic data. Below are representative protocols for immobilizing a ligand using this compound for SPR analysis and general workflows for alternative techniques.

Protocol 1: SPR Analysis of Ligand Immobilization via this compound

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold SPR sensor chip, followed by the immobilization of a protein ligand.

Materials:

  • Gold-coated SPR sensor chip

  • This compound

  • Ethanol (B145695) (absolute)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein ligand in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Ethanolamine-HCl, pH 8.5

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Sensor Surface Preparation: Clean the gold sensor chip with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) with extreme caution, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

  • SAM Formation: Immerse the clean sensor chip in a 1 mM solution of this compound in absolute ethanol for at least 18-24 hours at room temperature to form a stable SAM.

  • Surface Activation: After rinsing with ethanol and water and drying, insert the chip into the SPR instrument. Equilibrate the surface with running buffer. Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS to activate the carboxyl groups of the this compound.

  • Ligand Immobilization: Inject the protein ligand solution over the activated surface. The primary amine groups on the ligand will react with the activated carboxyl groups to form stable amide bonds.

  • Deactivation: Inject 1 M ethanolamine-HCl to block any remaining activated carboxyl groups.

  • Kinetic Analysis: Inject a series of analyte concentrations over the immobilized ligand surface to measure the association (k_a) and dissociation (k_d) rates. A blank injection of running buffer should be used for double referencing.[4]

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants.[4]

Protocol 2: General Workflow for Biolayer Interferometry (BLI)
  • Hydration: Hydrate the streptavidin-coated biosensors in the assay buffer.

  • Immobilization: Load a biotinylated ligand onto the biosensor surface.

  • Baseline: Establish a stable baseline in the assay buffer.

  • Association: Move the biosensors into wells containing the analyte at different concentrations to measure the association phase.[5][7]

  • Dissociation: Transfer the biosensors back to wells containing only the assay buffer to measure the dissociation phase.[5][7]

  • Data Analysis: Fit the kinetic data to a suitable binding model to determine k_a, k_d, and K_D.[5]

Protocol 3: General Workflow for Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare the ligand and analyte in identical buffer solutions to minimize heats of dilution.

  • Titration: Load the ligand into the syringe and the analyte into the sample cell. Perform a series of small injections of the ligand into the analyte solution.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to analyte. Fit the data to a binding model to determine K_D, ΔH, and stoichiometry (n).

Protocol 4: General Workflow for Microscale Thermophoresis (MST)
  • Labeling: Label one of the interacting molecules with a fluorescent dye.

  • Sample Preparation: Prepare a dilution series of the unlabeled molecule (ligand). Mix each dilution with a constant concentration of the labeled molecule (target).[9]

  • Measurement: Load the samples into capillaries and place them in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled molecules is monitored.[9]

  • Data Analysis: Plot the change in fluorescence as a function of the ligand concentration and fit the data to a binding model to determine the K_D.[9]

Mandatory Visualizations

To further illustrate the experimental workflows and the biological context where this compound is utilized, the following diagrams are provided.

Experimental and Logical Workflows

cluster_spr SPR Workflow A Gold Sensor Chip B Thiol-PEG3-Acid SAM Formation A->B Thiol Adsorption C EDC/NHS Activation B->C Carboxyl Activation D Ligand Immobilization C->D Amine Coupling E Analyte Binding & Kinetic Analysis D->E Association/Dissociation

Workflow for SPR analysis using this compound.

cluster_adc Antibody-Drug Conjugate (ADC) Synthesis Antibody Antibody Reduction Disulfide Reduction Antibody->Reduction ThiolatedAb Thiolated Antibody Reduction->ThiolatedAb ADC Antibody-Drug Conjugate ThiolatedAb->ADC DrugLinker Drug-Linker Conjugate (via Thiol-PEG3-Acid) DrugLinker->ADC Maleimide Reaction

Workflow for ADC synthesis using Thiol-PEG3-acid.

Signaling Pathway

cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (with Thiol-PEG3-Acid Linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC mechanism facilitated by a Thiol-PEG3-acid linker.

cluster_her2 Anti-HER2 ADC Action on Signaling Pathway ADC Anti-HER2 ADC (Thiol-PEG3-Acid Linker) HER2 HER2 Receptor ADC->HER2 Binds to Internalization Internalization & Drug Release HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Internalization->PI3K_AKT Inhibits Internalization->RAS_MAPK Inhibits Apoptosis Apoptosis Internalization->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Anti-HER2 ADC intervention in the HER2 signaling pathway.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable PEG Linkers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates, particularly in Antibody-Drug Conjugates (ADCs), is a critical decision that profoundly influences therapeutic efficacy and safety. This guide provides an objective comparison of cleavable and non-cleavable Polyethylene Glycol (PEG) linkers, supported by experimental data and detailed methodologies, to aid in the strategic selection of the optimal linker technology.

The linker, a molecular bridge connecting a targeting moiety (like an antibody) to a therapeutic payload, dictates the stability of the conjugate in circulation and the mechanism of drug release at the target site.[1] The incorporation of PEG chains into the linker design has become a widely adopted strategy to improve the solubility, stability, and pharmacokinetic properties of these complex biotherapeutics.[2][3] The fundamental distinction between linker types lies in their release mechanism: cleavable linkers are designed to break under specific physiological conditions, while non-cleavable linkers release the payload only after the degradation of the antibody backbone.[4]

Fundamental Differences in Release Mechanisms

Cleavable linkers are engineered with specific chemical bonds that are susceptible to cleavage by enzymes, changes in pH, or the presence of reducing agents, which are often found in the tumor microenvironment or within cancer cells.[5][6] This allows for a targeted and often rapid release of the payload.[5] In contrast, non-cleavable linkers, such as those based on thioether bonds, form a highly stable connection.[7] The release of the payload from a non-cleavable linker is a slower process that relies on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[4][8]

Performance Comparison: A Data-Driven Analysis

The choice between a cleavable and a non-cleavable PEG linker has significant implications for the performance of a bioconjugate, including its stability, cytotoxicity, and overall therapeutic index. While direct head-to-head comparisons in single studies are limited, the following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.[3][7]

Table 1: In Vitro Cytotoxicity (IC50) Comparison

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2Cleavable (vc)MMAE~13-50[9]
Trastuzumab-MCC-DM1SK-BR-3 (High HER2)HER2Non-cleavable (MCC)DM1Not specified[9]
Trastuzumab-vc-MMAEMDA-MB-361-DYT2 (Moderate HER2)HER2Cleavable (vc)MMAE~25-80 (High DAR)[9]

Table 2: Plasma Stability Comparison

Linker TypePlasma SourceTime (days)% Intact ADC Remaining
Valine-Citrulline (Cleavable)Human7>85%
Hydrazone (Cleavable)Human1~50%
Thioether (Non-cleavable)Human10>95%

Note: Data is compiled from multiple sources and serves as a representative comparison. Actual values can vary based on the specific antibody, payload, and experimental conditions.

The Bystander Effect: A Key Differentiator

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect".[7] When a membrane-permeable payload is released from the ADC, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[7] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.[3] Non-cleavable linkers, which release a payload-linker-amino acid complex that is typically not membrane-permeable, largely prevent this bystander effect.[7]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment and comparison of ADCs with different linker technologies.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature drug release in plasma.[7][10]

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of 1.3 mg/mL at 37°C.[10]

  • Time Points: Aliquots are collected at various time points, typically over seven days (e.g., Day 0, 1, 3, 7).[10]

  • Sample Processing: The ADC is isolated from the plasma using immunoaffinity capture, such as with Protein A magnetic beads.[10]

  • Analysis: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[10] A decrease in DAR indicates premature drug deconjugation.[10]

In Vitro Lysosomal Stability and Payload Release Assay

Objective: To evaluate the efficiency of payload release from the ADC within the lysosomal compartment.

Methodology:

  • Preparation: The ADC is incubated with isolated human liver lysosomes or S9 fractions, which contain relevant enzymes.[11]

  • Incubation: The incubation is performed at 37°C in a buffer that maintains metabolic activity.[11]

  • Sample Processing: The reaction is stopped, and proteins are precipitated to separate the released payload from the ADC and lysosomal proteins.[11]

  • Analysis: The supernatant containing the released payload is analyzed by LC-MS to quantify the amount of cleavage over time.[11] For example, Val-Cit linkers can show over 80% digestion within 30 minutes in human liver lysosomes.[11]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a relevant animal model.[7]

Methodology:

  • Tumor Implantation: Human tumor cells (antigen-positive) are implanted subcutaneously into immunocompromised mice.[7]

  • ADC Administration: Once tumors reach a specified size, mice are treated with the ADC, a control antibody, and a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly to assess the anti-tumor response.

  • Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the ADC.

Visualizing the Mechanisms

To further illustrate the concepts discussed, the following diagrams depict the distinct pathways of cleavable and non-cleavable linkers.

Cleavable_Linker_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_Circulation ADC with Cleavable Linker Internalization Internalization ADC_Circulation->Internalization Targeting Lysosome Lysosome (Low pH, Enzymes) Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cleavage Cell_Death Target Cell Death Payload_Release->Cell_Death Cytotoxicity Bystander_Cell Neighboring Antigen-Negative Cell Payload_Release->Bystander_Cell Diffusion (Bystander Effect) Bystander_Death Bystander Cell Death Bystander_Cell->Bystander_Death

Caption: Mechanism of action for an ADC with a cleavable PEG linker.

NonCleavable_Linker_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_Circulation ADC with Non-Cleavable Linker Internalization Internalization ADC_Circulation->Internalization Targeting Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload-Linker-AA Release Degradation->Payload_Release Cell_Death Target Cell Death Payload_Release->Cell_Death Cytotoxicity

References

A Comparative Guide to Purity Assessment of Thiol-PEG3-acetic Acid Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in the development of novel therapeutics and research tools. Thiol-PEG3-acetic acid is a widely used heterobifunctional linker that enables the conjugation of molecules through a stable thioether bond. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of the resulting conjugates. This guide provides an objective comparison of various HPLC methods for analyzing this compound conjugates, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The purity assessment of this compound conjugates typically involves separating the desired conjugate from potential impurities such as unreacted protein or molecule, excess PEG linker, and reaction byproducts.[1] The choice of HPLC method is dictated by the physicochemical properties of the conjugate and the nature of the impurities. The primary HPLC techniques employed are Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase HPLC (RP-HPLC), and Ion-Exchange Chromatography (IEX-HPLC).[2][3][4] Each method offers distinct advantages in terms of resolution, separation principle, and the type of information it provides.[5]

FeatureSEC-HPLCRP-HPLCIEX-HPLC
Primary Separation Principle Hydrodynamic volume (Size and Shape)HydrophobicityNet Surface Charge
Key Information Provided Separation of aggregates, desired conjugate, and smaller molecules (e.g., free PEG linker)High-resolution separation of the conjugate from unreacted protein and closely related species. Can resolve isomers.Separation based on the degree of PEGylation, which can alter the overall charge of the molecule.
Resolution Moderate to high for species with significant size differences.[4]High to very high, capable of separating species with minor differences in hydrophobicity.[6]High, effective for separating species with different charge states.[7]
Typical Purity Achieved (Post-Purification) >95% (effective for removing aggregates and free PEG)>98% (excellent for removing unreacted protein and isomers)>97% (effective for isolating specific PEGylated species)
Instrumentation Cost ModerateModerateModerate
Speed Relatively fastModerate to slow, depending on the gradientModerate

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the most common HPLC methods used in the purity assessment of this compound conjugates.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[5] It is a high-resolution technique well-suited for separating the desired conjugate from the unreacted protein and other closely related impurities.

  • Instrumentation and Column :

    • HPLC system with a UV detector.

    • Reversed-phase column suitable for proteins (e.g., C4 or C18, 300 Å pore size).[6]

  • Mobile Phases :

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Procedure :

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.

    • Prepare the sample by diluting it in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

    • Inject the sample onto the column.

    • Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The gradient should be optimized to achieve the best separation.

    • Monitor the elution profile using a UV detector at 220 nm and 280 nm.[1]

  • Data Analysis :

    • Integrate the peak areas of the different species (e.g., unreacted protein, desired conjugate, impurities) to determine the relative purity of the main product.

Protocol 2: Size-Exclusion HPLC (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius, making it ideal for separating components of significantly different sizes, such as aggregates, the conjugate, and the free PEG linker.[8]

  • Instrumentation and Column :

    • HPLC system with a UV or Refractive Index (RI) detector.

    • Size-exclusion column with a pore size appropriate for the molecular weight of the conjugate.

  • Mobile Phase :

    • A buffer that maintains the stability and solubility of the conjugate, such as 150 mM phosphate-buffered saline (PBS), pH 7.0.[8] The mobile phase should be filtered and degassed.[8]

  • Procedure :

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Prepare the sample by dissolving it in the mobile phase.

    • Inject the sample onto the column.

    • Elute the sample isocratically (i.e., with a constant mobile phase composition).

    • Monitor the elution profile. Larger molecules will elute first.

  • Data Analysis :

    • Analyze the chromatogram to identify peaks corresponding to aggregates, the conjugate, and smaller impurities. Peak areas can be used to estimate the relative amounts of each species.

Protocol 3: Ion-Exchange HPLC (IEX-HPLC)

IEX-HPLC separates molecules based on their net surface charge.[5] This technique is particularly useful for separating PEGylated species that differ in their degree of PEGylation, as the addition of PEG chains can alter the overall charge of the molecule.[7]

  • Instrumentation and Column :

    • HPLC system with a UV detector.

    • Anion-exchange or cation-exchange column, depending on the charge of the conjugate at the desired pH.

  • Mobile Phases :

    • Mobile Phase A: A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Mobile Phase B: A high ionic strength buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).

  • Procedure :

    • Equilibrate the column with Mobile Phase A.

    • Prepare the sample in Mobile Phase A.

    • Inject the sample onto the column, where it will bind to the stationary phase.

    • Elute the bound molecules using a linear gradient of Mobile Phase B, which increases the ionic strength and displaces the molecules from the column.

    • Monitor the elution profile with a UV detector.

  • Data Analysis :

    • The chromatogram will show peaks corresponding to species with different net charges. The purity can be assessed by comparing the peak area of the desired conjugate to the total peak area.

Mandatory Visualizations

To further clarify the experimental process, the following diagrams illustrate the key workflows and relationships.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purity Assessment cluster_hplc HPLC Methods cluster_purification Purification cluster_final Final Product start Start thiol_molecule Thiol-containing Molecule (e.g., Protein) start->thiol_molecule peg_linker This compound (Maleimide-activated) start->peg_linker buffer Degassed Conjugation Buffer (pH 6.5-7.5) start->buffer mix Mix & Incubate (2-4h at RT or overnight at 4°C) thiol_molecule->mix peg_linker->mix buffer->mix quench Quench Reaction (e.g., with L-cysteine) mix->quench hplc HPLC Analysis quench->hplc purify Purification (e.g., SEC, Dialysis) quench->purify rp_hplc RP-HPLC hplc->rp_hplc Hydrophobicity sec_hplc SEC-HPLC hplc->sec_hplc Size iex_hplc IEX-HPLC hplc->iex_hplc Charge final_product Purified Conjugate purify->final_product end End final_product->end

Caption: Experimental workflow for Thiol-PEGylation and purity analysis.

logical_relationship cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_impurities Potential Impurities thiol Thiol-containing Molecule (R-SH) reaction Michael Addition (pH 6.5-7.5) thiol->reaction disulfides Disulfide-linked Dimers thiol->disulfides Oxidation maleimide_peg Maleimide-activated This compound maleimide_peg->reaction hydrolyzed_maleimide Hydrolyzed Maleimide-PEG maleimide_peg->hydrolyzed_maleimide Side Reaction (High pH) conjugate Stable Thioether Conjugate reaction->conjugate unreacted_thiol Unreacted Thiol Molecule reaction->unreacted_thiol Incomplete Reaction free_peg Excess PEG Linker reaction->free_peg Excess Reagent

Caption: Logical relationship of reactants, products, and impurities.

References

A Comparative Guide to the Biocompatibility of Thiol-PEG3-acetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Evaluation of Thiol-PEG3-acetic acid and its Alternatives in Bioconjugation and Drug Delivery

For researchers, scientists, and drug development professionals, the selection of an appropriate linker molecule is a critical step in the design of bioconjugates, impacting everything from solubility and stability to in vivo efficacy and safety. Among the diverse array of linkers, this compound has emerged as a versatile option. This guide provides an objective comparison of the biocompatibility of this compound with its alternatives, supported by experimental data and detailed protocols to inform rational drug design and development.

Introduction to this compound

This compound is a heterobifunctional linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows for the covalent attachment of two different molecules. The thiol group can react with maleimides or be used for attachment to gold surfaces, while the carboxylic acid can be activated to form a stable amide bond with primary amines on biomolecules.[1] The short PEG chain enhances aqueous solubility and is generally considered to confer low immunogenicity.[2][3]

Comparative Analysis of Biocompatibility

Cytotoxicity

Polyethylene glycol (PEG) derivatives have been studied for their cytotoxic effects, and findings suggest that toxicity can be dependent on the molecular weight of the PEG chain. Some studies have shown that lower molecular weight PEGs can exhibit higher cytotoxicity in certain in vitro assays.[5] However, PEGylation is also a widely used strategy to reduce the toxicity of conjugated molecules.[6]

Alternative Linkers:

  • Thiol-PEG4-acetic acid: This is the most direct alternative, differing only by an additional ethylene (B1197577) glycol unit.[6] The slightly longer PEG chain may offer subtle differences in steric hindrance and solubility but is expected to have a similar biocompatibility profile.

  • Non-PEGylated Linkers (e.g., SMCC): Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a common non-PEGylated crosslinker. While effective in conjugation, its hydrophobic nature can sometimes lead to aggregation of the final bioconjugate.

FeatureThis compoundThiol-PEG4-acetic acidSMCC (Non-PEG)
Structure Thiol, 3-unit PEG, Carboxylic AcidThiol, 4-unit PEG, Carboxylic AcidNHS ester, Cyclohexane, Maleimide
Solubility High in aqueous solutionsHigh in aqueous solutionsLower in aqueous solutions
Cytotoxicity Generally low, but data is limitedExpected to be similar to Thiol-PEG3-acidDependent on the conjugated molecule
Immunogenicity Low potential for short PEG chainsLow potential for short PEG chainsPotential for immunogenicity depends on the entire conjugate

Table 1: Comparison of Key Properties of this compound and Alternatives.

Immunogenicity

While PEG is generally considered to have low immunogenicity, the possibility of generating anti-PEG antibodies is a recognized phenomenon that can impact the efficacy and safety of PEGylated therapeutics.[7][8] Shorter PEG chains are generally less likely to elicit an anti-PEG immune response compared to high molecular weight PEGs.[9] The choice of functional groups on the PEG chain can also influence the immunogenic response.[10]

The immunogenic potential of a bioconjugate is a complex interplay between the linker, the biomolecule, and any attached payload. In vitro assays that measure cytokine production from immune cells can provide an indication of the potential for an inflammatory response.

Experimental Protocols

Detailed and validated experimental protocols are crucial for assessing the biocompatibility of linker molecules. Below are representative protocols for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound (and alternatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells per mL in 100 µL of culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the this compound and alternative linkers in the culture medium.

  • Remove the existing medium from the cells and add 100 µL of the prepared linker solutions to the respective wells. Include a vehicle control (medium without linker).

  • Incubate the plate for 24 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

ELISA for Anti-PEG Antibody Detection

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to detect the presence of anti-PEG antibodies in serum samples, providing an indication of immunogenicity.

Materials:

  • High-binding 96-well microplate

  • PEGylated molecule for coating (e.g., PEG-BSA)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Serum samples

  • Anti-human IgG/IgM secondary antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Coat the wells of a 96-well plate with a PEGylated molecule (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plate with PBS containing 0.05% Tween 20 (PBST).

  • Block the wells with blocking buffer for 1 hour at room temperature.

  • Wash the plate with PBST.

  • Add diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate with PBST.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate with PBST.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Add stop solution to quench the reaction.

  • Measure the absorbance at 450 nm using a plate reader.

Signaling Pathways in Biocompatibility

The interaction of bioconjugates with cells can trigger various signaling pathways that influence cellular responses such as viability and inflammation.

Apoptosis Signaling Pathway

Cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death. The introduction of a foreign molecule can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways, leading to the activation of caspases and eventual cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Bcl2_Family Bcl-2 Family (Bax/Bak) Caspase_8->Bcl2_Family (via Bid) Caspase_3 Caspase-3 (Executioner) Caspase_8->Caspase_3 Cellular_Stress Cellular Stress (e.g., Cytotoxicity) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 1: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

NF-κB Signaling Pathway in Immunogenicity

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. The recognition of a bioconjugate as foreign can lead to the activation of this pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.

NFkB_Pathway cluster_nucleus Receptor Cell Surface Receptor (e.g., TLR) IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB NFkB->IkB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines Gene_Transcription->Cytokines leads to

Figure 2: Simplified representation of the canonical NF-κB signaling pathway.

Conclusion

This compound is a valuable tool in bioconjugation, offering advantages in terms of solubility and potentially low immunogenicity due to its short PEG chain. While direct comparative biocompatibility data with its closest alternative, Thiol-PEG4-acetic acid, is limited, the general principles of PEGylation suggest a similar safety profile. The choice between a short-chain PEGylated linker and a non-PEGylated alternative like SMCC will depend on the specific requirements of the application, balancing the need for hydrophilicity and reduced aggregation against potential concerns about PEG immunogenicity. The provided experimental protocols and an understanding of the underlying signaling pathways can guide researchers in making informed decisions and conducting thorough biocompatibility assessments of their bioconjugates.

References

stability comparison of thioether vs. amide linkage in bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The covalent linkage between a biological macromolecule and a payload is a critical determinant of the efficacy, safety, and overall success of a bioconjugate. Among the myriad of conjugation chemistries available, those forming thioether and amide bonds are two of the most prevalent. This guide provides an objective, data-driven comparison of the stability of these two fundamental linkages, offering insights to aid in the rational design of robust and effective bioconjugates, such as antibody-drug conjugates (ADCs).

At a Glance: Thioether vs. Amide Linkage Stability

FeatureThioether Linkage (Maleimide-derived)Amide Linkage
Bond Type Thioether (C-S-C)Amide (CO-NH)
Formation Chemistry Michael addition of a thiol to a maleimide (B117702)Acylation of an amine with a carboxylic acid derivative
Stability in Plasma Prone to instability via retro-Michael reaction and thiol exchangeHighly stable with negligible hydrolysis
Key Instability Pathway Cleavage of the C-S bond and exchange with endogenous thiols (e.g., albumin, glutathione)Hydrolysis of the amide bond (extremely slow under physiological conditions)
Half-life in vivo Can be in the range of hours to a few days, highly dependent on the local chemical environment and maleimide structureEstimated to be extremely long (e.g., years for a typical peptide bond), ensuring high stability in circulation

The Instability Challenge of Thioether Linkages from Maleimide Chemistry

Thioether bonds formed via the reaction of a thiol (typically from a cysteine residue on a protein) with a maleimide have been a workhorse in bioconjugation. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the physiological environment where endogenous thiols like glutathione (B108866) and albumin are abundant. This can lead to premature cleavage of the payload from the biomolecule, resulting in off-target toxicity and reduced therapeutic efficacy.

The instability of the maleimide-thiol adduct is a well-documented challenge in the development of ADCs. The shedding of payloads from thiosuccinimide-containing ADCs in plasma can be significant, with reports of 50–75% payload loss within 7–14 days.[1]

The Inherent Stability of the Amide Linkage

In stark contrast, the amide bond is renowned for its exceptional stability. Under physiological conditions (neutral pH and 37°C), the half-life for the uncatalyzed hydrolysis of a peptide bond is estimated to be as long as 1000 years.[2] This remarkable stability makes the amide linkage a highly reliable and robust choice for bioconjugates where maintaining the integrity of the conjugate in circulation is paramount. While enzymes (proteases) can cleave specific amide bonds, the amide linkages used in bioconjugation are typically designed to be resistant to enzymatic degradation.

Quantitative Stability Data

The following tables summarize quantitative data from various studies, highlighting the stability differences between thioether and amide linkages under different conditions.

Table 1: Stability of Thioether (Maleimide-derived) Linkages in the Presence of Thiols

Bioconjugate ModelThiol ChallengeHalf-life of ConjugateReference
N-ethyl maleimide conjugateGlutathione3.1 to 18 hours[3]
N-phenyl maleimide conjugateGlutathione3.1 to 18 hours[3]
N-aminoethyl maleimide conjugateGlutathione3.1 to 18 hours[3]
Maleimide-based ADCN-acetylcysteine (excess)Significant payload loss over 21 days[4]

Table 2: Stability of Bioconjugates in Plasma/Serum

Linkage TypeBioconjugateSpeciesStability MetricReference
Thioether (Maleimide)Trastuzumab-maleimide conjugateHuman Plasma~20% of conjugate remained intact after 72 hours at 37°C[5]
Thioether (Sulfone)Trastuzumab-sulfone conjugateHuman PlasmaImproved stability over maleimide conjugate[5]
Thioether (Maleamic methyl ester)anti-HER2 ADCAlbumin Solution~3.8% payload shedding after 14 days at 37°C[4]
AmideGeneral Peptide BondAqueous solution (pH 7)Half-life of ~1000 years (uncatalyzed)[2]

Note: Direct head-to-head comparative stability studies of thioether and amide-linked bioconjugates under identical plasma incubation conditions are limited in the public domain. The data for amide linkage stability is based on the well-established stability of the peptide bond.

Visualizing the Chemistry and Stability Pathways

To better understand the chemical differences and stability profiles, the following diagrams illustrate the formation of thioether and amide linkages and the key instability pathway for maleimide-derived thioether bonds.

Figure 1. Formation of Thioether and Amide Linkages cluster_thioether Thioether Linkage Formation (Thiol-Maleimide Reaction) cluster_amide Amide Linkage Formation Thiol Biomolecule-SH Thioether Biomolecule-S-Payload (Thioether Linkage) Thiol->Thioether Michael Addition Maleimide Payload-Maleimide Maleimide->Thioether Amine Biomolecule-NH2 Amide Biomolecule-NH-CO-Payload (Amide Linkage) Amine->Amide Acylation CarboxylicAcid Payload-COOH (activated) CarboxylicAcid->Amide

Figure 1. Formation of Thioether and Amide Linkages

Figure 2. Instability of Maleimide-Derived Thioether Linkage Thioether Biomolecule-S-Payload (Thiosuccinimide Adduct) RetroMichael Retro-Michael Reaction Thioether->RetroMichael CleavedProducts Biomolecule-SH + Payload-Maleimide RetroMichael->CleavedProducts ThiolExchange Thiol Exchange CleavedProducts->ThiolExchange ExchangedProduct Albumin-S-Payload ThiolExchange->ExchangedProduct EndogenousThiol Endogenous Thiol (e.g., Albumin-SH) EndogenousThiol->ThiolExchange

Figure 2. Instability of Maleimide-Derived Thioether Linkage

Experimental Protocols for Stability Assessment

Accurate assessment of bioconjugate stability is crucial. Below are generalized protocols for key experiments.

Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in plasma from a relevant species (e.g., human, mouse, rat).

Methodology:

  • Incubation: The bioconjugate is incubated in plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Preparation: Plasma proteins are precipitated (e.g., with acetonitrile) to stop the reaction and separate the bioconjugate.

  • Analysis: The amount of intact bioconjugate is quantified using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of intact conjugate remaining is plotted against time to determine the half-life.

Figure 3. Workflow for Plasma Stability Assay Start Bioconjugate in Plasma Incubate Incubate at 37°C Start->Incubate TimePoints Collect Aliquots at Different Time Points Incubate->TimePoints Precipitate Protein Precipitation TimePoints->Precipitate Analyze LC-MS Analysis Precipitate->Analyze Data Determine Half-life Analyze->Data End Stability Profile Data->End

Figure 3. Workflow for Plasma Stability Assay
Thiol Exchange Stability Assay (Glutathione Challenge)

Objective: To assess the susceptibility of a thioether-linked bioconjugate to cleavage by endogenous thiols.

Methodology:

  • Incubation: The bioconjugate is incubated in a buffer (e.g., PBS, pH 7.4) at 37°C in the presence of a high concentration of a relevant thiol, such as glutathione (GSH).

  • Time Points: Aliquots are collected at various intervals.

  • Analysis: The samples are analyzed by LC-MS to quantify the intact conjugate and any cleavage or exchange products.

  • Data Analysis: The percentage of intact conjugate is plotted over time to determine the rate of degradation.

Conclusion and Recommendations

The choice between a thioether and an amide linkage in a bioconjugate has profound implications for its in vivo stability and, consequently, its therapeutic performance.

  • Amide linkages offer exceptional stability and are the preferred choice when the primary goal is to ensure the integrity of the bioconjugate in circulation until it reaches its target. This is particularly crucial for non-cleavable linkers in ADCs, where the payload is released upon lysosomal degradation of the entire antibody-drug conjugate.

  • Thioether linkages , especially those derived from traditional maleimide chemistry, present a significant stability liability due to their susceptibility to retro-Michael addition and thiol exchange. While this reactivity can be exploited for certain drug release strategies, it often leads to premature payload release and off-target effects.

For applications demanding high in vivo stability, researchers should prioritize amide bond-forming chemistries or explore next-generation maleimides and other advanced thiol-reactive chemistries that form more stable thioether linkages. A thorough evaluation of linker stability using the experimental protocols outlined in this guide is a critical step in the development of safe and effective bioconjugates.

References

A Researcher's Guide to Alternatives for EDC/NHS Activation of Thiol-PEG3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective conjugation of biomolecules is a cornerstone of innovation. The bifunctional linker, Thiol-PEG3-acetic acid, with its terminal thiol and carboxylic acid groups, offers versatile options for conjugation. While the activation of its carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a common approach for forming amide bonds with primary amines, the presence of a reactive thiol group presents challenges, including potential side reactions and the need for protecting group chemistry. This guide provides an objective comparison of alternative strategies, focusing on thiol-reactive chemistries that offer high efficiency, specificity, and stability. We will delve into the mechanisms, present experimental data, and provide detailed protocols for these alternative approaches.

The Challenge with EDC/NHS Chemistry for Thiol-Containing Molecules

EDC/NHS chemistry is a widely used "zero-length" crosslinking method for conjugating carboxylic acids to primary amines.[1] The process involves the activation of the carboxyl group by EDC to form an unstable O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable amine-reactive NHS ester, which subsequently reacts with a primary amine to form a stable amide bond.[1]

However, when dealing with a molecule like this compound, the presence of the thiol group can complicate this process. Thiols are nucleophilic and can react with the EDC-activated carboxylic acid, leading to undesired side products or polymerization. While the reaction with primary amines is generally favored, the potential for side reactions necessitates careful control of reaction conditions and may require protection of the thiol group, adding extra steps to the conjugation process.

Alternative Strategy: Targeting the Thiol Group

A more direct and often more specific approach for conjugating this compound is to utilize its reactive thiol group. Several chemistries specifically target thiols with high efficiency and under mild, aqueous conditions suitable for biological molecules. These methods leave the carboxylic acid group of the PEG linker untouched and available for subsequent modifications if needed.

Here, we compare three prominent thiol-reactive chemistries: Maleimide-Thiol Chemistry, Pyridyl Disulfide-Thiol Chemistry, and Thiol-Ene Click Chemistry.

Maleimide-Thiol Chemistry

Maleimide-based reagents are among the most popular thiol-reactive crosslinkers in bioconjugation.[2][3] The reaction involves a Michael addition of the thiol group to the double bond of the maleimide (B117702) ring, forming a stable, non-reversible thioether bond.[][5][6]

Reaction Mechanism

The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[6][7] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[5][7]

Pyridyl_Disulfide_Thiol_Reaction Thiol R-SH Disulfide_Bond R-S-S-R' Thiol->Disulfide_Bond Thiol-Disulfide Exchange Pyridyl_Disulfide R'-S-S-Py Pyridyl_Disulfide->Disulfide_Bond Pyridine_Thione Pyridine-2-thione Pyridyl_Disulfide->Pyridine_Thione Thiol_Ene_Reaction Thiol R-SH Thioether R'-CH2-CH2-S-R Thiol->Thioether Radical Addition (UV or Initiator) Ene R'-CH=CH2 Ene->Thioether Conjugation_Workflows cluster_maleimide Maleimide-Thiol Workflow cluster_pyridyl Pyridyl Disulfide-Thiol Workflow cluster_thiolene Thiol-Ene Workflow M1 Prepare Thiol & Maleimide Solutions M2 Mix and Incubate (RT, 2h or 4°C, overnight) M1->M2 M3 Purify (e.g., Desalting Column) M2->M3 P1 Prepare Thiol & Pyridyl Disulfide Solutions P2 Mix and Incubate (RT, 1-2h) P1->P2 P3 Monitor Reaction (Abs at 343 nm) P2->P3 P4 Purify P3->P4 T1 Prepare Thiol, Ene, & Photoinitiator Solution T2 Expose to UV Light (e.g., 365 nm) T1->T2 T3 Purify T2->T3

References

Measuring the Efficiency of Thiol-PEG3-Acetic Acid Surface Coverage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modifications, achieving optimal surface coverage is critical for assay performance, biocompatibility, and overall experimental success. Thiol-PEG3-acetic acid is a widely used bifunctional linker for immobilizing molecules on gold surfaces. Its thiol group forms a strong bond with gold, while the terminal carboxylic acid allows for the covalent attachment of proteins, peptides, or small molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces non-specific binding. This guide provides a comparative overview of common techniques used to measure the efficiency of this compound surface coverage and compares its performance with alternative surface modification agents.

Comparison of Key Measurement Techniques

Several analytical techniques can be employed to characterize the formation and quality of self-assembled monolayers (SAMs) of this compound on gold surfaces. The choice of technique depends on the specific information required, available instrumentation, and the nature of the substrate.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Measures the kinetic energy and number of electrons that escape from the top 1-10 nm of a material when it is irradiated with X-rays.Elemental composition, chemical state of elements, and layer thickness.[1][2][3]Provides quantitative elemental information, highly surface-sensitive, can confirm the presence of sulfur from the thiol and carbon/oxygen from the PEG chain.[2]Requires high vacuum, may cause sample damage, provides an average over the analysis area.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) Measures changes in the resonance frequency and dissipation of a quartz crystal sensor as mass is adsorbed or desorbed from its surface.[4][5]Real-time monitoring of monolayer formation, adsorbed mass, and viscoelastic properties of the layer.[4][5][6]Real-time, label-free, highly sensitive to mass changes, provides information on the structural properties of the film.[4][5]Indirect measurement of coverage, sensitive to temperature and viscosity changes, requires specialized sensors.
Contact Angle Goniometry Measures the angle at which a liquid interface meets a solid surface.[7][8][9][10]Provides information about surface wettability and surface free energy, which changes upon SAM formation.[7][8][11]Simple, rapid, and non-destructive.[10]Indirect measure of surface coverage, sensitive to surface roughness and contamination.[8]
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds.Presence of specific functional groups (e.g., C-O-C from PEG, C=O from carboxylic acid).[12][13][14][15]Non-destructive, can provide information about molecular orientation.[13]Can be difficult to quantify surface coverage, may have low sensitivity for very thin films.[13]
Fluorescence-Based Methods Involves attaching a fluorescent label to the molecule of interest and measuring the fluorescence intensity to quantify the amount on the surface.Quantitative surface coverage.[16][17][18]Highly sensitive, can be used for spatial mapping of surface coverage.Requires labeling of the molecule which may alter its properties, potential for quenching of fluorescence near a gold surface.[18]

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the basic steps for creating a SAM of this compound on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer, or QCM-D sensor)

  • This compound

  • Anhydrous ethanol (B145695)

  • Deionized (DI) water

  • Nitrogen gas

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • UV/Ozone cleaner (alternative to Piranha solution)

Procedure:

  • Substrate Cleaning:

    • Piranha Etching (use with extreme caution in a certified fume hood with appropriate personal protective equipment): Immerse the gold substrate in freshly prepared Piranha solution for 1-5 minutes. Rinse thoroughly with DI water followed by ethanol.

    • UV/Ozone Cleaning (safer alternative): Place the gold substrate in a UV/Ozone cleaner for 10-20 minutes to remove organic contaminants.[19]

  • Dry the cleaned substrate under a gentle stream of nitrogen.

  • Thiol Solution Preparation: Prepare a 1-10 mM solution of this compound in anhydrous ethanol.[19]

  • SAM Formation: Immerse the clean, dry gold substrate in the thiol solution in a sealed container to prevent solvent evaporation. Allow the self-assembly to proceed for 12-24 hours at room temperature.[19]

  • Rinsing: Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-specifically bound molecules.

  • Drying: Dry the functionalized substrate under a gentle stream of nitrogen.

Protocol 2: Measurement of Surface Coverage

The following are generalized protocols for the techniques listed above. Specific instrument parameters will need to be optimized.

XPS Analysis:

  • Mount the SAM-functionalized gold substrate onto the sample holder.

  • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.[20]

  • Acquire a survey spectrum to identify the elements present on the surface. Expect to see signals for Au, S, C, and O.

  • Acquire high-resolution spectra for the S 2p, C 1s, and O 1s regions.

  • The surface coverage can be estimated by analyzing the attenuation of the Au 4f signal from the underlying gold substrate or by quantifying the S 2p signal relative to the gold signal.

QCM-D Analysis:

  • Mount a clean gold-coated QCM-D sensor in the measurement chamber.

  • Establish a stable baseline by flowing a suitable buffer (e.g., ethanol) over the sensor.

  • Introduce the this compound solution into the chamber and monitor the change in frequency (Δf) and dissipation (ΔD) in real-time.[4]

  • A decrease in frequency indicates mass adsorption onto the sensor surface.[4]

  • Once the signal has stabilized, indicating the completion of SAM formation, rinse with fresh buffer to remove any loosely bound molecules.

  • The adsorbed mass, and thus the surface coverage, can be calculated from the change in frequency using the Sauerbrey equation for rigid films.[21]

Contact Angle Goniometry:

  • Place the SAM-functionalized substrate on the stage of the contact angle goniometer.

  • Dispense a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) onto the surface.

  • Capture an image of the droplet and use the instrument's software to measure the angle between the liquid-solid interface and the liquid-vapor interface.[9]

  • A change in the contact angle compared to the bare gold surface indicates successful surface modification. A more hydrophilic surface (lower contact angle with water) is expected after modification with the PEG linker.

Comparison with Alternative Surface Modification Agents

This compound is just one of many options for surface functionalization. The choice of linker can significantly impact the properties of the modified surface.

FeatureThis compoundThiol-PEG6-acetic acidMercaptoundecanoic Acid (MUA)
Structure Thiol group, 3-unit PEG spacer, carboxylic acidThiol group, 6-unit PEG spacer, carboxylic acidThiol group, 11-carbon alkyl chain, carboxylic acid
Hydrophilicity HighVery HighLow
Non-specific Binding LowVery LowHigh
Steric Hindrance ModerateHigherLow
Solubility Good in aqueous and organic solvents[22]Excellent in aqueous and organic solventsPoor in aqueous solutions
Applications Biosensors, bioconjugation, nanoparticle functionalization[23][24]Applications requiring greater separation from the surface or enhanced anti-fouling properties.Formation of simple, densely packed SAMs; electrochemistry.

Visualizing the Workflow and Concepts

To better understand the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_analysis Surface Analysis Gold_Substrate Gold-Coated Substrate Cleaning Cleaning (Piranha or UV/Ozone) Gold_Substrate->Cleaning Drying_N2 Drying (N2 Stream) Cleaning->Drying_N2 Incubation Incubate Substrate in Thiol Solution (12-24h) Drying_N2->Incubation Thiol_Solution Prepare Thiol-PEG3-Acid Solution in Ethanol Thiol_Solution->Incubation Rinsing Rinse with Ethanol Incubation->Rinsing Drying_Final Drying (N2 Stream) Rinsing->Drying_Final XPS XPS Drying_Final->XPS QCMD QCM-D Drying_Final->QCMD Contact_Angle Contact Angle Drying_Final->Contact_Angle FTIR FTIR Drying_Final->FTIR

Caption: Experimental workflow for the formation and characterization of a this compound SAM.

G cluster_linker Thiol-PEG3-Acid Linker cluster_nonspecific Non-specific Protein Gold Au Thiol S Gold->Thiol PEG PEG Spacer Thiol->PEG Acid COOH PEG->Acid Protein Protein PEG->Protein Repulsion

Caption: Role of the PEG spacer in preventing non-specific protein adsorption on a gold surface.

References

A Comparative Analysis of Heterobifunctional Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success.[1] The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile.[1][2] An ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][3] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect.[1]

This guide provides an objective comparison of different heterobifunctional linker technologies, supported by experimental data, to aid in the rational design of next-generation ADCs. Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and characteristics that influence the overall performance of the ADC.[1][4]

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

The fundamental difference between these two linker types lies in their payload release mechanism.[5] Cleavable linkers are designed to be broken down by specific triggers that are more prevalent in the tumor microenvironment or inside tumor cells, such as low pH, high concentrations of certain enzymes (e.g., cathepsins), or a high concentration of reducing agents like glutathione.[6][7] This targeted release can lead to a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, which can be particularly effective in heterogeneous tumors.[6][8]

In contrast, non-cleavable linkers remain intact throughout the delivery process.[9] The payload is only released after the ADC is internalized by the cancer cell and the antibody itself is completely degraded within the lysosome.[9][10] This mechanism enhances plasma stability and can reduce off-target toxicity, potentially leading to a wider therapeutic window.[5][9] However, it negates the bystander effect as the payload, still attached to an amino acid residue from the antibody, is less likely to permeate out of the cell.[10]

The selection of a linker involves a trade-off between the potent bystander effect of cleavable linkers and the superior plasma stability of non-cleavable ones.[5]

Comparative Performance of ADC Linkers

The choice of linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types. The data is illustrative and compiled from various studies. Direct comparison can be challenging due to variations in antibodies, payloads, cell lines, and experimental conditions.

Table 1: Comparative Performance of Cleavable vs. Non-Cleavable Linkers

ParameterCleavable Linker (e.g., Val-Cit-PABC)Non-Cleavable Linker (e.g., SMCC)Key Considerations
Release Mechanism Enzymatic (e.g., Cathepsin B), pH, or reductionAntibody degradation in lysosomeThe release trigger for cleavable linkers must be highly specific to the tumor environment to minimize systemic toxicity.[2]
Plasma Stability Generally lowerGenerally higherHigher stability for non-cleavable linkers can lead to a better therapeutic index.[5][9]
Bystander Effect YesLimited to noneThe bystander effect can enhance efficacy in heterogeneous tumors but may also increase off-target toxicity.[5][10]
Therapeutic Index Can be narrower due to potential off-target toxicityCan be wider due to higher stabilityA meta-analysis of clinical trials found that ADCs with non-cleavable linkers were associated with lower systemic toxicities of grade 3 or higher compared to those with cleavable linkers.[11]
Example ADC Adcetris® (Brentuximab Vedotin)Kadcyla® (Trastuzumab Emtansine)The clinical success of both types demonstrates the viability of each strategy depending on the specific therapeutic context.[6][7]

Table 2: In Vitro Cytotoxicity (IC50) and Plasma Stability of Different Cleavable Linkers

Linker TypePayloadTarget Antigen & Cell LineIC50 (ng/mL)Plasma Stability (% Intact ADC after 7 days)
Protease-Sensitive (Val-Cit) MMAECD30+ (L540)10-20~85%
Protease-Sensitive (Val-Ala) MMAECD30+ (Karpas-299)15-30~90%
pH-Sensitive (Hydrazone) DoxorubicinHER2+ (SK-BR-3)Variable (often less potent)Generally less stable than protease-sensitive linkers.
Glutathione-Sensitive (Disulfide) MMAEHER2+ (NCI-N87)20-50Variable, depends on disulfide bond hindrance.
β-Glucuronidase-cleavable MMAEHER2+8.8High

Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[12][13]

Key Signaling Pathways and Experimental Workflows

To understand the function and evaluation of heterobifunctional linkers, it is crucial to visualize the underlying biological and experimental processes.

Contrasting Payload Release Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC binds to Antigen on Tumor Cell Internalization_C Internalization via Endocytosis ADC_C->Internalization_C Endosome_C Endosome Internalization_C->Endosome_C Lysosome_C Lysosome Endosome_C->Lysosome_C Trigger_C Trigger Encountered (e.g., Cathepsin B, Low pH) Lysosome_C->Trigger_C Fusion Release_C Payload Released into Cytoplasm Trigger_C->Release_C Bystander_C Bystander Effect: Payload diffuses to neighboring cells Release_C->Bystander_C Target_C Payload acts on intracellular target (e.g., Tubulin, DNA) Release_C->Target_C ADC_NC ADC binds to Antigen on Tumor Cell Internalization_NC Internalization via Endocytosis ADC_NC->Internalization_NC Endosome_NC Endosome Internalization_NC->Endosome_NC Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Degradation_NC Antibody completely degraded by proteases Lysosome_NC->Degradation_NC Fusion Release_NC Payload-Linker-Amino Acid complex released Degradation_NC->Release_NC Target_NC Complex acts on intracellular target Release_NC->Target_NC

Caption: Contrasting payload release mechanisms for cleavable and non-cleavable linkers.[5]

Experimental Workflow for ADC Linker Comparison cluster_synthesis 1. ADC Synthesis & Purification cluster_characterization 2. Physicochemical Characterization cluster_evaluation 3. In Vitro & In Vivo Evaluation mAb Monoclonal Antibody Reduction Disulfide Bond Reduction (e.g., TCEP) mAb->Reduction Conjugation Conjugation Reaction (Thiol-Maleimide) Reduction->Conjugation LinkerPayload Linker-Payload (Linker A, Linker B, etc.) LinkerPayload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR DAR Determination (HIC, RP-HPLC, LC-MS) Purification->DAR PlasmaStability Plasma Stability Assay Purification->PlasmaStability Aggregation Aggregation Analysis (SEC) Stability Thermal Stability (DSC) Cytotoxicity Cytotoxicity Assay (IC50) Bystander Bystander Effect Assay PK Pharmacokinetics (PK) in Animal Models Efficacy In Vivo Efficacy (Xenograft Models)

References

Safety Operating Guide

Safe Disposal of Thiol-PEG3-acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Thiol-PEG3-acetic acid, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood[1][2].

II. Personal Protective Equipment (PPE)

Before handling this compound, the following personal protective equipment is mandatory:

PPE CategoryRecommendationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a face shield[1][2].Protects against splashes and aerosols[2].
Skin Protection Nitrile rubber gloves (double-gloving is recommended) and a flame-resistant lab coat[2].Prevents skin contact and contamination of personal clothing[2].
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood[1][2].Minimizes inhalation of any potential vapors or aerosols[2].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)[1][2].Essential for preventing direct contact with the skin[2].

III. Step-by-Step Disposal Procedure

Adherence to the following step-by-step procedure is critical for the safe disposal of this compound and contaminated materials.

Step 1: Preparation

  • Ensure a certified chemical fume hood is operational[2].

  • Verify that an eyewash station and safety shower are readily accessible[2].

  • Prepare and clearly label designated hazardous waste containers for both liquid and solid thiol-containing waste[2]. The label must explicitly state that the container holds thiol-containing waste[2].

Step 2: Segregation of Waste

  • Liquid Thiol Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container[2].

  • Solid Thiol Waste: Place all contaminated disposable items, such as gloves, pipette tips, and paper towels, into a sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container[2].

Step 3: Storage of Waste

  • Store waste containers in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Keep waste containers tightly sealed to prevent the release of vapors.

Step 4: Final Disposal

  • All chemical waste must be disposed of through a licensed professional waste disposal service[3].

  • Follow all institutional, local, and national regulations for hazardous waste disposal[2]. Do not pour this compound or its solutions down the drain[3].

IV. Spill and Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].
Skin Contact Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention[1].
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention[1].

For spills, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

V. Storage and Handling of Unused Product

Proper storage is crucial to maintain the integrity of this compound and ensure safety.

ConditionRecommendationRationale
Temperature -20°C is the most commonly recommended storage temperature[1][4][5].Minimizes the rate of chemical degradation, including oxidation of the thiol group[5].
Atmosphere Store under an inert gas atmosphere (e.g., Argon or Nitrogen)[4][5].Prevents the oxidation of the thiol group by atmospheric oxygen, thus preserving its reactivity[5].
Light Exposure Protect from light; store in the dark[4][5].Light can potentially contribute to degradation pathways[5].
Moisture Store in a desiccated environment[4][5].Prevents hydrolysis and other moisture-mediated degradation[5].
Container Keep in a tightly sealed container[1][5].Prevents exposure to moisture and atmospheric oxygen[5].

When handling the reagent, allow the container to warm to room temperature before opening to prevent moisture condensation[2][5][6].

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Disposal Required ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate liquid_waste Collect Liquid Waste in Labeled Container segregate->liquid_waste Liquid solid_waste Collect Solid Waste in Labeled Container segregate->solid_waste Solid store Store Waste Securely liquid_waste->store solid_waste->store dispose Arrange for Professional Waste Disposal store->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Thiol-PEG3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Thiol-PEG3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following guidelines are based on data from analogous thiol-containing and PEGylated compounds.[1]

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Due to these potential hazards, it is imperative to handle this compound with the appropriate safety measures. The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach.[3]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Source: BenchChem, based on data for similar compounds.[2]
Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against potential exposure and is mandatory when handling this compound.[1][4]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]Protects against splashes and aerosols.
Skin Protection Nitrile rubber gloves (double-gloving recommended) and a flame-resistant lab coat.[1]Prevents skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[1]Minimizes inhalation of potential vapors or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Essential for preventing direct skin contact.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize risk and prevent environmental contamination.

Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[1]

  • Verify that an eyewash station and safety shower are readily accessible.[1]

  • Prepare and label all necessary glassware and equipment within the fume hood.[1]

  • Have designated, labeled waste containers ready for liquid and solid chemical waste.[1]

2. Handling:

  • Don all required PPE before handling the chemical.[1]

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.[1]

  • To minimize air exposure, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[1]

  • Avoid eating, drinking, or smoking when using this product.[2]

3. Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area.[2]

  • The recommended storage temperature is -20°C.[2]

  • Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[1]

Table 3: Disposal Methods

Waste TypeDisposal Protocol
Liquid Thiol Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[1]
Solid Thiol Waste Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[1]
Final Disposal All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[1] Never flush down the toilet.[5]

Emergency Procedures

In case of exposure, follow these first-aid measures immediately.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]

Visual Workflow and Safety Hierarchy

The following diagrams illustrate the standard workflow for handling this compound and the hierarchy of safety controls.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood & Safety Showers prep2 Label Glassware & Waste Containers prep1->prep2 handle1 Don All Required PPE prep2->handle1 handle2 Equilibrate Compound to Room Temperature handle1->handle2 handle3 Handle Under Inert Gas (Optional) handle2->handle3 disp1 Segregate Liquid & Solid Waste handle3->disp1 disp2 Store in Labeled, Sealed Containers disp1->disp2 disp3 Arrange for Licensed Contractor Pickup disp2->disp3

Caption: Experimental workflow for handling this compound.

G A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: Hierarchy of safety controls for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.